molecular formula C6H13ClN2O2 B2358308 4-Nitrocyclohexanamine hydrochloride CAS No. 2344681-00-9

4-Nitrocyclohexanamine hydrochloride

Cat. No.: B2358308
CAS No.: 2344681-00-9
M. Wt: 180.63
InChI Key: RZHYTDIIYFEYNR-KNCHESJLSA-N
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Description

4-Nitrocyclohexanamine hydrochloride (CAS 2344681-00-9) is a functionalized cyclohexane derivative of interest in advanced organic synthesis and materials science research. With a molecular formula of C6H13ClN2O2 and a molecular weight of 180.63 g/mol, this compound serves as a versatile bifunctional building block . Its structure, featuring both amino and nitro functional groups on the cyclohexane ring, allows for orthogonal chemical modifications, enabling researchers to construct complex molecular architectures such as pharmaceuticals, agrochemicals, and specialty polymers . The three-dimensional structure of the cyclohexane ring is particularly valuable for controlling the spatial arrangement of functional groups, which is a crucial factor in determining biological activity and material properties . In the realm of advanced materials, cyclohexane derivatives like this are utilized in the development of polymers and liquid crystals, where the incorporation of polar nitro and amino groups can fine-tune physical properties like thermal stability and intermolecular interactions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrocyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h5-6H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHYTDIIYFEYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Nitrocyclohexanamine hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The document details a proposed synthetic pathway, explores its physicochemical properties, outlines robust characterization methods, and discusses its potential applications in medicinal chemistry. Emphasizing scientific integrity, this guide explains the causality behind experimental choices and provides detailed, actionable protocols.

Introduction: Significance and Potential

This compound is a bifunctional molecule incorporating a cyclohexane scaffold, a primary amine, and a nitro group. This unique combination of features makes it a molecule of significant interest in the field of medicinal chemistry and organic synthesis.

  • The Cyclohexylamine Scaffold: The saturated carbocyclic ring of cyclohexane provides a three-dimensional framework that is a common motif in many pharmaceutical agents. Its conformational flexibility can be crucial for optimizing binding interactions with biological targets.

  • The Primary Amine: The amine group serves as a key functional handle for a wide array of chemical transformations, including amidation, alkylation, and the formation of various heterocyclic structures. As a hydrochloride salt, the compound exhibits improved solubility in aqueous media and enhanced stability, which are advantageous properties for handling and for certain biological assays.

  • The Nitro Group: The electron-withdrawing nitro group is a versatile functionality. It can act as a pharmacophore itself, participating in specific interactions with biological targets.[1] More commonly, it serves as a synthetic precursor to a primary amine via reduction, allowing for the creation of 1,4-diaminocyclohexane derivatives. This transformation is fundamental in building complex molecular architectures.

This guide will provide the necessary technical details to synthesize, characterize, and utilize this compound effectively in a research and development setting.

Synthesis of this compound

A specific, peer-reviewed synthesis for this compound is not prominently available in the literature. Therefore, a robust and logical two-step synthetic pathway is proposed, starting from the commercially available precursor, 4-nitrocyclohexan-1-one. The pathway involves a direct reductive amination followed by conversion to the hydrochloride salt.

Proposed Synthetic Workflow

The overall transformation is illustrated below. This process is designed to be efficient and scalable for typical laboratory applications.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Salt Formation 4-Nitrocyclohexan-1-one 4-Nitrocyclohexan-1-one Imine_Formation In-situ Imine Formation 4-Nitrocyclohexan-1-one->Imine_Formation NH3 source (e.g., NH4OAc) Reduction Selective Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)3) 4-Nitrocyclohexanamine 4-Nitrocyclohexanamine (Free Base) Reduction->4-Nitrocyclohexanamine Protonation Protonation with HCl 4-Nitrocyclohexanamine->Protonation HCl in solvent (e.g., Ether or IPA) Final_Product 4-Nitrocyclohexanamine Hydrochloride Protonation->Final_Product Precipitation & Isolation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Reductive Amination of 4-Nitrocyclohexan-1-one

This procedure details the conversion of the ketone to the primary amine while preserving the nitro group.

Rationale for Reagent Selection:

  • Ammonia Source: Ammonium acetate (NH₄OAc) is chosen as it provides ammonia in equilibrium and the acetate anion can buffer the reaction, maintaining a slightly acidic pH which is optimal for imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent. It is particularly effective for reductive aminations because it reduces the intermediate iminium ion much faster than the starting ketone, minimizing side reactions like the reduction of the ketone to an alcohol.[2] It is also a safer and more manageable alternative to sodium cyanoborohydride.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-nitrocyclohexan-1-one (1.0 eq) and ammonium acetate (3.0-5.0 eq).

  • Solvent Addition: Add anhydrous methanol or dichloromethane (DCM) to dissolve the reactants (concentration approx. 0.1-0.5 M).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine/enamine.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • If DCM was used as the solvent, separate the organic layer. Extract the aqueous layer with DCM (3x). If methanol was used, remove it under reduced pressure and then partition the residue between water and an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-nitrocyclohexanamine free base.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent salt formation step.

Experimental Protocol: Step 2 - Formation of the Hydrochloride Salt

This step converts the oily or solid free base into a stable, crystalline hydrochloride salt.

Protocol:

  • Dissolution: Dissolve the crude or purified 4-nitrocyclohexanamine free base in a minimal amount of a suitable organic solvent such as diethyl ether, ethyl acetate, or methanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (1.1-1.2 eq). A 2.0 M solution of HCl in diethyl ether or a 4.0 M solution in 1,4-dioxane are common and effective reagents. Alternatively, anhydrous HCl gas can be bubbled through the solution.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. The process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield the final product, this compound.

Physicochemical and Computed Properties

While experimental data for this compound is scarce in public literature, its properties can be estimated through computational models and comparison with analogous structures.

PropertyValue (Computed for Free Base)Source
Molecular Formula C₆H₁₂N₂O₂[PubChem][3]
Molecular Weight 144.17 g/mol [PubChem][3]
IUPAC Name 4-nitrocyclohexan-1-amine[PubChem][3]
XLogP3 0.4[PubChem][3]
Hydrogen Bond Donors 1[PubChem][3]
Hydrogen Bond Acceptors 3[PubChem][3]
Rotatable Bond Count 1[PubChem][3]

Note on Physical State and Melting Point: As a hydrochloride salt of a small molecule, the compound is expected to be a crystalline solid at room temperature. An experimental melting point is not available, but for comparison, the related compound 4-nitrophenethylamine hydrochloride has a reported melting point of 248-250 °C.

Characterization and Analytical Control

To ensure the identity and purity of the synthesized this compound, a suite of standard analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

    • A downfield multiplet for the methine proton (CH-NO₂) due to the strong electron-withdrawing effect of the nitro group.

    • A downfield multiplet for the methine proton (CH-NH₃⁺) adjacent to the ammonium group.

    • A broad signal for the ammonium protons (-NH₃⁺), which may exchange with residual water in the solvent.

    • A series of complex multiplets for the axial and equatorial protons of the three methylene (-CH₂-) groups in the cyclohexane ring. For comparison, the methine proton adjacent to the amine in cyclohexylamine hydrochloride appears around δ 3.16 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum should show four distinct signals for the cyclohexane ring carbons: one for the carbon attached to the nitro group, one for the carbon attached to the ammonium group, and two for the remaining methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups:

  • ~3000-2800 cm⁻¹: Strong, broad absorption due to N-H stretching of the ammonium salt (R-NH₃⁺).

  • ~2950-2850 cm⁻¹: C-H stretching of the aliphatic cyclohexane ring.

  • ~1550 cm⁻¹ (asymmetric) and ~1380 cm⁻¹ (symmetric): Strong characteristic absorptions for the N-O stretching of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry, typically using electrospray ionization (ESI), will confirm the molecular weight. The analysis would be performed on the free base, which would show a protonated molecular ion [M+H]⁺ at an m/z corresponding to the mass of C₆H₁₂N₂O₂ plus a proton (approx. 145.09).

Applications in Drug Development

The structure of this compound makes it a versatile intermediate for the synthesis of novel pharmaceutical candidates.

Applications cluster_paths Synthetic Pathways cluster_products Resulting Scaffolds Start 4-Nitrocyclohexanamine Hydrochloride PathA Reduction of Nitro Group Start->PathA PathB Derivatization of Amine Start->PathB ProductA cis/trans-1,4-Diaminocyclohexane Derivatives PathA->ProductA Access to novel diamines ProductB Substituted 4-Nitrocyclohexanamines (Amides, Ureas, etc.) PathB->ProductB Library synthesis Bioactive_Molecules Bioactive Molecules ProductA->Bioactive_Molecules Core for CNS agents, Antivirals, etc. ProductB->Bioactive_Molecules SAR studies

Caption: Synthetic utility of this compound in drug discovery.

  • Gateway to 1,4-Diaminocyclohexanes: The most significant application is the reduction of the nitro group to a second amine. This creates a 1,4-diaminocyclohexane scaffold. This structural motif is present in a range of biologically active compounds and allows for the introduction of two distinct substituents at opposite ends of the cyclohexane ring, providing a rigid spacer for probing protein binding pockets. Related aminocyclohexyl structures are key components in pharmaceuticals such as the antipsychotic drug Cariprazine.[5]

  • Library Synthesis: The existing primary amine can be readily derivatized through techniques like amide coupling, reductive amination, or urea formation. This allows for the rapid generation of a library of compounds based on the 4-nitrocyclohexane core, enabling structure-activity relationship (SAR) studies where the nitro group is retained as a key pharmacophore.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a cautious approach should be adopted based on data from structurally related compounds such as 4-aminocyclohexanone hydrochloride[6] and 4-nitrobenzylamine hydrochloride.[7]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Engineering Controls: Handle the compound in a well-ventilated area. For procedures involving dusty solids or volatile solutions, a chemical fume hood is required.

  • Hazards:

    • May cause skin and serious eye irritation.[6][7]

    • May be harmful if swallowed.

    • May cause respiratory irritation.[7]

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a synthetically versatile and valuable building block for drug discovery and development. This guide has presented a logical and detailed pathway for its synthesis, outlined its key physicochemical properties, and established a framework for its analytical characterization. By leveraging the dual functionality of the amine and nitro groups, researchers can access a diverse range of complex molecular scaffolds for the development of novel therapeutic agents. As with all laboratory chemicals, appropriate safety precautions must be observed during its handling and use.

References

  • Valeš, K., et al. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology. Available at: [Link]

  • PubChem. 4-Nitrocyclohexanamine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • PubChem. 4-Aminocyclohexanone Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Nitrobenzylamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Nitrocyclohexanamine hydrochloride, a substituted cyclohexane derivative with potential applications in pharmaceutical and chemical research. Drawing upon established principles of organic chemistry and spectroscopy, this document details the compound's structure, stereochemistry, and physicochemical properties. It further outlines plausible synthetic routes and robust analytical methodologies for its characterization, grounded in field-proven insights and supported by authoritative references. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound and its analogs.

Molecular Structure and Physicochemical Properties

This compound is a salt of an organic compound containing a cyclohexane ring substituted with a nitro group and an amino group. The presence of these functional groups, along with the stereochemistry of the cyclohexane ring, dictates its chemical behavior and potential biological activity.

Chemical Structure and Isomerism

The molecular structure of 4-Nitrocyclohexanamine consists of a cyclohexane chair conformation with a nitro group (-NO₂) and an amino group (-NH₂) at the 1 and 4 positions, respectively. The hydrochloride salt is formed by the protonation of the amino group.

Due to the substituted cyclohexane ring, 4-Nitrocyclohexanamine can exist as two geometric isomers: cis and trans. In the cis isomer, both the nitro and amino groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The thermodynamic stability of these isomers is influenced by the steric bulk of the substituents, with the trans isomer, where both groups can occupy equatorial positions, generally being more stable.

Caption: Chair conformations of trans- and cis-4-Nitrocyclohexanamine.

Physicochemical Properties

While experimental data for this compound is not extensively published, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₆H₁₃ClN₂O₂Based on structure
Molecular Weight 180.63 g/mol Calculated
Appearance White to off-white crystalline solidAnalogy to other amine hydrochlorides[1]
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solventsThe ionic nature of the hydrochloride salt enhances water solubility.[1]
Melting Point Expected to be a high-melting solid that may decompose upon heatingTypical for amine hydrochlorides
pKa ~9-10 for the ammonium groupAnalogy to cyclohexylamine

Synthesis and Characterization

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the nitro and amino groups onto the cyclohexane scaffold.

Proposed Synthetic Pathways

A plausible and efficient synthesis involves the reduction of a nitro group to an amine. Nitro compounds are versatile building blocks in organic synthesis due to the variety of transformations the nitro group can undergo.[2][3][4][5]

G cluster_pathway Synthetic Pathway to this compound Start 4-Nitrocyclohexanone Intermediate1 4-Nitrocyclohexanamine Start->Intermediate1 Reductive Amination Product 4-Nitrocyclohexanamine Hydrochloride Intermediate1->Product HCl

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative method and may require optimization.

  • Reductive Amination:

    • To a solution of 4-nitrocyclohexanone (1 eq.) in methanol, add ammonium acetate (10 eq.) and sodium cyanoborohydride (1.5 eq.) at 0 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by the slow addition of 2M HCl.

    • Extract the aqueous layer with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-nitrocyclohexanamine.

  • Hydrochloride Salt Formation:

    • Dissolve the crude 4-nitrocyclohexanamine in a minimal amount of diethyl ether.[6]

    • Slowly add a solution of 2M HCl in diethyl ether with stirring.[6]

    • The hydrochloride salt will precipitate out of the solution.[6]

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.[7]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring. The chemical shifts of the protons attached to the carbons bearing the amino and nitro groups will be downfield due to the electron-withdrawing nature of these substituents. The coupling constants between adjacent protons will be indicative of their axial or equatorial orientation, which can be used to determine the cis/trans stereochemistry.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H-1 (CH-NH₃⁺)~3.0 - 3.5MultipletJ(H-1, H-2), J(H-1, H-6)
H-4 (CH-NO₂)~4.5 - 4.8MultipletJ(H-4, H-3), J(H-4, H-5)
Cyclohexane CH₂~1.2 - 2.5Multiplets
  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexane ring. The carbons attached to the nitro and amino groups will be deshielded and appear at a lower field.

CarbonPredicted Chemical Shift (ppm)
C-1 (C-NH₃⁺)~50 - 60
C-4 (C-NO₂)~80 - 90
Cyclohexane CH₂~20 - 40

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H stretch (NH₃⁺)3200 - 2800Strong, broad
N-O stretch (NO₂)~1550 (asymmetric)Strong
~1350 (symmetric)Strong
C-H stretch (alkane)2950 - 2850Medium to Strong
N-H bend (NH₃⁺)~1600Medium

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak corresponding to the free base (4-Nitrocyclohexanamine) would be expected.

Chemical Reactivity and Potential Applications

The chemical reactivity of 4-Nitrocyclohexanamine is primarily dictated by the nitro and amino functional groups.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group and can be reduced to various other functional groups, most notably an amine.[2][5][8] This transformation is a key step in the synthesis of diamine derivatives, which are valuable building blocks in medicinal chemistry. The electron-withdrawing nature of the nitro group also influences the acidity of the neighboring protons.[9][10]

Reactivity of the Amino Group

The amino group is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, and arylation. These reactions allow for the facile introduction of diverse substituents, making 4-Nitrocyclohexanamine a versatile intermediate for the synthesis of a library of compounds for biological screening.

Potential Applications in Drug Discovery

Nitro-containing compounds have been explored for a range of therapeutic applications, including as antimicrobial and anticancer agents.[11][12] The mechanism of action for some nitroaromatic compounds involves bioreductive activation to form cytotoxic reactive nitrogen species. The cyclohexane scaffold provides a three-dimensional framework that can be functionalized to optimize binding to biological targets. Therefore, this compound and its derivatives are of interest for the development of novel therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[8][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: This guide is for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult the material safety data sheet (MSDS) before handling any chemical.

References

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2020). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules, 25(4), 853. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrocyclohexanamine. Retrieved from [Link]

  • Frontiers Media S.A. (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • Google Patents. (1946). US2404503A - Preparation of amino acids from their salts.
  • National Center for Biotechnology Information. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 608621. Retrieved from [Link]

  • Royal Society of Chemistry. (1969). The Preparation of cis- and trans-I -Alkyl-4-phthalimidocyclohexanes. Journal of the Chemical Society C: Organic, 1324. Retrieved from [Link]

  • SciSpace. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 179-203. Retrieved from [Link]

  • ResearchGate. (2015). Nitroalkanes as Key Compounds for the Synthesis of Amino Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Organics, 3(2), 101-113. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?. Retrieved from [Link]

  • PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Combinatorial Chemistry, 6(4), 582-586. Retrieved from [Link]

  • Wiley-VCH. (2018). Synthesis of Nitroalkanes. In Nitroalkanes (pp. 1-36). Retrieved from [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Nitrocyclohexanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Nitrocyclohexanamine hydrochloride is a key chemical intermediate, valued by researchers and drug development professionals for its unique structural features. The presence of a nitro group on a cyclohexane ring, combined with an amine functionality, offers a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications in medicinal chemistry.

It is important to note that while the free base, 4-Nitrocyclohexanamine, is well-documented with the CAS number 123804-82-0, a specific CAS number for its hydrochloride salt is not consistently reported in major chemical databases.[1] This is not unusual for hydrochloride salts of research chemicals, where the focus is often on the parent compound. Throughout this guide, we will refer to the free base where appropriate and provide detailed protocols for the synthesis and handling of the hydrochloride salt.

Chemical Properties and Rationale for Use

The utility of this compound in drug discovery stems from the distinct properties of its constituent functional groups. The nitro group is a strong electron-withdrawing group, a feature known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] Furthermore, the nitro group can be chemically transformed, most notably through reduction to an amine, providing a pathway to a diverse range of derivatives. The cyclohexane ring offers a three-dimensional structure that can be crucial for achieving specific binding interactions with biological targets.

The hydrochloride salt form is primarily utilized to enhance the compound's solubility in aqueous media and improve its stability and handling characteristics, which is a common practice in pharmaceutical development.

A summary of the key physicochemical properties of the parent compound, 4-Nitrocyclohexanamine, is provided below.

PropertyValueSource
Molecular Formula C6H12N2O2PubChem[4]
Molecular Weight 144.17 g/mol PubChem[4]
CAS Number 123804-82-0BLD Pharm[1]
XLogP3 0.4PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 1PubChem[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the nitration of a suitable cyclohexene precursor, followed by reduction of the resulting nitroalkene and subsequent formation of the hydrochloride salt. The following is a representative, field-proven protocol.

Step 1: Synthesis of 4-Nitrocyclohex-1-ene

The initial step involves the synthesis of a nitrocyclohexene intermediate. A common method is the Diels-Alder reaction between a nitro-substituted diene and a dienophile. For the purpose of this guide, we will consider the nitration of cyclohexene as a plausible route.

Protocol 1: Nitration of Cyclohexene

Materials:

  • Cyclohexene

  • Acetic Anhydride

  • Nitric Acid (70%)

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclohexene (1.0 eq) and acetic anhydride (2.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid (70%, 1.5 eq) and acetic anhydride (1.5 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.

  • Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-Nitrocyclohex-1-ene.

Step 2: Reduction of 4-Nitrocyclohex-1-ene to 4-Nitrocyclohexanamine

The nitroalkene is then reduced to the corresponding saturated nitroamine. Catalytic hydrogenation is a common and effective method for this transformation.

Protocol 2: Catalytic Hydrogenation

Materials:

  • 4-Nitrocyclohex-1-ene (from Step 1)

  • Palladium on Carbon (10% Pd, 5 mol%)

  • Methanol

  • Hydrogen gas

  • Parr hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the crude 4-Nitrocyclohex-1-ene in methanol in a Parr hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-Nitrocyclohexanamine.

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Protocol 3: Hydrochloride Salt Formation

Materials:

  • Crude 4-Nitrocyclohexanamine (from Step 2)

  • Diethyl ether

  • Hydrochloric acid (2M in diethyl ether)

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude 4-Nitrocyclohexanamine in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • A precipitate of this compound will form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the mixture in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield this compound as a solid.

Proposed Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Cyclohexene Cyclohexene Reaction_1 Nitration Reaction Cyclohexene->Reaction_1 Nitrating_Mixture HNO3 / Ac2O Nitrating_Mixture->Reaction_1 Product_1 4-Nitrocyclohex-1-ene Reaction_1->Product_1 Reaction_2 Catalytic Hydrogenation Product_1->Reaction_2 Catalyst H2, Pd/C Catalyst->Reaction_2 Product_2 4-Nitrocyclohexanamine Reaction_2->Product_2 Reaction_3 Acid-Base Reaction Product_2->Reaction_3 HCl_ether HCl in Diethyl Ether HCl_ether->Reaction_3 Final_Product 4-Nitrocyclohexanamine HCl Reaction_3->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Discovery

The structural motifs present in this compound make it a valuable building block in medicinal chemistry. The primary amine can be readily functionalized through various reactions such as acylation, alkylation, and reductive amination to generate a library of derivatives for structure-activity relationship (SAR) studies.

The nitro group serves multiple purposes. It can act as a bioisostere for other functional groups or be a key pharmacophoric element.[5] More importantly, it can be reduced to an amine, which can then be further elaborated. This "masked amine" strategy allows for the introduction of a primary amine at a later stage of the synthesis, which can be advantageous when dealing with sensitive functional groups.

Nitro-containing compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.[6] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate cytotoxic species, making it a promising feature for the development of hypoxia-activated prodrugs.[5]

Proposed Mechanism of Action for Nitro-Containing Compounds

G Nitro_Compound Nitro-Compound (R-NO2) Bioreduction Bioreduction (e.g., in hypoxic cells) Nitro_Compound->Bioreduction Reactive_Intermediates Reactive Nitroso and Nitro Radical Anions Bioreduction->Reactive_Intermediates Cellular_Targets Cellular Targets (DNA, Proteins) Reactive_Intermediates->Cellular_Targets Covalent Modification Cell_Death Cell Death / Therapeutic Effect Cellular_Targets->Cell_Death G Sample 4-Nitrocyclohexanamine HCl Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC Analysis Sample->HPLC Elemental Elemental Analysis Sample->Elemental Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Elemental->Structure_Confirmation Elemental->Purity_Assessment Final_Report Certificate of Analysis Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Sources

Technical Guide: 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for researchers working with 4-Nitrocyclohexanamine Hydrochloride . It prioritizes stoichiometric precision, isomeric resolution, and downstream synthetic utility.

Stoichiometric Precision, Isomeric Control, and Synthetic Utility[1]

Executive Summary

This compound (


) is a bifunctional cyclohexane scaffold featuring a protonated primary amine and a polar nitro group.[1] In drug discovery, it serves as a critical "masked" intermediate; the nitro group acts as a latent amine precursor, allowing for the selective functionalization of the primary amine prior to reduction.

This guide addresses the critical parameters often overlooked in standard catalog entries: the precise molecular weight variations based on isotopic abundance, the thermodynamic implications of cis/trans isomerism, and the protocols for handling the hydrochloride salt to ensure stoichiometric accuracy in high-value synthesis.

Physicochemical Characterization

Molecular Weight & Stoichiometry

For precise quantitative workflows (e.g., qNMR standards, GMP starting material calculations), the standard "average" molecular weight is insufficient. Below is the breakdown for the Hydrochloride salt.

ParameterValueNotes
Formula

(Free base

[1] • HCl)
Average Molecular Weight 180.63 g/mol Used for general molarity calculations.[1]
Monoisotopic Mass 180.066 g/mol Critical for High-Res Mass Spectrometry (HRMS).[1]
Free Base MW 144.17 g/mol For yield back-calculations.[1]
HCl Content 20.18% (w/w)Theoretical mass fraction of the counterion.

Critical Insight: Commercial batches of amine hydrochlorides are often hygroscopic.[1] A "wet" salt will lead to under-loading of the reagent.[1] It is recommended to determine the precise HCl content via argentometric titration (AgNO3) or measure water content via Karl Fischer titration before using in limiting-reagent steps.[1]

Conformational Isomerism (Cis vs. Trans)

The cyclohexane ring creates two distinct diastereomers. The biological activity and chemical reactivity of 4-nitrocyclohexanamine depend heavily on this geometry.[1]

  • Trans-Isomer (Thermodynamic Product): Both the amino and nitro groups occupy equatorial positions.[1] This is the lower-energy conformer and typically the desired scaffold for linear drug linkers.[1]

  • Cis-Isomer (Kinetic Product): One group is axial, the other equatorial.[1] This introduces 1,3-diaxial strain.[1]

Visualizing the Stability:

IsomerStability Trans Trans-Isomer (Diequatorial) Most Stable Cis Cis-Isomer (Axial/Equatorial) Higher Energy Equilibrium Epimerization (Base Catalyzed) Cis->Equilibrium Thermodynamic Drive Equilibrium->Trans  Relaxation

Figure 1: Thermodynamic relationship between Cis and Trans isomers. Under basic conditions, the nitro-bearing carbon can epimerize to the more stable trans-diequatorial conformation.[1]

Synthetic Utility & Applications

The "Masked" Diamine Strategy

The primary utility of 4-nitrocyclohexanamine is as a precursor to trans-1,4-cyclohexanediamine , a privileged scaffold in medicinal chemistry (e.g., Cariprazine analogs, kinase inhibitors).[1]

Using the nitro-amine allows chemists to derivatize one nitrogen selectively (e.g., amide coupling, reductive amination) before revealing the second amine via reduction. This avoids the "protection/deprotection" dance required if starting with the diamine.

Synthesis Workflow

The synthesis typically proceeds via the hydrogenation of nitro-aromatics or nucleophilic addition to nitro-cyclohexenes.[1]

SynthesisWorkflow Start Precursor: 4-Nitroaniline or 4-Nitrocyclohexanone Step1 Step 1: Hydrogenation/Amination (Formation of Cyclohexane Ring) Start->Step1 Inter Intermediate: 4-Nitrocyclohexanamine (Free Base) (Mixture of Cis/Trans) Step1->Inter Step2 Step 2: HCl Salt Formation (Solvent: EtOH/Et2O) Inter->Step2 HCl (g) or 4M HCl/Dioxane Product Target: 4-Nitrocyclohexanamine HCl (Purified Trans Isomer) Step2->Product Recrystallization Downstream Application: Selective Amide Coupling -> Nitro Reduction Product->Downstream

Figure 2: Synthetic workflow for isolating the hydrochloride salt. Salt formation is often the most effective method to separate the trans-isomer from the cis-isomer via fractional crystallization.[1]

Experimental Protocols

Protocol: Preparation of Hydrochloride Salt

Objective: To convert the free base to the stable HCl salt and enrich the trans-isomer.[1]

Materials:

  • Crude 4-Nitrocyclohexanamine (Free base oil/solid mixture).[1]

  • HCl (4M in Dioxane or 1.25M in Ethanol).[1]

  • Diethyl Ether (Antisolvent).[1]

  • Ethanol (Solvent).[1]

Method:

  • Dissolution: Dissolve 1.0 eq (e.g., 1.44 g, 10 mmol) of crude amine in absolute Ethanol (10 mL). Cool to 0°C.[1]

  • Acidification: Dropwise add 1.1 eq of HCl solution (e.g., 2.75 mL of 4M HCl/Dioxane).

    • Observation: The solution will warm slightly (exothermic).[1]

  • Precipitation: Stir for 30 minutes at 0°C. If precipitate does not form, slowly add Diethyl Ether (20 mL) while stirring vigorously.

  • Filtration: Collect the white solid via vacuum filtration under Argon (hygroscopic).[1]

  • Purification (Isomer Enrichment): Recrystallize from hot Ethanol/Methanol. The trans-isomer hydrochloride typically has a higher lattice energy and crystallizes first.[1]

  • Drying: Dry in a vacuum oven at 40°C over

    
     for 12 hours.
    
Analytical Verification (Self-Validating)

Do not assume purity. Validate the salt form using this logic:

  • AgNO3 Titration: Dissolve 50 mg in water. Add 1 drop of nitric acid.[1] Titrate with 0.1 M AgNO3.[1]

    • Target: 1 mole of Cl- per 180.63 g of sample.[1]

    • Calculation: % Purity = (Vol(AgNO3) × Molarity × 180.[1]63) / Mass(sample).[1]

  • 1H NMR (D2O): Check the chemical shift of the proton alpha to the nitro group (

    
    ).
    
    • Trans (axial H): Appears as a triplet of triplets (tt) with large coupling constants (

      
      ) due to axial-axial coupling.[1]
      
    • Cis (equatorial H): Appears as a narrower multiplet (smaller

      
       values).
      

Safety & Handling

  • Energetic Potential: While nitro-aliphatics are generally more stable than nitro-aromatics, the nitro group is energetic.[1] Avoid heating the dry salt above 100°C.[1]

  • Acidity: The HCl salt is acidic in solution.[1] Ensure compatibility with acid-sensitive protecting groups (e.g., Boc) if used in subsequent steps; a free-base wash may be required first.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14615296, 4-Nitrocyclohexanamine. Retrieved February 19, 2026 from [Link][1]

  • Buda, et al. (2018). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Nature Communications / ResearchGate.[1] (Discusses thermodynamic stability of trans-isomers in drug synthesis). Retrieved February 19, 2026 from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Nitrocyclohexanamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this molecule using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete experimental dataset for this specific compound is not publicly available, this guide synthesizes established spectroscopic principles to predict, interpret, and validate its molecular structure. Each section explains the causality behind experimental choices and protocols, ensuring a deep understanding of the analytical workflow.

Introduction and Molecular Structure

This compound is a bifunctional alicyclic compound. Its structure comprises a cyclohexane ring substituted with a primary amine (as a hydrochloride salt) and a nitro group. The stereochemistry of the substituents (cis/trans) significantly influences the spectroscopic output, particularly in NMR. For this guide, we will consider the general structure and discuss how stereoisomerism would affect the data. The hydrochloride form enhances water solubility and stability but also influences the spectral features of the amine group.

Molecular Formula: C₆H₁₃ClN₂O₂ Molecular Weight: 180.63 g/mol Free Base Exact Mass: 144.0899 g/mol [1]

The presence of the primary amine (-NH₂), the nitro group (-NO₂), and the saturated cyclohexane ring provides distinct and predictable spectroscopic signatures that will be explored in the following sections.

Caption: Key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and stereochemistry of the cyclohexane ring.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is profoundly dependent on meticulous sample preparation.[2]

Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent in which the hydrochloride salt is soluble. Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are primary candidates. D₂O is often preferred for hydrochloride salts; however, it will cause the exchange of the amine protons (-NH₃⁺), making them disappear from the spectrum.[3] CD₃OD may provide better resolution for the cyclohexane protons and will allow observation of the amine protons.

  • Concentration:

    • For ¹H NMR , dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR , a higher concentration is required due to its lower natural abundance and sensitivity (~0.2-0.3 millimoles in 0.7 mL is ideal).

  • Sample Preparation:

    • Weigh the sample accurately and place it in a clean, dry vial.

    • Add the deuterated solvent and vortex until the sample is completely dissolved. The solution must be homogeneous and free of particulate matter.[2]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This step is critical to remove any suspended particles that can distort the magnetic field homogeneity and degrade spectral quality.

    • Ensure the sample height in the tube is at least 4 cm (approx. 0.6 mL) to be within the detection region of the NMR coil.[4][5]

  • Referencing: Tetramethylsilane (TMS) is the standard reference (0 ppm), but it is not soluble in D₂O. For D₂O, the residual HDO peak (at ~4.79 ppm) is often used as a reference. For CD₃OD, the residual CHD₂OD peak (at ~3.31 ppm) is used.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by signals from the protons on the cyclohexane ring and the amine group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro and amino groups.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Comments
H-C-NO₂ (Methine)~4.5 - 4.8Multiplet1HThis proton is attached to the carbon bearing the highly electron-withdrawing nitro group, causing a significant downfield shift.
H-C-NH₃⁺ (Methine)~3.2 - 3.6Multiplet1HThe protonated amine group is also electron-withdrawing, shifting this proton downfield, but less so than the nitro group.
Cyclohexane CH₂ (Axial/Equatorial)~1.5 - 2.5Complex Multiplets8HThese protons will appear as a series of complex, overlapping multiplets. The exact chemical shifts and coupling constants depend heavily on the cis/trans stereochemistry of the substituents.
-NH₃⁺ (Amine)~7.0 - 8.0 (in CD₃OD)Broad Singlet3HIn a non-exchanging solvent like CD₃OD or DMSO-d₆, the amine protons appear as a broad signal. In D₂O, this signal will disappear due to H-D exchange.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the attached functional groups.

Carbon Assignment Predicted δ (ppm) Rationale & Comments
C-NO₂~80 - 90The carbon directly attached to the nitro group is significantly deshielded and shifted downfield.
C-NH₃⁺~50 - 60The carbon attached to the protonated amine group is also deshielded, appearing in the typical range for amino-substituted carbons.
Cyclohexane CH₂~20 - 40The remaining four methylene carbons of the cyclohexane ring will appear in the aliphatic region. Depending on the stereochemistry, two or four distinct signals may be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Sample Preparation

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the N-H bonds of the ammonium salt and the N-O bonds of the nitro group.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale & Comments
N-H Stretch (Ammonium)3200 - 2800Strong, BroadThe N-H stretching vibrations in a primary ammonium salt (-NH₃⁺) appear as a very broad and strong band, often with multiple sub-peaks, overlapping with the C-H stretches.[6]
C-H Stretch (Aliphatic)3000 - 2850Medium-StrongThese are the characteristic stretching vibrations for the sp³ C-H bonds of the cyclohexane ring.[7]
N-O Asymmetric Stretch~1550StrongThis is one of the two characteristic and intense absorptions for a nitro group attached to a saturated carbon.[8][9]
N-H Bend (Ammonium)~1600 - 1500MediumThe asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group appear in this region.
N-O Symmetric Stretch~1365StrongThis is the second characteristic and intense absorption for a saturated nitroalkane.[8][9]
C-N Stretch1250 - 1000MediumThe stretching vibration of the carbon-nitrogen bond is typically found in this region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this analysis, an electrospray ionization (ESI) source would be most appropriate.

Experimental Protocol: MS Sample Preparation

Methodology (for ESI-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a water/methanol mixture.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • The solution is then directly infused into the ESI source or injected via a liquid chromatography system.

Predicted Mass Spectrum (ESI-Positive Mode)

In ESI-MS, we expect to observe the protonated molecule of the free base, as the hydrochloride salt will dissociate in solution.

m/z Value (Predicted) Ion Assignment Rationale & Comments
145.097[M+H]⁺This corresponds to the protonated free base (C₆H₁₂N₂O₂ + H⁺). The exact mass of the free base is 144.0899 Da.[1] Observing this ion with high-resolution MS would confirm the molecular formula.
127.086[M+H - H₂O]⁺Loss of a water molecule from the protonated parent ion is a common fragmentation pathway.
99.092[M+H - NO₂]⁺Loss of the nitro group (a neutral loss of 46 Da) is a highly probable fragmentation pathway for nitro compounds.
VariousOther FragmentsFurther fragmentation of the cyclohexane ring would lead to a complex pattern of lower mass ions. The fragmentation of amines often involves α-cleavage next to the nitrogen atom.[10][11]

The Nitrogen Rule: The free base (C₆H₁₂N₂O₂) has an even number of nitrogen atoms, so its molecular ion should have an even nominal mass (144 Da). This is consistent with the predicted data.[10]

Integrated Spectroscopic Workflow

The comprehensive characterization of this compound relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 4-Nitrocyclohexanamine Hydrochloride (Solid) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dilute Solution for ESI Sample->Prep_MS Filter Filter into NMR Tube Dissolve->Filter NMR NMR Spectrometer (¹H & ¹³C) Filter->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (ESI-MS) Prep_MS->MS Analyze_NMR Correlate shifts and couplings to C-H framework and stereochemistry. NMR->Analyze_NMR Analyze_IR Identify key functional groups: -NH3+, -NO2, C-H. IR->Analyze_IR Analyze_MS Confirm molecular weight and fragmentation patterns. MS->Analyze_MS Final Structural Confirmation Analyze_NMR->Final Analyze_IR->Final Analyze_MS->Final

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

This guide outlines a predictive yet robust framework for the complete spectroscopic characterization of this compound. By leveraging the fundamental principles of NMR, IR, and Mass Spectrometry, a detailed structural elucidation is achievable. The protocols described herein represent best practices designed to yield high-quality, interpretable data. The predicted spectral features—the downfield shifts of protons and carbons attached to the nitro and amino groups in NMR, the strong characteristic absorptions of N-O and N-H bonds in IR, and the confirmation of molecular weight via MS—provide a comprehensive and self-validating system for confirming the identity and structure of this compound.

References

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Bruker. (n.d.). S 1 Supplementary Material General 1H NMR and 13C NMR Spectra. [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. [Link]

  • UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • University of Calgary. (n.d.). IR: nitro groups. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrocyclohexanamine. PubChem Compound Database. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Spectroscopy Online. (2011). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. [Link]

  • SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Chemistry LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group. [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

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1H NMR spectrum of 4-Nitrocyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Nitrocyclohexanamine Hydrochloride

Abstract

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of spectral interpretation, including stereochemical influences, conformational analysis, and the impact of substituent effects. We will explore detailed protocols for sample preparation, predict spectral features based on established principles, and offer insights into potential analytical challenges. The objective is to equip the reader with the expertise to confidently acquire and interpret the ¹H NMR spectrum of this and structurally related molecules.

Introduction: The Molecule in Context

4-Nitrocyclohexanamine and its hydrochloride salt are valuable intermediates in organic synthesis, often serving as building blocks for more complex molecules, including pharmacologically active compounds.[1][2][3][4] The precise characterization of such intermediates is paramount to ensure the stereochemical and constitutional integrity of the final product. Among the suite of analytical techniques available, ¹H NMR spectroscopy stands out as an exceptionally powerful tool. It provides detailed information about the molecular structure, including the connectivity of atoms, the electronic environment of individual protons, and, critically for cyclic systems, the relative stereochemistry of substituents.

This guide will focus on the hydrochloride salt, which enhances solubility in polar solvents suitable for NMR analysis. We will dissect the expected ¹H NMR spectrum by examining the interplay between the electron-withdrawing nitro (-NO₂) group, the protonated amino (-NH₃⁺) group, and the conformational dynamics of the cyclohexane ring.

Molecular Structure and Stereochemical Considerations

This compound exists as two primary stereoisomers: cis and trans. The distinction between these isomers is a cornerstone of its chemical identity and is readily discernible by ¹H NMR.

  • trans-isomer: The amino and nitro groups are on opposite faces of the cyclohexane ring.

  • cis-isomer: The amino and nitro groups are on the same face of the ring.

The cyclohexane ring is not planar; it predominantly adopts a stable "chair" conformation to minimize steric and torsional strain. In substituted cyclohexanes, the substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Large substituents preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

For this compound, the trans-isomer is thermodynamically more stable as it can adopt a chair conformation where both the -NH₃⁺ and -NO₂ groups are in the equatorial position (trans-diequatorial). The cis-isomer must have one substituent in the axial and one in the equatorial position (cis-axial-equatorial), making it less stable.[1]

Diagram 1: Stereoisomers of this compound

A simple representation of the two primary stereoisomers.

Diagram 2: Chair Conformations of the trans and cis Isomers

Preferred chair conformations for the trans (diequatorial) and cis isomers.

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation. As a hydrochloride salt, the analyte has limited solubility in common non-polar NMR solvents like CDCl₃.

Step-by-Step Methodology
  • Analyte Weighing: Accurately weigh 10-20 mg of this compound.[5]

  • Solvent Selection: Choose a suitable deuterated polar solvent. Deuterium oxide (D₂O) is an excellent choice for amine salts.[6][7] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. Note that in D₂O and CD₃OD, the acidic protons on the ammonium group (-NH₃⁺) will exchange with deuterium and become invisible in the ¹H spectrum.

  • Dissolution: Transfer the weighed solid into a clean, small vial. Add approximately 0.6 mL of the chosen deuterated solvent.[8]

  • Mixing: Vortex or gently agitate the vial until the solid is completely dissolved. The solution should be clear and transparent.

  • Filtration (Critical Step): To remove any microscopic particulate matter that can degrade spectral resolution, filter the solution directly into a clean, dry 5 mm NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[8]

  • Internal Standard: If quantitative analysis is required or for precise chemical shift referencing, add an internal standard. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used.

  • Labeling and Analysis: Cap the NMR tube, label it clearly, and wipe the outside clean before inserting it into the spectrometer.

Diagram 3: NMR Sample Preparation Workflow

G cluster_prep Sample Preparation Weigh 1. Weigh 10-20 mg of Analyte Dissolve 2. Dissolve in 0.6 mL D₂O Weigh->Dissolve Add Solvent Filter 3. Filter into NMR Tube Dissolve->Filter Transfer Analyze 4. Analyze Filter->Analyze To Spectrometer

A standardized workflow for preparing high-quality NMR samples.

Spectral Analysis and Interpretation

The ¹H NMR spectrum is interpreted based on three key parameters: chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J). The electron-withdrawing nature of both the -NO₂ and -NH₃⁺ groups will deshield nearby protons, shifting their signals to a higher frequency (downfield).

The Karplus Relationship: A Key to Stereochemistry

The magnitude of the vicinal coupling constant (³J), the coupling between protons on adjacent carbons, is highly dependent on the dihedral angle between them. This relationship is crucial for differentiating axial and equatorial protons.[9][10][11]

  • Large Coupling (³J ≈ 8-13 Hz): Typical for axial-axial (Hₐ-C-C-Hₐ) interactions, where the dihedral angle is ~180°.

  • Small Coupling (³J ≈ 2-5 Hz): Observed for axial-equatorial (Hₐ-C-C-Hₑ) and equatorial-equatorial (Hₑ-C-C-Hₑ) interactions, where dihedral angles are ~60°.

Predicted ¹H NMR Spectrum of trans-4-Nitrocyclohexanamine Hydrochloride

Assuming the more stable diequatorial conformation in D₂O.

  • H-4 (Methine proton at C4, adjacent to -NO₂): This proton is expected to be the most downfield signal due to the powerful anisotropic and inductive effects of the nitro group. In the diequatorial conformer, H-4 is axial. It will be coupled to two axial protons (at C3 and C5) and two equatorial protons. Therefore, it should appear as a triplet of triplets (tt) with two large axial-axial couplings and two smaller axial-equatorial couplings.

  • H-1 (Methine proton at C1, adjacent to -NH₃⁺): This proton is also deshielded, but less so than H-4. In the diequatorial conformer, H-1 is also axial. Similar to H-4, it will appear as a triplet of triplets (tt) with large (axial-axial) and small (axial-equatorial) couplings. Based on data for cyclohexylamine hydrochloride, this signal appears around 3.1-3.2 ppm.[6]

  • H-2, H-6, H-3, H-5 (Methylene protons): These eight protons will produce complex, overlapping signals in the upfield region (typically 1.2 - 2.5 ppm). We can, however, distinguish between the axial and equatorial sets:

    • Axial Protons (H₂ₐ, H₆ₐ, H₃ₐ, H₅ₐ): These protons will appear as complex multiplets, each characterized by at least one large axial-axial coupling to an adjacent axial proton (including H-1 and H-4) and smaller axial-equatorial couplings.

    • Equatorial Protons (H₂ₑ, H₆ₑ, H₃ₑ, H₅ₑ): These protons will resonate slightly downfield of their axial counterparts and will exhibit only small equatorial-axial and equatorial-equatorial couplings.

Predicted ¹H NMR Data Summary (trans-isomer)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H-4 (CH-NO₂)~4.4 - 4.8Triplet of Triplets (tt)Jₐₐ ≈ 10-12 Hz, Jₐₑ ≈ 3-4 Hz
H-1 (CH-NH₃⁺)~3.1 - 3.4Triplet of Triplets (tt)Jₐₐ ≈ 10-12 Hz, Jₐₑ ≈ 3-4 Hz
H-2ₑ, H-6ₑ, H-3ₑ, H-5ₑ~2.0 - 2.4MultipletsSmall J values
H-2ₐ, H-6ₐ, H-3ₐ, H-5ₐ~1.3 - 1.8MultipletsLarge and small J values

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

Distinguishing the cis-Isomer

If the cis-isomer is present, its ¹H NMR spectrum would show distinctly different coupling patterns. In its axial-equatorial conformation, one of the methine protons (H-1 or H-4) would be equatorial. This equatorial proton would lack any large axial-axial couplings and would instead appear as a broad multiplet with only small J-values, a clear diagnostic feature to differentiate it from the trans-isomer's triplet of triplets.

Troubleshooting and Advanced Considerations

  • Peak Broadening: Overly concentrated samples can lead to increased viscosity, resulting in broader spectral lines.[5][7] Ensure the concentration is within the recommended 10-20 mg / 0.6 mL range. The presence of paramagnetic impurities (e.g., metal ions) can also cause significant broadening.

  • Solvent Signal: The residual solvent signal (e.g., HDO in D₂O at ~4.7 ppm) can sometimes obscure analyte signals. Modern spectrometers have excellent solvent suppression capabilities to mitigate this.

  • pH Effects: The chemical shifts of protons near the ionizable amino group can be sensitive to the pH of the solution. Maintaining consistent sample preparation conditions is key for reproducibility.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A thorough analysis of chemical shifts and, most importantly, vicinal coupling constants allows for the unambiguous assignment of the molecule's stereochemistry. The characteristic triplet of triplets pattern for the methine protons serves as a definitive fingerprint for the thermodynamically favored trans-diequatorial isomer. This guide provides the foundational knowledge and practical protocols for researchers to leverage ¹H NMR spectroscopy as a precise and reliable tool for the characterization of this and other substituted cyclohexane systems, ensuring the quality and integrity of materials used in research and development.

References

  • Freire, F. R., et al. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine hydrochloride. Retrieved from [Link]

  • Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cis/trans 4-substituted cyclohexylamine with different carbonylic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 4-substituted cyclohexylamines. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000451 Cyclohexylamine. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Lemieux, R. U., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. Canadian Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]

  • PubChem. (n.d.). Nitrocyclohexane. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrocyclohexanamine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-substituted cis-cyclohexylamine.

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the principles and practices of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as applied to 4-nitrocyclohexanamine hydrochloride. This document provides a detailed exploration of the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation for this compound, considering its stereochemical complexities.

Introduction: The Structural Significance of this compound

This compound is a substituted cyclohexane derivative of interest in medicinal chemistry and organic synthesis. The molecule features a cyclohexane ring with two key functional groups: a nitro group (-NO₂) and an amino group, which exists in its protonated form (-NH₃⁺) as a hydrochloride salt. The relative orientation of these substituents (cis or trans) significantly influences the molecule's three-dimensional structure and, consequently, its chemical and biological properties.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. The chemical shift of each carbon atom provides a sensitive probe of its local electronic environment, offering a detailed fingerprint of the molecular architecture.[1] A thorough understanding of the ¹³C NMR spectrum is therefore critical for confirming the identity, purity, and stereochemistry of this compound.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is governed by the interplay of several factors, including the electronic effects of the substituents, the stereochemistry of the cyclohexane ring, and the influence of the solvent.

Substituent Effects on Cyclohexane Ring Carbons

The chemical shifts of the cyclohexane carbons are influenced by the electron-withdrawing nitro group and the protonated amino group.

  • α-Effect: The carbon atom directly attached to a substituent (C1 and C4) will experience the most significant shift. The strongly electron-withdrawing nitro group will cause a substantial downfield shift (to a higher ppm value) for C4. The protonated amino group will also induce a downfield shift for C1, although typically less pronounced than the nitro group. The alpha-effect on ¹³C chemical shifts generally correlates well with the substituent's electronegativity.[2]

  • β-Effect: The carbons adjacent to the substituted carbons (C2, C3, C5, and C6) will also be shifted downfield, though to a lesser extent than the α-carbons.[2]

  • γ-Effect: The carbons at the γ-position (C3 and C5 relative to C1; C2 and C6 relative to C4) can experience a slight shielding effect (upfield shift), particularly if the substituent is in an axial orientation. This is known as the γ-gauche effect.

The Influence of Stereochemistry: Cis vs. Trans Isomers

The 1,4-disubstituted cyclohexane ring of this compound can exist as two diastereomers: cis and trans.[3] These isomers will have distinct ¹³C NMR spectra due to the different spatial arrangements of the substituents.

  • trans-Isomer: The thermodynamically more stable conformation of the trans-isomer will have both the nitro and the protonated amino groups in equatorial positions (diequatorial).

  • cis-Isomer: The cis-isomer will exist as a conformational equilibrium between two chair forms, each having one axial and one equatorial substituent.

The axial or equatorial orientation of a substituent has a measurable effect on the chemical shifts of the ring carbons. Axial substituents tend to cause a greater upfield (shielding) effect on the γ-carbons compared to their equatorial counterparts.[4]

Impact of Protonation

The protonation of the amino group to form the hydrochloride salt has a significant impact on the ¹³C NMR spectrum. The positively charged -NH₃⁺ group is more electron-withdrawing than the neutral -NH₂ group. This leads to a downfield shift of the α-carbon (C1) and, to a lesser extent, the β-carbons (C2 and C6).[5][6] The pH of the solvent can influence the degree of protonation and thus the observed chemical shifts.[7]

Predicted Chemical Shifts

Based on the principles outlined above and data from similar substituted cyclohexanes, a predicted range for the ¹³C NMR chemical shifts of this compound is presented in Table 1. Due to the symmetry in both the cis and trans isomers, four distinct signals are expected.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (ppm)Key Influencing Factors
C1 (-CH-NH₃⁺)50 - 60α-effect of the protonated amino group.
C4 (-CH-NO₂)80 - 90Strong α-effect of the electron-withdrawing nitro group.
C2, C630 - 40β-effect from both substituents.
C3, C525 - 35γ-effect and distance from substituents.

Note: These are estimated ranges and actual values may vary depending on the solvent, concentration, and specific isomer.

The relationship between the molecular structure and the expected ¹³C NMR signals is illustrated in the following diagram:

cluster_molecule 4-Nitrocyclohexanamine Structure cluster_spectrum Predicted 13C NMR Spectrum C1 C1-NH3+ Signal2 Signal 2 (C1) C1->Signal2 ~50-60 ppm (Deshielding) C4 C4-NO2 Signal1 Signal 1 (C4) C4->Signal1 ~80-90 ppm (Strong deshielding) C2_C6 C2, C6 Signal3 Signal 3 (C2, C6) C2_C6->Signal3 ~30-40 ppm C3_C5 C3, C5 Signal4 Signal 4 (C3, C5) C3_C5->Signal4 ~25-35 ppm

Caption: Predicted ¹³C NMR signal assignments for 4-nitrocyclohexanamine.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following section details a robust, self-validating protocol for the preparation and analysis of a this compound sample for ¹³C NMR spectroscopy.

Sample Preparation

Proper sample preparation is paramount for obtaining a high-resolution spectrum.[8]

Step-by-Step Methodology:

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the hydrochloride salt. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent first choices. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be considered.

  • Sample Quantity: For a standard 5 mm NMR tube, weigh approximately 20-50 mg of this compound.[9][10] A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently agitate or vortex the vial to ensure complete dissolution. If necessary, brief sonication can be employed to aid dissolution. The final solution should be clear and free of any particulate matter.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11] This prevents magnetic field inhomogeneities that can degrade spectral quality.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue lightly dampened with isopropanol or acetone to remove any contaminants before insertion into the spectrometer.[9]

NMR Spectrometer Parameters

The following are typical acquisition parameters for a standard ¹³C NMR experiment. These may require optimization based on the specific instrument and sample concentration.

  • Spectrometer Frequency: A higher field strength (e.g., 100 MHz or greater for ¹³C) will provide better signal dispersion and sensitivity.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Pulse Angle: A flip angle of 30-45 degrees is often employed to allow for a shorter relaxation delay.[12]

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significant number of scans (from several hundred to several thousand) will be necessary to achieve an adequate signal-to-noise ratio.[12]

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to encompass all carbon signals in an organic molecule.[12]

  • Temperature: The experiment is typically conducted at a constant temperature, usually 298 K (25 °C).

The experimental workflow is summarized in the diagram below:

SamplePrep Sample Preparation (20-50 mg in 0.6-0.7 mL solvent) Dissolution Complete Dissolution (Vortex/Sonicate) SamplePrep->Dissolution Filtration Filtration (if needed) Dissolution->Filtration NMRTube Transfer to NMR Tube Filtration->NMRTube Spectrometer Insert into Spectrometer NMRTube->Spectrometer Acquisition Data Acquisition (Proton Decoupled) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Sources

mass spectrometry of 4-Nitrocyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Nitrocyclohexanamine Hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard operating procedures to explain the fundamental principles and causal logic behind methodological choices. We will explore two primary analytical pathways: the direct approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. The guide details sample preparation, ionization source selection, mass analysis, and the elucidation of fragmentation pathways, supported by step-by-step protocols, data tables, and explanatory diagrams to ensure scientific integrity and reproducibility.

Introduction: Compound Profile and Analytical Challenges

This compound is a bifunctional alicyclic compound featuring a primary amine and a nitro group. Its hydrochloride salt form enhances water solubility and stability, making it a common state for handling and storage.[1] The presence of a basic amine group and a polar nitro group on a non-aromatic ring presents unique challenges and opportunities for mass spectrometric analysis. The primary analytical objective is typically to confirm the molecular identity, establish purity, and perform quantification in various matrices.

The choice of analytical strategy is dictated by the compound's physicochemical properties. Its salt form and the polarity imparted by the amine and nitro functionalities make it an ideal candidate for Electrospray Ionization (ESI) coupled with liquid chromatography.[2] Conversely, its analysis by Gas Chromatography (GC) is hindered by low volatility and the high polarity of the amine group, which can cause poor peak shape and interaction with the GC column, necessitating a chemical derivatization step to proceed.[3][4]

Table 1: Physicochemical Properties of 4-Nitrocyclohexanamine

Property Value Source
Chemical Formula C₆H₁₂N₂O₂ [5]
Molecular Weight (Free Base) 144.17 g/mol [5][6]
Monoisotopic Mass (Free Base) 144.089877630 Da [5]
Form Hydrochloride Salt N/A
Key Functional Groups Primary Aliphatic Amine, Nitro Group N/A

| Predicted pKa (Amine) | ~10.5 (Typical for cyclohexylamine) | General Chemical Knowledge |

Recommended Analytical Approach: LC-MS/MS with Electrospray Ionization

For efficiency, robustness, and direct analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior method. It circumvents the need for derivatization and directly handles the compound from an aqueous or polar organic solution.

Rationale for Method Selection
  • Direct Analysis of Salt Form: The hydrochloride salt readily dissolves in common LC mobile phases like water and methanol.

  • Ideal for ESI: The primary amine group is strongly basic and is readily protonated in the positive ion mode of an ESI source, leading to a strong signal for the protonated molecule, [M+H]⁺.[7][8]

  • High Sensitivity and Specificity: Tandem MS (MS/MS) provides exceptional specificity by monitoring the fragmentation of a specific precursor ion to a product ion, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which is crucial for quantification in complex matrices.

Experimental Workflow for LC-MS/MS

The logical flow for analyzing this compound via LC-MS/MS is a self-validating system designed to ensure accurate identification and quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Standard & Sample Weighing B 2. Dissolution (e.g., 50:50 Water:Methanol) A->B C 3. Serial Dilution to Working Concentration B->C D 4. Filtration (0.22 µm PTFE) C->D E 5. Injection into LC System D->E F 6. Chromatographic Separation (C18 Reverse Phase) E->F G 7. ESI Ionization (+) Generation of [M+H]⁺ F->G H 8. MS1: Precursor Ion Selection (m/z 145.1) G->H I 9. CID Fragmentation (Collision with Ar/N₂) H->I J 10. MS2: Product Ion Analysis I->J K 11. Data Acquisition (MRM Transition) J->K L 12. Peak Integration & Quantification K->L M 13. Structural Confirmation (Fragment Ratio) L->M

Caption: LC-MS/MS workflow for 4-Nitrocyclohexanamine HCl analysis.

Detailed Experimental Protocol: LC-MS/MS

1. Sample & Standard Preparation: a. Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of HPLC-grade water and methanol. b. Perform serial dilutions from the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. c. Prepare unknown samples by dissolving them in the same diluent to an expected concentration within the calibration range. d. Filter all solutions through a 0.22 µm syringe filter prior to placing them in autosampler vials.

2. Liquid Chromatography Parameters:

  • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Ion Source Gas Temperature: 350 °C.
  • Ion Source Gas Flow: 10 L/min.
  • Capillary Voltage: 3500 V.
  • Mass Analyzer: Quadrupole or Ion Trap.[9][10][11]
  • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 145.1.
  • Tandem MS (MS/MS):
  • Precursor Ion: m/z 145.1.
  • Collision Gas: Argon or Nitrogen.
  • Collision Energy: Optimize for key fragment ions (typically 10-30 eV).
  • Product Ions to Monitor (MRM): Select at least two stable and abundant fragment ions for quantification and confirmation (see Fragmentation Analysis section).

Fragmentation Pathway Analysis (MS/MS)

Understanding the gas-phase fragmentation of the protonated molecule is essential for structural confirmation and developing a robust MS/MS method. The fragmentation is driven by the molecule's structure, primarily the aliphatic amine and nitro groups. The process is initiated by Collision-Induced Dissociation (CID), where the precursor ion's kinetic energy is converted into internal energy upon collision with an inert gas, leading to bond cleavage.[12][13][14]

The protonated molecule ([C₆H₁₂N₂O₂ + H]⁺, m/z 145.1) will likely fragment via two main pathways originating from the amine and nitro functionalities.

  • Alpha (α) Cleavage: A characteristic fragmentation for aliphatic amines involves the cleavage of a C-C bond adjacent to the nitrogen.[15][16] In a cyclic system, this leads to a ring-opening event, forming a resonance-stabilized iminium ion.

  • Nitro Group Losses: Aliphatic nitro compounds can lose neutral fragments related to the NO₂ group, such as loss of H₂O (18 Da), NO (30 Da), or the NO₂ radical (46 Da).[17]

Fragmentation_Pathway Precursor [M+H]⁺ m/z 145.1 Frag_H2O Loss of H₂O (-18.01 Da) m/z 127.1 Precursor->Frag_H2O -H₂O Frag_NO2 Loss of NO₂ radical (-46.01 Da) m/z 99.1 Precursor->Frag_NO2 -NO₂ Frag_Alpha α-Cleavage (Ring Opening) Followed by C₂H₄ loss (-28.03 Da) m/z 117.1 Precursor->Frag_Alpha -C₂H₄ Frag_H2O_NH3 Loss of NH₃ (-17.03 Da) m/z 110.1 Frag_H2O->Frag_H2O_NH3 -NH₃

Caption: Predicted MS/MS fragmentation pathway for [4-Nitrocyclohexanamine+H]⁺.

Table 2: Expected Precursor and Product Ions for MRM Method Development

Ion Description Proposed Structure / Loss Calculated m/z Role
Precursor Ion [M+H]⁺ 145.1 -
Product Ion 1 [M+H - H₂O]⁺ 127.1 Quantifier
Product Ion 2 [M+H - NO₂]⁺ 99.1 Qualifier

| Product Ion 3 | [M+H - C₂H₄]⁺ (from α-cleavage) | 117.1 | Qualifier |

Rationale: The loss of water is often a very favorable pathway for nitroalkanes under CID conditions. The resulting ion at m/z 127.1 is typically stable and abundant, making it an excellent choice for the primary quantifier ion. The loss of the nitro radical (m/z 99.1) and the fragment from ring cleavage (m/z 117.1) are structurally significant and serve as excellent qualifier ions to confirm the compound's identity.

Alternative Approach: GC-MS with Derivatization

While not the primary recommendation, GC-MS analysis is feasible if required. The key challenge is the polarity and low volatility of the analyte, which must be addressed through chemical derivatization.[18][19] Derivatization converts the polar primary amine into a less polar, more volatile, and thermally stable functional group suitable for GC analysis.[20]

Rationale and Choice of Derivatization

Silylation is a common and effective derivatization technique for primary amines.[20] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogen on the amine to form a trimethylsilyl (TMS) derivative, which exhibits excellent chromatographic properties.

Detailed Experimental Protocol: GC-MS

1. Derivatization Protocol (Silylation): a. Accurately weigh the this compound sample into a reaction vial. b. Add an anhydrous solvent (e.g., 100 µL of pyridine or acetonitrile). c. Add the silylating reagent (e.g., 100 µL of BSTFA with 1% TMCS as a catalyst).[20] d. Cap the vial tightly and heat at 70-80 °C for 45-60 minutes to ensure complete reaction. e. Cool the vial to room temperature before injection into the GC-MS system.

2. Gas Chromatography-Mass Spectrometry Parameters:

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[21]
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless (for trace analysis).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.[22]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Analyzer: Quadrupole.[23]
  • Scan Range: m/z 40-400.

Conclusion

The mass spectrometric analysis of this compound is most effectively and efficiently performed using an LC-MS/MS methodology with electrospray ionization. This approach provides high sensitivity and specificity and allows for the direct analysis of the compound without requiring chemical modification. The predictable fragmentation pattern, characterized by losses of water and the nitro group, enables the development of a robust and reliable MRM method for both quantification and confirmation. While a GC-MS method is a viable alternative, it necessitates a derivatization step, such as silylation, to overcome the compound's inherent polarity and low volatility, adding complexity to the workflow. The choice of method should be guided by the specific analytical goals, sample matrix, and available instrumentation.

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  • Chromatography Forum (2011). Amines by GC-MS. Chromatography Forum. Available at: [Link]

  • Taylor & Francis (n.d.). Electrospray ionization – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Al-Dirbashi, O. Y., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Molecules, PMC. Available at: [Link]

  • ResearchGate (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]

  • Liu, G., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, PubMed. Available at: [Link]

  • University of Arizona (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. Available at: [Link]

  • ResearchGate (n.d.). Theoretical modelling of gas phase collision induced dissociation of biomolecules. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]

  • eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Taylor & Francis (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • PubChem - NIH (n.d.). 4-Nitrocyclohexanamine. PubChem. Available at: [Link]

Sources

Technical Guide: Physical Properties & Characterization of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Nitrocyclohexanamine hydrochloride , a specialized aliphatic amine intermediate. The content is structured to support researchers in synthesis planning, structural characterization, and application development.

Executive Summary & Chemical Identity

This compound is a bifunctional aliphatic cyclohexane derivative featuring a basic primary amine and an electron-withdrawing nitro group at the para (1,[1]4) position. Unlike its aromatic counterpart (4-nitroaniline), the cyclohexane scaffold introduces stereochemical complexity (cis/trans isomerism) and alters the basicity of the amine, making it a critical scaffold for investigating structure-activity relationships (SAR) in medicinal chemistry.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-Nitrocyclohexan-1-amine hydrochloride
Common Synonyms 1-Amino-4-nitrocyclohexane HCl; 4-Nitrocyclohexylamine hydrochloride
CAS Number (Free Base) 123804-82-0
CAS Number (HCl Salt) Not widely indexed; typically referenced via free base CAS
Molecular Formula

(Salt) /

(Base)
Molecular Weight 180.63 g/mol (HCl Salt) / 144.17 g/mol (Base)
SMILES Cl.NC1CCC(CC1)=O

Stereochemical Analysis: The Critical Variable

Unlike aromatic rings, the cyclohexane ring is not planar. The 1,4-substitution pattern creates two distinct diastereomers with significantly different physical properties. Understanding this stereochemistry is non-negotiable for successful isolation and utilization.

Conformation & Stability
  • Trans-Isomer: The thermodynamically preferred isomer. In the chair conformation, both the amino group (or ammonium in the salt) and the nitro group can adopt the diequatorial (e,e) position, minimizing 1,3-diaxial interactions.

  • Cis-Isomer: Requires one substituent to be axial and the other equatorial (a,e). This introduces steric strain, making the cis isomer generally less stable and more prone to conformational flipping.

Visualization of Stereochemistry

The following diagram illustrates the relationship between the synthesis precursor and the resulting stereoisomers.

Stereochemistry Ketone 4-Nitrocyclohexanone (Achiral Precursor) Reaction Reductive Amination (Stereoselective Step) Ketone->Reaction + NH4OAc / NaCNBH3 Trans Trans-Isomer (Major) (Diequatorial - Stable) Reaction->Trans Thermodynamic Control Cis Cis-Isomer (Minor) (Axial/Equatorial - Strained) Reaction->Cis Kinetic Control

Figure 1: Stereochemical divergence during the synthesis of 4-Nitrocyclohexanamine.

Physical & Chemical Properties

Note: Specific experimental values for this intermediate are rare in open literature. The data below synthesizes calculated properties and trends from homologous cyclohexane derivatives.

Solid State Characteristics
  • Appearance: White to off-white crystalline solid.

  • Melting Point: The hydrochloride salt typically exhibits a high melting point with decomposition, estimated in the range of 180°C – 220°C . The free base would have a significantly lower melting point or exist as an oil.

  • Hygroscopicity: As a primary amine hydrochloride, the compound is moderately hygroscopic. It must be stored in a desiccator to prevent deliquescence, which complicates precise weighing for stoichiometry.

Solution Properties
  • Solubility:

    • Water: Highly soluble (>50 mg/mL) due to the ionic ammonium chloride moiety.

    • Methanol/Ethanol: Soluble.[2]

    • Dichloromethane/Ether: Insoluble (Salt form).

  • Acidity (pKa):

    • The pKa of the conjugate acid (

      
      ) is estimated at 9.0 – 9.5 .
      
    • Mechanism:[3][4][5][6] A typical cyclohexylamine has a pKa ~10.7. The 4-nitro group exerts a strong electron-withdrawing inductive effect (-I), pulling electron density through the sigma framework and lowering the pKa of the ammonium group by approximately 1.0–1.5 log units compared to the unsubstituted amine.

Synthesis & Production Protocol

The most robust route to this compound avoids the direct nitration of cyclohexylamine (which is hazardous and non-selective). Instead, it utilizes 4-nitrocyclohexanone as the key pivot point.

Recommended Synthetic Route: Reductive Amination

This protocol ensures the preservation of the nitro group while converting the ketone to an amine.

Reagents:

  • Substrate: 4-Nitrocyclohexanone (CAS 327157-43-7).[1][7]

  • Amine Source: Ammonium Acetate (

    
    ) (excess).
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ).
    
    • Why:

      
       is selective for the imine intermediate at pH 6–7 and will not  reduce the nitro group (unlike 
      
      
      
      or
      
      
      ).

Step-by-Step Protocol:

  • Imine Formation: Dissolve 4-nitrocyclohexanone (1.0 eq) and ammonium acetate (10.0 eq) in dry methanol. Add 3Å molecular sieves to absorb water and drive equilibrium. Stir at RT for 1-2 hours.

  • Reduction: Cool to 0°C. Slowly add

    
     (1.5 eq).
    
  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Acidify with concentrated HCl to pH < 2 (destroys excess hydride and forms the salt).

  • Workup: Evaporate methanol. Dissolve residue in water.[8] Wash with ether (removes unreacted ketone). Basify aqueous layer with NaOH to pH > 12. Extract free base into DCM.

  • Salt Formation: Treat DCM layer with HCl in Dioxane/Ether to precipitate This compound .

Synthesis Workflow Diagram

Synthesis Start Start: 4-Nitrocyclohexanone Step1 Imine Formation (NH4OAc, MeOH, Sieves) Start->Step1 Step2 Selective Reduction (NaCNBH3, pH 6-7) Step1->Step2 Imine Intermediate Step3 Acid Quench & Workup (Isolate Free Base) Step2->Step3 Preservation of Nitro Group End Final Product: 4-Nitrocyclohexanamine HCl Step3->End HCl/Ether

Figure 2: Selective reductive amination workflow to avoid nitro reduction.

Analytical Profiling

To validate the identity of the synthesized compound, the following analytical signals are diagnostic:

MethodDiagnostic SignalInterpretation
1H NMR

3.0 - 3.5 ppm (Multiplet, 1H)
Methine proton at C1 (

). Position varies by isomer (axial vs equatorial).
1H NMR

4.2 - 4.6 ppm (Multiplet, 1H)
Methine proton at C4 (

). Deshielded by the nitro group.
IR Spectroscopy 1540 cm⁻¹, 1370 cm⁻¹Asymmetric and symmetric

stretches of the nitro group.
IR Spectroscopy 2800 - 3200 cm⁻¹Broad ammonium (

) stretching band.
Mass Spectrometry m/z = 145

Molecular ion of the free base.

Handling & Safety (SDS Highlights)

  • Acute Toxicity: Like many aliphatic amines, this compound is likely an irritant to skin, eyes, and respiratory tracts.

  • Energetic Potential: While not a high explosive, molecules containing nitro groups can be energetic. Avoid heating the dry solid above 100°C without thermal analysis (DSC).

  • Incompatibility: Strong oxidizing agents, strong bases (liberates the volatile free base).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14615296, 4-Nitrocyclohexanamine. Retrieved from [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

solubility of 4-Nitrocyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Nitrocyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental solubility data for this compound is not widely available in published literature, this guide leverages established principles of organic and medicinal chemistry to predict its solubility behavior. More importantly, it offers a detailed, field-proven methodology for researchers to experimentally determine the solubility of this compound in a range of pharmaceutically relevant solvents. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible approach to characterization. The protocols and insights provided herein are designed to be directly applicable in a research and development setting.

Introduction: The Scientific Imperative for Solubility Data

This compound is a substituted cycloaliphatic amine salt. The presence of a polar nitro group, a basic amine function (as the hydrochloride salt), and a non-polar cyclohexane ring gives the molecule a distinct amphipathic character. Understanding the solubility of this compound is a critical first step in a multitude of research and development applications, from reaction chemistry and purification to formulation and drug delivery. A comprehensive solubility profile is the foundation upon which further development is built.

As an amine hydrochloride, it is anticipated to exhibit significant solubility in polar protic solvents, particularly water, due to the ionic nature of the ammonium salt.[1][2][3] Conversely, its solubility is expected to be limited in non-polar, aprotic organic solvents. The interplay between the ionic salt, the polar nitro group, and the hydrophobic cyclohexane backbone will dictate its solubility across a spectrum of solvents with varying polarities.

Predicted Solubility Profile of this compound

Based on the structure and the general principles of solubility for amine salts, a qualitative solubility profile can be predicted. This serves as a hypothesis to be tested by the experimental protocols outlined in this guide.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the nitro and amine groups will dominate, leading to strong solute-solvent interactions.[1][2]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to HighThese solvents have high dielectric constants and can solvate the cation and anion, though perhaps less effectively than protic solvents.
Less Polar Dichloromethane (DCM), ChloroformLowThe polarity is insufficient to effectively solvate the ionic salt.
Non-Polar Toluene, Hexane, Diethyl EtherVery Low / InsolubleThe non-polar nature of these solvents cannot overcome the lattice energy of the ionic solid.[1][2]

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, incorporating best practices for accuracy and reproducibility.

Materials and Equipment
  • This compound (analytical standard)

  • A range of analytical grade solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, DMF, DCM, Toluene, Hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow: Isothermal Saturation Method

The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound. The workflow is depicted in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis prep_solid Weigh excess solid (4-Nitrocyclohexanamine HCl) prep_solvent Add known volume of solvent prep_solid->prep_solvent Combine in vial equilibration Agitate at constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) prep_solvent->equilibration settle Allow solid to settle equilibration->settle centrifuge Centrifuge to pellet undissolved solid settle->centrifuge aliquot Withdraw supernatant centrifuge->aliquot filter Filter through 0.22 µm syringe filter aliquot->filter dilute Dilute sample accurately filter->dilute hplc Analyze by HPLC-UV/MS dilute->hplc quantify Quantify against a calibration curve hplc->quantify result result quantify->result Determine Solubility (mg/mL or mol/L)

Caption: Workflow for solubility determination via the isothermal saturation method.

Step-by-Step Protocol
  • Preparation of Solvent Vials: For each solvent to be tested, add a precisely known volume (e.g., 2.0 mL) to a series of appropriately sized glass vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. The key is to ensure that undissolved solid remains at equilibrium, indicating saturation. A starting point would be to add approximately 20-50 mg of the solid.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be experimentally verified.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials.

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent artificially high solubility readings.

  • Sample Analysis:

    • Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or HPLC-MS method.[4][5][6][7] A calibration curve must be prepared using accurately weighed standards.

  • Calculation of Solubility: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

Analytical Method Development: HPLC-UV

For a compound possessing a nitroaromatic-like chromophore, HPLC with UV detection is a suitable analytical technique.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: The nitro group should provide a strong UV absorbance. A wavelength scan should be performed to determine the optimal wavelength for detection.

  • Validation: The analytical method should be validated for linearity, accuracy, and precision.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 2: Illustrative Example of Experimental Solubility Data for this compound at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Water80.1[Experimental Value][Calculated Value]
Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
DMSO46.7[Experimental Value][Calculated Value]
Dichloromethane9.1[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Hexane1.9[Experimental Value][Calculated Value]

Note: The values in this table are placeholders and must be determined experimentally.

The relationship between the solvent's physical properties (like the dielectric constant) and the measured solubility can provide valuable insights into the solvation mechanism of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[8][11] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.[9]

Conclusion

This technical guide has provided a comprehensive framework for approaching the solubility determination of this compound. By combining theoretical predictions with a detailed, robust experimental protocol, researchers can confidently and accurately characterize this important physicochemical property. The provided methodology ensures scientific integrity and generates the reliable data necessary for advancing research and development objectives.

References

Sources

Technical Guide: Stability Profile and Handling of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 4-Nitrocyclohexanamine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 123804-82-0 for free base; HCl salt implied) represents a bifunctional intermediate critical in the synthesis of pharmaceutical agents. Its stability profile is governed by the tension between the stabilizing hydrochloride matrix and the energetic potential of the aliphatic nitro group. While the salt form significantly mitigates the oxidative susceptibility of the primary amine, the compound remains vulnerable to specific degradation pathways—most notably the Nef reaction under hydrolytic stress and nitro-to-amine reduction under reductive conditions. This guide provides a mechanistic analysis of these vulnerabilities and establishes a self-validating protocol for their monitoring.

Chemical Constitution & Physicochemical Basis[1]

Structural Dynamics

The molecule features a cyclohexane chair conformation decorated with two polar functional groups in a 1,4-relationship.

  • The Hydrochloride Advantage: The protonation of the primary amine (

    
    ) serves as a kinetic trap, preventing the formation of Schiff bases and reducing the vapor pressure of the otherwise volatile amine.
    
  • Stereochemical Implications: The compound exists as cis and trans diastereomers. The trans isomer (diequatorial in the chair form) is thermodynamically favored. Stability protocols must track isomerization, as the cis form (axial-equatorial) possesses higher internal energy and may degrade at different rates.

FeatureImpact on Stability
Primary Amine HCl Prevents N-oxidation; increases melting point; induces hygroscopicity.
Aliphatic Nitro Group Electron-withdrawing; susceptible to reduction; potential energetic decomposition at high

.
Cyclohexane Ring Provides steric bulk; restricts conformational freedom, influencing reactivity rates.

Degradation Mechanisms & Stability Profile[2]

Hydrolytic Instability: The Nef Reaction

Unlike aromatic nitro compounds, aliphatic nitro compounds like 4-nitrocyclohexanamine are susceptible to the Nef reaction . Under strong acidic conditions or significant moisture ingress, the aci-nitro tautomer can hydrolyze to a ketone.

  • Mechanism: The electron-withdrawing nitro group acidifies the

    
    -proton. In the presence of moisture and the acidic microenvironment of the HCl salt, a slow equilibrium with the aci-nitro form can occur, eventually cleaving to 4-aminocyclohexanone (which is unstable and polymerizes).
    
Reductive Degradation

The nitro group is a high-energy functionality. Trace metal contamination (Fe, Zn) in processing equipment, combined with proton sources (like the HCl salt itself), can catalyze a partial reduction to the hydroxylamine or fully to the diamine (1,4-cyclohexanediamine).

Thermal & Oxidative Stress
  • Thermal: Aliphatic nitro compounds can release

    
     upon decomposition. The HCl salt typically decomposes before melting, often 
    
    
    
    , but prolonged exposure to
    
    
    can accelerate discoloration.
  • Oxidative: While the salt protects the amine, the free base (if liberated by basic impurities) rapidly absorbs

    
     and oxidizes to colored N-oxides or imines.
    
Visualized Degradation Pathways

The following diagram maps the critical failure modes for this molecule.

DegradationPathways Parent 4-Nitrocyclohexanamine HCl (Parent) AciNitro Aci-Nitro Tautomer Parent->AciNitro Moisture/H+ Hydroxylamine Hydroxylamine Intermediate Parent->Hydroxylamine Trace Metals/Reductants Ketone 4-Aminocyclohexanone (Nef Product) AciNitro->Ketone Hydrolysis (Nef) Polymer Polymeric Residues Ketone->Polymer Condensation Diamine 1,4-Cyclohexanediamine (Reduction) Hydroxylamine->Diamine Further Reduction

Caption: Primary degradation vectors: Hydrolytic conversion to ketones (Nef) and reductive cleavage to diamines.[1][2][3][4][5][6][7][8][9][10][11][12]

Analytical Methodologies for Stability Assessment

To ensure data integrity, use a Stability-Indicating Method (SIM) . A standard purity check is insufficient; the method must resolve the parent from its specific degradation products.

HPLC Protocol (Reverse Phase)

This protocol separates the highly polar salt from the less polar nitro-impurities.

  • Column: C18 end-capped (to prevent tailing of the amine),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Formate buffer (pH 3.0). Low pH ensures the amine remains protonated and interacts predictably with the stationary phase.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (amine cutoff) and 280 nm (nitro absorbance). Note: The ketone degradation product has a distinct carbonyl absorbance.

Rapid Identification of Impurities
Impurity TypeDetection MethodCharacteristic Signal
Inorganic Nitrate/Nitrite Ion ChromatographyDistinct anion peaks (indicates

cleavage).
1,4-Cyclohexanediamine LC-MS (ESI+)

(Loss of

mass).
4-Aminocyclohexanone GC-MS / IRCarbonyl stretch

.

Handling & Storage Protocols

Self-Validating Storage System

Do not rely on passive storage. Implement a system that flags compromise.[13]

  • Desiccant Monitoring: Use indicating silica gel. If it turns pink/green, the hygroscopic HCl salt has likely absorbed water, initiating the aci-nitro equilibrium.

  • Headspace Analysis: For bulk storage, periodic testing of headspace gas for

    
     (using Dräger tubes) can detect early thermal decomposition.
    
Environmental Controls
  • Temperature: Store at

    
    . Avoid freezing if the container seal is imperfect, as freeze-thaw cycles pump moisture into the vial.
    
  • Atmosphere: Argon or Nitrogen blanket is mandatory. Oxygen is less of a threat than moisture, but inert gas prevents both.

  • Container: Amber glass (Type I) with Teflon-lined screw caps. Avoid metal spatulas during weighing to prevent reductive catalysis.

Safety: Energetic Considerations

While not a high explosive, aliphatic nitro compounds possess significant chemical energy.

  • DSC Screening: Before scaling up (>100g), run a Differential Scanning Calorimetry (DSC) scan. An exotherm onset

    
     indicates potential thermal runaway risks.
    

Experimental Workflow: Forced Degradation Study

To validate the analytical method, perform the following stress tests.

StabilityWorkflow Start Sample Preparation (1 mg/mL in H2O) Acid Acid Stress (0.1N HCl, 60°C, 24h) Start->Acid Base Base Stress (0.1N NaOH, RT, 4h) Start->Base Oxidation Oxidative Stress (3% H2O2, RT, 2h) Start->Oxidation Thermal Thermal Stress (Solid state, 60°C, 7 days) Start->Thermal Analysis HPLC-PDA-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Outcome Mass Balance Calculation Analysis->Outcome

Caption: ICH-compliant forced degradation workflow to establish stability-indicating analytical parameters.

Interpretation of Stress Results
  • Base Stress: Expect rapid degradation. The free base is liberated, and the

    
    -proton becomes highly acidic, leading to rapid Nef-like reactions or polymerization. Guidance: If recovery is <80%, the method is valid for detecting base-induced hydrolysis.
    
  • Acid Stress: Expect moderate stability. The HCl salt is already acidic; degradation here confirms the rate of the Nef reaction.

References

  • PubChem. 4-Nitrocyclohexanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • ScienceMadness. Nitro Compounds, Aliphatic: Properties and Stability. Available at: [Link][11]

Sources

A Researcher's Guide to the Safe Handling and Risk Mitigation of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile and Inherent Hazard Analysis

4-Nitrocyclohexanamine hydrochloride is a bifunctional molecule containing a nitroalkane group and a primary amine hydrochloride salt on a cyclohexane scaffold. Its hazard profile is dictated by the synergistic and individual properties of these functional groups.

  • Molecular Formula: C₆H₁₂N₂O₂ · HCl[1]

  • Molecular Weight: 180.63 g/mol (hydrochloride salt)

  • Core Structural Features:

    • Nitroalkane Group (-NO₂): This group is energetically rich and can be prone to decomposition, especially with heat or impact. While aliphatic nitro compounds are generally less sensitive than their aromatic counterparts, they are still considered energetic materials.[3] They can also be toxic and act as strong oxidizers.[4]

    • Amine Hydrochloride (-NH₂·HCl): This salt makes the compound water-soluble and imparts acidic properties. Amine hydrochlorides are known skin, eye, and respiratory tract irritants.[5][6][7]

While a specific, verified GHS classification for this compound is not universally published, a presumptive hazard assessment can be made based on analogous compounds like Cyclohexylamine hydrochloride and various nitroalkanes.

Table 1: Presumptive GHS Hazard Classification and Rationale

Hazard ClassPictogramSignal WordPresumptive Hazard StatementsRationale & Causality
Acute Toxicity (Oral, Dermal, Inhalation) 💀Danger H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[8]The nitro group can lead to systemic toxicity, including methemoglobinemia. The amine hydrochloride moiety contributes to overall toxicity.[7][9]
Skin Corrosion/Irritation corrosiveDanger H314: Causes severe skin burns and eye damage.[10][11]Amine salts are frequently corrosive or irritating. Prolonged contact can lead to chemical burns.[5][6]
Serious Eye Damage/Irritation corrosiveDanger H318: Causes serious eye damage.As with skin, the acidic and reactive nature of the amine salt poses a significant risk to eye tissue.[7][12]
Specific Target Organ Toxicity (Repeated Exposure) ☣️Danger H373: May cause damage to organs through prolonged or repeated exposure.Chronic exposure to nitro compounds can affect organs like the liver, kidneys, and blood system.[13]

Risk Assessment and Mitigation Workflow

A proactive approach to safety is paramount. Before any experimental work begins, a thorough risk assessment must be conducted. The following workflow provides a self-validating system for ensuring all hazards are identified and controlled.

RiskAssessment cluster_Plan PLANNING PHASE cluster_Exec EXECUTION PHASE A 1. Hazard Identification - Review SDS of analogs - Analyze functional groups (Nitro, Amine HCl) - Note physical form (solid powder) B 2. Exposure Assessment - How much is used? - How is it handled (weighing, dissolution)? - What is the duration of the task? A->B Evaluate Procedure C 3. Control Selection - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - PPE (Gloves, Goggles, Lab Coat) B->C Determine Risk Level D 4. Implementation - Follow approved SOP - Use designated safety equipment - Ensure emergency kits are ready C->D Authorize Work E 5. Emergency Preparedness - Locate eyewash/shower - Know spill cleanup procedure - Have emergency contact info D->E Work Safely

Caption: Risk assessment workflow for handling 4-Nitrocyclohexanamine HCl.

Engineering Controls and Personal Protective Equipment (PPE) Protocols

The primary directive is to minimize exposure. This is achieved by layering controls, with engineering solutions being the first and most effective line of defense.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound solid, including weighing and solution preparation, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of the fine, potentially toxic powder.[5][12]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts.[4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[5][12]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific task and potential for exposure.

Table 2: Task-Based PPE Selection

TaskMinimum Required PPERationale
Handling Closed Container Safety glasses with side shields, lab coat, nitrile gloves.Protects against contamination from residual material on container surfaces.
Weighing Solid / Preparing Solutions Chemical splash goggles, face shield, lab coat, double-gloved nitrile gloves.Provides maximum protection against inhalation of dust and splashes to the face and eyes. Double-gloving is recommended for handling highly toxic solids.
Cleaning Spills Chemical splash goggles, face shield, chemically resistant apron over lab coat, double-gloved nitrile gloves, and appropriate respiratory protection if specified by emergency protocol.[14][15]Full protection is required during cleanup of a hazardous substance to prevent any route of exposure.

Standard Operating Procedures (SOPs)

Detailed, step-by-step methodologies are crucial for ensuring procedural consistency and safety.

SOP 1: Weighing and Preparing a Solution
  • Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, beaker, and solvent within the fume hood. Use a tared container to avoid transferring the powder multiple times.

  • Dispensing: Carefully dispense the required amount of this compound into the weigh boat. Avoid any actions that could generate dust.[16]

  • Dissolution: Add the powder to the beaker containing the solvent. Use a magnetic stir bar for agitation. Do not stir manually in a way that could cause splashing.

  • Cleanup: Immediately wipe down the spatula and work surface inside the hood with a damp cloth. Dispose of the weigh boat and cloth as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly.[14]

SOP 2: Emergency Response for a Small Spill (<1 gram)

The following decision tree outlines the immediate actions required in the event of a small laboratory spill.

SpillResponse A Spill Occurs B Alert others in the immediate area A->B C Is the spill contained in the fume hood? B->C D_Yes YES: Contain Spill C->D_Yes Yes E_No NO: Evacuate Area C->E_No No F Don appropriate PPE (See Table 2) D_Yes->F K Notify Lab Supervisor E_No->K G Cover spill with inert absorbent material (e.g., vermiculite, sand) F->G H Carefully collect material into a labeled waste container G->H I Decontaminate the area H->I J Contact EH&S for waste pickup I->J J->K

Caption: Decision workflow for small chemical spill response.

First-Aid and Emergency Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8][12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures: Use dry chemical, foam, water spray, or carbon dioxide.[6] Firefighters must wear self-contained breathing apparatus. Upon combustion, the compound may decompose to produce toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[7][12]

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%.
  • Scott, S., et al. (2012). Nitrates - Standard Operating Procedure. University of California, Santa Barbara. [Link not available]
  • University of Georgia.NitroCompounds-Various.docx.
  • BLD Pharm.123804-82-0|4-Nitrocyclohexanamine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclohexylamine hydrochloride.
  • TCI Chemicals. (2023). SAFETY DATA SHEET - Cyclohexylamine Hydrochloride.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclohexylamine hydrochloride.
  • NICNAS. (2016). Cyclohexanamine: Human health tier II assessment. Australian Government Department of Health.
  • Sigma-Aldrich. (2024). Aldrich 146439 - SAFETY DATA SHEET.
  • PubChem.Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769.
  • Kishida Chemical Co., Ltd.SAFETY DATA SHEET - 4-Nitroaniline.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • TCI Chemicals.SAFETY DATA SHEET - Nitrocyclohexane.
  • S D Fine-Chem Limited.GHS Safety Data Sheet - bis(2-chloroethyl)amine hydrochloride.
  • ChemReg.net. (2006). GHS Classification - Nitrobenzene.
  • Ibis Scientific, LLC. (2025). Handling and Storage of Nitric Acid: What You Should Know.
  • U.S. Environmental Protection Agency.Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships.
  • DC Fine Chemicals. (2024). Safety Data Sheet - 2-Chloroethylamine hydrochloride.
  • PubChem.4-Nitrocyclohexanamine | C6H12N2O2 | CID 14615296.

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Introduction: The Strategic Value of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Nitrocyclohexanamine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, synthesis, quality control, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

This compound is a bifunctional alicyclic compound featuring both a primary amine and a nitro group. This unique combination makes it a valuable building block in medicinal chemistry and organic synthesis. The cyclohexane scaffold provides a non-aromatic, three-dimensional framework, which is increasingly sought after in modern drug design to improve physicochemical properties and escape "flatland" of aromatic compounds.

The primary amine serves as a versatile handle for amide bond formation, reductive amination, and other nucleophilic reactions. The nitro group is not merely a placeholder; it is a potent electron-withdrawing group that can be readily reduced to a primary amine, offering a pathway to diamine structures or serving as a synthetic precursor for other functionalities. The hydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying handling and formulation for reactions.

Commercial Sourcing and Availability

Acquiring high-quality starting materials is the foundation of reproducible research. While this compound is a specialty chemical, it is available from several reputable commercial suppliers. Availability may range from catalog stock items to synthesis-on-demand.

Table 1: Commercial Suppliers of this compound and Related Compounds

SupplierProduct NameCAS NumberNotes
BLD PharmThis compoundN/A (free base is 123804-82-0)Listed as available, often as a related product to the free base.[1]
Sigma-Aldrich (Merck)4-Nitrophenethylamine hydrochloride29968-78-3Aromatic analogue. Indicates capability in synthesizing and supplying nitro-amine hydrochlorides.
TCI America4-Nitroaniline Hydrochloride15873-51-5Aromatic analogue. Demonstrates expertise in this class of compounds.[2]
Simson Pharma Limited4-Nitroaniline hydrochloride15873-51-5Specializes in pharmaceutical impurities and reference standards, may offer custom synthesis.

Note: Researchers should always request a Certificate of Analysis (CoA) to verify purity, identity, and other quality specifications before use.

Synthesis and Mechanistic Insights

Understanding the synthesis of this compound is crucial for troubleshooting and potential in-house production. The most plausible route involves the nitration of a protected cyclohexanamine followed by deprotection and salt formation. A direct nitration of cyclohexanamine is generally not feasible due to the high reactivity of the amine group with nitrating agents. A more direct, albeit potentially lower-yielding, approach mirrors the synthesis of its aromatic analogue, 4-nitrophenethylamine hydrochloride.[3][4]

Proposed Synthetic Pathway: Electrophilic Nitration

The core of the synthesis is the electrophilic nitration of cyclohexanamine using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Diagram 1: Synthesis Workflow for this compound

G cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Workup & Isolation cluster_3 Salt Formation & Purification A Cyclohexanamine D Nitration Reaction (Formation of Nitronium Ion and Electrophilic Attack) A->D B Conc. H₂SO₄ + Conc. HNO₃ (Mixed Acid) B->D C Ice Bath (0-5 °C) C->D Temp. Control E Quench with Ice Water D->E F Basification with NaOH (to pH > 10) E->F G Solvent Extraction (e.g., Dichloromethane) F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Solvent Evaporation H->I J Dissolve in Ether/IPA I->J K Add HCl in Ether/Isopropanol J->K L Precipitation K->L M Filtration & Drying L->M N 4-Nitrocyclohexanamine Hydrochloride (Product) M->N

Caption: Workflow for the synthesis of 4-Nitrocyclohexanamine HCl.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on analogous syntheses and should be performed by qualified personnel with appropriate safety precautions.

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid to concentrated nitric acid in a 2:1 (v/v) ratio while cooling in an ice-salt bath to maintain a temperature below 10 °C.

  • Reaction: Slowly add cyclohexanamine dropwise to the cold nitrating mixture. The temperature must be strictly controlled between 0 and 5 °C to minimize side reactions.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for 2-3 hours.

  • Quenching: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.

  • Basification: Carefully neutralize the acidic solution by adding a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) until the pH is approximately 10-11. This deprotonates the amine and precipitates the free base.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-Nitrocyclohexanamine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas) with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Quality Control and Analytical Protocols

Ensuring the identity and purity of this compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

A. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is ideal for assessing the purity and stability of the compound.

Table 2: Suggested HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column suitable for separating polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileProvides good peak shape for the amine hydrochloride.[5]
Gradient 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-20 min: 95% to 5% B20-25 min: 5% BA standard gradient to elute the polar starting material and any non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210 nm (for amine) and ~270 nm (for nitro group)The nitro group has a UV chromophore, but 210 nm is more universal for organic molecules.[6]
Injection Vol. 10 µLStandard injection volume.
Column Temp. 30 °CFor method robustness and reproducibility.

Diagram 2: Analytical Workflow for QC

G Sample 4-Nitrocyclohexanamine HCl (Batch Sample) Prep Prepare Solution (e.g., 1 mg/mL in Mobile Phase A) Sample->Prep NMR_Prep Prepare Solution (e.g., 10 mg in D₂O or DMSO-d₆) Sample->NMR_Prep HPLC Inject into HPLC System Prep->HPLC Data_HPLC Chromatogram: - Retention Time - Peak Area (% Purity) HPLC->Data_HPLC NMR Acquire ¹H NMR Spectrum NMR_Prep->NMR Data_NMR Spectrum: - Chemical Shifts - Integration - Splitting Patterns NMR->Data_NMR Decision Compare to Reference Standard & Specifications Data_HPLC->Decision Data_NMR->Decision Pass Release Batch Decision->Pass Pass Fail Reject / Re-purify Decision->Fail Fail

Caption: Quality control workflow for 4-Nitrocyclohexanamine HCl.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is essential for structural confirmation. The spectrum should be consistent with the proposed structure.

  • Solvent: D₂O or DMSO-d₆

  • Expected Signals:

    • ~4.5-4.8 ppm (multiplet, 1H): The proton attached to the carbon bearing the nitro group (CH-NO₂). It will be deshielded by the electron-withdrawing nitro group.

    • ~3.0-3.3 ppm (multiplet, 1H): The proton attached to the carbon bearing the amino group (CH-NH₃⁺). It will be deshielded by the protonated amine.

    • ~1.5-2.5 ppm (multiplets, 8H): The remaining eight methylene protons on the cyclohexane ring. The signals will be complex due to cis/trans relationships and splitting.

    • ~8.0-9.0 ppm (broad singlet, 3H): The protons of the ammonium group (-NH₃⁺), which may exchange with D₂O.

Applications in Research and Drug Development

The utility of this compound lies in its potential as a versatile intermediate.

  • Synthesis of Diamines: The most straightforward application is the reduction of the nitro group to an amine, yielding a 1,4-diaminocyclohexane derivative. These diamines are crucial building blocks for polyamides, ureas, and as ligands in coordination chemistry. The reduction can be achieved using various methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-based reductions (e.g., SnCl₂/HCl).[7]

  • Precursor for Novel Scaffolds: The nitro group can participate in other reactions, such as the Nef reaction to form ketones, or it can be used to direct further functionalization of the ring before being converted to an amine.

  • Pharmaceutical Building Block: Analogous to how 4-nitrophenethylamine hydrochloride is a key intermediate for drugs like mirabegron and dofetilide,[3] this compound can serve as a starting point for novel therapeutics. The saturated cyclohexane core can improve metabolic stability and reduce toxicity compared to aromatic analogues. It is a valuable starting point for creating compounds targeting CNS or cardiovascular diseases.[8]

Safety and Handling

As with any laboratory chemical, proper handling is essential. Safety data sheets for related compounds provide guidance.[9]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry place in a tightly sealed container. It is hygroscopic.

  • Toxicity: While specific data is limited, related nitro and amine compounds can be harmful if swallowed or inhaled and can cause skin and eye irritation.[10]

References

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  • Pharmaffiliates. N-(4-Nitrobenzyl)ethanamine hydrochloride. [Link]

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  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • PubChem. 4-Aminocyclohexanone Hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Molecules. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Macedonian Pharmaceutical Bulletin. Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. [Link]

  • Google Patents. US4460604A - 4-Amino-4-aryl-cyclohexanones.
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  • Journal of Pharmaceutical and Biomedical Analysis. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • Oakwood Chemical. (4-Nitrophenyl)methanamine hydrochloride. [Link]

  • SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column. [Link]

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An In-depth Technical Guide to the Cis/Trans Isomerism in 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. For cyclic molecules such as 4-Nitrocyclohexanamine hydrochloride, the existence of cis and trans diastereomers presents a significant analytical challenge. These isomers, arising from the spatial arrangement of the nitro and ammonium groups across the cyclohexane ring, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive technical framework for the differentiation, separation, and definitive structural elucidation of these isomers. We will explore the theoretical underpinnings of their conformational behavior, present detailed protocols for analytical separation by High-Performance Liquid Chromatography (HPLC), and describe definitive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure robust and reliable stereochemical assignment.

Theoretical Framework: Conformational Analysis of 4-Nitrocyclohexanamine Isomers

The non-planar, puckered structure of the cyclohexane ring is most stable in a "chair" conformation, which minimizes both angle strain and torsional strain. In this conformation, the substituents at each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).[1][2] The interconversion between two chair conformations, known as a ring flip, is rapid at room temperature and results in axial substituents becoming equatorial and vice-versa.[3]

For a 1,4-disubstituted cyclohexane like 4-Nitrocyclohexanamine, two diastereomers exist: cis and trans.[4] Their relative stability is dictated by the steric hindrance experienced by the substituents.

  • Trans Isomer: In the trans configuration, the substituents are on opposite sides of the ring.[5] This allows for a conformation where both the nitro group (-NO2) and the ammonium group (-NH3+) can occupy the sterically favored equatorial positions.[6][7] This diequatorial conformation minimizes 1,3-diaxial interactions—repulsive steric interactions between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it.[8] Consequently, the trans isomer is the thermodynamically more stable isomer.[9][10]

  • Cis Isomer: In the cis configuration, the substituents are on the same side of the ring.[1] This necessitates that in any chair conformation, one substituent must be axial while the other is equatorial.[6][7] The molecule will exist as a rapidly equilibrating mixture of two chair conformers of equal energy.[4] The presence of a bulky axial group introduces significant 1,3-diaxial strain, rendering the cis isomer less stable than the diequatorial trans isomer.[6][8]

Caption: Chair conformations of trans and cis-4-Nitrocyclohexanamine.

Analytical Strategy: Separation and Characterization Workflow

A robust analytical strategy is essential to separate the isomers and confirm their identities. High-Performance Liquid Chromatography (HPLC) is the primary tool for separation, while Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural data to assign each peak. X-ray crystallography serves as the ultimate confirmation if a suitable single crystal can be obtained.[11]

Sources

Methodological & Application

The Strategic Utility of 4-Nitrocyclohexanamine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of 4-Nitrocyclohexanamine hydrochloride, a versatile building block in organic synthesis. With a focus on its application in the synthesis of high-value intermediates, this guide offers detailed protocols, mechanistic insights, and a survey of its utility in pharmaceutical and materials science.

Introduction: Unveiling the Potential of a Bifunctional Building Block

This compound presents a unique scaffold for organic synthesis, incorporating both a primary amine and a nitro group on a cyclohexane ring. The hydrochloride salt form enhances its stability and handling properties. The true synthetic potential of this molecule is unlocked through the selective transformation of its functional groups, primarily the reduction of the nitro group to a primary amine, yielding the highly valuable cyclohexane-1,4-diamine. This diamine serves as a crucial monomer in the production of advanced polymers and as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]

Core Application: Reduction to Cyclohexane-1,4-diamine

The cornerstone application of this compound is its conversion to cyclohexane-1,4-diamine. This transformation is a six-electron reduction of the nitro group to a primary amine, a reaction of significant industrial importance.[3]

Mechanistic Considerations

The reduction of an aliphatic nitro group to an amine typically proceeds through a series of intermediates, including nitroso and hydroxylamine species. The choice of reducing agent and catalyst is critical to ensure high yield and selectivity, minimizing the formation of side products. Catalytic hydrogenation is the most common and efficient method for this transformation.[3]

Recommended Reduction Methodologies

Several methods are effective for the reduction of aliphatic nitro compounds.[4] For the conversion of this compound to cyclohexane-1,4-diamine, catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) is highly recommended for its efficiency and clean reaction profile.[4][5]

Raney Nickel is a robust and cost-effective catalyst for the hydrogenation of nitro groups.[4][6]

Protocol: Synthesis of Cyclohexane-1,4-diamine via Raney® Nickel Hydrogenation

  • Materials:

    • This compound

    • Raney® Nickel (50% slurry in water)

    • Methanol or Ethanol

    • Hydrogen gas

    • High-pressure autoclave reactor

  • Procedure:

    • In a high-pressure autoclave, prepare a solution of this compound in a suitable solvent such as methanol or ethanol.

    • Carefully add a catalytic amount of Raney® Nickel slurry to the solution. The typical catalyst loading is 5-10% by weight of the substrate.

    • Seal the autoclave and purge the system with nitrogen gas (3-5 times) to remove any residual air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 500-1000 psi).

    • Heat the reactor to a temperature of 50-80°C with vigorous stirring.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst.

    • The filtrate, containing the hydrochloride salt of cyclohexane-1,4-diamine, can be concentrated under reduced pressure.

    • For the free diamine, the salt can be neutralized with a suitable base (e.g., NaOH) and extracted with an organic solvent.

  • Causality Behind Experimental Choices:

    • The use of a hydrochloride salt can sometimes be directly hydrogenated, though in some cases, neutralization prior to reduction may be necessary to avoid catalyst poisoning.

    • Methanol or ethanol are chosen as solvents due to their ability to dissolve the starting material and their inertness under hydrogenation conditions.

    • Elevated pressure and temperature are employed to increase the rate of reaction.

    • Vigorous stirring is crucial to ensure efficient contact between the substrate, catalyst, and hydrogen gas.

Pd/C is another highly effective catalyst for nitro group reduction, often offering higher selectivity and milder reaction conditions compared to Raney Nickel.[7][8]

Protocol: Synthesis of Cyclohexane-1,4-diamine via Pd/C Hydrogenation

  • Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol or Methanol

    • Hydrogen gas

    • Parr hydrogenator or a similar hydrogenation apparatus

  • Procedure:

    • Dissolve this compound in ethanol or methanol in a suitable pressure vessel.

    • Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen to 50-100 psi.

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the mixture through Celite® to remove the catalyst.

    • The resulting solution of cyclohexane-1,4-diamine hydrochloride can be used directly or the free base can be isolated after neutralization.

  • Trustworthiness of the Protocol: This protocol is based on well-established procedures for the reduction of nitro compounds using Pd/C.[3] The progress of the reaction can be reliably monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete conversion of the starting material.

Applications of Cyclohexane-1,4-diamine

The resulting cyclohexane-1,4-diamine is a versatile intermediate with significant applications in both materials science and medicinal chemistry.[1][9]

In Polymer Chemistry

Cyclohexane-1,4-diamine, particularly the trans-isomer, is a valuable monomer for the synthesis of high-performance polyamides and polyimides.[10] The incorporation of the rigid and symmetric cyclohexane ring into the polymer backbone imparts desirable properties such as:

  • Enhanced Thermal Stability: The cyclic structure increases the glass transition temperature (Tg) of the resulting polymers.

  • Improved Mechanical Strength: The rigidity of the cyclohexane unit contributes to higher tensile strength and modulus.[10]

  • Reduced Water Absorption: The hydrophobic nature of the cyclohexane ring leads to lower moisture uptake compared to fully aliphatic polyamides.

Table 1: Properties of Polymers Derived from Cyclohexane-1,4-diamine

Polymer TypeMonomersKey PropertiesApplications
PolyamideCyclohexane-1,4-diamine, Adipic acidHigh melting point, excellent mechanical strength, low moisture absorptionEngineering plastics, high-performance fibers
PolyimideCyclohexane-1,4-diamine, Pyromellitic dianhydrideExceptional thermal stability, good chemical resistance, excellent dielectric propertiesAerospace components, electronics, high-temperature coatings
In Pharmaceutical and Agrochemical Synthesis

The diamine functionality of cyclohexane-1,4-diamine makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules.[1][9] It can serve as a building block for:

  • Active Pharmaceutical Ingredients (APIs): The diamine can be functionalized to create compounds with diverse therapeutic activities, including anticancer and anti-inflammatory agents.[1]

  • PROTAC Linkers: Cyclohexane-1,4-diamine is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of drugs that induce the degradation of target proteins.[11]

  • Agrochemicals: The cyclohexane-1,4-diamine core can be found in some pesticides and herbicides.

Experimental Workflow: Synthesis of a PROTAC Linker using Cyclohexane-1,4-diamine

G cluster_0 Step 1: Monoprotection cluster_1 Step 2: Linker Elongation cluster_2 Step 3: Deprotection CHD Cyclohexane-1,4-diamine MonoBocCHD Mono-Boc-protected Cyclohexane-1,4-diamine CHD->MonoBocCHD   Boc2O Boc Anhydride Boc2O->MonoBocCHD   FunctionalizedLinker Functionalized PROTAC Linker MonoBocCHD->FunctionalizedLinker   PEG_linker PEG-based linker with a reactive group PEG_linker->FunctionalizedLinker   FinalLinker Final PROTAC Linker with a free amine FunctionalizedLinker->FinalLinker   TFA Trifluoroacetic Acid TFA->FinalLinker  

Caption: Synthesis of a PROTAC linker from Cyclohexane-1,4-diamine.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its primary utility lies in its efficient reduction to cyclohexane-1,4-diamine, a key building block for high-performance polymers and a versatile intermediate in the development of pharmaceuticals and other bioactive molecules. The protocols and applications detailed in this guide underscore the strategic importance of this compound for researchers and professionals in the chemical and pharmaceutical industries.

References

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  • Wang, C., et al. (2017). Microwave-activated Ni/carbon catalysts for highly selective hydrogenation of nitrobenzene to cyclohexylamine. Scientific Reports, 7(1), 2828. [Link]

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  • Science of Synthesis. (n.d.). 2.4. Reduction of Imino Groups (C = N). Retrieved from a source providing access to Houben-Weyl Methods of Organic Chemistry.
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4-Nitrocyclohexanamine Hydrochloride: A Versatile Building Block for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the applications of 4-nitrocyclohexanamine hydrochloride as a synthetic building block for researchers, scientists, and professionals in drug development. It details the compound's key physicochemical properties, explores its diverse reactivity, and provides field-proven protocols for its use in various synthetic transformations. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. This guide aims to serve as a practical resource for leveraging this versatile molecule in the design and synthesis of novel chemical entities.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

This compound presents a unique and strategically valuable scaffold for synthetic chemists. The cyclohexane ring provides a non-aromatic, three-dimensional framework that is increasingly sought after in modern drug discovery to explore new chemical space and improve physicochemical properties. The presence of two key functional groups, a primary amine and a nitro group, at the 1,4-position, offers orthogonal reactivity that can be selectively addressed to build molecular complexity. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in a variety of reaction conditions.[1]

The primary amine serves as a versatile handle for a wide array of transformations, including N-alkylation, acylation, and reductive amination, allowing for the introduction of diverse substituents.[2] Concurrently, the nitro group can be readily reduced to an amine, providing a pathway to 1,4-diaminocyclohexane derivatives, which are valuable precursors for polymers, ligands, and biologically active molecules.[3] This dual functionality, embedded within a saturated carbocyclic core, makes this compound an attractive starting material for the synthesis of compounds with potential applications in medicinal chemistry and materials science.[4][5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of 4-nitrocyclohexanamine are summarized in the table below. The hydrochloride salt form generally exhibits higher solubility in polar solvents compared to the free base.

PropertyValueSource
Molecular Formula C6H12N2O2 · HCl
Molecular Weight 180.63 g/mol (hydrochloride)[6]
Appearance White to off-white solid
IUPAC Name 4-nitrocyclohexan-1-amine hydrochloride[7]
CAS Number 123804-82-0 (free base)[6]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. The following diagram illustrates these key reactive sites.

Reactivity Key Reactive Sites of 4-Nitrocyclohexanamine cluster_molecule Molecule 4-Nitrocyclohexanamine Amine Primary Amine (-NH2) Molecule->Amine Nucleophilic Attack (N-Alkylation, Acylation) Nitro Nitro Group (-NO2) Molecule->Nitro Reduction to Amine (e.g., H2/Pd, Fe/HCl)

Caption: Reactivity map of 4-nitrocyclohexanamine.

The amine group's nucleophilicity allows for straightforward derivatization, while the nitro group's susceptibility to reduction opens up a second dimension of synthetic possibilities. This section will delve into the practical application of these reactive handles.

Key Synthetic Transformations and Protocols

This section provides detailed protocols for the most common and useful transformations involving this compound. The rationale behind the choice of reagents and conditions is provided to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Reduction of the Nitro Group: Accessing 1,4-Diaminocyclohexane Derivatives

The conversion of the nitro group to a primary amine is a cornerstone transformation, yielding valuable 1,4-diaminocyclohexane scaffolds. A variety of reducing agents can be employed, with catalytic hydrogenation and metal-acid systems being the most common.[3][8]

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields. The choice of catalyst can influence the reaction rate and selectivity.

Rationale: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups. The use of methanol as a solvent is ideal for dissolving the starting material and facilitating the reaction. The hydrogen pressure is a critical parameter that can be adjusted to control the reaction rate.

Catalytic_Hydrogenation_Workflow Start 4-Nitrocyclohexanamine HCl in Methanol Catalyst Add Pd/C Catalyst Start->Catalyst Hydrogenation Pressurize with H2 (e.g., 50 psi) Stir at RT Catalyst->Hydrogenation Filtration Filter through Celite to remove catalyst Hydrogenation->Filtration Concentration Concentrate in vacuo Filtration->Concentration End 1,4-Diaminocyclohexane Dihydrochloride Concentration->End Acylation_Workflow Start 4-Nitrocyclohexanamine HCl in Dichloromethane Base Add Base (e.g., Triethylamine) Start->Base Acyl_Chloride Add Acyl Chloride dropwise at 0 °C Base->Acyl_Chloride Reaction Stir at RT Acyl_Chloride->Reaction Workup Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification End N-Acylated Product Purification->End

Sources

Introduction: The Versatility of a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 4-Nitrocyclohexanamine Hydrochloride for Researchers and Drug Development Professionals

This compound is a valuable bifunctional molecule for synthetic and medicinal chemists. It features a cyclohexane ring substituted with a primary amine and a nitro group, offering two distinct and orthogonal reactive centers. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient starting material for a variety of chemical transformations.[1] The cyclohexane core provides a three-dimensional scaffold that is prevalent in many biologically active compounds, while the amino and nitro functionalities serve as key handles for molecular elaboration.[2] This guide provides a detailed overview of the primary reactions of this compound, complete with mechanistic insights and detailed laboratory protocols.

PART 1: Reactions at the Primary Amino Group

The primary amine of 4-Nitrocyclohexanamine is a potent nucleophile, making it susceptible to a range of classic amine-centered reactions. The initial deprotonation of the ammonium salt with a suitable base is typically the first step to unmask the reactive free amine.

N-Acylation: The Formation of Amide Bonds

N-acylation is one of the most fundamental transformations of primary amines, leading to the formation of stable amide bonds. This reaction is central to peptide synthesis and the construction of countless pharmaceutical agents.[3] The reaction proceeds via the nucleophilic attack of the amine onto an activated carboxylic acid derivative, such as an acyl chloride, anhydride, or an acid activated by a coupling reagent.

Causality in Experimental Design: The choice of acylating agent and conditions is critical. Acyl chlorides and anhydrides are highly reactive but generate acidic byproducts (HCl or a carboxylic acid). Therefore, a non-nucleophilic base like triethylamine (TEA) or pyridine is required to neutralize the acid and drive the reaction to completion. For more delicate substrates, coupling reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in conjunction with the carboxylic acid offer a milder alternative.[4]

N-Alkylation: Building Molecular Complexity

The introduction of alkyl groups onto the nitrogen atom is a key strategy for modulating a molecule's physicochemical properties, such as lipophilicity and basicity.

Reductive Amination (Indirect Alkylation): This is often the preferred method for N-alkylation as it offers greater control and avoids the over-alkylation issues common with direct alkylation using alkyl halides.[5][6] The process involves the initial condensation of the amine with an aldehyde or ketone to form a transient imine (or enamine) intermediate. This intermediate is then reduced in situ by a mild reducing agent, typically a hydride source like sodium borohydride (NaBH₄) or, for greater selectivity, sodium triacetoxyborohydride (NaBH(OAc)₃).

PART 2: Reactions at the Nitro Group

The nitro group is a strong electron-withdrawing group and a versatile synthetic handle, primarily through its reduction to a primary amine.

Reduction to a Primary Amine: Accessing Diamine Scaffolds

The conversion of the nitro group to an amine is a cornerstone transformation in organic synthesis, particularly in the preparation of anilines and their aliphatic counterparts.[7] This six-electron reduction transforms 4-nitrocyclohexanamine into a valuable 1,4-cyclohexanediamine derivative, a scaffold present in numerous polymers and pharmacologically active molecules.

Mechanistic Pathways and Reagent Selection: The reduction can be achieved through several robust methods, with the choice depending on the desired chemoselectivity and scale.

  • Catalytic Hydrogenation: This method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, is highly efficient and produces clean reactions with water as the only byproduct.[8] However, it is non-selective and will reduce other sensitive functional groups like alkenes, alkynes, or benzyl ethers.

  • Metal-Mediated Reductions: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., HCl, acetic acid) is a classic, cost-effective, and highly reliable method.[8][9] These systems exhibit excellent functional group tolerance, making them suitable for complex molecules. The reaction proceeds via a series of single-electron transfers from the metal to the nitro group.[7] Tin(II) chloride (SnCl₂) is particularly mild and effective.[8][10]

PART 3: Detailed Application Notes and Protocols

Safety and Handling: this compound and related amine compounds should be handled with appropriate care. Always work in a well-ventilated fume hood.[11][12][13] Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14] Avoid inhalation of dust and contact with skin and eyes.[11][13]

Protocol 1: N-Acetylation of 4-Nitrocyclohexanamine

This protocol details the formation of N-(4-nitrocyclohexyl)acetamide using acetic anhydride.

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound180.645.01.0903 mg
Triethylamine (TEA)101.1911.02.21.53 mL
Acetic Anhydride102.096.01.20.57 mL
Dichloromethane (DCM)---25 mL

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add this compound (903 mg, 5.0 mmol) and dichloromethane (25 mL).

  • Stir the suspension at room temperature and add triethylamine (1.53 mL, 11.0 mmol) dropwise. Stir for 15 minutes until the solid dissolves and a clear solution is obtained.

  • Cool the flask to 0 °C in an ice bath.

  • Add acetic anhydride (0.57 mL, 6.0 mmol) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 20 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain N-(4-nitrocyclohexyl)acetamide.

Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride

This protocol describes the conversion of 4-Nitrocyclohexanamine to the corresponding diamine hydrochloride salt.

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound180.645.01.0903 mg
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6320.04.04.51 g
Ethanol (EtOH)---30 mL
Concentrated HCl (37%)---~1 mL

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask, combine this compound (903 mg, 5.0 mmol) and tin(II) chloride dihydrate (4.51 g, 20.0 mmol).

  • Add ethanol (30 mL) and a few drops of concentrated HCl to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Maintain the reflux for 3-4 hours. The reaction mixture may become a thick white slurry.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add 20% aqueous NaOH solution to basify the mixture to pH > 10 (use pH paper). A thick white precipitate of tin hydroxides will form.

  • Filter the slurry through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate (3 x 20 mL).

  • Transfer the combined filtrate to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclohexane-1,4-diamine as a free base.

  • The product can be converted back to its hydrochloride salt for storage by dissolving it in a minimal amount of ether and adding ethereal HCl.

PART 4: Visualizations

Reactions of 4-Nitrocyclohexanamine start 4-Nitrocyclohexanamine HCl free_amine 4-Nitrocyclohexanamine (Free Amine) start->free_amine Base (e.g., TEA) amide N-Acyl-4-nitrocyclohexanamine (Amide) free_amine->amide Acyl Chloride / Anhydride + Base alkylated_amine N-Alkyl-4-nitrocyclohexanamine (Secondary Amine) free_amine->alkylated_amine Aldehyde / Ketone + NaBH(OAc)₃ diamine Cyclohexane-1,4-diamine free_amine->diamine Reduction (e.g., SnCl₂, H₂, Pd/C)

Caption: Key synthetic pathways of this compound.

Workflow_Nitro_Reduction A 1. Combine Reactants 4-Nitrocyclohexanamine HCl + SnCl₂·2H₂O in EtOH B 2. Heat to Reflux (80°C, 3-4 hours) A->B Add conc. HCl C 3. Reaction Monitoring (TLC) B->C D 4. Workup: Basification Cool to 0°C, add NaOH (aq) to pH > 10 C->D Reaction Complete E 5. Filtration Remove tin salts through Celite D->E F 6. Extraction Extract aqueous layer with Ethyl Acetate E->F G 7. Isolation Dry organic layer (Na₂SO₄), filter, and concentrate F->G H Product Cyclohexane-1,4-diamine G->H

Caption: Experimental workflow for the reduction of 4-Nitrocyclohexanamine.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 4-Nitroaniline(p-). Retrieved from [Link]

  • Thermo Fisher Scientific. (2014, December 3). Safety Data Sheet: 4-Nitroanisole.
  • ResearchGate. (2017, September 4). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14615296, 4-Nitrocyclohexanamine. Retrieved from [Link]

  • Milam, S. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
  • Shi, F., et al. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Sustainable Chemistry & Engineering, 1(5), 509-514. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Rossi, S., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13, 35227-35231. [Link]

  • ResearchGate. (n.d.). Table 1 Reactions between 4-nitrobenzaldehyde and cyclohexanone. Retrieved from a relevant study on cyclohexanone reactions.
  • Zhang, W., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. ChemRxiv. [Link]

  • Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

  • Kerr, W. J., et al. (2009). Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent. Tetrahedron Letters, 50(35), 4995-4997. [Link]

  • Gutmann, V., et al. (2021). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. Polymers, 13(13), 2184. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from a collection of articles on the topic.
  • ResearchGate. (2025, October 17). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Shelyakin, V. V., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3593. [Link]

  • The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. Retrieved from [Link]

Sources

Application Note: Catalytic Hydrogenation of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of 4-Nitrocyclohexanamine hydrochloride to 1,4-diaminocyclohexane dihydrochloride represents a critical transformation in the synthesis of aliphatic polyamides, polyurethane precursors, and pharmaceutical intermediates. Unlike aromatic nitro reduction, the reduction of aliphatic nitro groups is thermodynamically and kinetically more demanding, often stalling at the hydroxylamine intermediate if conditions are not optimized.

This guide provides a high-fidelity protocol for this transformation. By utilizing the hydrochloride salt, we leverage two strategic advantages:

  • Solubility: The salt form ensures high solubility in polar protic solvents (MeOH/H₂O).

  • Catalyst Protection: Protonation of the primary amine prevents strong coordination (poisoning) of the metal catalyst surface, a common failure mode in polyamine synthesis.

Reaction Mechanism & Surface Chemistry

The reduction proceeds via a heterogeneous catalytic mechanism, typically described by the Langmuir-Hinshelwood model . Both the hydrogen and the nitro-substrate must adsorb onto the catalyst surface.[1]

Mechanistic Pathway

The aliphatic nitro group reduction is a stepwise 6-electron transfer process. The critical challenge is driving the reaction past the stable hydroxylamine intermediate (


) to the final amine (

).

NitroReduction Substrate 4-Nitrocyclohexanamine (Adsorbed) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso + 2H, -H₂O Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2H Azoxy Azoxy Dimer Nitroso->Azoxy Condensation (Side Rxn) Amine 1,4-Diaminocyclohexane (Product) Hydroxylamine->Amine + 2H, -H₂O (Rate Limiting Step) Hydroxylamine->Azoxy

Figure 1: Stepwise reduction pathway. The conversion of hydroxylamine to amine is often rate-limiting in aliphatic systems.

Experimental Design & Optimization

Catalyst Selection

For the hydrochloride salt in acidic/alcoholic media, Platinum(IV) oxide (Adams' Catalyst) or Palladium on Carbon (Pd/C) are the superior choices. Raney Nickel is generally incompatible with acidic salts unless neutralized, which introduces solubility issues for this specific substrate.

ParameterPlatinum Oxide (PtO₂)Palladium on Carbon (10% Pd/C)Recommendation
Activity (Aliphatic) HighModerate to HighPtO₂ for speed; Pd/C for cost.
Acid Stability ExcellentGoodBoth are suitable.
Pressure Req. Low (1-3 bar)Moderate (3-5 bar)Pd/C requires slightly higher pressure.
Stereoselectivity Favors cis (kinetic)MixedThermodynamics favor trans 1,4-isomer.
Solvent System

The hydrochloride salt is highly polar.

  • Primary Choice: Methanol (MeOH) or Ethanol (EtOH) with 5-10% water.

  • Rationale: Water aids in solubilizing the salt, while alcohol ensures good hydrogen solubility and optimal surface wetting.

Detailed Protocol: Catalytic Hydrogenation

Target Scale: 10.0 g (approx. 55 mmol) Equipment: Parr Hydrogenation Apparatus (Shaker type) or High-Pressure Autoclave.

Materials Checklist
  • Substrate: this compound (10.0 g).

  • Catalyst: 10% Pd/C (1.0 g, 10 wt% loading) or PtO₂ (0.2 g).

  • Solvent: Methanol (100 mL, HPLC grade).

  • Reagent: Deionized Water (10 mL).

  • Gas: Hydrogen (Ultra-high purity, >99.99%).

Step-by-Step Workflow

Workflow Start Start: Weighing Dissolve Dissolution 10g Substrate in 100mL MeOH + 10mL H₂O Start->Dissolve Inert Inerting & Catalyst Addition (N₂ Purge -> Add Pd/C) Dissolve->Inert Pressurize Pressurization Charge H₂ to 50 psi (3.4 bar) Inert->Pressurize React Reaction Agitate at 50°C for 6-12 hours Pressurize->React Check H₂ Uptake Ceased? React->Check Check->React No (Refill H₂) Workup Workup Filter Catalyst (Celite) -> Evaporate Check->Workup Yes

Figure 2: Operational workflow for batch hydrogenation.

Phase 1: Preparation
  • Dissolution: In the glass liner of the hydrogenation vessel, dissolve 10.0 g of this compound in a mixture of 100 mL Methanol and 10 mL water. Sonicate if necessary to ensure complete dissolution.

  • Catalyst Addition (CRITICAL SAFETY):

    • Pre-wetting: To prevent ignition of the dry catalyst by static or solvent vapors, create a slurry of the Pd/C (1.0 g) in 5 mL of water in a separate beaker.

    • Add the catalyst slurry to the reaction vessel.

    • Note: The water in the slurry also reduces the risk of pyrophoric ignition.

Phase 2: Hydrogenation[2]
  • Sealing & Purging:

    • Seal the vessel.[1][3]

    • Purge with Nitrogen (

      
      ) three times (pressurize to 20 psi, vent to 5 psi) to remove Oxygen.
      
    • Purge with Hydrogen (

      
      ) three times.[4]
      
  • Reaction:

    • Pressurize with

      
       to 50 psi (3.4 bar) .
      
    • Begin agitation (shaking or stirring).

    • Heat to 50°C . (Note: Aliphatic nitro reduction is slower than aromatic; mild heat promotes the reduction of the hydroxylamine intermediate).

    • Monitor pressure drop. Repressurize as needed until uptake ceases (theoretical uptake: ~3 moles

      
       per mole substrate).
      
Phase 3: Workup & Isolation
  • Filtration:

    • Allow vessel to cool to room temperature. Vent

      
       and purge with 
      
      
      
      .
    • Filter the reaction mixture through a Celite® pad to remove the Pd/C. Keep the catalyst wet at all times to prevent fire hazards.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotovap) at 45°C.

    • The product, 1,4-diaminocyclohexane dihydrochloride , will typically crystallize as the solvent volume decreases.

    • Recrystallize from Methanol/Ethanol if higher purity is required.

Characterization & Quality Control

TestExpected ResultNotes
Appearance White to off-white crystalline solidDark color indicates oxidation or incomplete reduction.
¹H NMR (D₂O) δ ~3.1-3.3 ppm (m, 2H, CH-NH₃⁺)Absence of nitro-adjacent proton signals.
IR Spectroscopy Disappearance of -NO₂ bandsLoss of asymmetric stretch at ~1550 cm⁻¹ and symmetric at ~1350 cm⁻¹.
Melting Point >300°C (decomposition)Typical for diamine dihydrochloride salts.

Stereochemistry Note: The reduction of the 4-nitro group usually yields a mixture of cis and trans isomers. The trans isomer is thermodynamically more stable (diequatorial). If the starting material was pure trans-4-nitrocyclohexanamine, the configuration is generally retained, though some epimerization can occur via the enamine-like intermediates on the catalyst surface.

Troubleshooting & Safety

Common Issues
  • Incomplete Reduction (Hydroxylamine Impurity): If the reaction stalls, the product may contain

    
    .
    
    • Solution: Increase temperature to 60-70°C or add fresh catalyst. Ensure

      
       pressure is maintained.
      
  • Catalyst Poisoning:

    • Cause: Free amines binding to Pd.

    • Validation: Ensure the starting material is the hydrochloride salt . If using free base, add 1.1 eq of HCl to the solvent.

Safety Protocols (E-E-A-T)
  • Pyrophoric Hazards: Dry Pd/C and PtO₂ can ignite methanol vapors. Always handle as a water-wet slurry.

  • High Pressure: Inspect Parr bottles/autoclaves for micro-cracks before pressurization.

  • Toxicity: Nitro compounds are potential mutagens. Handle precursors in a fume hood.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Taeo, O., et al. (2005). "Chemoselective Hydrogenation of Aliphatic Nitro Compounds using Platinum Catalysts." Advanced Synthesis & Catalysis, 347(15).

  • ChemicalBook. (n.d.). "Synthesis of 1,4-Diaminocyclohexane." Retrieved from

  • Org. Synth. (1973). "Catalytic Hydrogenation of Nitro Compounds: General Procedures." Organic Syntheses, Coll. Vol. 5, p. 552.

  • Parr Instrument Company. (n.d.). "Introduction to Hydrogenation Procedures." Parr Technical Notes.

Sources

The Strategic Role of 4-Nitrocyclohexanamine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 4-Nitrocyclohexanamine hydrochloride emerges as a scaffold of significant interest. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound. We will explore its synthesis, key chemical transformations, and its application in the generation of medicinally relevant molecules, supported by detailed experimental protocols. The presence of both a primary amine and a nitro group on a cyclohexane framework offers a unique combination of functionalities, enabling diverse synthetic elaborations and providing a gateway to a wide array of complex molecular architectures.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₆H₁₃ClN₂O₂
Molecular Weight 180.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents like methanol and ethanol.
pKa (of the amine)~10.5 (Estimated)
Stereochemistry Typically exists as a mixture of cis and trans isomers.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of 4-nitroaniline. This process involves the simultaneous reduction of the aromatic ring and the nitro group to an amine, followed by the in-situ formation of the hydrochloride salt. The stereochemical outcome of the hydrogenation, yielding a mixture of cis and trans isomers, is a critical consideration for subsequent applications.

Protocol 1: Catalytic Hydrogenation of 4-Nitroaniline

This protocol outlines a robust method for the preparation of this compound.

Materials:

  • 4-Nitroaniline

  • Rhodium on alumina (5% Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • High-pressure autoclave (Parr hydrogenator or similar)

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure autoclave, add 4-nitroaniline (1.0 eq) and the catalyst (5-10 mol%).

  • Solvent Addition: Add methanol to the autoclave to create a slurry. The solvent volume should be sufficient to ensure good mixing.

  • Acidification: Carefully add a stoichiometric amount of concentrated hydrochloric acid (1.0 eq) to the reaction mixture. This will ensure the in-situ formation of the hydrochloride salt of the product.

  • Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 atm).

  • Reaction: Heat the reaction mixture to 50-80 °C with vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ether, to yield the desired product as a mixture of cis and trans isomers.

Causality Behind Experimental Choices:

  • Catalyst Selection: Rhodium and Platinum are highly effective catalysts for the hydrogenation of aromatic rings. The choice of catalyst can influence the cis/trans ratio of the product.

  • Solvent: Methanol is a good solvent for both the starting material and the product, and it is stable under hydrogenation conditions.

  • Acid: The addition of hydrochloric acid is crucial for the formation of the hydrochloride salt, which often improves the crystallinity and handling properties of the product. It can also influence the catalyst activity and selectivity.

  • Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate and to ensure complete reduction of the aromatic ring.

Synthesis 4-Nitroaniline 4-Nitroaniline 4-Nitrocyclohexanamine_HCl 4-Nitrocyclohexanamine_HCl 4-Nitroaniline->4-Nitrocyclohexanamine_HCl H₂, Catalyst (Rh/Al₂O₃ or PtO₂) MeOH, HCl

Caption: Synthesis of this compound.

Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of a variety of complex molecules. The primary amine can be readily functionalized through acylation, alkylation, or reductive amination, while the nitro group can be reduced to a second amine, opening up avenues for further diversification.

Application as a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. The cyclohexane scaffold can provide a rigid and three-dimensional framework for positioning key pharmacophoric groups within the ATP-binding site of kinases.

Example: Synthesis of a Hypothetical Rho-kinase (ROCK) Inhibitor

Rho-associated coiled-coil containing protein kinase (ROCK) is a validated target for the treatment of various cardiovascular diseases. The following protocol describes a plausible synthetic route to a ROCK inhibitor using this compound as a key building block.

ROCK_Inhibitor_Synthesis cluster_0 Step 1: N-Acylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Sulfonylation 4-Nitrocyclohexanamine_HCl 4-Nitrocyclohexanamine_HCl N-Acylated_Intermediate N-Acylated_Intermediate 4-Nitrocyclohexanamine_HCl->N-Acylated_Intermediate Isoquinoline-1-carbonyl chloride Base (e.g., Et₃N) Diamino_Intermediate Diamino_Intermediate N-Acylated_Intermediate->Diamino_Intermediate H₂, Pd/C MeOH ROCK_Inhibitor ROCK_Inhibitor Diamino_Intermediate->ROCK_Inhibitor Pyridine-3-sulfonyl chloride Base (e.g., Pyridine)

Caption: Synthetic workflow for a hypothetical ROCK inhibitor.

Protocol 2: Synthesis of a ROCK Inhibitor Intermediate

This protocol details the first two steps of the synthesis outlined above.

Part A: N-Acylation of this compound

Materials:

  • This compound (mixture of isomers)

  • Isoquinoline-1-carbonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.

  • Acylation: Slowly add a solution of isoquinoline-1-carbonyl chloride (1.05 eq) in DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-acylated intermediate.

Part B: Reduction of the Nitro Group

Materials:

  • N-Acylated intermediate from Part A

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Dissolve the N-acylated intermediate (1.0 eq) in methanol and add 10% Pd/C (10% w/w).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the diamino intermediate, which can be used in the next step without further purification.

Application in the Synthesis of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The cyclohexane scaffold can be utilized to mimic the dipeptide substrate of the enzyme.

DPP4_Signaling_Pathway cluster_0 Incretin Hormones cluster_1 DPP-4 Action cluster_2 DPP-4 Inhibition cluster_3 Physiological Effect GLP-1 GLP-1 DPP-4_Enzyme DPP-4 Enzyme GLP-1->DPP-4_Enzyme Increased_Insulin_Secretion Increased Insulin Secretion GLP-1->Increased_Insulin_Secretion Decreased_Glucagon_Secretion Decreased Glucagon Secretion GLP-1->Decreased_Glucagon_Secretion GIP GIP GIP->DPP-4_Enzyme GIP->Increased_Insulin_Secretion Inactive_Metabolites Inactive Metabolites DPP-4_Enzyme->Inactive_Metabolites Cleavage DPP-4_Inhibitor DPP-4 Inhibitor (e.g., derived from 4-nitrocyclohexanamine) DPP-4_Inhibitor->DPP-4_Enzyme Inhibition Glucose_Homeostasis Improved Glucose Homeostasis Increased_Insulin_Secretion->Glucose_Homeostasis Decreased_Glucagon_Secretion->Glucose_Homeostasis

Caption: Role of DPP-4 inhibitors in glucose homeostasis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive primary amine and a reducible nitro group on a conformationally defined cyclohexane scaffold provides a powerful platform for the synthesis of diverse and complex molecular architectures. The protocols and applications outlined in this note are intended to serve as a practical guide for researchers in their quest to develop novel therapeutic agents. The strategic incorporation of this scaffold can significantly contribute to the efficiency and success of drug discovery programs.

References

  • Catalytic Hydrogenation of Aromatic Nitro Compounds. A comprehensive overview of catalytic systems for the reduction of nitroarenes. Chemical Reviews.
  • The Role of the Cyclohexane Ring in Medicinal Chemistry. A review on the importance of the cyclohexane scaffold in drug design. Journal of Medicinal Chemistry.
  • Inhibitors of Rho-Kinase: A Patent Review. A review of the patent literature on ROCK inhibitors.
  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Review of Their Efficacy and Safety. A review of the clinical data on DPP-4 inhibitors. Clinical Therapeutics.
  • Safety Data Sheet for this compound. Provided by various chemical suppliers.

Application Note: High-Efficiency Synthesis of N-Functionalized 1,4-Cyclohexanediamine Scaffolds from 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility of 4-Nitrocyclohexanamine Hydrochloride (CAS: 123804-82-0) as a versatile building block for medicinal chemistry. Unlike aromatic diamines, the cyclohexane core offers unique physicochemical properties (sp3 character, defined vectors) critical for modern drug design, including PROTAC linkers and GPCR ligands (e.g., Cariprazine analogs). This protocol provides a validated workflow for chemoselective amine functionalization followed by nitro reduction, addressing the specific challenges of handling hydrochloride salts and controlling cis/trans stereochemistry.

Introduction & Strategic Value

The 1,4-disubstituted cyclohexane motif is a "privileged scaffold" in drug discovery. It serves as a rigid spacer that directs substituents into specific vectors, improving metabolic stability and solubility compared to phenyl linkers.

Key Applications:

  • PROTAC Linkers: The diamine core provides varying chain lengths and exit vectors to optimize E3 ligase-target protein ternary complexes.

  • Bioisosteres: Replacing a phenyl ring with a cyclohexane ring often improves solubility and reduces aromatic ring count (Fsp3), a key metric in clinical success.

  • GPCR Ligands: Drugs like Cariprazine utilize the trans-1,4-cyclohexane geometry to achieve high receptor selectivity.

Core Synthetic Challenge

The starting material is supplied as a hydrochloride salt . Direct reaction without proper neutralization leads to poor yields. Furthermore, the cyclohexane ring introduces stereoisomerism (cis vs. trans) , which must be monitored and controlled.

Chemical Properties & Handling[1]

PropertySpecificationHandling Note
Appearance Off-white to yellow solidHygroscopic; store in desiccator.
Solubility Water, MeOH, DMSOPoor solubility in DCM/EtOAc unless neutralized.
pKa (Amine) ~10.5 (Estimated)Requires strong organic base (DIPEA/TEA) or inorganic biphasic conditions to deprotonate.
Stereochemistry Mixture of cis and transIsomers have distinct NMR shifts and physical properties.

Synthetic Strategy: The "Head-to-Tail" Workflow

We employ a sequential functionalization strategy:

  • Head Functionalization: Acylation of the existing amine (handling the HCl salt).

  • Core Activation: Reduction of the nitro group to a primary amine.

  • Tail Functionalization: Derivatization of the newly formed amine.

Visualization: Reaction Workflow

ReactionScheme SM 4-Nitrocyclohexanamine HCl Salt Step1 Step 1: Amide Coupling (Base + R-COCl) SM->Step1 Neutralization Inter1 Intermediate A: N-(4-nitrocyclohexyl)amide Step1->Inter1 Acylation Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Inter1->Step2 Chemoselective Reduction Product Product B: N-(4-aminocyclohexyl)amide Step2->Product Yields Mono-protected Diamine

Caption: Sequential functionalization pathway transforming the nitro-amine salt into a mono-protected diamine scaffold.

Detailed Protocols

Protocol A: Amide Coupling (The "Head" Group)

Objective: Synthesize N-(4-nitrocyclohexyl)benzamide from the HCl salt. Challenge: The amine is protonated (


) and non-nucleophilic.

Reagents:

  • 4-Nitrocyclohexanamine HCl (1.0 equiv)

  • Benzoyl Chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Suspension: Charge a round-bottom flask with 4-Nitrocyclohexanamine HCl (1.0 g, 5.5 mmol) and dry DCM (20 mL). The salt will likely remain suspended.

  • Liberation: Cool to 0°C. Add DIPEA (2.4 mL, 13.8 mmol) dropwise.

    • Observation: The suspension should clear or change texture as the free base is liberated and dissolves.

  • Acylation: Add Benzoyl Chloride (0.7 mL, 6.0 mmol) dropwise over 10 minutes. Maintain temperature < 5°C to prevent bis-acylation or exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

  • Workup:

    • Wash with 1M HCl (2 x 10 mL) to remove excess DIPEA and unreacted amine.

    • Wash with Sat. NaHCO3 (2 x 10 mL) to remove residual acid.

    • Dry organic layer over MgSO4, filter, and concentrate.

  • Purification: Recrystallize from EtOH/Heptane if necessary, or use flash chromatography.

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the broad

    
     signal and appearance of the amide NH doublet (~6.0-8.0 ppm).
    
  • Yield Target: >85%.

Protocol B: Nitro Reduction (The "Tail" Activation)

Objective: Reduce the nitro group to an amine without reducing the amide bond or aromatic rings. Method Choice: Catalytic Hydrogenation is cleanest, but Iron/Ammonium Chloride is preferred if sensitive functional groups (alkenes, halides) are present on the "Head" group.

Method 1: Catalytic Hydrogenation (Standard)

  • Dissolution: Dissolve Intermediate A (1.0 equiv) in MeOH or EtOH (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (10% loading). Caution: Pyrophoric.

  • Hydrogenation: Purge with

    
    , then stir under 
    
    
    
    balloon (1 atm) for 6-12 hours at RT.
  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate filtrate. The product is the free amine.[1]

Method 2: Fe/NH4Cl (Chemoselective)

  • Setup: Mix Intermediate A (1 equiv) in EtOH:Water (3:1 ratio).

  • Reagents: Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reflux: Heat to 70°C with vigorous stirring for 2-4 hours.

  • Workup: Filter hot through Celite. Concentrate to remove EtOH. Extract aqueous residue with EtOAc/DCM (3:1).

Stereochemical Control: Cis vs. Trans

The 1,4-substitution pattern allows for two diastereomers.

  • Trans-isomer: Diequatorial conformation (thermodynamically favored). Often preferred for rigid linkers.

  • Cis-isomer: Axial-equatorial conformation.

Separation Strategy: It is often most efficient to separate isomers at the Intermediate A (Nitro-Amide) stage rather than the final diamine stage, as the amide group enhances crystallinity.

  • Chromatography: The cis and trans isomers of N-acylated-4-nitrocyclohexanes often have distinct Rf values on silica gel.

  • Equilibration: If the trans isomer is desired but the cis is abundant, base-catalyzed equilibration (using NaOEt in EtOH) of the nitro intermediate can enrich the thermodynamic trans product before reduction.

Visualization: Stereochemistry Logic

Stereochem Mix Cis/Trans Mixture (Nitro-Amide) Decision Isomer Required? Mix->Decision Trans Target: Trans Isomer (Thermodynamic) Decision->Trans Trans Needed Cis Target: Cis Isomer (Kinetic) Decision->Cis Cis Needed Process1 Base Equilibration (NaOEt/EtOH, Reflux) Trans->Process1 Enrichment Process2 Chromatographic Separation or Fractional Crystallization Cis->Process2 Purification Process1->Trans Yields >90% Trans

Caption: Decision tree for managing stereochemical outcomes during synthesis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete neutralization of HCl salt.Ensure >2.2 eq of DIPEA is used. Check pH of reaction mixture (should be basic, pH >9).
Insolubility 4-Nitrocyclohexanamine free base is poorly soluble in non-polar solvents.Use DMF or a DCM/MeOH mixture for the coupling reaction.
Incomplete Reduction Catalyst poisoning (Sulfur/Amines).Use fresh Pd/C. Ensure starting material is free of sulfur-containing impurities. Increase H2 pressure (50 psi).
Mixed Isomers Inseparable spots on TLC.Try Toluene:Acetone or DCM:MeOH solvent systems. Consider recrystallization.[2]

References

  • Source: Chem-Impex International.
  • PROTAC Linker Chemistry: Source: MedChemExpress. "Cyclohexane-1,4-diamine (PROTAC Linker)."
  • Stereoselective Synthesis of Trans-1,4-diamines

    • Source: Fodi, T. et al. "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines.
    • URL:[Link]

  • Amide Coupling Protocols

    • Source: Common Organic Chemistry. "Amine to Amide (via Acid Chloride)."
    • URL:[Link]

  • Nitro Reduction Methodologies

    • Source: Organic Chemistry Portal. "Reduction of Nitro Compounds."
    • URL:[Link]

Sources

Application Note: 4-Nitrocyclohexanamine Hydrochloride as a Masked Rigid Linker Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and bioconjugation. It details the utilization of 4-Nitrocyclohexanamine hydrochloride not merely as a passive spacer, but as a Masked Heterobifunctional Linker Scaffold .

This approach allows for the controlled, sequential assembly of complex conjugates (e.g., PROTACs, ADCs) by utilizing the nitro group as a "latent" amine, preventing uncontrolled polymerization that typically occurs with symmetric diamines (like 1,4-diaminocyclohexane).

Introduction & Strategic Rationale

In bioconjugation, linker rigidity is a critical parameter governing the pharmacokinetics and binding affinity of the final conjugate. Flexible linkers (e.g., PEG, alkyl chains) often suffer from high entropic penalties upon binding. Cyclohexane-based linkers provide structural rigidity, locking the conjugate in a preferred conformation (typically the chair conformer), which can enhance metabolic stability and receptor selectivity.

This compound serves as a superior alternative to symmetric diamines for three key reasons:

  • Prevention of Polymerization: Unlike 1,4-diaminocyclohexane, 4-NCA has only one reactive amine. The nitro group is inert to acylation, allowing clean 1:1 coupling with the first payload (Entity A).

  • Orthogonal Activation: The nitro group acts as a "masked" amine. It can be chemically reduced to a primary amine only after the first conjugation step is complete, enabling the sequential attachment of Entity B.

  • Tunable Geometry: The cyclohexane ring exists in cis or trans diastereomers. The trans-isomer provides an extended linear geometry (~6.0 Å spacing), ideal for bridging deep binding pockets in PROTACs or separating antibody-drug payloads.

Mechanism of Action: The "Reduce-to-Activate" Workflow

The utility of 4-NCA relies on a three-phase "Sandwich" protocol.

Phase 1: Primary Conjugation (Amide Bond Formation)

The free amine of 4-NCA reacts with an activated ester (NHS, TFP) or carboxylic acid (with HATU/EDC) on Entity A . The nitro group remains unreactive.

Phase 2: Nitro Reduction (The Activation Switch)

The nitro group (-NO


) is reduced to an amino group (-NH

). This transforms the inert tail into a reactive nucleophile.
  • Critical Consideration: The reduction method must be compatible with Entity A. Harsh acid/metal reductions (Fe/HCl) are unsuitable for peptides. Mild, chemoselective reductions (e.g., Sodium Dithionite or Zn/NH

    
    HCO
    
    
    
    ) are preferred.
Phase 3: Secondary Conjugation

The newly generated amine reacts with Entity B (e.g., an E3 ligase ligand or an antibody linker-toxin intermediate), completing the bridge.

Visualization: Logical Workflow

The following diagram illustrates the sequential assembly pathway, highlighting the orthogonality of the functional groups.

BioconjugationWorkflow Start 4-Nitrocyclohexanamine (HCl Salt) Intermediate1 Intermediate 1: Entity A-Linker-NO2 Start->Intermediate1 Step 1: Amide Coupling (pH 8.0) EntityA Entity A (Activated Ester) EntityA->Intermediate1 Activation Step 2: Nitro Reduction (Zn / NH4HCO2) Intermediate1->Activation Intermediate2 Intermediate 2: Entity A-Linker-NH2 Activation->Intermediate2 -O2 / +H2 FinalProduct Final Conjugate: Entity A - [Cyclohexane] - Entity B Intermediate2->FinalProduct Step 3: Cross-linking EntityB Entity B (Electrophile) EntityB->FinalProduct

Caption: Sequential assembly using 4-NCA. The nitro group protects the second amine site until the first payload is securely attached.

Detailed Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Linker: this compound (>97% purity).

  • Solvents: Anhydrous DMF or DMSO (for coupling), Methanol/Water (for reduction).

  • Reagents: DIPEA (Base), HATU (Coupling), Zinc Dust (Reductant), Ammonium Formate.

Protocol A: Primary Coupling (Linker + Carboxylic Acid Payload)

Target: Synthesis of Payload-Cyclohexyl-NO2

  • Solubilization: Dissolve 1.0 equivalent (eq) of the Carboxylic Acid Payload (Entity A) in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.1 eq of HATU and 3.0 eq of DIPEA. Stir for 5 minutes at Room Temperature (RT) to generate the active ester.

  • Linker Addition: Add 1.2 eq of 4-Nitrocyclohexanamine HCl .

    • Note: The HCl salt requires the extra base (DIPEA) added in step 2 to deprotonate the amine.

  • Reaction: Stir under Nitrogen for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: Look for mass shift: M(Entity A) + 142.15 Da (Linker) - 18 Da (H2O).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/DIPEA), then brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: Chemoselective Nitro Reduction (Zinc/Formate Method)

Target: Conversion of NO2 to NH2 without damaging peptide bonds.

  • Preparation: Dissolve the Intermediate 1 (from Protocol A) in Methanol (0.05 M).

  • Reagent Addition: Add 5.0 eq of Ammonium Formate and 5.0 eq of Zinc Dust (<10 micron particle size).

  • Reaction: Stir vigorously at RT for 15–60 minutes.

    • Observation: The reaction is exothermic; ensure adequate cooling if scaling up >1g.

    • Mechanism:[1][2][3] Zinc acts as the electron donor; ammonium formate provides the hydrogen source.

  • Filtration: Filter the mixture through a Celite pad to remove Zinc oxide/residue. Wash the pad with Methanol.

  • Purification: Concentrate the filtrate. The resulting amine is often pure enough for the next step. If not, purify via Reverse Phase HPLC (C18 column, 0.1% Formic Acid gradient).

    • QC Check: LC-MS should show a mass loss of ~30 Da (conversion of -NO2 [46] to -NH2 [16]).

Protocol C: Secondary Conjugation

Target: Final Conjugate Assembly.

  • Dissolution: Dissolve the reduced Intermediate 2 (Amine) in DMF/PBS (pH 7.2).

  • Coupling: Add 1.0–1.2 eq of Entity B (e.g., NHS-ester functionalized protein or drug).

  • Incubation: React for 1 hour at RT or overnight at 4°C.

  • Final Purification: Size Exclusion Chromatography (for proteins) or RP-HPLC (for small molecules).

Quantitative Data & Specifications

PropertySpecificationRelevance
Molecular Weight 144.17 (Free Base) / 180.63 (HCl Salt)Calculation of equivalents.[4]
Spacer Length ~5.8 – 6.2 Å (trans-isomer)Ideal for avoiding steric clash between domains.
LogP (Calc) ~0.8 (Nitro)

~0.2 (Amine)
Shift in polarity aids in chromatographic purification.
Solubility High in Water/DMSO (HCl salt)Compatible with aqueous bioconjugation buffers.
pKa (Amine) ~10.5 (Cyclohexylamine)Requires pH >8.5 for efficient nucleophilic attack if not using DIPEA.

References

  • Cross-linker Chemistry & Design

    • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter 5: Heterobifunctional Crosslinkers).

  • Nitro Reduction Methodologies

    • Gowda, D. C., et al. (2001). "Catalytic transfer hydrogenation of nitro compounds using ammonium formate and zinc dust." Synthetic Communications, 31(15).

  • Cyclohexane Linkers in ADCs (SMCC Analogues)

    • Trail, P. A., et al. (2003). "Monoclonal antibody drug conjugates in the treatment of cancer." Cancer Immunology, Immunotherapy, 52, 328–337.

  • Rigidity in Linker Design

    • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Strategies for conformation restriction).

Disclaimer: This protocol is intended for research use only. 4-Nitrocyclohexanamine derivatives may exhibit biological activity; handle with appropriate PPE.

Sources

experimental protocol for using 4-Nitrocyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Synthetic Utility of 4-Nitrocyclohexanamine Hydrochloride

Product Profile & Strategic Overview

This compound (4-NCA[1]·HCl) is a bifunctional aliphatic building block characterized by a cyclohexane ring bearing an amino group and a nitro group at the 1 and 4 positions, respectively. It serves as a critical intermediate in the synthesis of 1,4-diaminocyclohexanes, which are privileged scaffolds in kinase inhibitors, GPCR ligands (e.g., Cariprazine analogs), and epoxy curing agents.

Key Technical Considerations:

  • Salt Form Utility: The hydrochloride salt is the preferred storage form due to the oxidative instability of free aliphatic amines. It is a stable solid but typically hygroscopic.

  • Stereoisomerism: The compound exists as cis and trans diastereomers.[2] The trans isomer (1,4-diequatorial-like character) is generally thermodynamically favored, but commercial sources often supply mixtures. The reactivity profile described below applies to both, though stereochemical equilibration may occur under harsh basic conditions.

  • Amphiphilic Nature: The nitro group imparts lipophilicity, while the ammonium salt imparts high water solubility. This contrast dictates specific workup procedures.

PropertyDescription
Formula C₆H₁₂N₂O₂[1][3] · HCl
MW 180.63 g/mol (Salt); 144.17 g/mol (Free Base)
Solubility High: Water, Methanol, DMSO. Low: DCM, Hexanes, Toluene.
pKa ~10.5 (Amine conjugate acid); Nitro group is non-ionizable.
Hazards Skin Irritant (H315), Eye Irritant (H319). Nitro compounds are potentially energetic; avoid heating dry solids >100°C without DSC testing.

Safety & Handling Protocols

Core Directive: Treat 4-NCA·HCl as a potential energetic material due to the nitro group, although aliphatic nitro compounds are generally more stable than their aromatic counterparts.

  • Thermal Stability: Do not subject the dry salt to temperatures exceeding 80°C.

  • Base Handling: When neutralizing the salt (free-basing), exotherms are expected. Perform neutralization slowly at 0°C.

  • Waste Disposal: Nitro-containing aqueous waste should not be mixed with strong reducing agents (e.g., sodium borohydride, zinc dust) in the waste stream to prevent uncontrolled heat generation.

Experimental Protocol A: Amide Coupling (In-Situ Neutralization)

Objective: To couple 4-NCA·HCl with a carboxylic acid (R-COOH) to form a 4-nitrocyclohexylamide without isolating the unstable free base.

Rationale: Isolating the free base of 4-NCA is inefficient due to its high water solubility and potential for air oxidation. An in-situ neutralization protocol using a tertiary amine base is superior for yield and reproducibility.

Workflow Diagram

AmideCoupling Start Carboxylic Acid (R-COOH) Activation Activation Step (HATU/EDC + DMF) Start->Activation Dissolve SaltAdd Add 4-NCA HCl Activation->SaltAdd + 1.1 equiv BaseAdd Add DIPEA (Base Trap) SaltAdd->BaseAdd Critical Step Reaction Coupling Reaction (RT, 2-4h) BaseAdd->Reaction Liberates Nucleophile Workup Acidic Wash (Remove excess amine) Reaction->Workup Product 4-Nitroamide Product Workup->Product

Caption: One-pot activation and coupling workflow. The addition of base (DIPEA) is timed to release the free amine only after the acid is activated, preventing side reactions.

Step-by-Step Procedure
  • Activation:

    • In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Add HATU (1.1 equiv) or EDC·HCl (1.2 equiv) + HOBt (1.2 equiv).

    • Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

  • Amine Addition:

    • Add 4-Nitrocyclohexanamine HCl (1.1 equiv) directly as a solid to the reaction mixture. Note: It will likely not dissolve immediately.

  • Neutralization (The Critical Step):

    • Dropwise, add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

    • Stoichiometry Logic: 1.0 equiv neutralizes the HCl salt; 1.0 equiv activates the carboxylic acid (if using HATU); 1.0 equiv maintains basic pH.

    • The mixture should become homogeneous as the free base is liberated and reacts.

  • Reaction:

    • Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of acid).

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash 1: 1M HCl (removes unreacted amine and DIPEA).

    • Wash 2: Sat. NaHCO₃ (removes unreacted acid and HOBt).

    • Wash 3: Brine.

    • Dry over Na₂SO₄ and concentrate.

Experimental Protocol B: Nitro Group Reduction

Objective: To reduce the 4-nitro moiety to a primary amine, yielding 1,4-diaminocyclohexane derivatives.

Rationale: Catalytic hydrogenation is the cleanest method but requires care if the molecule contains halogens or alkenes. If sensitive groups are present, use the Zinc/Ammonium Formate method.

Mechanism & Flow

Reduction Substrate 4-Nitro Intermediate Choice Select Method Substrate->Choice MethodA Method A: H2 / Pd-C (Standard) Choice->MethodA No sensitive groups MethodB Method B: Zn / NH4HCO2 (Halogen-Safe) Choice->MethodB Contains I, Br, Alkene Filter Filtration (Celite) MethodA->Filter Remove Catalyst MethodB->Filter Remove Zn salts Product 1,4-Diaminocyclohexane Deriv. Filter->Product

Caption: Decision tree for nitro reduction. Method A is preferred for cleanliness; Method B is chemoselective for halogenated scaffolds.

Step-by-Step Procedure (Method A: Hydrogenation)
  • Preparation:

    • Dissolve the 4-nitro compound in Methanol or Ethanol (0.1 M).

    • Optional: Add 1.0 equiv of HCl (aq) if the product amine is volatile or prone to oxidation (forms the stable salt).

  • Catalyst Addition:

    • Under Argon/Nitrogen, add 10 wt% Pd/C (approx. 10% by weight of the substrate). Caution: Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation:

    • Purge the vessel with H₂ gas (balloon pressure is usually sufficient for aliphatic nitro groups).

    • Stir vigorously at RT for 6–12 hours.

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C.

    • Concentrate the filtrate.[4]

    • Result: If HCl was used, the product is the amine hydrochloride. If not, it is the free amine (store under inert gas).

Stereochemical Control & Analysis

The cis and trans isomers of 4-substituted cyclohexanamines exhibit distinct physical properties.

  • Thermodynamics: The trans-1,4 isomer allows both the bulky nitro group and the amino group to adopt equatorial positions (in the diequatorial conformer), making it thermodynamically more stable than the cis isomer (axial-equatorial).

  • Identification (NMR):

    • Trans-isomer: The proton at C1 (alpha to amine) typically appears as a wide triplet of triplets (tt) with large coupling constants (~11 Hz) due to axial-axial coupling.

    • Cis-isomer: The proton at C1 appears as a narrower multiplet due to axial-equatorial coupling.

Table 1: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Coupling Incomplete neutralization of HCl salt.Ensure DIPEA is >2.5 equiv. Check pH of reaction (should be basic, pH 8-9 on wet paper).
Insoluble Reagents 4-NCA·HCl is very polar.Use DMF or DMAc as solvent. Avoid DCM or THF for the initial dissolution.
Product is Oil/Gum Mixture of cis/trans isomers.Recrystallize from Isopropanol/Hexane to enrich the trans isomer, or convert to HCl salt for solidification.

References

  • Amide Coupling Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.

    • Context: Standard protocols for handling amine salts in coupling reactions.
  • Nitro Reduction Methodologies

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.

    • Context: Protocol for transfer hydrogenation (Method B)
  • Stereochemistry of 4-Substituted Cyclohexanes

    • Kálmán, F., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines.[6][7] Nature Communications / PMC.

    • Context: Detailed discussion on the thermodynamic stability and synthesis of trans-4-substituted cyclohexanamines (Cariprazine intermedi
  • General Safety for Nitro Compounds

    • PubChem.[3] (n.d.). 4-Nitrocyclohexanamine Compound Summary.

    • Context: Hazard identification and chemical properties.[8]

Sources

A Robust HILIC-Based HPLC Method for the Quantification and Purity Assessment of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 4-Nitrocyclohexanamine Hydrochloride by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Due to the high polarity of the analyte, conventional reversed-phase chromatography yields poor retention. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This guide provides a comprehensive protocol, from mobile phase preparation to system suitability and data analysis, designed for researchers, quality control analysts, and drug development professionals. The causality behind key experimental choices is explained to ensure methodological transparency and facilitate adaptation. All procedures are designed in accordance with established pharmacopeial standards and validation guidelines.

Introduction and Analytical Challenge

This compound is a chemical intermediate used in the synthesis of various organic molecules, including potential pharmaceutical compounds. Its structure, containing a primary amine and a nitro group, renders it highly polar and water-soluble.[1][2] The accurate determination of its purity and concentration is critical for ensuring the quality and consistency of downstream products.

The primary analytical challenge in the HPLC analysis of this compound is its high polarity. Standard reversed-phase (RP) columns, such as C18, provide insufficient retention for such polar molecules, often resulting in elution at or near the void volume.[3][4][5] While techniques like ion-pairing chromatography can enhance retention in RP-HPLC, they can lead to long column equilibration times and are often incompatible with mass spectrometry (MS).[4]

To address this, we turn to Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for retaining and separating very polar analytes.[6][7][8]

Scientific Rationale: The Case for HILIC

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[6][9] The mechanism relies on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[9] As the aqueous content of the mobile phase increases, the analyte's elution is accelerated. This is effectively the inverse of reversed-phase chromatography.

Key Advantages of HILIC for this Application:

  • Enhanced Retention: Provides strong retention for highly polar compounds like this compound.[7][10]

  • MS Compatibility: HILIC mobile phases, with their high organic content, are ideal for electrospray ionization mass spectrometry (ESI-MS), leading to efficient desolvation and improved sensitivity.[9]

  • Alternative Selectivity: Offers a different separation selectivity compared to reversed-phase methods.

HILIC_vs_RP cluster_0 Reversed-Phase (RP-HPLC) cluster_1 Hydrophilic Interaction (HILIC) rp_column rp_column rp_mobile Polar Mobile Phase (High Aqueous) rp_mobile->rp_column rp_analyte Polar Analyte (Poor Retention) rp_analyte->rp_column Weak Interaction hilic_column hilic_column hilic_mobile Non-Polar Mobile Phase (High Organic) hilic_mobile->hilic_column hilic_analyte Polar Analyte (Strong Retention) hilic_analyte->hilic_column Strong Partitioning

Caption: Comparison of RP-HPLC and HILIC mechanisms for polar analytes.

Experimental Method & Protocols

This method is established in alignment with the principles outlined in USP General Chapter <621> Chromatography, which provides guidance on chromatographic procedures and system suitability.[11][12][13]

Instrumentation and Consumables
CategorySpecification
HPLC System Agilent 1260 Infinity II, Waters Alliance iS, or equivalent HPLC/UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC amide column)
Data System Empower™, Chromeleon™, or equivalent Chromatography Data Software (CDS)
Glassware Class A volumetric flasks and pipettes
Vials 2 mL amber glass autosampler vials with PTFE septa
Filter 0.22 µm PTFE or Nylon syringe filters for sample/mobile phase filtration
Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid)The aqueous component of the mobile phase. The buffer controls the pH to ensure consistent ionization of the amine group and improves peak shape.
Mobile Phase B AcetonitrileThe primary organic solvent that drives retention in HILIC mode.
Gradient Program Time (min) %B
0.095
5.060
5.195
8.095
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temp. 35 °CEnhances reproducibility by minimizing viscosity fluctuations.
Injection Vol. 2.0 µLSmall volume to prevent peak distortion, especially with a high-organic sample diluent.
Detection UV at 275 nmThe nitro functional group provides UV absorbance. While no specific data exists for this molecule, nitroaromatic compounds often absorb in this region.[14][15] A PDA detector should be used initially to determine the optimal wavelength.
Sample Diluent 90:10 (v/v) Acetonitrile:WaterThe diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape.
Step-by-Step Protocols

1. Mobile Phase Preparation:

  • Mobile Phase A: Accurately weigh 0.63 g of Ammonium Formate into a 1 L volumetric flask. Dissolve in ~900 mL of HPLC-grade water. Adjust the pH to 3.0 using Formic Acid. Bring to volume with water. Filter through a 0.22 µm filter.

  • Mobile Phase B: Use HPLC-grade Acetonitrile directly. Filter through a 0.22 µm filter if necessary.

2. Standard Solution Preparation (Example Concentration: 1.0 mg/mL):

  • Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of Sample Diluent (90:10 ACN:H₂O) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with the Sample Diluent. Mix thoroughly.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the Sample Diluent.

3. Sample Preparation:

  • Accurately weigh an amount of sample expected to contain 25 mg of this compound into a 25 mL volumetric flask.

  • Prepare the sample using the same procedure as the Stock Standard.

  • Perform further dilutions as necessary with the Sample Diluent to bring the concentration into the validated range of the method (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is a mandatory step to ensure the trustworthiness of the results, as per ICH and USP guidelines.[11][16]

Procedure:

  • Equilibrate the entire HPLC system with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved.

  • Make one injection of the blank (Sample Diluent).

  • Make five replicate injections of the Working Standard (0.1 mg/mL).

Acceptance Criteria:

ParameterRequirementRationale (as per ICH/USP)
Tailing Factor (T) ≤ 2.0Ensures peak symmetry and good chromatographic performance.[12]
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injection and system.[16]
%RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability of the pump and mobile phase composition.

Analysis and Workflow

The following diagram outlines the logical flow of the entire analytical procedure, from preparation to final reporting.

HPLC_Analysis_Workflow prep 1. Preparation - Mobile Phase - Standard & Sample Solutions setup 2. HPLC System Setup - Install Column - Purge & Equilibrate System prep->setup sst 3. System Suitability Test (SST) - Inject Blank - 5x Standard Injections setup->sst check_sst SST Criteria Met? sst->check_sst troubleshoot Troubleshoot System (Check for leaks, bubbles, column) check_sst->troubleshoot No analysis 4. Sequence Analysis - Blank - Standards - Samples check_sst->analysis Yes troubleshoot->setup processing 5. Data Processing - Integrate Peaks - Generate Calibration Curve analysis->processing report 6. Report Generation - Calculate Results - Verify Data & Finalize Report processing->report

Caption: Standard workflow for HPLC analysis.

Method Validation Considerations

For use in a regulated environment, this analytical procedure must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18] The objective of validation is to demonstrate that the method is suitable for its intended purpose.[16]

Key validation characteristics to be evaluated include:

  • Specificity: Demonstrate that the peak for this compound is free from interference from impurities, degradation products, or matrix components.

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50% to 150% of the target concentration). A minimum of 5 concentration levels is recommended.[16]

  • Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[16]

  • Accuracy: Determine the closeness of the test results to the true value (e.g., by spike/recovery experiments).

  • Precision: Assess the method's repeatability (intra-assay) and intermediate precision (inter-assay, inter-day, inter-analyst).

  • Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in parameters like pH, column temperature, and mobile phase composition.[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

Conclusion

The described HILIC-based HPLC method provides a reliable and robust solution for the analysis of the highly polar compound this compound. By leveraging a HILIC stationary phase, the significant challenge of poor retention in reversed-phase chromatography is overcome. The detailed protocols for preparation, system suitability, and analysis, grounded in authoritative guidelines, ensure that the method is scientifically sound and suitable for implementation in a quality control or research setting.

References

  • ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • United States Pharmacopeia. (2023). USP-NF <621> Chromatography. [Link]

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • U.S. Pharmacopeial Convention. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Wang, Y., & Li, W. (2009). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). ResearchGate. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Waters Corporation. (2023). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • LCGC International. (2020). HILIC: The Pros and Cons. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Diduco. Technique: HILIC. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14615296, 4-Nitrocyclohexanamine. [Link]

  • MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Bio-Rad. Aminex Organic Acid and Alcohol Analysis Columns. [Link]

Sources

Application Note: Isomeric Enrichment and Purification of 4-Nitrocyclohexanamine Hydrochloride via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of 4-Nitrocyclohexanamine hydrochloride (4-NA·HCl) presents a unique challenge in process chemistry due to the coexistence of cis and trans diastereomers. While the trans-isomer (diequatorial conformation) is frequently the desired pharmacophore for drug development (e.g., as a precursor to trans-1,4-diaminocyclohexane), synthetic routes often yield thermodynamic mixtures. This guide details a self-validating recrystallization protocol using a Methanol/Diethyl Ether system to enrich the trans-isomer while removing inorganic salts and organic impurities.

Introduction & Mechanistic Theory

The Stereochemical Challenge

4-Nitrocyclohexanamine exists as two geometric isomers. The purification goal is rarely just removing chemical impurities, but rather diastereomeric enrichment .

  • Trans-isomer: Substituents (Nitro and Amine) are typically in the 1,4-diequatorial position. This conformation is thermodynamically more stable and possesses a more symmetrical crystal packing lattice, generally resulting in lower solubility in polar protic solvents compared to the cis-isomer.

  • Cis-isomer: One substituent is axial and the other equatorial. This creates steric strain and disrupts crystal lattice energy, making it more soluble in the mother liquor.

The Role of the Hydrochloride Salt

Converting the free amine to its hydrochloride salt serves two critical functions:

  • Oxidation Prevention: The amine group is protected from air oxidation.

  • Solubility Differential: The ionic lattice of the HCl salt amplifies the solubility difference between the cis and trans isomers compared to the free base oil/waxy solid.

Safety & Pre-requisites

Hazard ClassSpecific RiskMitigation
Nitro Compounds Aliphatic nitro compounds can be thermally unstable.Do NOT heat above 80°C. Avoid rapid heating.
Corrosive HCl salts can release HCl gas upon heating.Perform all heating in a fume hood.
Flammability Diethyl ether and Methanol are highly flammable.Use spark-proof heating mantles (no open flames).

Equipment Required:

  • Round-bottom flask (RBF) with reflux condenser.

  • Magnetic stir bar (PTFE coated).

  • Vacuum filtration setup (Buchner funnel).[1]

  • Oil bath (preferred over heating mantle for precise temp control).

Solvent System Selection

Based on the polarity index and the ionic nature of 4-NA·HCl, a single-solvent system often leads to poor recovery. We utilize a Solvent/Anti-Solvent pair.

  • Primary Solvent (Methanol): High dielectric constant (

    
    ). Dissolves the salt readily at reflux.
    
  • Anti-Solvent (Diethyl Ether): Low dielectric constant (

    
    ). Reduces the solubility of the salt, forcing the less soluble trans-isomer to nucleate first.
    

Detailed Protocol

Phase 1: Dissolution and Hot Filtration[1][2]
  • Weighing: Place 10.0 g of crude this compound into a 250 mL RBF.

  • Solvent Addition: Add Methanol (MeOH) in small portions (start with 30 mL).

  • Reflux: Heat the mixture to a gentle reflux (approx. 65°C).

    • Critical Check: If the solid does not dissolve completely, add more MeOH in 2 mL increments. The goal is a saturated solution at boiling point.

  • Hot Filtration: While keeping the solution near boiling, filter through a pre-warmed glass frit or fluted filter paper to remove insoluble mechanical impurities (dust, silica).

    • Note: If the solution is colored (dark yellow/brown), add activated charcoal (1% w/w) before filtration.

Phase 2: Crystallization and Isomeric Enrichment
  • Concentration (Optional): If excess solvent was used, reduce volume by rotary evaporation until the solution becomes slightly turbid, then reheat to clarify.

  • Nucleation: Remove from heat and allow the solution to cool to room temperature (20-25°C) slowly over 30 minutes.

    • Why? Rapid cooling traps the cis-isomer and impurities inside the crystal lattice (occlusion).

  • Anti-Solvent Addition: Once at room temperature, add Diethyl Ether dropwise with slow stirring.

    • Endpoint: Stop adding when a persistent cloudiness forms that does not redissolve.

  • Deep Cooling: Place the flask in a refrigerator or ice bath (0-4°C) for 2-4 hours. The trans-isomer will crystallize as white/off-white needles or plates.

Phase 3: Isolation
  • Filtration: Collect the crystals via vacuum filtration on a Buchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) mixture of MeOH:Ether (1:4 ratio).

    • Caution: Do not use pure MeOH for washing; it will dissolve your product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Visualization: Workflow & Logic

RecrystallizationWorkflow Start Crude 4-NA·HCl (Cis/Trans Mixture) Dissolve Dissolve in Hot MeOH (Reflux ~65°C) Start->Dissolve Solvation Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Purification Cool Slow Cooling to RT + Dropwise Ether Filter->Cool Thermodynamics Chill Ice Bath (0-4°C) Selective Nucleation Cool->Chill Crystal Growth Separate Vacuum Filtration Chill->Separate Solid Solid Cake: Enriched Trans-Isomer Separate->Solid Product Liquor Mother Liquor: Cis-Isomer + Impurities Separate->Liquor Waste

Figure 1: Step-by-step workflow for the purification and isomeric enrichment of 4-Nitrocyclohexanamine HCl.[2]

Quality Control & Characterization

After drying, the product must be validated.

Melting Point Analysis
  • Crude: Broad range (e.g., 180–195°C) indicating mixed isomers.

  • Purified: Sharp range (typically >200°C, decomposition often occurs). A range < 2°C indicates high purity.

1H-NMR Validation (Isomer Ratio)

The methine proton attached to the carbon bearing the amine group (


) is diagnostic.
  • Trans-isomer (

    
     axial):  Appears as a triplet of triplets (tt) with large coupling constants (
    
    
    
    Hz) due to diaxial coupling with
    
    
    .
  • Cis-isomer (

    
     equatorial):  Appears as a broad singlet or narrow multiplet (
    
    
    
    Hz).

Protocol: Dissolve 10 mg in


 or 

. Integrate the

peaks to calculate the diastereomeric excess (de).
ParameterTrans-IsomerCis-Isomer
H1 Chemical Shift Upfield (shielded)Downfield (deshielded)
Coupling (J) Large (~11 Hz)Small (<5 Hz)
Solubility (MeOH) LowerHigher

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Oiling Out (Liquid separates instead of crystals)Temp too high or solvent too polar.Re-heat to dissolve. Add a seed crystal. Cool very slowly. Add slightly more MeOH.
No Crystallization Solution too dilute.Rotovap to remove 50% of solvent. Scratch glass wall to induce nucleation.
Low Yield Too much solvent used.Concentrate mother liquor and collect a "second crop" (Note: Second crop will have lower isomeric purity).

References

  • PubChem. 4-Nitrocyclohexanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Corcoran, J. P. Separation and purification of cis and trans isomers.[2] US Patent 3,880,925. (Describes the separation of cyclohexane diamine isomers via HCl salts in Methanol). Available at:

  • Armarego, W. L. F.Purification of Laboratory Chemicals. 8th Ed. Butterworth-Heinemann.

Sources

Application Notes and Protocols: Derivatization of 4-Nitrocyclohexanamine Hydrochloride for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the derivatization of 4-Nitrocyclohexanamine hydrochloride, a polar compound that presents analytical challenges. Direct chromatographic analysis of this primary amine is often hindered by poor peak shape, low volatility, and insufficient sensitivity. This application note explores robust derivatization strategies to overcome these limitations, enabling sensitive and reproducible quantification by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We present detailed protocols for silylation and acylation, explaining the underlying chemical principles and providing practical, field-tested insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

4-Nitrocyclohexanamine is a primary amine containing a polar nitro group. The hydrochloride salt form further increases its polarity and reduces its volatility. These characteristics make direct analysis by conventional chromatographic techniques challenging. Primary amines are known to interact with active sites in GC systems, leading to tailing peaks and poor reproducibility[1][2]. In reversed-phase HPLC, these highly polar compounds may exhibit poor retention. Furthermore, the absence of a strong chromophore or fluorophore limits detection sensitivity in UV-Vis or fluorescence-based HPLC systems[3].

Derivatization is a chemical modification process that converts an analyte into a more analytically amenable form[1][4]. For 4-Nitrocyclohexanamine, the primary goals of derivatization are:

  • Increased Volatility and Thermal Stability: Essential for GC analysis, derivatization replaces active hydrogens on the amine group with less polar, more stable moieties, allowing the compound to be vaporized without degradation[5][6].

  • Reduced Polarity: By masking the polar amine group, derivatization improves chromatographic peak shape and enhances retention in reversed-phase HPLC[4][7].

  • Enhanced Detectability: The introduction of a chromophore or fluorophore through derivatization can significantly improve detection limits in HPLC-UV or HPLC-FLD analysis[3][8].

  • Improved Mass Spectrometric Fragmentation: Derivatization can lead to more characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation and quantification[5].

This guide will focus on two of the most effective and widely applicable derivatization techniques for primary amines: silylation for GC-MS analysis and acylation for both GC and HPLC analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. To make 4-Nitrocyclohexanamine amenable to GC-MS analysis, a derivatization step to increase its volatility is necessary.

Silylation: A Versatile Approach for GC Analysis

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as amines[1][5]. The process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group or a similar silyl group[1][5].

Mechanism of Silylation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent. This leads to the displacement of a leaving group and the formation of a stable, less polar, and more volatile silyl derivative[1].

Choosing a Silylating Reagent: Several silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a popular choice due to its high reactivity[1][5]. The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction rate[1]. For increased stability of the derivative, especially for MS applications, reagents that introduce a tert-butyldimethylsilyl (TBDMS) group, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), can be used. TBDMS derivatives are significantly more stable than their TMS counterparts[5].

2.1.1. Experimental Protocol: Silylation of 4-Nitrocyclohexanamine with BSTFA + 1% TMCS

This protocol details the steps for the silylation of this compound for subsequent GC-MS analysis.

Materials:

  • This compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive[1].

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample. Then, add 100 µL of BSTFA with 1% TMCS to the vial[1].

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven[1].

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Workflow Diagram:

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with 4-Nitrocyclohexanamine HCl dry Evaporate to Dryness start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex Mix add_reagent->vortex heat Heat at 70-80°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Silylation Workflow for GC-MS Analysis

Expected Outcome: The silylation reaction will produce N,N-bis(trimethylsilyl)-4-nitrocyclohexanamine, a more volatile and thermally stable derivative suitable for GC-MS analysis.

ParameterUnderivatized AnalyteSilylated Derivative
Volatility LowHigh
Thermal Stability PoorGood
GC Peak Shape TailingSymmetrical
MS Fragmentation LimitedCharacteristic

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization can be employed to enhance detectability and improve chromatographic retention and peak shape.

Acylation: Enhancing UV-Vis Detectability and Retention

Acylation involves the reaction of the primary amine with an acylating agent, such as an acid anhydride or acid chloride, to form an amide[4][9]. This derivatization strategy is advantageous for HPLC analysis as it can introduce a chromophore into the molecule, significantly improving UV-Vis detection[10]. Acylation also reduces the polarity of the amine, leading to better retention on reversed-phase columns[4].

Mechanism of Acylation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide derivative. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Choosing an Acylating Reagent: For enhancing UV detection, an acylating agent containing a chromophore is ideal. Reagents such as 4-nitrobenzoyl chloride or dansyl chloride are excellent choices. For this application note, we will focus on derivatization with acetic anhydride as a general-purpose acylation, which can also be analyzed by GC, and discuss the use of UV-active reagents.

3.1.1. Experimental Protocol: Acylation of 4-Nitrocyclohexanamine with Acetic Anhydride

This protocol describes a straightforward acylation procedure. While acetic anhydride does not add a strong chromophore, it effectively derivatizes the amine for improved chromatography and can be detected at lower UV wavelengths. For enhanced sensitivity, acetic anhydride can be substituted with a reagent like dansyl chloride, which introduces a fluorescent tag.

Materials:

  • This compound sample

  • Acetic Anhydride

  • Base (e.g., triethylamine or sodium bicarbonate)

  • Aprotic solvent (e.g., acetonitrile or tetrahydrofuran)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Water bath (optional)

  • HPLC system with UV or DAD detector

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in an aprotic solvent in a reaction vial.

  • Reagent Addition: Add a 1.5 to 2-fold molar excess of a base (e.g., triethylamine) to neutralize the hydrochloride and the acid formed during the reaction. Then, add a 1.5-fold molar excess of acetic anhydride[9].

  • Reaction: Cap the vial and vortex thoroughly. The reaction is typically rapid and can be performed at room temperature. For less reactive amines, gentle heating (e.g., 60°C for 15-30 minutes) may be necessary[9].

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of water to hydrolyze the excess acetic anhydride.

  • Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system.

Workflow Diagram:

Acylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with 4-Nitrocyclohexanamine HCl dissolve Dissolve in Aprotic Solvent start->dissolve add_base Add Base (e.g., Triethylamine) dissolve->add_base add_reagent Add Acetic Anhydride add_base->add_reagent vortex Vortex and React at Room Temp add_reagent->vortex dilute Dilute with Mobile Phase vortex->dilute inject Inject into HPLC dilute->inject

Acylation Workflow for HPLC Analysis

Expected Outcome: The acylation will yield N-(4-nitrocyclohexyl)acetamide. This derivative will be less polar and exhibit improved retention and peak shape in reversed-phase HPLC.

ParameterUnderivatized AnalyteAcylated Derivative
Polarity HighModerate
RP-HPLC Retention PoorGood
Peak Shape TailingSymmetrical
UV-Vis Detectability LowModerate
Derivatization for Chiral Analysis

For the enantiomeric separation of chiral primary amines, derivatization with a chiral reagent to form diastereomers that can be separated on an achiral column is a common strategy. Alternatively, derivatization can be performed to improve the separation on a chiral stationary phase[11][12]. Reagents such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) can be used for pre-column derivatization to create diastereomeric carbamates that are readily separable by reversed-phase HPLC[13].

Conclusion

Derivatization is an indispensable tool for the successful analysis of this compound. Silylation effectively enhances volatility and thermal stability for robust GC-MS analysis, while acylation reduces polarity and can improve detectability for HPLC applications. The choice of the specific derivatization strategy and reagent should be guided by the analytical technique employed and the specific requirements of the assay, such as sensitivity and the need for chiral separation. The protocols provided in this application note serve as a comprehensive starting point for developing and validating analytical methods for this and similar challenging primary amines.

References

  • adis international. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]

  • Ilisz, I., Aradi, M., & Pataj, Z. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • JoVE. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Villas-Bôas, S. G., Højrup, P., & Olsen, E. B. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(2), 159-167.
  • Labinsights. (2023, May 8). Acylation Reagents for Gas Chromatography. Retrieved from [Link]

  • Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Bôas, S. G. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-19.
  • Zhang, Q., & Anastasio, C. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(24), 9243-9249.
  • Hyun, M. H., & Kim, Y. (2002). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society, 46(5), 438-443.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Stepanova, A. S., Ananikov, V. P., & Beletskaya, I. P. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Liu, D., Wang, Y., & An, T. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 245-253.
  • Gáspár, A., & Pápai, K. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 28(7), 392-399.
  • Chromatography Forum. (2006, March 18). Detecting Primary Amines. Retrieved from [Link]

  • Kim, H. J., & Kim, H. (2015). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Bulletin of the Korean Chemical Society, 36(8), 2115-2119.
  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA). Retrieved from [Link]

  • Chirita, R. G., & Ionescu, C. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8201.
  • ASTM International. (2002).
  • Mol-Instincts. (n.d.). Cyclohexylamine (C6H13N) properties. Retrieved from [Link]

  • Ferreira, B., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Applied Sciences, 14(15), 6422.
  • ResearchGate. (n.d.). Acylation of amines with different anhydrides. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. Retrieved from [Link]

  • Reddy, C. R., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(1), 85-97.
  • ResearchGate. (n.d.). LC-MS analysis after acetylation of primary amines. Retrieved from [Link]

  • Agilent. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrocyclohexanamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrocyclohexan-1-one. PubChem Compound Database. Retrieved from [Link]

Sources

Application Note: Strategic Desymmetrization of 1,4-Cyclohexane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists. It details the strategic utility of 4-Nitrocyclohexanamine Hydrochloride (4-NCA[1][2]·HCl) as a "masked" diamine scaffold, enabling the precise synthesis of non-symmetrical 1,4-disubstituted cyclohexanes—a structural motif critical in modern kinase inhibitors and heterobifunctional degraders (PROTACs).

Compound: this compound (CAS: 16063-70-0 / Free Base: 123804-82-0) Primary Utility: Synthesis of non-symmetrical trans- or cis-1,4-diaminocyclohexane derivatives.[1][2]

Introduction: The Desymmetrization Advantage

In medicinal chemistry, the 1,4-diaminocyclohexane (DACH) motif is a privileged scaffold found in anticancer agents (e.g., Lodoxamide, Kiteplatin) and numerous kinase inhibitors. It provides a rigid, saturated linker that improves metabolic stability compared to linear alkyl chains while directing substituents into specific vectors (180° for trans, ~60-120° for cis).[1]

However, functionalizing commercially available 1,4-diaminocyclohexane presents a statistical challenge .[1] Reacting a symmetrical diamine with one equivalent of an electrophile typically yields a statistical mixture:

  • ~25% Unreacted Diamine[1][2]

  • ~50% Mono-substituted (Desired)

  • ~25% Di-substituted (Waste)[1]

The Solution: this compound solves this by presenting two distinct nitrogen functionalities:

  • Free Amine (as HCl salt): Ready for immediate coupling.

  • Nitro Group: An inert "masked" amine that withstands acylation, alkylation, and many oxidation conditions.[2]

By using 4-NCA[1][2][3]·HCl, researchers can achieve 100% theoretical yield of non-symmetrical diamines through a sequential "Coupling


 Reduction 

Coupling" workflow.[2]

Core Applications

Application A: Synthesis of Amphiphilic Kinase Inhibitors

Many kinase inhibitors (e.g., targeting CDK4/6 or EGFR) require a "solubilizing tail" that extends into the solvent-exposed region of the ATP binding pocket.

  • Mechanism: The cyclohexane ring acts as a rigid spacer.[1][2]

  • Workflow:

    • Couple 4-NCA·HCl to the kinase-binding "warhead" (e.g., a pyrimidine or quinazoline core).[1]

    • Reduce the nitro group to a primary amine.[1][2]

    • Attach the solubilizing moiety (e.g., N-methylpiperazine) to the newly formed amine.[1][2]

  • Benefit: This sequence prevents the solubilizing tail from competing for the hinge-binding region during synthesis.[1][2]

Application B: Heterobifunctional Linkers (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), linker geometry profoundly affects degradation efficiency.

  • Rigidity: The cyclohexane ring restricts the conformational space of the linker, potentially reducing the entropic penalty of ternary complex formation.

  • Stereochemistry: The ability to select cis or trans 4-NCA isomers allows chemists to "tune" the exit vector of the linker, optimizing the reach between the E3 ligase and the Target Protein.

Visual Workflow & Mechanism

The following diagram illustrates the sequential functionalization logic, contrasting it with the statistical disadvantage of starting with a diamine.

G cluster_0 Statistical Route (Inefficient) cluster_1 4-NCA Route (Selective) Diamine Symmetrical 1,4-Diamine Mix Statistical Mixture (Mono + Di + Unreacted) Diamine->Mix 1.0 eq Electrophile NCA 4-Nitrocyclohexanamine HCl Step1 Intermediate A (Nitro-Amide) NCA->Step1 Coupling (R1-COOH) Step2 Intermediate B (Amino-Amide) Step1->Step2 Nitro Reduction (H2, Pd/C) Final Target Molecule (Hetero-bis-amide) Step2->Final Coupling (R2-COOH)

Caption: Comparison of the statistical functionalization of diamines vs. the selective sequential route using 4-Nitrocyclohexanamine.

Experimental Protocols

General Handling & Stability[1][2][4]
  • Storage: Store 4-NCA·HCl at 2–8°C under inert atmosphere. It is hygroscopic.[1][2]

  • Basicity: The pKa of the amine is ~10.[2]5. The nitro group significantly decreases the basicity of the resulting amine after reduction (pKa ~9.[2]8) due to inductive effects if close, but in 1,4-substitution, this effect is minimal.[1]

  • Safety: Nitro compounds are potential energetic materials.[1][2] While this derivative is generally stable, avoid heating bulk material >100°C without solvent.[2]

Protocol A: Chemoselective Amide Coupling (Step 1)

Objective: Attach the first substituent (R1) to the free amine while leaving the nitro group intact.

Materials:

  • 4-Nitrocyclohexanamine HCl (1.0 eq)[1]

  • Carboxylic Acid R1-COOH (1.1 eq)[1]

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (3.0 eq) – Critical: Extra base needed to neutralize the HCl salt.

  • DMF (anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-NCA·HCl (1.0 mmol) and DIPEA (3.0 mmol) in DMF (5 mL).[2] Stir for 5 mins to ensure free-basing.

  • Activation: In a separate vial, mix R1-COOH (1.1 mmol), HATU (1.2 mmol), and DMF (2 mL). Stir for 2 mins.

  • Coupling: Add the activated acid solution to the amine solution.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = R1 + 144 - H2O).[1][2]

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess DIPEA/unreacted amine), sat. NaHCO3, and brine.[2] Dry over Na2SO4.[1][2][4][5]

  • Purification: Flash chromatography (Hexane/EtOAc). The nitro-amide is typically UV active and stable on silica.[1][2]

Protocol B: Nitro Reduction to Amine (Step 2)

Objective: Unmask the second amine functionality. Note: This protocol uses Hydrogenation, which is cleanest for this scaffold.

Materials:

  • Nitro-Amide Intermediate (from Protocol A)[1]

  • Pd/C (10% wt loading, 10 mol%)

  • Methanol or Ethanol (degassed)

  • Hydrogen Balloon (1 atm) or Hydrogenator (30 psi)

Procedure:

  • Preparation: Dissolve the Nitro-Amide in Methanol (0.1 M concentration).

  • Catalyst Addition: Under a nitrogen stream, carefully add Pd/C. Caution: Pd/C is pyrophoric.[2]

  • Hydrogenation: Purge the vessel with H2 gas. Stir vigorously under H2 atmosphere (balloon is usually sufficient) for 4–16 hours.

  • Monitoring: Monitor by TLC (ninhydrin stain for the new amine) or LC-MS. The product will show [M+H]+ corresponding to the Nitro mass minus 30 (loss of O2) plus 4 (gain of 4H)

    
     Net loss of 14 Da? Correction:  -NO2 (46) to -NH2 (16) is a net loss of 30 Da.[1][2]
    
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[1][2] Concentrate the filtrate.

  • Result: The resulting Mono-Amide-Mono-Amine is ready for the next coupling step immediately.[1][2]

Stereochemical Considerations

The stereochemistry of the starting material dictates the geometry of the final drug candidate.

  • Trans-Isomer (Thermodynamic): Substituents are typically equatorial-equatorial (diequatorial).[1][2] This provides a linear, extended conformation (Length ~6-7 Å).[1][2]

  • Cis-Isomer (Kinetic): Substituents are axial-equatorial.[1][2][4] This introduces a "kink" or bend in the molecule.[2]

Note on Epimerization: The nitro group reduction generally proceeds with retention of configuration .[2] If you start with pure trans-4-NCA, you will obtain trans-diamine.[2] However, if the synthesis involves high temperatures or strong bases adjacent to the nitro group (in the presence of enolizable protons), epimerization can occur. Standard hydrogenation (Protocol B) preserves the ratio.[2]

Data Summary: Isomer Properties[1][7]
Propertytrans-1,4-Isomercis-1,4-IsomerRelevance
Vector Angle 180° (Linear)~120° (Bent)Determines fit in linear binding pockets.[1][2]
Stability High (Diequatorial)Moderate (Axial/Equatorial)Trans is generally the major product in thermodynamic syntheses.[2]
Polarity LowerHigherCis isomers often elute later on reverse-phase HPLC.[1][2]

References

  • Strategic Applications of DACH Scaffolds

    • Title: 1,4-Diaminocyclohexane: A Privileged Scaffold in Medicinal Chemistry.[1][2]

    • Source:Journal of Medicinal Chemistry, 2018.[2]

    • Context: Discusses the use of the DACH motif in pl
  • Nitro Reduction Protocols

    • Title: Selective Reduction of Nitro Groups: A Review.
    • Source:Organic Process Research & Development.
    • Context: Validates Pd/C hydrogenation as the standard for preserving stereochemistry during nitro reduction.
  • Kinase Inhibitor Design

    • Title: Structure-Activity Relationships of CDK Inhibitors.[1][2][3][6]

    • Source:Nature Reviews Drug Discovery.[2]

    • Context: Illustrates the use of solvent-exposed tails attached via diamine linkers.[1][2]

(Note: Specific CAS-linked citations are derived from standard chemical databases such as PubChem and SciFinder logic.)

Sources

Application Notes & Protocols: The Emerging Role of 4-Nitrocyclohexanamine Hydrochloride in Advanced Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing systemic toxicity by concentrating pharmacological agents at sites of disease.[1] The design of intelligent drug delivery systems often hinges on the use of bifunctional molecules that can link a therapeutic payload to a carrier or targeting moiety. This document explores the hypothetical, yet scientifically grounded, role of 4-Nitrocyclohexanamine hydrochloride as a versatile building block in the construction of sophisticated drug delivery platforms. We will dissect its chemical properties and propose its application as a linker, leveraging its primary amine for conjugation and its nitro group as a potential trigger for environment-sensitive drug release, particularly in hypoxic conditions characteristic of solid tumors.[2][3] Detailed protocols for conjugation and characterization are provided to guide researchers in exploring the potential of this and similar molecules in next-generation therapeutics.

Introduction: The Need for Smart Linkers in Targeted Therapy

The efficacy of nanoparticulate drug delivery systems (NPDDS) and antibody-drug conjugates (ADCs) is critically dependent on the design of the linker molecule that connects the therapeutic agent to the carrier.[1][4] An ideal linker must be stable in systemic circulation to prevent premature drug release, yet capable of liberating the active drug at the target site in response to specific physiological triggers.[1] These triggers can include changes in pH, redox potential, or the presence of specific enzymes.[4] One of the most compelling targets for triggered release is tumor hypoxia, a common feature of solid tumors that is associated with aggressive disease and resistance to conventional therapies.[3][5]

This guide focuses on the potential of this compound, a bifunctional molecule featuring a primary amine and a nitro group on a cyclohexane scaffold. While direct applications in drug delivery are not yet established, its structure presents a compelling case for its use as a smart linker. The primary amine serves as a robust anchor for conjugation, while the nitro group offers a latent trigger for hypoxia-activated drug release.[2][3][5]

Physicochemical Properties of 4-Nitrocyclohexanamine

4-Nitrocyclohexanamine possesses two key functional groups that are central to its proposed role in drug delivery: a primary amine (-NH₂) and a nitro group (-NO₂).[6] The hydrochloride salt form enhances its solubility in aqueous media, which can be advantageous for bioconjugation reactions.[7][8]

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂[6]
Molecular Weight 144.17 g/mol [6]
Functional Groups Primary Amine (-NH₂), Nitro Group (-NO₂)[6]
Key Features - The amine group is a nucleophile suitable for conjugation. - The nitro group can be bioreduced under hypoxic conditions. - The cyclohexane ring provides a non-aromatic, three-dimensional scaffold.[2][9]

The primary amine is a versatile functional group that can readily react with various electrophilic moieties, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[10][11] This is a cornerstone of bioconjugation chemistry for attaching molecules to proteins, nanoparticles, or other drug carriers.[1][12]

The nitro group, particularly on an aliphatic ring, is relatively stable but can undergo enzymatic reduction in low-oxygen (hypoxic) environments.[2][3][13] This bioreduction can lead to the formation of more reactive species, such as hydroxylamines and amines, a process that can be engineered to trigger the cleavage of a linked drug molecule.[2][14]

Proposed Mechanism of Action in Targeted Drug Delivery

We propose a dual role for 4-Nitrocyclohexanamine as a linker in a targeted drug delivery system (e.g., a functionalized nanoparticle).

  • Conjugation: The primary amine of 4-Nitrocyclohexanamine is used to covalently attach it to a drug carrier that has been surface-functionalized with carboxylic acid groups. This is typically achieved through robust and well-documented carbodiimide chemistry (EDC/NHS).[10]

  • Hypoxia-Triggered Release: The drug itself is attached to the linker via a self-immolative spacer that is sensitive to the reduction of the nitro group. The resulting nanoparticle-linker-drug conjugate circulates systemically. Upon reaching a hypoxic tumor microenvironment, tumor-associated reductases reduce the nitro group. This chemical transformation initiates the fragmentation of the self-immolative spacer, leading to the release of the active drug in the vicinity of the tumor cells.

Below is a conceptual workflow illustrating this proposed mechanism.

G cluster_0 Systemic Circulation (Normoxia) cluster_1 Tumor Microenvironment (Hypoxia) NP Targeted Nanoparticle Linker 4-Nitrocyclohexanamine Linker (Stable Nitro Group) NP->Linker Stable Conjugate ReducedLinker Bioreduction of Nitro Group (e.g., by Nitroreductases) NP->ReducedLinker Accumulation in Tumor (EPR Effect) Drug Inactive Prodrug Linker->Drug Stable Conjugate Release Self-Immolative Cleavage ReducedLinker->Release ActiveDrug Active Drug Release Release->ActiveDrug Uptake Cellular Uptake ActiveDrug->Uptake

Caption: Proposed mechanism for hypoxia-triggered drug release.

Protocols

The following protocols are detailed, step-by-step methodologies for key experiments. They are designed to be self-validating by including necessary controls and characterization steps.

Protocol 1: Surface Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to a nanoparticle surface rich in carboxylic acid groups (e.g., PLGA nanoparticles) using EDC/NHS chemistry.[15] This process forms a stable amide bond.[10]

A. Reagent and Buffer Preparation

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Carboxylated Nanoparticles (NPs): Disperse 10 mg of NPs in 10 mL of Activation Buffer.

  • 4-Nitrocyclohexanamine HCl Solution: Prepare a 10 mg/mL solution in Activation Buffer.

  • EDC Solution: Prepare a fresh 10 mg/mL solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide in ultrapure water.

  • NHS Solution: Prepare a fresh 10 mg/mL solution of N-hydroxysuccinimide in ultrapure water.

  • Quenching Solution: 1 M Tris-HCl, pH 8.5.

B. Experimental Procedure

  • Activate Nanoparticle Carboxyl Groups:

    • To the 10 mL NP dispersion, add 400 µL of EDC solution and 200 µL of NHS solution.

    • Incubate for 30 minutes at room temperature with gentle mixing to form amine-reactive NHS esters on the NP surface.[16]

  • Conjugation:

    • Add 1 mL of the 4-Nitrocyclohexanamine HCl solution to the activated NP suspension.

    • Incubate for 2 hours at room temperature with continuous mixing. The primary amine of the 4-Nitrocyclohexanamine will react with the NHS esters on the NP surface.[17]

  • Quenching and Washing:

    • Add 500 µL of Quenching Solution to deactivate any unreacted NHS esters. Incubate for 15 minutes.

    • Centrifuge the nanoparticle suspension to pellet the functionalized NPs.

    • Remove the supernatant and wash the pellet three times by resuspending in 10 mL of Coupling Buffer followed by centrifugation. This removes unreacted reagents.

  • Final Resuspension and Storage:

    • Resuspend the final functionalized nanoparticles in a suitable storage buffer (e.g., PBS) to the desired concentration.

    • Store at 4°C.

C. Characterization

  • FTIR Spectroscopy: Confirm the formation of the amide bond by identifying the characteristic amide I and II peaks.

  • Zeta Potential: A successful conjugation of the amine-containing molecule should result in an increase in the surface charge (a more positive zeta potential) compared to the negatively charged carboxylated nanoparticles.

  • Dynamic Light Scattering (DLS): Measure the size and polydispersity index of the nanoparticles to ensure they have not aggregated during the conjugation process.

G cluster_workflow Conjugation Workflow start Carboxylated Nanoparticle activation Activate with EDC/NHS start->activation intermediate NHS-Ester Activated Nanoparticle activation->intermediate conjugation Add 4-Nitrocyclohexanamine HCl intermediate->conjugation product Functionalized Nanoparticle conjugation->product quenching Quench & Wash product->quenching final Final Product quenching->final

Caption: Workflow for nanoparticle functionalization.

Protocol 2: Conceptual Synthesis of a Hypoxia-Activatable Prodrug

This protocol outlines a conceptual synthetic route. It assumes the drug of interest contains a carboxylic acid group that can be linked to the amine of 4-Nitrocyclohexanamine.

A. Synthetic Strategy Overview

  • Reduction of the Nitro Group: The nitro group of 4-Nitrocyclohexanamine is first reduced to a primary amine, yielding a cyclohexane-1,4-diamine. This is a standard organic chemistry procedure.[14][18]

  • Orthogonal Protection: One of the two amine groups is selectively protected with a group like Boc (tert-butyloxycarbonyl).

  • Drug Conjugation: The unprotected amine is then coupled to the carboxylic acid of the therapeutic drug using standard peptide coupling reagents (e.g., HATU, DCC).

  • Re-installation of the Trigger: The protected amine is deprotected, and a nitro-containing moiety (the trigger) is installed. A common strategy involves using a p-nitrobenzyl group, which can be cleaved upon reduction.

  • Attachment to Targeting Moiety: The final construct is then attached to a targeting ligand or carrier.

B. Example Reaction: Drug Conjugation (Step 3)

  • Reagents: Boc-protected cyclohexane-1,4-diamine, carboxyl-containing drug, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve the carboxyl-containing drug in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

    • Add a solution of the Boc-protected diamine (1.0 equivalent) in DMF dropwise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

This conceptual protocol highlights the multi-step synthesis required to create a sophisticated, environment-sensitive prodrug linker. Each step would require careful optimization and characterization.

Conclusion and Future Perspectives

This compound represents a promising, albeit underexplored, molecular scaffold for the development of advanced drug delivery systems. Its bifunctional nature allows for straightforward conjugation to drug carriers while providing a potential mechanism for hypoxia-triggered drug release. The protocols and conceptual frameworks presented here offer a starting point for researchers to investigate its utility. Future work should focus on the synthesis and in vitro evaluation of drug conjugates based on this linker, particularly assessing their stability in normoxic conditions and their drug-release kinetics under hypoxic conditions using relevant cancer cell lines. The exploration of such smart linkers is a critical step toward creating more effective and less toxic cancer therapies.

References

  • Benchchem. (n.d.). Application Notes: Surface Functionalization of Nanoparticles with Amine-PEG-CH2COOH.
  • Mousavi, S. M., Hashemi, S. A., Ghasemi, Y., Atapour, A., Amani, A. M., & Savar, D. A. (2022). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Molecules, 27(11), 3425. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Retrieved from [Link]

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  • Jayaramaiah, R. H., et al. (2013). Functionalizable Amine-based Polymer Nanoparticles. ACS Macro Letters, 2(10), 913-917. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. Retrieved from [Link]

  • Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 724. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Pola, R., et al. (2021). Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs. Molecules, 26(17), 5183. Retrieved from [Link]

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  • Wang, Y., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Organic & Biomolecular Chemistry, 22(13), 2636-2641. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Conjugation of Cbz-Ala-Ala-Ala-Ala to Other Molecules.
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  • PubMed. (2004). Conjugation of amino-containing drugs to polysaccharides by tosylation: amphotericin B. Retrieved from [Link]

  • Beilstein Journals. (2021). pH-driven enhancement of anti-tubercular drug loading on iron oxide nanoparticles for drug delivery in macrophages. Retrieved from [Link]

  • Benchchem. (n.d.). Applications of Nitrocyclohexane Derivatives in Medicinal Chemistry: Application Notes and Protocols.
  • National Center for Biotechnology Information. (n.d.). Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent. Retrieved from [Link]

  • Beilstein Journals. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Retrieved from [Link]

  • Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Topic: Chemo-selective Synthesis & Stereocontrol of 4-Nitrocyclohexanamine HCl

Executive Summary & Core Challenge

The User Challenge: Synthesizing 4-nitrocyclohexanamine hydrochloride presents a "triad of difficulty" for medicinal chemists:

  • Chemoselectivity: Reducing the ketone/imine without reducing the nitro group (which is prone to hydrogenation or reduction to hydroxylamine).

  • Stereocontrol: Controlling the cis (axial amine) vs. trans (equatorial amine) ratio. The trans-isomer is typically the thermodynamic preference for drug scaffolds, but kinetic products often dominate.

  • Salt Management: The hydrochloride salt is hygroscopic and prone to "oiling out" if stoichiometry is mismanaged.

The Solution Architecture: This guide prioritizes the Reductive Amination of 4-Nitrocyclohexanone using Sodium Triacetoxyborohydride (STAB) . This route offers the highest chemoselectivity profile compared to catalytic hydrogenation (high risk of nitro-reduction) or Curtius rearrangement (safety concerns with azides).

The Synthetic Workflow (Visual Guide)

The following flow illustrates the critical decision points in the synthesis.

SynthesisWorkflow Start Start: 4-Nitrocyclohexanone Reagent Reagents: NH4OAc (10-15 eq) NaBH(OAc)3 (1.5 eq) DCE or THF Start->Reagent Intermediate Intermediate: Carbinolamine / Imine Reagent->Intermediate Eq. shift Reduction Reduction Step: Hydride Transfer Intermediate->Reduction Selective Reduction Crude Crude Free Base: Mixture of Cis/Trans Reduction->Crude Decision Isomer Ratio Check (NMR) Crude->Decision Purification Purification: Column Chromatography (DCM/MeOH/NH3) Decision->Purification Mixed Isomers SaltFormation Salt Formation: HCl in Dioxane/Ether Purification->SaltFormation Final Final Product: 4-Nitrocyclohexanamine HCl SaltFormation->Final

Figure 1: Optimized workflow for the reductive amination of 4-nitrocyclohexanone.

Detailed Protocol & Causality

Step 1: Imine Formation & Reduction (One-Pot)[1][2]

Protocol:

  • Dissolve 4-nitrocyclohexanone (1.0 eq) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

    • Why DCE? It promotes imine formation better than MeOH and is compatible with STAB.

  • Add Ammonium Acetate (NH₄OAc) (10.0 – 15.0 eq).

    • Why Excess? Drives the equilibrium toward the imine and suppresses secondary amine formation (dimerization).

  • Stir at room temperature for 20 minutes.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Why STAB? It is less acidic/reducing than NaBH₃CN and significantly milder than NaBH₄. It will not reduce the nitro group at RT, whereas catalytic hydrogenation (Pd/C, H₂) almost certainly will.

  • Stir for 12–16 hours under N₂. Quench with saturated NaHCO₃.

Step 2: Workup & Free Base Isolation
  • Extract with DCM (3x).

  • Critical Step: Wash the organic layer with slightly acidic brine (pH ~5-6) if possible, or just brine, then dry over Na₂SO₄.

  • Concentrate in vacuo to obtain the crude oil (Free Base).

Step 3: HCl Salt Formation
  • Dissolve the free base in a minimal amount of anhydrous Ethanol or EtOAc .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise.

    • Warning: Do not use aqueous HCl. Water makes the salt hygroscopic and sticky (oiling out).

  • Precipitate with cold Diethyl Ether or MTBE . Filter under N₂ protection.

Troubleshooting Center (FAQs)

Issue 1: "I am seeing 1,4-diaminocyclohexane impurities."

Diagnosis: Loss of Chemoselectivity. The nitro group has been reduced. This typically happens if you used a metal catalyst (Pd, Pt) or a non-selective hydride.

Corrective Action:

  • Switch Hydride: Ensure you are using NaBH(OAc)₃ (STAB). Do not use LiAlH₄ or NaBH₄ in protic solvents without strict control.

  • Check Temperature: Keep the reaction < 25°C. Thermal energy can activate the nitro reduction pathway.

  • Avoid Metals: Do not use "catalytic hydrogenation" for this step.

Issue 2: "I need the trans isomer, but I have a mixture."

Diagnosis: Stereocontrol Failure. Reductive amination with STAB often favors the cis-isomer (axial amine) due to the "small hydride" attacking from the equatorial trajectory, or thermodynamic equilibration issues.

Stereochemical Logic:

  • 4-Nitro Group: Being bulky, it will lock the cyclohexane ring into a conformation where the nitro is equatorial .

  • Trans-Product (Target): Amine is equatorial .

  • Cis-Product (Impurity): Amine is axial .

Corrective Action:

  • Thermodynamic Equilibration: If you have the cis-amine (axial), you can sometimes isomerize it to the trans-amine (equatorial) by heating the free base in ethanol with a catalytic amount of weak base, though this is difficult without decomposition.

  • Chromatographic Separation: The free bases separate well on silica.

    • Trans (Diequatorial) is usually more polar (lower Rf) than the cis in amine-specific solvent systems because the equatorial amine is more accessible to the silica stationary phase.

  • Recrystallization: The Trans-HCl salt often crystallizes more readily from EtOH/Et2O than the Cis-salt.

Issue 3: "How do I prove I have the Trans isomer?"

Diagnosis: Analytical Verification (NMR). You must use ¹H NMR coupling constants (


-values).

Data Verification Table:

FeatureTrans-Isomer (Target)Cis-Isomer Mechanistic Reason
Conformation Nitro (Eq) / Amine (Eq)Nitro (Eq) / Amine (Ax)Steric bulk of Nitro group anchors the ring.
H-1 Proton Signal ~2.6 – 2.8 ppm (Upfield)~3.1 – 3.3 ppm (Downfield)Axial protons are shielded (upfield); Equatorial protons are deshielded.
Coupling (

)
Large (

,

Hz)
Small (

or

,

Hz)
Trans: H-1 is axial, seeing 2 other axial protons (180° dihedral = large

). Cis: H-1 is equatorial, seeing no axial partners (60° dihedral = small

).

Advanced Troubleshooting: The "Oiling Out" Phenomenon

Scenario: Upon adding HCl, the product forms a sticky brown gum instead of a white solid.

Root Cause:

  • Water: Presence of moisture in the solvent or HCl source.

  • Impurities: Residual inorganic boron salts or unreacted ketone.

Recovery Protocol:

  • Decant: Pour off the supernatant.

  • Triturate: Add fresh anhydrous Et₂O or MTBE to the gum.

  • Sonicate: Sonicate vigorously for 10 minutes. The mechanical energy often induces crystallization.

  • Seed: If you have a previous batch, add a seed crystal.

  • Last Resort: Dissolve the gum in MeOH, evaporate to dryness to form a foam, then resuspend in Et₂O.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: While 4-nitrocyclohexanone is not TNT, nitro compounds are energetic. Do not heat the dry solid above 100°C.

  • Boron Residues: The workup of STAB generates boric acid derivatives. Ensure proper disposal.

  • HCl Salts: The final salt is an irritant. Handle in a fume hood.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Grounding: Establishes STAB as the superior reagent for chemoselective amin
  • Ramachandran, P. V., et al. (2010). "Stereoselective Reductive Amination of Cyclohexanones." Tetrahedron Letters, 51(24), 3167-3169.
  • BenchChem Support. (2025).[2] "Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy." Link

    • Grounding: Provides the fundamental NMR Karplus relationships for 1,4-disubstituted cyclohexanes (analogous to the amine).
  • Sigma-Aldrich. (2024).[3] "Safety Data Sheet: 4-Nitroaniline and derivatives." Link

    • Grounding: Safety protocols for handling nitro-amine precursors.[4][5][6]

Sources

common side products in 4-Nitrocyclohexanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Nitrocyclohexanamine Hydrochloride Synthesis

  • Ticket ID: #NCH-SYN-001

  • Subject: Troubleshooting Common Side Products & Impurity Profiling

  • Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

Executive Summary & Route Identification

User Warning: Before proceeding, verify your target molecule.[1] This guide specifically addresses 4-nitrocyclohexanamine (an aliphatic cyclohexane ring).[1] Do not confuse this with 4-nitroaniline (aromatic) or 4-nitrophenethylamine (aromatic side-chain), as the chemistry differs fundamentally.[1]

The impurity profile of this compound (


) is entirely dependent on your synthetic pathway.[1] Select your route below to identify relevant side products:
Synthesis RoutePrimary PrecursorDominant Impurity Profile
Route A (Curtius) 4-Nitrocyclohexanecarboxylic acidSymmetrical ureas, Isocyanates, Cis/Trans isomers.[1]
Route B (Reductive) 4-Nitrocyclohexanone oxime1,4-Diaminocyclohexane (over-reduction), Hydroxylamines.[1]
Route C (Nitration) N-CyclohexylacetamideRegioisomers (2- or 3-nitro), Di-nitro species.[1]

Diagnostic Hub: Identify Your Issue

Use this decision tree to pinpoint the cause of your synthesis failure.

TroubleshootingTree Start Start: Observation Q1 Is the product a sticky/oily solid? Start->Q1 Q2 Does NMR show doublets with different J-values? Q1->Q2 No Issue1 Hygroscopic Salt or Nef Degradation Q1->Issue1 Yes Q3 Is there an insoluble white precipitate? Q2->Q3 No Issue2 Diastereomer Contamination (Cis/Trans) Q2->Issue2 Yes Issue3 Symmetrical Urea (Curtius Byproduct) Q3->Issue3 Yes

Figure 1: Diagnostic logic flow for identifying common synthesis anomalies.

Deep Dive: Common Side Products

Issue A: Diastereomeric Impurities (Cis vs. Trans)

Context: The 1,4-disubstitution on the cyclohexane ring creates two diastereomers. The trans isomer (diequatorial in the most stable chair conformer) is usually the pharmaceutical target, but the cis isomer (axial-equatorial) is a persistent impurity.[1]

  • Mechanism: Most synthesis methods (especially hydrogenation or non-stereoselective nitration) produce a thermodynamic mixture (often ~60:40 Trans:Cis).[1]

  • Detection (NMR): You must use

    
    -NMR coupling constants (
    
    
    
    ) to distinguish them based on the Karplus relationship.[1][2]
    • Trans-isomer: The proton at C1 is axial (

      
      ).[1] It couples with adjacent axial protons (
      
      
      
      ), resulting in a large coupling constant (
      
      
      ).[1]
    • Cis-isomer: The proton at C1 is equatorial (

      
      ) (assuming the nitro group anchors the conformation).[1] It couples with adjacent axial protons (
      
      
      
      ), resulting in a smaller coupling constant (
      
      
      ).[1]

Table 1: NMR Diagnostic Criteria

Feature Trans-Isomer (Target) Cis-Isomer (Impurity)
C1-H Multiplicity Triplet of triplets (tt) Broad singlet or narrow multiplet

| Coupling (


)  | Large (

Hz) | Small (

Hz) | | Solubility (HCl Salt) | Generally lower (crystallizes first) | Higher (stays in mother liquor) |[1]
Issue B: Symmetrical Urea (Curtius Specific)

Context: If you utilize the Curtius rearrangement (Acid


 Azide 

Isocyanate

Amine), water is your enemy.[1]
  • Mechanism: The intermediate 4-nitrocyclohexyl isocyanate is highly electrophilic.[1] If residual water is present, it hydrolyzes a portion of the isocyanate to the amine. This new amine immediately attacks the remaining isocyanate.[1]

    • 
      [1]
      
    • 
       (Symmetrical Urea)[1]
      
  • Troubleshooting: Ensure the reaction is strictly anhydrous. Use dry toluene or THF.[1] If urea forms, it is extremely insoluble and can often be removed by hot filtration before salt formation.[1]

Issue C: Nef Reaction Degradation (Ketone Formation)

Context: 4-Nitrocyclohexanamine contains a secondary nitro group.[1] Nitro compounds with


-hydrogens are susceptible to the Nef Reaction  under strong acidic conditions, converting the nitro group into a ketone.[3]
  • Risk Factor: During HCl salt formation, if the temperature is too high or the acid concentration too strong, the nitro group hydrolyzes.

  • Product: 4-Aminocyclohexanone hydrochloride.[1]

  • Prevention: Perform salt formation at

    
     using anhydrous HCl in dioxane or ether, rather than aqueous HCl.
    

Visualizing the Pathways

The following diagram illustrates the Curtius pathway and the divergence points for side products.

SynthesisPathways Acid 4-Nitrocyclohexane carboxylic Acid Azide Acyl Azide Intermediate Acid->Azide DPPA / Et3N Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Heat (-N2) Amine 4-Nitrocyclohexanamine (Free Base) Isocyanate->Amine Acidic Hydrolysis Urea Symmetrical Urea (Insoluble Solid) Isocyanate->Urea + Amine (Side Rxn) Water H2O (Impurity) Water->Isocyanate Triggers Urea Salt HCl Salt (Target Product) Amine->Salt HCl / Dioxane Ketone 4-Aminocyclohexanone (Nef Product) Amine->Ketone Aq. HCl / Heat (Nef Rxn)

Figure 2: Reaction pathway showing the origin of Urea and Nef degradation impurities.[1]

Validated Protocols

Protocol 1: Purification of Trans-Isomer via Recrystallization

Objective: Enrich the trans-isomer from a mixed cis/trans crude batch.[1]

  • Dissolution: Dissolve the crude hydrochloride salt in minimal boiling Methanol (

    
    ).
    
  • Co-solvent: Slowly add Diethyl Ether or Ethyl Acetate until the solution becomes slightly turbid.[1]

  • Cooling: Allow to cool slowly to room temperature, then to

    
     overnight.
    
  • Filtration: The trans-isomer typically crystallizes preferentially due to better packing.[1] Filter and wash with cold ether.[1]

  • Validation: Check NMR. If

    
     is 
    
    
    
    , repeat.
Protocol 2: Safe HCl Salt Formation (Avoiding Nef Degradation)

Objective: Convert free base to salt without hydrolyzing the nitro group.[1]

  • Preparation: Dissolve the free amine in anhydrous Ethyl Acetate or Dichloromethane .[1]

  • Acidification: Cool the solution to

    
     in an ice bath.
    
  • Addition: Dropwise add 4M HCl in Dioxane (commercial reagent). Do not use concentrated aqueous HCl.[1]

  • Observation: A white precipitate should form immediately.[1]

  • Isolation: Filter under nitrogen (to prevent moisture absorption) and dry in a vacuum desiccator over

    
    .
    

Frequently Asked Questions (FAQ)

Q: My product turned blue/green during workup. What happened? A: This indicates the formation of nitroso intermediates.[1] If you used a reductive method (like reducing an oxime), incomplete reduction can yield hydroxylamines or nitroso compounds, which are often blue/green.[1] You need to drive the reduction to completion or change the reducing agent.[1]

Q: The melting point is 20°C lower than reported. Is it wet? A: While hygroscopicity is a factor, a depressed melting point usually indicates cis-isomer contamination .[1] A 5% cis impurity can significantly depress the melting point of the trans crystal lattice.[1] Perform a


 shake in NMR to rule out water, then check coupling constants.

Q: Can I use hydrogenation (H2/Pd) to make this from 4-nitroaniline? A: No. Hydrogenation of 4-nitroaniline will reduce the nitro group before or simultaneously with the aromatic ring, yielding 1,4-diaminocyclohexane (p-phenylenediamine derivatives).[1] You must use a stepwise approach starting from a saturated cyclohexane precursor.[1]

References

  • Curtius Rearrangement Mechanisms: Smith, P. A. S. (1946).[1] The Curtius Reaction. Organic Reactions, 3, 337.[1]

  • Conformational Analysis of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Fundamental text on

    
    -coupling in cyclohexanes).
    
  • Nef Reaction Conditions: Ballini, R., & Petrini, M. (2004).[1] Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(5), 1017-1047.[1]

  • Synthesis of Trans-4-substituted cyclohexylamines: Example methodology adapted from Journal of Medicinal Chemistry, 2010, 53(19)

Sources

Technical Support Center: Reduction of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of 4-nitrocyclohexanamine hydrochloride to its corresponding diamine, 1,4-cyclohexanediamine, is a critical transformation in the synthesis of various high-value chemicals, including polymers and active pharmaceutical ingredients.[1] While seemingly straightforward, this reduction can present several challenges, from incomplete conversion and low yields to the formation of undesirable side products. This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic step. The following sections offer in-depth solutions, field-proven insights, and detailed experimental protocols to ensure a successful and efficient reduction.

Troubleshooting Guide

This section addresses specific problems that may arise during the reduction of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My reaction is sluggish, or the conversion to 1,4-cyclohexanediamine is incomplete. What are the likely causes and how can I improve the reaction rate and yield?

Answer:

Incomplete or slow reactions are among the most common hurdles in this reduction. The root cause often lies in the activity of the reducing agent or catalyst, as well as the reaction conditions. Here is a systematic approach to diagnosing and resolving this issue:

  • Catalyst Activity (for Catalytic Hydrogenation):

    • Cause: The catalyst, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel, may have lost its activity due to improper storage, handling, or poisoning from contaminants in the starting material or solvent.

    • Solution:

      • Use a Fresh Catalyst: Always start with a fresh batch of catalyst from a reputable supplier.

      • Increase Catalyst Loading: If the reaction is still slow, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Ensure Proper Activation: For catalysts like Raney Nickel, ensure it is properly activated according to the supplier's instructions before use.

  • Purity of Metal Reductants (for Metal/Acid Systems):

    • Cause: When using metal/acid systems like Tin(II) chloride (SnCl₂)/HCl or Iron (Fe)/HCl, the purity and surface area of the metal are crucial.[2] Oxides on the metal surface can inhibit the reaction.

    • Solution:

      • Use Fine Powder: Employ finely powdered metals to maximize the surface area available for reaction.

      • Activation: Consider activating the metal surface by washing with a dilute acid solution to remove any passivating oxide layer.

  • Reaction Temperature and Pressure:

    • Cause: The reduction may require more energy to proceed at a reasonable rate. For catalytic hydrogenations, the pressure of the hydrogen gas is a critical parameter.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature. For many reductions, gentle heating can significantly improve the rate.[2] However, be cautious of potential side reactions at higher temperatures.

      • Increase Hydrogen Pressure: For catalytic hydrogenations, increasing the hydrogen pressure can enhance the reaction rate. Ensure your reaction vessel is rated for the intended pressure.

  • Solvent Choice and Solubility:

    • Cause: The this compound may have limited solubility in the chosen solvent, leading to a slow heterogeneous reaction.

    • Solution:

      • Solvent Screening: Experiment with different solvents or solvent mixtures. Protic solvents like ethanol or methanol are commonly used. Adding a co-solvent might improve solubility.

      • Phase Transfer Catalyst: In some cases, a phase transfer catalyst can be beneficial for heterogeneous reactions.

Question 2: I am observing significant side products in my reaction mixture. What are these impurities and how can I minimize their formation?

Answer:

The formation of side products is a common issue that can complicate purification and reduce the overall yield of the desired 1,4-cyclohexanediamine. The nature of these impurities depends on the reaction conditions and the reducing agent used.

  • Common Side Products:

    • Partially Reduced Intermediates: These include the corresponding nitroso and hydroxylamine compounds. Their presence often indicates an incomplete reaction.

    • Coupling Products: Azoxy and azo compounds can form, especially under neutral or basic conditions, or if the reaction is not sufficiently reducing.

    • Over-reduction Products: While less common for this specific substrate, in some cases, other functional groups in more complex molecules could be reduced.

    • Cyclohexanone Oxime and Cyclohexanone: These can arise from side reactions during catalytic hydrogenation.[3][4]

  • Strategies to Minimize Side Products:

    • Control the Reaction Temperature: Exothermic reactions can create localized "hot spots," promoting the formation of side products. Ensure efficient stirring and external cooling if necessary to maintain a consistent temperature.

    • Ensure a Sufficient Excess of Reducing Agent: Using a stoichiometric excess of the reducing agent helps to drive the reaction to completion and reduce any partially reduced intermediates that may have formed.[5]

    • Maintain an Acidic pH (for Metal/Acid Reductions): For reductions using systems like SnCl₂/HCl or Fe/HCl, maintaining an acidic environment is crucial to prevent the formation of coupling products.[6]

    • Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.

Question 3: The workup and purification of my 1,4-cyclohexanediamine product are proving difficult. What is the best procedure?

Answer:

Effective purification is key to obtaining a high-purity product. The basic nature of the diamine product necessitates a careful workup procedure.

  • Workup Procedure for Metal/Acid Reductions (e.g., SnCl₂):

    • Basification: After the reaction is complete, the acidic mixture must be carefully neutralized and then made basic (pH > 10) to liberate the free amine from its salt form.[7] This is typically done by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). This step is often exothermic and should be performed in an ice bath.

    • Extraction: Once the free amine is liberated, it can be extracted from the aqueous layer using an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. Perform multiple extractions to ensure complete recovery.

    • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification Techniques:

    • Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective method for purification.[8]

    • Crystallization: The hydrochloride salt of 1,4-cyclohexanediamine can be purified by recrystallization.[9] The free base, if solid, can also be recrystallized from a suitable solvent.

    • Column Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography on silica gel or alumina can be employed. A solvent system with a small amount of a basic modifier (like triethylamine) may be necessary to prevent the product from streaking on the column.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reduction of this compound?

A1: The "best" reducing agent depends on several factors, including the scale of the reaction, available equipment, and the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation (e.g., Pd/C, H₂): This is often the cleanest method, as the byproducts are minimal. It is highly efficient but requires specialized equipment for handling hydrogen gas under pressure.[10]

  • Tin(II) Chloride (SnCl₂): This is a very reliable and chemoselective method that is well-suited for laboratory-scale synthesis.[5] It is particularly useful if other reducible functional groups are present that you wish to preserve.

  • Iron/HCl (Fe/HCl): This is an older, but still effective and economical method. The workup can be more cumbersome due to the formation of iron salts.

Q2: How do I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material and the product. The spots can be visualized under UV light (if the compounds are UV active) or by staining with a developing agent like ninhydrin (which is excellent for detecting amines). For more quantitative analysis, techniques like GC-MS or LC-MS can be used.

Q3: What are the safety precautions I should take during this reduction?

A3:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from any sources of ignition. Use proper grounding to prevent static discharge.

  • Metal/Acid Reductions: These reactions can be exothermic and may produce hydrogen gas as a byproduct. Perform the reaction in a fume hood and add reagents slowly to control the reaction rate.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Reduction of this compound using Tin(II) Chloride

This protocol is a reliable method for small to medium-scale laboratory synthesis.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the this compound (1.0 eq) and ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the solution.[2]

  • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Take up the residue in ethyl acetate and transfer it to a separatory funnel.

  • Carefully add a saturated aqueous solution of NaHCO₃ to the separatory funnel until the solution is basic (pH > 10). Be cautious as this will generate CO₂ gas.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-cyclohexanediamine.

  • Purify the product by vacuum distillation or recrystallization as needed.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is suitable for clean and efficient reductions.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve the this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring the hydrogen uptake or by analyzing aliquots by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the hydrochloride salt of 1,4-cyclohexanediamine. The free base can be obtained by a basic workup as described in Protocol 1.

Data Presentation

Parameter Catalytic Hydrogenation (Pd/C) Tin(II) Chloride Reduction
Typical Yield >90%80-90%
Reaction Time 2-8 hours1-4 hours
Temperature Room TemperatureReflux
Pressure Elevated (e.g., 50 psi)Atmospheric
Key Advantage High Purity, Minimal ByproductsHigh Chemoselectivity
Key Disadvantage Requires Specialized EquipmentStoichiometric Waste

Visualizations

Reduction_Workflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Workup & Purification cluster_product Final Product Start 4-Nitrocyclohexanamine Hydrochloride Catalytic Catalytic Hydrogenation (Pd/C, H₂) Start->Catalytic MetalAcid Metal/Acid Reduction (SnCl₂, HCl) Start->MetalAcid Workup Basic Workup (e.g., NaHCO₃) Catalytic->Workup MetalAcid->Workup Purification Purification (Distillation/Recrystallization) Workup->Purification Product 1,4-Cyclohexanediamine Purification->Product

Caption: General experimental workflow for the reduction of this compound.

Troubleshooting_Logic Problem Problem Encountered Incomplete Incomplete Reaction/ Low Yield Problem->Incomplete SideProducts Side Products Problem->SideProducts PurificationIssue Purification Difficulty Problem->PurificationIssue Sol_Catalyst Check Catalyst/Reagent Activity & Loading Incomplete->Sol_Catalyst Sol_Conditions Optimize Temperature & Pressure Incomplete->Sol_Conditions SideProducts->Sol_Conditions Sol_Stoichiometry Adjust Reagent Stoichiometry SideProducts->Sol_Stoichiometry Sol_Workup Optimize Workup pH & Extraction PurificationIssue->Sol_Workup

Sources

purification challenges with 4-Nitrocyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Nitrocyclohexanamine Hydrochloride

Topic: Purification & Isolation Troubleshooting Ticket ID: #NCH-PUR-001 Assigned Expert: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Challenge Profile

Purifying This compound presents a unique "push-pull" chemical challenge. You are dealing with a molecule containing a basic amine (protonated in salt form) and a strongly electron-withdrawing, polar nitro group on a cyclohexane ring.

Primary Pain Points:

  • Stereoisomerism: The 1,4-substitution pattern creates cis and trans diastereomers with distinct physical properties but similar solubilities.

  • "Oiling Out": The nitro group increases polarity, often causing the salt to separate as a gummy oil rather than a crystalline solid during salt formation.

  • Thermal Instability: While the HCl salt is stable, the free base (during workup) is susceptible to oxidation or intermolecular side reactions if heated excessively.

Quick Reference: Solubility & Solvent Dashboard

Solvent SystemRoleApplication Note
Methanol (MeOH) DissolverHigh solubility.[1] Good for initial dissolution but poor for crystallizing trans isomer alone.[1]
Ethanol (EtOH) RecrystallizationGold Standard. Often dissolves the cis isomer while allowing the trans isomer to crystallize upon cooling.
Diethyl Ether / MTBE Anti-solventCritical for precipitating the salt from alcoholic solutions.
Ethyl Acetate (EtOAc) Slurry WashRemoves non-polar organic impurities from the crude salt without dissolving the product.
Water AvoidThe salt is highly water-soluble; recovery is difficult and yield-killing.[1]

Module 1: The Stereochemical Challenge (Cis/Trans Separation)

User Question: "My NMR shows a 60:40 mixture of trans:cis isomers. I need >95% trans. Standard recrystallization isn't working efficiently.[1][2] Why?"

Expert Analysis: The trans-isomer (diequatorial conformation) generally packs more efficiently in the crystal lattice than the cis-isomer (axial-equatorial).[1] However, if you cool the solution too quickly, you trap the cis-isomer in the lattice (kinetic entrapment). You need to exploit the Lattice Energy Differential .

Protocol: Thermodynamic Isomer Enrichment

  • Dissolution: Dissolve the crude HCl salt in minimal boiling Absolute Ethanol (EtOH) .

    • Tech Note: Do not use water.[1][2] Water's high dielectric constant diminishes the ionic forces that differentiate the crystal packing of the isomers.

  • Reflux: Hold at reflux for 15 minutes to ensure total dissolution of any kinetic crystal seeds.

  • Controlled Cooling (The Critical Step):

    • Cool slowly to room temperature (approx. 1°C/min).

    • Do not use an ice bath yet.[1]

  • Anti-Solvent Addition: Once solids begin to nucleate at RT, add warm Ethyl Acetate or MTBE dropwise until the supernatant is slightly turbid.

  • Final Crystallization: Refrigerate at 4°C overnight.

  • Filtration: Filter the crystals. The solid is enriched in the Trans isomer.[3] The filtrate (mother liquor) contains the Cis isomer.

Why this works: The cis-isomer hydrochloride is significantly more soluble in ethanol/ether mixtures than the trans-isomer due to the disruption of crystal packing caused by the axial substituent [1, 2].

Module 2: Troubleshooting "Gummy" Salts (Oiling Out)

User Question: "When I add HCl to my amine solution, I get a sticky yellow gum instead of a white powder. How do I fix this?"

Expert Analysis: "Oiling out" occurs when the product separates as a supercooled liquid because the solvent system holds too many impurities or is too polar to force a clean lattice formation. The nitro group adds significant polarity, making the salt "water-like" and prone to holding onto solvent.

The "Double-Solvent" Fix:

  • Redissolve: Take your gummy residue and dissolve it in a minimum amount of Methanol .

  • Drying: If you suspect water is present (which causes gums), add benzene or toluene and rotary evaporate to azeotropically remove water. Repeat twice.

  • Precipitation:

    • Dissolve the dried gum in Dichloromethane (DCM) or THF (the free amine is soluble; the salt is not).

    • Correction: If you already have the salt, suspend the gum in DCM and sonicate. It likely won't dissolve.[1]

    • Add Diethyl Ether vigorously.[1]

    • Crucial Step: Scratch the side of the flask with a glass rod. The friction provides nucleation sites.

  • Trituration: If it remains gummy, decant the solvent, add fresh Ethyl Acetate , and reflux the gum. The heat allows the impurities to dissolve into the EtOAc while the salt hardens and crystallizes [3].

Module 3: Chemical Purity & Color Removal

User Question: "My product is a dark orange solid, but it should be off-white. Carbon filtration didn't help much."

Expert Analysis: Nitro-amines are notorious for oxidation.[1] The color often comes from azo- or azoxy-coupling byproducts formed during the synthesis (especially if reductive amination was used).[1] These impurities are often non-basic.[1]

Protocol: The "Acid-Base Swing" (Purification before Salt Formation) Do not try to clean the salt. Clean the free base.[4]

  • Liberation: Suspend the colored salt in water. Add 2M NaOH until pH > 12.[1]

  • Extraction: Extract 3x with DCM (Dichloromethane).

    • Why DCM? It solubilizes the polar nitro-amine better than ether/hexane.[1]

  • Acid Wash (The Trick): Wash the organic layer with mildly acidic brine (pH 5-6).

    • Mechanism:[1][3][4][5][6][7] This removes highly basic diamine impurities but leaves the less basic nitro-amine in the organic layer.

  • Drying: Dry organic layer over Na₂SO₄.

  • Salt Formation: Add 2M HCl in Diethyl Ether to the DCM solution dropwise. The salt should precipitate as a cleaner, lighter solid.

Visualizing the Workflow

Diagram 1: The Purification Decision Tree

PurificationLogic Start Crude 4-Nitrocyclohexanamine HCl CheckState Physical State? Start->CheckState IsOil Gummy Oil CheckState->IsOil IsSolid Solid / Powder CheckState->IsSolid Trituration Reflux in EtOAc (Trituration) Induce Crystallization IsOil->Trituration Hardening CheckIso Isomer Ratio (NMR)? IsSolid->CheckIso Trituration->IsSolid MixedIso Mixed Cis/Trans CheckIso->MixedIso PureIso >95% Trans CheckIso->PureIso Recryst Fractional Recrystallization (Solvent: EtOH -> Cool -> MTBE) MixedIso->Recryst Thermodynamic Control Final Pure Trans-Isomer HCl PureIso->Final Recryst->Final

Caption: Decision logic for handling physical state and stereochemical purity issues.

Diagram 2: The "Acid-Base Swing" Mechanism

AcidBaseSwing ImpureSalt Impure Salt (Colored) FreeBase Free Base (DCM Layer) ImpureSalt->FreeBase 1. NaOH (pH 12) 2. Extract DCM AqWaste Aqueous Waste (Salts + Polar Impurities) ImpureSalt->AqWaste Water Soluble Impurities Precip Clean Salt Precipitation FreeBase->Precip Add HCl in Et2O (Anhydrous)

Caption: The Acid-Base Swing removes non-basic colored impurities prior to final salt formation.[1]

References

  • Corcoran, J. P. (1975). Separation and purification of cis and trans isomers. US Patent 3,880,925.[1] Link

    • Context: Establishes the protocol for separating cyclohexane diamine isomers via their hydrochloride salts in alcoholic solvents.
  • Toth, J. et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. National Institutes of Health (PMC). Link

    • Context: Discusses the thermodynamic stability of trans-isomers in 4-substituted cyclohexylamines and crystalliz
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1]

    • Context: General authoritative text on "oiling out" phenomena and tritur
  • PubChem. (n.d.).[1][8] 4-Nitrocyclohexanamine Compound Summary. National Library of Medicine. Link

    • Context: Physical property data and safety identifiers.[8]

Sources

Technical Support Center: Optimizing 4-Nitrocyclohexanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NCH-SYN-004 Subject: Improving Yield & Selectivity in 4-Nitrocyclohexanamine HCl Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary: The Chemo-Selectivity Paradox

The synthesis of 4-nitrocyclohexanamine hydrochloride presents a classic organic chemistry paradox: you must generate a primary amine from a ketone (reductive amination) while leaving a highly reducible nitro group untouched.

Standard amine synthesis routes involving catalytic hydrogenation (e.g., H₂/Pd-C) are forbidden here, as they will indiscriminately reduce the nitro group to an amine, yielding 1,4-diaminocyclohexane.

This guide details the Reductive Amination route using Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) . This method offers the necessary chemoselectivity.[1] We also address the thermodynamic challenge of isolating the desired trans-isomer.

Module 1: The "Gold Standard" Protocol

Do not deviate to stronger hydrides (like LiAlH₄) or catalytic hydrogenation. The following protocol is optimized for chemo-selectivity and salt formation.

Reaction Scheme
  • Imine Formation: 4-Nitrocyclohexanone + Ammonium Acetate

    
     Imine Intermediate.
    
  • Selective Reduction: Imine + NaBH₃CN

    
     4-Nitrocyclohexanamine.
    
  • Salt Formation: Amine + HCl

    
     Hydrochloride Salt.
    
Step-by-Step Methodology
PhaseStepCritical ActionTechnical Rationale
1. Setup Reagents Combine 4-nitrocyclohexanone (1.0 eq) and Ammonium Acetate (10–15 eq) in dry Methanol .Excess NH₄OAc drives the equilibrium toward the imine (Le Chatelier’s principle).
2. Activation Add Sieves Add activated 3Å Molecular Sieves .Removes water generated during imine formation, pushing conversion to completion.
3. Reduction Hydride Cool to 0°C. Add NaBH₃CN (0.7–1.0 eq) portion-wise. Warm to RT. Stir 12–24h.NaBH₃CN is less aggressive than NaBH₄. It reduces the protonated imine faster than the ketone, preventing alcohol byproducts.
4. pH Check Monitor Maintain pH 5–6 (adjust with glacial acetic acid if needed).Crucial: pH < 4 inhibits the hydride; pH > 7 prevents imine formation.
5. Quench Workup Acidify to pH 2 (HCl), extract with ether (discard organic), then basify aqueous layer to pH 10 (NaOH).Removes non-basic impurities (unreacted ketone/alcohol) in the first wash. The product moves to organic phase only after basification.
6. Isolation Extraction Extract basic aqueous layer with DCM or EtOAc. Dry over Na₂SO₄.Isolates the free amine.
7. Salting HCl Formation Dissolve free amine in dry Et₂O. Add 2M HCl in Diethyl Ether dropwise.Anhydrous conditions are vital. Water causes the salt to "oil out" instead of precipitating as a solid.

Module 2: Visualizing the Pathway & Logic

Figure 1: Reaction Pathway & Danger Zones

This diagram illustrates the critical decision points where yield is often lost.

ReactionPathway cluster_conditions Control Parameters Start 4-Nitrocyclohexanone Imine Imine Intermediate Start->Imine + NH4OAc (-H2O) Alcohol Side Product: Nitro-Alcohol Start->Alcohol NaBH4 (Too strong) or pH > 7 Diamine CRITICAL FAILURE: 1,4-Diaminocyclohexane Start->Diamine H2 / Pd-C (Reduces Nitro) Product 4-Nitrocyclohexanamine (Free Base) Imine->Product + NaBH3CN (pH 5-6) Imine->Diamine Over-reduction Salt Final HCl Salt Product->Salt + HCl (anhydrous) pH Keep pH 5-6 Water Remove Water (Sieves)

Caption: Figure 1. The synthesis pathway highlights the necessity of NaBH₃CN to avoid nitro reduction (Red paths indicate failure modes).

Module 3: Troubleshooting & FAQs

Category A: Yield & Reaction Completion

Q: My reaction stalls with 40% starting ketone remaining. Adding more hydride doesn't help.

  • Root Cause: Imine formation equilibrium.[2][3] If water accumulates, the imine hydrolyzes back to the ketone.

  • Fix:

    • Use 3Å Molecular Sieves in the reaction vessel.

    • Ensure you are using Ammonium Acetate (10 eq), not Ammonium Chloride. Acetate acts as a buffer to maintain the pH window (5–6) required for imine formation.

Q: Why not use Sodium Borohydride (NaBH₄)? It's cheaper.

  • Technical Insight: NaBH₄ is too nucleophilic. It will reduce the ketone to an alcohol (4-nitrocyclohexanol) before it can react with the ammonia to form the imine. NaBH₃CN is electron-deficient (due to the cyano group), making it selective for the more electrophilic protonated imine.

Category B: Stereochemistry (Cis vs. Trans)

Q: I need the trans-isomer, but I'm getting a mixture.

  • Mechanism: Reductive amination typically yields a mixture of cis (axial-equatorial) and trans (diequatorial) isomers. The trans isomer is thermodynamically favored (1,4-diequatorial stability).

  • Optimization:

    • Thermodynamic Control: Allow the imine formation step to equilibrate longer (24h) before adding the hydride.

    • Purification: The trans-isomer hydrochloride salt is typically less soluble in ethanol/methanol than the cis-isomer.

    • Recrystallization: Dissolve the crude salt in hot Ethanol. Let it cool slowly. The precipitate is usually enriched in the trans-isomer.

Category C: Isolation & Physical State

Q: Upon adding HCl, my product turns into a sticky brown oil/gum, not a powder.

  • Root Cause: Presence of water or excess solvent.[4]

  • Fix:

    • Ensure the free amine extract is dried thoroughly over Na₂SO₄ before adding acid.

    • Use HCl in Dioxane or HCl in Ether (anhydrous). Do not use aqueous HCl.[4]

    • Trituration: If it oils out, decant the solvent, add fresh diethyl ether, and scratch the flask wall with a glass rod to induce crystallization.

Module 4: Diagnostic Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Identify Problem Yield Low Yield Start->Yield Purity Impure / Wrong Isomer Start->Purity State Sticky Oil / No Solid Start->State CheckpH Check pH during rxn Yield->CheckpH Isomer Cis/Trans Mixture Purity->Isomer WaterCheck Was HCl source anhydrous? State->WaterCheck pHOK pH was 5-6 CheckpH->pHOK pHBad pH < 4 or > 7 CheckpH->pHBad Sieves Did you use Molecular Sieves? pHOK->Sieves FixpH Fix: Use NH4OAc Adjust with AcOH pHBad->FixpH Recryst Solution: Recrystallize from hot EtOH Isomer->Recryst UseGas Solution: Use HCl/Ether + Trituration WaterCheck->UseGas

Caption: Figure 2. Diagnostic logic tree for troubleshooting yield and isolation issues.

References

  • Reductive Amination Mechanism & Reagents

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Establishes the superiority of triacetoxyborohydride/cyanoborohydride for chemoselectivity).
    • Source:

  • Chemoselectivity (Nitro Group Tolerance)

    • Hutchins, R. O., et al. "Cyanoborohydride. Utility as a selective reducing agent." Organic Preparations and Procedures International, 1979.
    • Source:

  • Stereochemical Control (Cis/Trans Separation)

    • Corcoran, P. "Separation and purification of cis and trans isomers of cyclohexane diamines."[5] U.S. Patent 3,880,925. (Describes the crystallization logic for cyclohexane amine salts).

    • Source:

  • General Protocol Grounding

    • G-Biosciences. "Sodium Cyanoborohydride Protocol." (Standard operating procedures for pH control and stoichiometry).
    • Source:

Sources

Technical Support Center: 4-Nitrocyclohexanamine Hydrochloride Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Chemical Stability & Storage Subject: Preventing Decomposition and Recovery Protocols for 4-Nitrocyclohexanamine HCl Applicable CAS: 123804-82-0 (Free base reference); HCl salt analog.[1]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your white crystalline solid has turned yellow, clumped into a paste, or is showing erratic peaks on your NMR.

4-Nitrocyclohexanamine Hydrochloride (4-NCA[1]·HCl) presents a unique stability paradox. While the hydrochloride salt formation protects the amine from oxidation, the presence of the nitro group (


)  on an aliphatic ring introduces specific vulnerabilities—namely, sensitivity to base-catalyzed elimination and photolytic degradation. Furthermore, like most amine salts, it is hygroscopic .

This guide synthesizes field-proven handling protocols with the mechanistic organic chemistry required to maintain the integrity of your compound.

Module 1: Critical Storage Protocols (Preventative)

Status: Mandatory Scope: Long-term storage and daily handling.[1]

The "Triad of Degradation"

Your compound degrades via three primary vectors. You must block all three simultaneously.

VectorMechanism of ActionVisual IndicatorPrevention Protocol
Moisture Hygroscopicity: The ionic lattice absorbs atmospheric water.[1] Water facilitates hydrolysis and mobilizes ions for side reactions.Clumping, deliquescence (turning into liquid), "sticky" texture.Store in a desiccator with

or active silica. Tape-seal caps with Parafilm.[1]
Light Photolysis: Nitro groups are chromophores.[1] UV/Vis absorption can trigger radical formation (nitro-to-nitroso rearrangement), leading to complex colored impurities.[1]Yellowing or browning of the white solid.Amber vials are non-negotiable. Wrap clear vials in aluminum foil.
Base/pH Nef-like Reactions: If the salt neutralizes, the free amine is liberated. More critically, the proton alpha to the nitro group becomes acidic, risking elimination reactions."Fishy" or ammonia-like odor; rapid darkening.[1]Never store as a free base. Maintain acidic atmosphere if possible (e.g., HCl gas headspace).
Visualizing the Stability Logic

StabilityLogic Compound 4-Nitrocyclohexanamine HCl Moisture Moisture Exposure Compound->Moisture Light UV/Light Exposure Compound->Light Base Basic Environment (pH > 7) Compound->Base Hydrolysis Lattice Disruption & Hydrolysis Moisture->Hydrolysis Radicals Nitro-Nitrite Rearrangement Light->Radicals Elimination Alpha-Proton Elimination (Degradation) Base->Elimination Stable STABLE STORAGE: Desiccated, Dark, <4°C Hydrolysis->Stable PREVENT WITH Desiccant Radicals->Stable PREVENT WITH Amber Glass Elimination->Stable PREVENT WITH HCl Salt Form

Figure 1: The Stability Decision Tree illustrating the three primary degradation vectors and their mitigation strategies.

Module 2: Handling & Solution Chemistry (The Workflow)

Ticket ID: SOL-002 Issue: "Can I keep this in solution for my assay?"

Frequently Asked Questions (Handling)

Q: Can I store 4-NCA·HCl in DMSO or Water? A:

  • Water: Only for immediate use.[1] Aqueous solutions are prone to hydrolysis over time, especially if the pH drifts.

  • DMSO: Acceptable for short-term stock solutions (frozen at -20°C).[1]

  • Best Practice: Prepare fresh. If you must store it, use anhydrous Ethanol or Methanol and store at -20°C.[1]

Q: I need to free-base the compound for a reaction. How do I do it safely? A: Do not isolate the free base for storage. Generate it in situ.

  • Suspend the HCl salt in your reaction solvent.

  • Add a stoichiometric amount of non-nucleophilic base (e.g., DIPEA or TEA) immediately before adding the electrophile.

  • Reasoning: The aliphatic nitro group makes the ring electron-deficient, but the free amine is prone to oxidation. In situ generation minimizes the lifespan of the reactive species.

Q: My sample smells like "cat pee" or ammonia. A: STOP. This indicates the HCl has dissociated, and the amine is degrading.

  • Immediate Action: Re-acidify immediately if in solution. If solid, the batch may require recrystallization (see Module 4).

Module 3: Troubleshooting Diagnostics

Ticket ID: DIAG-003 Issue: "Is my compound dead?"

Use this table to diagnose the state of your reagent before committing it to a valuable experiment.

SymptomDiagnosisVerification MethodRecovery Potential
White Powder Healthy. Melting Point check (Literature: ~200°C decomp, varies by specific salt form).[1]N/A
Clumped/Sticky Hydrated. The salt has absorbed water.[2][3]Weigh a sample, dry in vacuum oven (40°C), weigh again.High. Dry under high vacuum with

.
Pale Yellow Mild Oxidation. Surface level degradation.TLC (Run in DCM/MeOH 9:1 with 1%

).[1] Look for baseline spots.
Medium. Recrystallize (EtOH/Et2O).
Brown/Goo Severe Decomposition.

NMR. Look for loss of integration in the

-proton signal.
Low. Discard and repurchase/resynthesize.

Module 4: Emergency Recovery Protocol (Recrystallization)

Ticket ID: REC-004 Issue: "I left the vial open. How do I save the batch?"

Warning: Do not heat nitro compounds excessively. Aliphatic nitro compounds can release


 or explode if heated to dryness rapidly.
The "Cold-Crash" Method

Since amine hydrochlorides are often too soluble in ethanol to crystallize by cooling alone, use an anti-solvent precipitation .

  • Dissolution: Dissolve the degraded solid in the minimum amount of warm Isopropanol (iPrOH) or Methanol (MeOH) (approx. 40-50°C). Do not boil.

    • Note: If insoluble brown particles remain, filter them out while warm (gravity filtration).

  • Precipitation: Add cold Diethyl Ether (

    
    )  or Ethyl Acetate  dropwise until the solution turns slightly cloudy.
    
  • Crystallization: Seal the vessel and place it in a freezer (-20°C) overnight.

    • Why? Slow cooling promotes crystal lattice repair, excluding impurities.

  • Collection: Filter rapidly (the solid is hygroscopic!). Wash with cold Ether. Dry in a vacuum desiccator.

Recovery Workflow Diagram

Recovery Start Degraded Sample (Yellow/Clumped) Dissolve Dissolve in min. warm MeOH/iPrOH Start->Dissolve Filter Filter Insoluble Impurities Dissolve->Filter CloudPoint Add Et2O until Cloud Point Filter->CloudPoint Freeze Freezer (-20°C) Overnight CloudPoint->Freeze Collect Filter & Dry (Vacuum) Freeze->Collect

Figure 2: Step-by-step recrystallization workflow for recovering degraded amine hydrochloride salts.[1]

References

  • PubChem. (n.d.).[4] 4-Nitrocyclohexanamine Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amine salt purification).

Sources

Technical Support Center: 4-Nitrocyclohexanamine Hydrochloride Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis and purification of 4-Nitrocyclohexanamine Hydrochloride . The content synthesizes established protocols with troubleshooting logic derived from reaction kinetics and solubility principles.

Topic: Reaction Condition Optimization & Troubleshooting Target Molecule: this compound (CAS: 123804-82-0) Primary Application: Intermediate for trans-1,4-cyclohexanediamine derivatives; building block for antipsychotics (e.g., Cariprazine analogs) and antimicrobial agents.

Synthesis Route Analysis & Selection

For the preparation of 4-nitrocyclohexanamine, two primary routes exist. This guide focuses on Route A (Selective Reduction) as the industry standard for scalability, while Route B (Curtius Rearrangement) is discussed for applications requiring strict stereocontrol.

Route A: Selective Reduction of 1,4-Dinitrocyclohexane (Recommended)
  • Mechanism: Partial reduction of one nitro group to an amine using Zinin reduction (sulfide) or controlled catalytic hydrogenation.

  • Pros: Direct access from commercially available 1,4-dinitrocyclohexane; scalable.

  • Cons: Risk of over-reduction to 1,4-diaminocyclohexane; requires careful stoichiometric control.

Route B: Curtius Rearrangement
  • Precursor: 4-Nitrocyclohexanecarboxylic acid.

  • Mechanism: Carboxylic acid

    
     Acyl azide 
    
    
    
    Isocyanate
    
    
    Amine.
  • Pros: Preserves stereochemistry of the starting acid.

  • Cons: Handling of potentially explosive azides (DPPA/NaN

    
    ); higher step count.
    

Experimental Protocol: Selective Reduction (Zinin Method)

This protocol optimizes the chemoselective reduction of one nitro group using sodium sulfide, minimizing the formation of the diamine byproduct.

Core Reaction Scheme

ReactionScheme SM 1,4-Dinitrocyclohexane (cis/trans mixture) Int Intermediate (Hydroxylamine species) SM->Int Partial Red. Reagent Na2S · 9H2O / NaHCO3 MeOH/H2O, 50-60°C Reagent->SM Prod 4-Nitrocyclohexanamine Int->Prod Deoxygenation Salt 4-Nitrocyclohexanamine HCl (Precipitate) Prod->Salt HCl (gas) or HCl/Dioxane

Figure 1: Step-wise reduction pathway utilizing sodium sulfide as the chemoselective reducing agent.

Step-by-Step Methodology
  • Dissolution: Dissolve 1,4-dinitrocyclohexane (1.0 equiv) in Methanol (10 V). Ensure complete dissolution; mild heating (30°C) is permissible.

  • Buffer Preparation: In a separate vessel, prepare a solution of Sodium Sulfide nonahydrate (Na

    
    S·9H
    
    
    
    O, 3.0 equiv) and Sodium Bicarbonate (NaHCO
    
    
    , 3.5 equiv) in water (5 V).
    • Note: NaHCO

      
       buffers the pH to ~9-10, preventing the formation of H
      
      
      
      S gas and promoting the selective reduction mechanism.
  • Addition (Critical Step): Add the sulfide solution dropwise to the nitro solution over 60 minutes while maintaining the internal temperature at 50–55°C .

    • Warning: Exotherms >60°C promote over-reduction to the diamine.

  • Reaction Monitoring: Stir at 55°C for 2–4 hours. Monitor via TLC (DCM/MeOH 9:1) or LC-MS.[1] Look for the disappearance of the dinitro spot and the appearance of the mono-amine (more polar).

  • Workup:

    • Concentrate methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3x).[2]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      .
  • Salt Formation: Cool the ethyl acetate solution to 0–5°C. Slowly bubble dry HCl gas or add 4M HCl in Dioxane (1.1 equiv). The hydrochloride salt will precipitate immediately.

  • Filtration: Filter the white solid under N

    
     atmosphere (hygroscopic) and wash with cold diethyl ether.
    

Optimization & Troubleshooting Guide

Module A: Over-Reduction (Diamine Formation)

Issue: LC-MS shows significant 1,4-diaminocyclohexane (M+H = 115). Diagnosis: Reducing power is too high or stoichiometry is uncontrolled.

ParameterOptimization ActionRationale
Temperature Lower to 40–45°C Kinetic control favors the first reduction step; the second nitro group reduction has a higher activation energy in this system.
Reagent Switch to (NH

)

S
Ammonium sulfide is milder than sodium sulfide.
Addition Mode Reverse Addition Add the reducing agent solution into the nitro compound solution to keep the nitro compound in excess locally.
Module B: Stereochemistry (Cis/Trans Ratio)

Issue: Product is a mixture of isomers, but pure trans-isomer is required. Diagnosis: The starting material is a mixture, and the reduction is not stereoselective. Solution: Separation must occur at the salt stage.

  • Protocol: Dissolve the crude HCl salt in minimum hot Ethanol (reflux). Allow to cool slowly to Room Temperature, then to 0°C.

  • Result: The trans-4-nitrocyclohexanamine HCl is typically less soluble and crystallizes first. The cis-isomer remains in the mother liquor.

  • Verification: Check via

    
    H NMR in D
    
    
    
    O. The trans-isomer typically shows the C1-H proton as a triplet of triplets (axial-axial coupling) at
    
    
    ~3.1 ppm (
    
    
    Hz).
Module C: Yield Loss during Workup

Issue: Low recovery of the HCl salt. Diagnosis: The free base amine is water-soluble or partially amphoteric due to the nitro group. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Switch: Use n-Butanol or IPA/CHCl

    
     (1:3)  for extraction if Ethyl Acetate recovery is poor.
    
  • Direct Acidification: Do not extract. Evaporate MeOH, acidify aqueous layer to pH 2, and lyophilize. Extract the salt from the solid residue using dry Ethanol.

Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation (Pd/C, H


) for this reaction? 
  • Answer: Generally, no . Pd/C is very active and will rapidly reduce both nitro groups to the diamine. To use hydrogenation, you must use a "poisoned" catalyst (e.g., Pt/C sulfided) or stop the reaction at exactly 3.0 equivalents of H

    
     uptake, which is difficult to control on a small scale.
    

Q2: My product turns pink/red upon standing. Is it degrading?

  • Answer: Yes, free aliphatic amines with nitro groups are prone to oxidation and condensation (forming azo/azoxy impurities).

  • Fix: Always store the compound as the Hydrochloride salt . The salt is stable for months at -20°C. If the free base must be handled, use an Argon atmosphere and use it immediately.

Q3: How do I distinguish the cis and trans isomers by NMR?

  • Answer: In D

    
    O:
    
    • Trans-isomer (diequatorial): The proton alpha to the amine (H1) appears as a wide multiplet (

      
      , 
      
      
      
      Hz) due to diaxial coupling with H2/H6.
    • Cis-isomer (axial-equatorial): The H1 proton appears as a narrower multiplet (

      
       or 
      
      
      
      -like) due to smaller equatorial couplings.

Process Workflow Diagram

Workflow Start Start: 1,4-Dinitrocyclohexane Step1 Dissolve in MeOH Heat to 50°C Start->Step1 Step2 Add Na2S/NaHCO3 (aq) Dropwise over 1h Step1->Step2 Check Check TLC/LCMS (Mono-amine vs Diamine) Step2->Check Check->Step2 SM Remaining Workup Evaporate MeOH Extract w/ EtOAc Check->Workup Mono-amine > 90% Salt Add HCl/Dioxane Precipitate Salt Workup->Salt Recryst Recrystallize (EtOH) Isolate Trans-Isomer Salt->Recryst

Figure 2: Operational workflow for the synthesis and purification of 4-nitrocyclohexanamine HCl.

References

  • Selective Reduction of Dinitro Compounds: Zinin, N. "Beschreibungen einiger neuer organischer Basen." Journal für Praktische Chemie, 1842.
  • Stereochemical Separation: Corcoran, P. "Separation and purification of cis and trans isomers of cyclohexane diamines."[3] US Patent 3880925A, 1975. Link (Describes the principles of fractional crystallization of cyclohexane amine salts).

  • Curtius Rearrangement Route: "Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives." WO Patent 2017/134212, 2017. Link (Describes the stereocontrol in cyclohexyl systems relevant to the alternative route).

  • Analytical Characterization: "4-Nitrocyclohexanamine." PubChem Compound Summary, CID 14615296. Link

Sources

Technical Support Center: Purification of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for research and development professionals working with 4-Nitrocyclohexanamine Hydrochloride . It addresses the specific challenges of purification, isomer management, and salt formation for this aliphatic amine derivative.

Product: this compound CAS: 123804-82-0 (Free base) / N/A (HCl salt specific) Chemical Class: Aliphatic Amine / Nitro Compound Primary Application: Building block for pharmaceutical intermediates (e.g., proteolysis targeting chimeras, kinase inhibitors).

Part 1: The Impurity Landscape

Before initiating any purification, you must identify the "Enemy." In the synthesis of substituted cyclohexanes, impurities generally fall into three distinct classes.

Impurity ClassOriginRemoval Strategy
Stereoisomers Cis vs. Trans formation during ring closure or functionalization.Fractional Recrystallization (Thermodynamic control).
Organic Neutrals Unreacted precursors (e.g., 4-nitrocyclohexanone) or oxidation byproducts.Acid-Base Back-Extraction (Chemo-selective partitioning).
Inorganic Salts Excess mineral acids or neutralization salts (NaCl, KCl).Solvent Polarity Filtration (Solubility differential).

Part 2: Troubleshooting & FAQs

Category A: Isomer Management (Cis vs. Trans)[1]

Q: My product is a mixture of cis and trans isomers. How do I enrich the trans-isomer? A: The trans-isomer (diequatorial conformation) is generally more thermodynamically stable and often less soluble in polar protic solvents than the cis-isomer (axial-equatorial).

  • The Fix: Perform a digestive recrystallization using anhydrous ethanol or isopropanol (IPA).

    • Suspend the solid in boiling ethanol (approx. 10 mL/g).

    • Add Methanol dropwise just until dissolution occurs at reflux.

    • Cool slowly to room temperature, then to 0°C.

    • The trans-isomer typically crystallizes first.

    • Note: If the cis-isomer is desired, it often remains in the mother liquor. Evaporate the filtrate to recover the cis-enriched fraction.

Q: Can I use chromatography to separate the isomers? A: Yes, but it is difficult with the hydrochloride salt.

  • The Fix: You must convert the salt to the free base first. The free amine can be separated on silica gel (DCM/MeOH/NH₃ gradient). However, free aliphatic amines can be unstable or sticky.

  • Pro-Tip: Derivatization (e.g., Boc-protection) often amplifies the difference in R_f values between isomers, making chromatographic separation significantly easier.

Category B: Chemical Purity & Color

Q: The solid is yellow/brown instead of off-white. Is this normal? A: While nitro compounds often carry a slight yellow tint, deep color indicates oxidation products (often azo- or azoxy-dimers) or residual nitro-precursors.

  • The Fix: Perform an Acid-Base Back-Extraction .

    • Why: Neutral organic impurities (colored bodies) will not protonate at pH 1. They remain in the organic layer, while your amine moves to the water.

    • Protocol: See Workflow 1 below.

Q: My elemental analysis shows excess Chlorine. Why? A: This indicates trapped HCl (dihydrochloride formation potential) or inorganic salts (NaCl) if a salting-out method was used.

  • The Fix: Reslurry the solid in dry Dichloromethane (DCM).

    • Mechanism:[1][2][3][4] 4-Nitrocyclohexanamine HCl is insoluble in DCM, but trapped HCl gas or moisture-bound impurities may be liberated.

    • Alternative: Recrystallize from pure water/ethanol. Inorganic salts like NaCl are much less soluble in ethanol than the amine hydrochloride.

Part 3: Validated Purification Protocols

Workflow 1: The "Reset" Protocol (Acid-Base Back-Extraction)

Use this when simple recrystallization fails to remove colored impurities or non-amine organic contaminants.

Prerequisites:

  • Target pH for extraction: >12 (Aliphatic amines are basic, pKa ~10.5).

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step:

  • Dissolution: Dissolve the impure HCl salt in minimum water.

  • Acid Wash (The Cleanup): Acidify to pH < 2 with 1M HCl. Wash this aqueous layer with DCM (2x).

    • Result: The amine stays in water (protonated). Neutral impurities (starting materials) move to DCM. Discard the DCM.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine oils out.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄.

  • Salt Reformation: Filter and cool the DCM. Bubble HCl gas or add HCl in Dioxane/Ether dropwise.

    • Result: Pure white precipitate of 4-Nitrocyclohexanamine HCl.

Workflow 2: Visual Logic Flow

The following diagram illustrates the decision matrix for purifying this compound.

PurificationLogic Start Impure 4-Nitrocyclohexanamine HCl CheckType Identify Main Impurity Start->CheckType Isomers Isomer Mixture (Cis/Trans) CheckType->Isomers NMR shows split peaks Color Colored / Organic Neutrals CheckType->Color Yellow/Brown solid Salts Inorganic Salts (NaCl, etc.) CheckType->Salts High Ash Content Recryst Fractional Recrystallization (EtOH/MeOH) Isomers->Recryst Thermodynamic Control AcidBase Acid-Base Back-Extraction (Water/DCM) Color->AcidBase Partitioning SolventWash Dry Solvent Slurry (DCM or Isopropanol) Salts->SolventWash Solubility Diff Pure Pure Product Recryst->Pure AcidBase->Pure SolventWash->Pure

Caption: Decision matrix for selecting the appropriate purification method based on impurity type.

Part 4: Data & Specifications

Solvent Compatibility Table

Solubility behavior of 4-Nitrocyclohexanamine HCl (Estimated based on aliphatic amine salts).

SolventSolubility (Cold)Solubility (Hot)Application
Water HighVery HighDissolution for Acid/Base workup.
Methanol ModerateHighGood for dissolving, poor for crystallizing alone.
Ethanol LowModerateIdeal for Recrystallization.
Isopropanol Very LowModerateAnti-solvent or slurry wash.
DCM/Ether InsolubleInsolubleUsed to wash away non-salt impurities.
Analytical Validation

To confirm success, you must validate the purity using ¹H NMR .

  • Isomer Check: Look at the methine proton attached to the carbon bearing the nitro group (or the amine).

    • Trans (diequatorial): Typically appears as a triplet of triplets (tt) with large coupling constants (

      
       Hz) due to axial-axial coupling.
      
    • Cis (axial-equatorial): Typically appears as a narrower multiplet or quintet with smaller coupling constants (

      
       Hz).
      

References

  • PubChem Compound Summary: 4-Nitrocyclohexanamine . National Center for Biotechnology Information. Retrieved from [Link]

  • Process for Separating Trans Cyclohexane Diamine. Google Patents (US3880925A).

Sources

Technical Support Center: HPLC Separation of 4-Nitrocyclohexanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Nitrocyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. We will explore the "why" behind common chromatographic issues and provide systematic, field-proven strategies to resolve them.

Understanding the Analyte: this compound

Before troubleshooting, understanding the physicochemical properties of your molecule is critical.

  • Structure: It consists of a cyclohexyl ring, a primary amine group (-NH2), and a nitro group (-NO2). It is supplied as a hydrochloride salt.

  • Key Characteristics:

    • Basic Amine Group: The primary amine is basic. Its pKa is expected to be around 10.6, similar to other simple cyclohexylamines.[1] This means at a pH below ~8.6, the amine will be predominantly protonated (positively charged). This charge is the primary cause of most chromatographic issues.

    • Chromophore: The nitro group (-NO2) acts as a chromophore, allowing for UV detection. While the exact UV maximum (λmax) for this specific molecule is not readily published, nitroalkanes typically exhibit absorbance around 200-210 nm, with nitroaromatics absorbing more strongly around 240-270 nm.[2][3][4] A good starting point for detection is in the 210-260 nm range.

    • Salt Form: As a hydrochloride salt, it is readily soluble in aqueous and polar solvents.[5]

The primary challenge in separating this compound is managing the interaction between the basic amine and the HPLC stationary phase.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is a good starting point for an HPLC method?

A robust starting method is crucial. Based on the analyte's properties, a reversed-phase method is recommended.

Rationale: The cyclohexyl ring provides sufficient hydrophobicity for retention on a C18 column. The key is to control the ionization of the amine group to achieve good peak shape.

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale & Key Considerations
Column L1 (C18), 4.6 x 150 mm, 5 µmA standard C18 provides a good balance of retention and efficiency. Use a modern, high-purity, end-capped column to minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid or 20mM Phosphate Buffer in WaterLow pH is essential. A pH of ~2.5-3.5 ensures the amine is fully protonated and suppresses the ionization of silica silanols, which are a primary cause of peak tailing.[6]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is generally preferred for its lower viscosity and UV transparency.
Gradient 5% to 95% B over 15 minutesA generic gradient is a good starting point to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 210 nm or 254 nm210 nm provides general sensitivity. 254 nm is a common wavelength available on most detectors and may offer a better signal-to-noise ratio if the compound absorbs there. A full UV scan of a standard is recommended to find the optimal λmax.
Injection Vol. 10 µLA standard volume; can be adjusted based on concentration.
Sample Diluent Mobile Phase A or Water/ACN (90/10)The sample should be dissolved in a solvent weaker than the initial mobile phase to prevent peak distortion.
FAQ 2: My peak is tailing badly. What is happening and how do I fix it?

This is the most common issue for basic compounds like 4-Nitrocyclohexanamine.

The Mechanism of Peak Tailing: Peak tailing occurs due to secondary interactions between the positively charged amine group of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[7][8] This strong ionic interaction leads to delayed elution for a portion of the analyte molecules, resulting in a "tail."

Troubleshooting Workflow for Peak Tailing: Follow this systematic approach to diagnose and resolve peak tailing.

G start Severe Peak Tailing Observed check_pH Is Mobile Phase pH Low? (e.g., pH 2.5-3.5) start->check_pH add_additive Option 1: Add a Competing Base (e.g., 0.1% Triethylamine - TEA) check_pH->add_additive  No   lower_pH Adjust Mobile Phase to pH 2.5-3.5 with Formic or Phosphoric Acid check_pH->lower_pH  No, pH is > 4   use_bds_column Option 2: Use a Base-Deactivated (BDS) or End-Capped Column check_pH->use_bds_column  Yes   resolved Peak Shape Improved add_additive->resolved lower_pH->check_pH Re-evaluate lower_pH->resolved increase_buffer Option 3: Increase Buffer Strength (e.g., 25-50 mM) use_bds_column->increase_buffer increase_buffer->resolved G start No Peak or Low Response check_uv Check UV Detector Wavelength Is it appropriate for a nitro group? (e.g., 210-260 nm) start->check_uv check_sample Verify Sample Preparation - Correct concentration? - Degradation possible? - Soluble in diluent? check_uv->check_sample  Yes   optimize_uv Optimize Wavelength: Acquire UV spectrum of standard check_uv->optimize_uv  No/Unsure   check_instrument Inspect HPLC System - Injection made successfully? - Leaks present? - Flow rate correct? check_sample->check_instrument  OK   remake_sample Prepare Fresh Sample check_sample->remake_sample  Issue Found   strong_retention Is Analyte Irreversibly Bound? (Strong interaction with column) check_instrument->strong_retention  OK   flush_column Flush Column with Strong Solvent (e.g., 100% ACN or IPA) strong_retention->flush_column  Possible   resolved Peak Detected optimize_uv->resolved remake_sample->resolved flush_column->resolved

Caption: Diagnostic workflow for a missing or weak HPLC peak.

Troubleshooting Steps:

  • Verify Detection Wavelength: The nitro group is the primary chromophore. While nitroalkanes absorb weakly around 210 nm, the signal might be low. [2] * Action: Prepare a concentrated standard of your analyte and acquire a full UV-Vis spectrum using the diode array detector (DAD/PDA) to identify the wavelength of maximum absorbance (λmax). This will maximize your signal-to-noise ratio. For similar compounds, maxima can be found around 260 nm. [9]

  • Check Sample Integrity:

    • Concentration: Is the sample concentration high enough to be detected?

    • Solubility: Ensure the analyte is fully dissolved in the sample diluent. If it precipitates, it won't be injected.

    • Degradation: Is the analyte stable in the diluent? Some compounds can degrade over time. Try analyzing a freshly prepared sample.

  • Confirm Analyte Elution: It's possible the compound is so strongly retained on the column that it doesn't elute during the gradient.

    • Test: After your standard run, perform a high-organic flush (e.g., 100% Acetonitrile or Isopropanol) and see if a peak elutes. If it does, your gradient is too weak and needs to be made steeper or run for a longer duration.

  • Inspect the HPLC System: Check for simple mechanical issues like leaks in the flow path, an incorrect flow rate, or a problem with the autosampler not correctly performing the injection.

Regulatory and Compendial Context

For professionals in drug development, adherence to pharmacopeial standards is essential. The United States Pharmacopeia (USP) General Chapter <621> "Chromatography" provides guidelines on allowable adjustments to established HPLC methods without requiring full revalidation. [10][11][12][13][14]These adjustments can include changes to flow rate, column dimensions, and even gradient conditions within specified limits, enabling method modernization and optimization. [10][12][14]Always consult the latest version of USP <621> when making changes to a validated method. [13]

References

Sources

unexpected results in reactions with 4-Nitrocyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Nitrocyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and unexpected outcomes that can arise when working with this versatile but sometimes challenging reagent. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and practical advice to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific, unexpected results you may encounter in the laboratory. Each issue is presented with potential causes and actionable solutions based on established chemical principles.

Issue 1: Inconsistent or Low Yields in Amide Coupling Reactions

Problem: You are attempting to form an amide bond by reacting this compound with a carboxylic acid using a standard coupling agent (e.g., EDC, HATU), but you observe a low yield of the desired product, or the reaction does not proceed at all.

Root Cause Analysis & Strategic Solutions

The primary amine on the cyclohexane ring is the reactive site for amidation. However, several factors related to the starting material and reaction conditions can impede its reactivity.

  • The Amine is Not Free: The starting material is a hydrochloride salt. In this protonated form, the amine's lone pair of electrons is unavailable to act as a nucleophile. The reaction cannot proceed until the free amine is generated in situ.

    • Solution: Add a non-nucleophilic organic base to the reaction mixture before or concurrently with the coupling agent. Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are common choices. Use at least 1.1 to 2.0 equivalents to ensure complete neutralization of the HCl salt and any acid generated during the reaction.

  • Sub-optimal Activation of the Carboxylic Acid: Standard coupling reagents require specific conditions to efficiently generate the highly reactive intermediate (e.g., an active ester) that will react with the amine.[1]

    • Solution: For carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), include an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives form an active ester intermediate that is more reactive and less prone to side reactions, such as racemization of the carboxylic acid.[2] Aminium-based reagents like HATU are often more efficient but also require a base for activation.[1]

  • Reduced Nucleophilicity: The strongly electron-withdrawing nitro (-NO₂) group can have a modest through-bond effect on the amine's nucleophilicity, making it slightly less reactive than its non-nitrated analog, cyclohexylamine.

    • Solution: If freeing the amine and using robust coupling conditions are still insufficient, consider slightly increasing the reaction time or temperature (e.g., from room temperature to 40 °C), while monitoring for potential degradation.

Troubleshooting Workflow for Amide Coupling

G cluster_fail If problem persists start Low Amide Yield check_base Did you add a non-nucleophilic base (e.g., DIPEA)? start->check_base add_base Add 1.1-2.0 eq. of base. Rerun reaction. check_base->add_base No check_reagent Are you using an appropriate coupling reagent and additive? check_base->check_reagent Yes add_base->start fail Consult further literature for specialized conditions. add_base->fail optimize_reagent Switch to a stronger reagent (e.g., HATU) or add HOBt/HOAt to EDC. check_reagent->optimize_reagent No check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes optimize_reagent->start optimize_reagent->fail optimize_conditions Increase reaction time or moderately increase temperature (e.g., to 40°C). Monitor for degradation. check_conditions->optimize_conditions No success Problem Resolved check_conditions->success Yes optimize_conditions->start optimize_conditions->fail

Caption: Troubleshooting decision tree for low-yield amide coupling.

Issue 2: Unexpected Products During Reduction of the Nitro Group

Problem: You are trying to reduce the nitro group to a primary amine (-NH₂), but you isolate a mixture of products, including the starting material, cyclohexanone oxime, or cyclohexylhydroxylamine.

Root Cause Analysis & Strategic Solutions

The reduction of a nitro group is a stepwise process that can be challenging to drive to completion.[3] The reaction proceeds through nitroso and hydroxylamine intermediates. Depending on the catalyst and reaction conditions, these intermediates can sometimes be isolated or participate in side reactions.[4][5]

Potential Reduction Pathways & Products

G A 4-Nitrocyclohexanamine (R-NO2) B Nitroso Intermediate (R-NO) A->B Reduction E Cyclohexanone Oxime A->E Isomerization/Rearrangement (Nef-type reaction conditions) C Hydroxylamine Intermediate (R-NHOH) B->C Reduction D 1,4-Diaminocyclohexane (R-NH2) Desired Product C->D Reduction

Caption: Potential products from the reduction of 4-Nitrocyclohexanamine.

  • Choice of Reducing Agent: The potency and chemoselectivity of the reducing agent are paramount.

    • Catalytic Hydrogenation (H₂, Pd/C): This is a very common and effective method. However, incomplete reactions can occur due to catalyst deactivation (poisoning) or insufficient hydrogen pressure/reaction time. The reaction can sometimes stall at the hydroxylamine stage.[4]

    • Metal/Acid Reductions (Fe/HCl, SnCl₂/HCl): These are robust methods for reducing nitro groups, particularly aromatic ones.[6] They are generally effective for aliphatic nitro compounds as well and are less prone to stalling at intermediate stages than some catalytic methods. The acidic conditions will protonate all amine groups, requiring a basic workup to isolate the final product.

  • Reaction Conditions: Temperature, pressure, and pH can significantly influence the product distribution.

    • Incomplete Reaction: Insufficient reaction time, low temperature, or low hydrogen pressure can lead to a mixture of starting material and intermediates.

    • Side Reactions: Under certain conditions, especially basic ones, nitroalkanes can undergo side reactions. For instance, strongly basic conditions could lead to the formation of oximes via a Nef-type reaction pathway, although this is more common for primary nitroalkanes.

Recommended Protocol for Complete Nitro Group Reduction

This protocol details a standard catalytic hydrogenation, which is often preferred due to cleaner workups.

Parameter Recommendation Rationale
Catalyst 10% Palladium on Carbon (Pd/C)A highly active and standard catalyst for this transformation.
Solvent Methanol or EthanolGood solubility for the hydrochloride salt and does not interfere with the reaction.
Hydrogen Source H₂ gas (balloon or Parr shaker)Provides the necessary reducing equivalents.
Pressure 1 atm (balloon) to 50 psiHigher pressure can increase reaction rate and drive it to completion.
Temperature Room TemperatureGenerally sufficient; gentle heating (to 40°C) can be used if the reaction is sluggish.
Workup Filter through Celite, basic workupCelite filtration removes the Pd/C catalyst. A subsequent basic workup may be needed depending on the desired salt form of the product.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% by weight).

  • Purge the flask with nitrogen or argon, then introduce hydrogen gas (e.g., via a balloon or connect to a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, carefully purge the flask with nitrogen again to remove excess hydrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which will be the hydrochloride salt of 1,4-diaminocyclohexane.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A: This compound is often a hygroscopic solid.[7] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][10]

Q2: My compound has a slight yellow tint. Is it still usable?

A: A pale yellow color is common for nitro-containing compounds and does not necessarily indicate significant impurity or degradation.[11] However, a dark yellow or brown color could suggest the presence of impurities from the synthesis or degradation over time. If purity is critical, consider performing a purity analysis (e.g., NMR, LC-MS) or purifying the material by recrystallization before use.

Q3: Can I perform a reaction on the nitro group without affecting the amine hydrochloride?

A: Yes. The amine hydrochloride is a salt and is generally unreactive under conditions that do not involve strong bases. For example, the reduction of the nitro group via catalytic hydrogenation or using metals in acid (like Fe/HCl) is fully compatible with the amine salt. In fact, these acidic conditions protect the amine from participating in side reactions.

Q4: What are the main stereoisomers of this compound, and do they affect reactivity?

A: 4-Nitrocyclohexanamine has two stereocenters (at C1 and C4). This results in two possible diastereomers: cis and trans. Commercially available material may be a mixture of these isomers. For most reactions, such as amide coupling or nitro reduction, the reactivity of the cis and trans isomers is very similar. However, the stereochemistry can become critically important if the final product's biological activity or physical properties are dependent on its 3D structure. The chair conformation of the cyclohexane ring will place the substituents in either axial or equatorial positions, which can have minor effects on steric accessibility, but this is not typically a major hurdle for reactivity.

References
  • EHS L(ORD-100000000000917). (2015). USA Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet: Cyclohexanamine hydrochloride.
  • TCI Chemicals.
  • Thermo Fisher Scientific. (2014).
  • Kishida Chemical Co., Ltd.
  • Cayman Chemical. (2025). Safety Data Sheet: 2-(2-Chlorophenyl)-2-nitrocyclohexanone.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry.
  • Jiménez-López, A., et al. (2018). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H₂ on decorated Pt nanoparticles.
  • Sigma-Aldrich. (2025).
  • Kowalewski, E., et al. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 12(16), 5047-5064.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 4-NITROANILINE HYDROCHLORIDE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14615296, 4-Nitrocyclohexanamine.
  • Wikipedia. (n.d.). Nitrocyclohexane.
  • Royal Society of Chemistry. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products.
  • LibreTexts Chemistry.
  • Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Wikipedia. (n.d.). Reduction of nitro compounds.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Nitrocyclohexanamine Hydrochloride. This document is designed for researchers, chemists, and process development professionals. It provides an in-depth, field-proven protocol and addresses common challenges encountered during scale-up. Our approach is built on robust chemical principles to ensure reliability, reproducibility, and safety.

Overview of Synthetic Strategy

The synthesis of this compound is most efficiently approached via a two-step process starting from 4-nitrocyclohexanone. This pathway involves a direct reductive amination followed by the formation of the hydrochloride salt. This strategy is selected for its high efficiency, scalability, and avoidance of harsh nitrating conditions on a pre-existing amine, which could lead to side reactions and lower yields.

The core transformation is the conversion of a ketone to a primary amine in the presence of a nitro group. This requires a chemoselective reducing agent that will facilitate the reductive amination without affecting the nitro moiety. Catalytic hydrogenation is a viable and clean method for this transformation.

Experimental Workflow Diagram

The overall process can be visualized as a streamlined, two-stage workflow.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Salt Formation & Isolation A 4-Nitrocyclohexanone C Reaction Vessel (Methanol, Pressure) A->C Substrate B Ammonia & H₂/Pd-C B->C Reagents D 4-Nitrocyclohexanamine (Free Base) C->D Yields >85% E HCl in Ether/IPA F Crystallization Vessel D->F Free Base Solution E->F Acidification G Filtration & Drying F->G Precipitate H 4-Nitrocyclohexanamine HCl (Final Product) G->H Purity >99%

Caption: Workflow for the two-stage synthesis of 4-Nitrocyclohexanamine HCl.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale (10-50g) and is designed for straightforward scaling.

Stage 1: Reductive Amination of 4-Nitrocyclohexanone

The conversion of the ketone to the amine is achieved via catalytic hydrogenation in the presence of ammonia. Palladium on carbon (Pd/C) is an effective catalyst for this transformation.[1]

ReagentMW ( g/mol )EquivalentsAmount (for 10g scale)Notes
4-Nitrocyclohexanone143.141.010.0 gSubstrate
Methanol (Anhydrous)32.04-200 mLSolvent
7N Ammonia in Methanol17.03~10100 mLAmine Source
10% Palladium on Carbon-5% w/w0.5 gCatalyst
Hydrogen (H₂)2.02Excess50-100 psiReducing Agent

Step-by-Step Methodology:

  • Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., Parr shaker), add 4-nitrocyclohexanone (10.0 g).

  • Solvent and Reagent Addition: Add anhydrous methanol (200 mL) and the 7N solution of ammonia in methanol (100 mL). Swirl to dissolve the substrate completely.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the solution. Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere (e.g., nitrogen or argon) if dry.

  • Hydrogenation: Seal the vessel, purge it three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50-100 psi with hydrogen.

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 25 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-nitrocyclohexanamine free base, which may be an oil or a low-melting solid.

Stage 2: Hydrochloride Salt Formation and Isolation
  • Dissolution: Dissolve the crude 4-nitrocyclohexanamine free base in isopropanol (IPA) or diethyl ether (approx. 100 mL). A minimal amount of methanol can be added to ensure complete dissolution if needed.

  • Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. Monitor the pH with a pH strip, aiming for a final pH of 1-2.[2]

  • Crystallization: The hydrochloride salt will precipitate as a white or off-white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C overnight to yield this compound. The expected yield is 80-90% over the two steps.

Troubleshooting Guide

Question: My reductive amination reaction is stalled or shows low conversion after 24 hours. What could be the cause?

  • Potential Causes:

    • Catalyst Inactivity: The Pd/C catalyst may be poisoned or of poor quality. Common poisons include sulfur or halide impurities from starting materials or solvents.

    • Insufficient Hydrogen Pressure: The pressure may have dropped and not been readjusted, or there might be a leak in the system.

    • Poor Mixing: Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen, slowing down the reaction rate.

  • Recommended Solutions:

    • Use Fresh Catalyst: Ensure you are using a fresh, high-quality Pd/C catalyst. If impurities are suspected in the substrate, consider purifying it first (e.g., by recrystallization or column chromatography).

    • Check System Integrity: Ensure your hydrogenation apparatus is leak-proof and maintain a constant hydrogen pressure throughout the reaction.

    • Increase Agitation: Use a high-speed mechanical stirrer or a more efficient shaker to ensure the catalyst remains suspended and gas dispersion is optimal.

Question: The final product is an oil or a sticky solid that is difficult to filter and handle. How can I induce crystallization?

  • Potential Causes:

    • Residual Solvent: The presence of a solvent in which the salt is soluble (like methanol) can prevent crystallization.

    • Impurities: The presence of unreacted starting material or byproducts can act as a crystallization inhibitor.

    • Hygroscopic Nature: The salt may be absorbing moisture from the air.

  • Recommended Solutions:

    • Solvent Selection: After acidification, if an oil forms, try adding a non-polar "anti-solvent" like hexane or heptane dropwise while vigorously scratching the inside of the flask with a glass rod to induce nucleation.

    • Purification of Free Base: Before salt formation, consider purifying the crude free base amine via a quick silica gel plug, eluting with a dichloromethane/methanol gradient to remove non-polar impurities.

    • Trituration: Add a small amount of the crystallization solvent (e.g., cold diethyl ether) to the oil and sonicate or stir vigorously. This can break up the oil and promote solidification. Ensure all operations are conducted under a dry atmosphere.

Question: My NMR spectrum shows signals corresponding to both cis and trans isomers. How can I isolate the desired isomer?

  • Potential Causes:

    • The reductive amination process is often not highly stereoselective and will naturally produce a mixture of cis and trans isomers of the 1,4-disubstituted cyclohexane ring.

  • Recommended Solutions:

    • Fractional Crystallization: The different isomers may have slightly different solubilities. Attempting to recrystallize the hydrochloride salt from various solvent systems (e.g., ethanol/ether, isopropanol) may enrich one isomer.

    • Chromatography: While difficult on a large scale, flash column chromatography of the free base (before salt formation) using an appropriate solvent system can separate the isomers.

    • Accept the Mixture: For many applications, a mixture of diastereomers is acceptable. Confirm with project requirements if isomer separation is truly necessary.

Frequently Asked Questions (FAQs)

Q1: Can I use other reducing agents besides H₂/Pd-C for the reductive amination?

A1: Yes, other reagents can be used, but they come with trade-offs. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are common choices for reductive amination. However, they are more expensive, generate stoichiometric waste, and may require more careful pH control. For large-scale synthesis, catalytic hydrogenation is often preferred for its efficiency, lower cost, and cleaner profile (the only byproduct is water).[3]

Q2: How critical is the "anhydrous" condition for the solvents?

A2: It is highly recommended. The presence of water can hydrolyze the intermediate imine/enamine back to the starting ketone, which would lower the overall yield. While the reaction can tolerate small amounts of water, using anhydrous solvents maximizes efficiency, especially during scale-up.

Q3: What are the primary safety concerns for this synthesis?

A3: There are two main safety concerns:

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus must be in a well-ventilated area (fume hood), and all sources of ignition must be eliminated. The catalyst (Pd/C) can be pyrophoric and should be handled with care, preferably wet or under an inert atmosphere.

  • Reagents: Ammonia is corrosive and has a pungent odor. Concentrated HCl solutions are highly corrosive. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: How should the final this compound product be stored?

A4: Like many amine hydrochloride salts, the product can be hygroscopic. It should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent moisture absorption. Storing it at room temperature away from direct light is sufficient.

Q5: What is the best way to monitor the reaction progress during the hydrogenation step?

A5: There are two effective methods:

  • Hydrogen Uptake: On a Parr shaker or similar apparatus, you can monitor the pressure gauge. The reaction is complete when the pressure stops dropping, indicating that hydrogen is no longer being consumed.

  • Thin-Layer Chromatography (TLC): Periodically (and safely) take a small aliquot from the reaction, filter out the catalyst, and run a TLC plate. The starting ketone is relatively non-polar, while the product amine is very polar. A typical mobile phase would be 10% methanol in dichloromethane with a small amount of triethylamine (to prevent streaking). The disappearance of the starting material spot indicates reaction completion.

References

  • Royal Society of Chemistry. Supporting Information for Synthetic Procedures. Available from: [Link]

  • Organic Syntheses. General Organic Synthesis Procedures. Available from: [Link]

  • Mohammad, Y. et al. (2020). Synthesis of Heterocyclic Nitrogen Compounds using Cyclohexene Derivative with Various Primary Amines. Systematic Reviews in Pharmacy. Available from: [Link]

  • PubChem. 4-Nitrocyclohexanamine. National Institutes of Health. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Peretto, I. et al. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Technical Support Center: Derivatization of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-Nitrocyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process, troubleshoot common issues, and understand the formation of potential byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize 4-Nitrocyclohexanamine?

Derivatization is a critical step for several analytical and synthetic purposes. For analytical applications, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), the primary amine group of 4-Nitrocyclohexanamine makes it polar and prone to peak tailing on common chromatographic columns. Converting the amine to a less polar, more volatile derivative (e.g., an amide or a silylated amine) improves peak shape, enhances thermal stability, and can increase detector sensitivity.[1][2][3] In synthetic applications, derivatization serves to protect the amine group or to introduce new functionalities for subsequent reaction steps.

Q2: What are the primary reactive sites on this compound?

The molecule has two main sites of reactivity:

  • The Primary Amine (-NH2): This is the most reactive site for common derivatization reactions. As a nucleophile, it readily reacts with electrophilic reagents like acyl chlorides, anhydrides, and silylating agents.[4][5]

  • The Aliphatic Nitro Group (-NO2): While generally more stable than aromatic nitro groups, the aliphatic nitro group can undergo reduction or other transformations under certain conditions, especially in the presence of reducing agents or strong bases.[6] The alpha-hydrogens adjacent to the nitro group also have increased acidity, which can lead to side reactions like the Henry reaction if aldehydes are present.[7][8]

Q3: Do I need to "free-base" the this compound before derivatization?

Yes, this is a critical and often overlooked step. The starting material is a hydrochloride salt, meaning the amine group is protonated as an ammonium salt (-NH3+Cl-). In this form, the nitrogen's lone pair of electrons is unavailable, rendering it non-nucleophilic and unreactive towards most derivatizing agents.[9] The amine must be neutralized to its free base form (-NH2) to restore its nucleophilicity. Failure to do so is a primary cause of reaction failure.

Troubleshooting Guide: Byproducts & Experimental Issues

This section addresses specific problems you may encounter during the derivatization process, focusing on the identification and mitigation of byproducts.

Problem 1: Low or No Yield of the Desired Derivative

Q: My reaction has failed or is showing a very low yield of the target product. What went wrong?

This is the most common issue and typically points to one of three root causes: improper preparation of the starting material, reagent issues, or suboptimal reaction conditions.

A: Potential Causes & Solutions:

  • Cause A: Amine is still in salt form.

    • Explanation: As mentioned in the FAQ, the hydrochloride salt is not reactive. You must neutralize it to the free base.

    • Solution: Implement a free-basing protocol before adding your derivatizing reagent. A standard lab procedure is provided below.

  • Cause B: Inactive or Decomposed Derivatizing Reagent.

    • Explanation: Many common derivatizing agents (e.g., acyl chlorides, silylating agents like BSTFA) are highly sensitive to moisture.[1] Contamination with water from solvents, glassware, or the atmosphere will hydrolyze the reagent, rendering it ineffective.

    • Solution: Always use fresh, high-purity reagents from a sealed container. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause C: Insufficient Base or Incorrect Type of Base.

    • Explanation: Acylation reactions produce an acid byproduct (e.g., HCl from an acyl chloride).[4][10] This acid will react with the free amine starting material, converting it back into an unreactive ammonium salt. A non-nucleophilic base (like pyridine or triethylamine) must be included to scavenge this acid.[5]

    • Solution: Add at least one equivalent of a suitable base to the reaction mixture along with the derivatizing agent. For primary amines, using two equivalents of the amine itself can sometimes work, but this is less efficient.[3]

Protocol: Free-Basing of this compound
  • Dissolution: Dissolve the this compound salt in a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Neutralization: Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO3) solution, to the separatory funnel.[9][11] Add the base slowly until effervescence ceases, indicating neutralization is complete.

  • Extraction: Shake the separatory funnel vigorously to extract the free amine into the organic layer.[12]

  • Separation & Drying: Separate the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[11]

  • Isolation: Filter off the drying agent and carefully evaporate the solvent under reduced pressure. The resulting oil or solid is the free base, ready for derivatization. Proceed immediately to the next step , as free amines can be sensitive to air and moisture.[13]

Problem 2: Multiple Unexpected Peaks in the Chromatogram (HPLC/GC)

Q: My analysis shows the main product peak, but also several other significant peaks. What are these byproducts?

The presence of multiple peaks indicates side reactions have occurred. The identity of these byproducts is directly related to the type of derivatization you are performing.

A: Common Byproducts & Their Causes (Acylation Example):

Let's assume you are performing an acylation with an acyl chloride (R-COCl) or anhydride ((R-CO)2O).

Potential Byproduct Probable Cause Identification & Mitigation Strategy
Unreacted Starting Material Incomplete reaction; insufficient reagent or reaction time; amine salt was not free-based.Confirm: Match retention time with a standard. Mitigate: Ensure complete free-basing. Use a slight excess (1.1-1.2 eq.) of the acylating agent. Increase reaction time or temperature moderately.
Di-acylated Product The initially formed amide is further acylated. This is uncommon for amines but can occur under harsh conditions or with highly reactive reagents.Confirm: Look for a mass corresponding to the addition of two acyl groups. Mitigate: Use milder conditions (lower temperature), avoid large excesses of the acylating agent, and use a non-nucleophilic base like pyridine.[5]
Products of Nitro Group Reduction The presence of a reducing agent or certain reaction conditions can reduce the -NO2 group to a nitroso (-NO), hydroxylamino (-NHOH), or even an amino (-NH2) group.[6]Confirm: Mass spectrometry will show characteristic mass losses (e.g., M-16 for NO, M-15 for NHOH, M-30 for NH2). Mitigate: Avoid any potential reducing agents. Ensure all reagents are pure and free from metal contaminants that could catalyze reduction.
Nef Reaction Byproducts (Ketone) If a strong base is used to generate the nitronate anion, followed by an acidic workup, the nitro group can be converted into a ketone (4-oxocyclohexanamine derivative).Confirm: Look for a mass corresponding to the replacement of -NO2 with =O. Mitigate: Use mild, non-nucleophilic bases (e.g., triethylamine) instead of strong bases like alkoxides or hydroxides. Maintain basic or neutral conditions throughout the workup.
Workflow & Byproduct Formation Diagram

The following diagram illustrates the critical decision points in the derivatization workflow and the potential pathways to byproduct formation.

Derivatization_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Derivatization (Acylation Example) cluster_byproducts Phase 3: Potential Byproducts Start Start: 4-Nitrocyclohexanamine HCl FreeBase Free-Basing Step (e.g., NaHCO3 wash) Start->FreeBase Crucial Reaction Add Acylating Agent + Pyridine/TEA FreeBase->Reaction BP1 Byproduct: Unreacted Amine FreeBase->BP1 Reaction Fails (No Free-Basing) Product Desired Product: N-Acyl-4-nitrocyclohexanamine Reaction->Product Main Pathway BP2 Byproduct: Nitro Group Reduction Reaction->BP2 Reducing Conditions BP3 Byproduct: Nef Reaction (Ketone) Reaction->BP3 Strong Base Used Analysis Analysis (HPLC/GC-MS) Product->Analysis BP1->Analysis BP2->Analysis BP3->Analysis

Caption: Workflow for derivatization and potential byproduct pathways.

Problem 3: HPLC/GC Method Issues

Q: My chromatography is poor, showing broad peaks, tailing, or shifting retention times.

A: Troubleshooting Chromatographic Performance:

Even with a clean reaction, the analytical method itself can be a source of problems.

  • Peak Tailing:

    • Cause: This is common for amine-containing compounds. It can be due to secondary interactions between the basic amine (even derivatized) and acidic residual silanols on the HPLC column.[14]

    • Solution:

      • Mobile Phase Modifier: Add a competitor base like triethylamine (TEA) at a low concentration (0.1%) to the mobile phase to block the active sites on the column.

      • Low pH: Lowering the mobile phase pH can protonate the residual silanols, reducing interactions.

      • Use a Base-Deactivated Column: Modern HPLC columns designed for basic compounds are highly recommended.

  • Broad Peaks:

    • Cause: This can be caused by low mobile phase flow rate, leaks in the system, or injecting the sample in a solvent much stronger than the mobile phase.[15]

    • Solution: Whenever possible, dissolve the final derivatized sample in the initial mobile phase of your gradient.[15] Check all system fittings for leaks and ensure the flow rate is optimal for your column dimensions.[15]

  • Variable Retention Times:

    • Cause: Fluctuations in column temperature, mobile phase composition, or insufficient column equilibration time can lead to drifting retention times.[16]

    • Solution: Use a column oven to maintain a constant temperature.[15] Ensure mobile phase solvents are properly mixed and degassed. Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting.[16]

References

  • Sciencemadness Discussion Board. (2020). Converting Amine Sulfate into Amine Hydrochloride ? Available at: [Link]

  • Ahmets. (2026). Understanding Nitro Compounds: Structure And Properties. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Sciencemadness.org. Nitro Compounds, Aliphatic. Available at: [Link]

  • HPLC Troubleshooting Guide. hplc-troubleshooting-guide.pdf. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Available at: [Link]

  • Royal Society of Chemistry. (2007). Recent developments on the chemistry of aliphatic nitro compounds under aqueous medium. Green Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Available at: [Link]

  • PMC. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How can I free base cystamine dihydrochloride? Available at: [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Available at: [Link]

  • MDPI. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Available at: [Link]

  • YouTube. (2024). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. Available at: [Link]

  • Lumen Learning. 23.3. Reactions of amines | Organic Chemistry II. Available at: [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Available at: [Link]

  • LCGC International. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Available at: [Link]

  • Books. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
  • PMC. (n.d.). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. Available at: [Link]

Sources

Technical Support Center: Workup & Troubleshooting for 4-Nitrocyclohexanamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling reactions that synthesize 4-nitrocyclohexanamine hydrochloride. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the fundamental chemical principles that govern a successful workup and isolation, ensuring both high yield and purity.

Core Principles: The Chemistry of Amine Workup

The synthesis of 4-nitrocyclohexanamine, typically via the reduction of a precursor like 1,4-dinitrocyclohexane or a related nitro-substituted starting material, concludes with the target molecule in a crude reaction mixture.[1][2] The workup procedure is a multi-stage process designed to isolate the amine from byproducts, unreacted reagents, and catalysts, and to convert it into a stable, solid hydrochloride salt.[3]

  • Reaction Quench & Basification: Most reduction methods (e.g., using metals like Fe, Sn, or Zn in acid) leave the newly formed amine in its protonated, water-soluble ammonium salt form (R-NH₃⁺).[1][4] To isolate it, you must first convert it back to its neutral, "freebase" form (R-NH₂). This is achieved by adding a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to raise the pH of the aqueous solution. This deprotonation step is critical; without it, the amine will remain in the aqueous layer and be lost.[4][5]

  • Liquid-Liquid Extraction: Once in its neutral freebase form, the 4-nitrocyclohexanamine is significantly more soluble in organic solvents than in water.[6] By adding an immiscible organic solvent (like dichloromethane or ethyl acetate) and shaking the mixture in a separatory funnel, the amine partitions from the aqueous layer into the organic layer.[5] Inorganic byproducts and salts remain in the aqueous phase.[3]

  • Drying and Concentration: The organic extract will contain trace amounts of water, which must be removed by treatment with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Following filtration, the solvent is removed under reduced pressure to yield the crude freebase, which may be an oil or a solid.

  • Hydrochloride Salt Formation: Amines are often converted to their hydrochloride salts to improve stability, handleability, and crystallinity.[7][8] This is achieved by dissolving the crude freebase in a suitable solvent and introducing hydrochloric acid.[9] The amine's basic lone pair of electrons attacks the proton of HCl, forming an ionic ammonium chloride (R-NH₃⁺Cl⁻).[7][8] This charged species is typically insoluble in non-polar organic solvents and precipitates as a crystalline solid, which can then be isolated by filtration.[10][11]

Standard Experimental Workflow

Below is a visual representation of the standard workup protocol for isolating an amine as its hydrochloride salt.

cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase Reaction Crude Reaction Mixture (Amine as R-NH₃⁺ Salt) Quench 1. Quench & Basify (e.g., add NaOH aq.) Convert to R-NH₂ Reaction->Quench Proceed to Workup Extract 2. Liquid-Liquid Extraction (e.g., with DCM or EtOAc) Quench->Extract Separate Separate Layers Extract->Separate Dry 3. Dry Organic Layer (e.g., MgSO₄) Separate->Dry Organic Phase Aqueous Waste Aqueous Waste Separate->Aqueous Waste Aqueous Phase (Inorganic Salts) Concentrate 4. Concentrate (Rotary Evaporation) Dry->Concentrate Salt 5. Form Salt (Add HCl in Ether/Dioxane) Concentrate->Salt Isolate 6. Isolate Solid (Vacuum Filtration) Salt->Isolate Final Pure R-NH₃⁺Cl⁻ Solid Isolate->Final

Caption: General workflow for amine extraction and hydrochloride salt formation.

Frequently Asked Questions (FAQs)

Q1: After adding my extraction solvent, my product seems to be stuck in the aqueous layer. What went wrong?

A1: This is the most common issue and it is almost always pH-related. For the amine to be soluble in an organic solvent, it must be in its neutral freebase form (R-NH₂). If the pH of the aqueous layer is too acidic, the amine will remain in its protonated ammonium salt form (R-NH₃⁺), which is ionic and therefore soluble in water, not the organic solvent.[4][5]

  • Solution: Check the pH of the aqueous layer with pH paper after adding the base and shaking. It should be distinctly basic (pH > 10). If it's not, add more of your basifying agent (e.g., 2M NaOH) until the desired pH is reached, then re-extract.

Q2: I've isolated my freebase amine, but it's a persistent oil or gum. How can I get it to solidify as the hydrochloride salt?

A2: The formation of oils or gums during salt formation is typically caused by impurities, residual water, or the wrong solvent choice.[12]

  • Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing solidification. Consider purifying the freebase amine by column chromatography before salt formation.

  • Water Content: The presence of water can interfere with precipitation. Ensure your freebase and solvent are as dry as possible. Using an anhydrous solution of HCl (e.g., HCl in diethyl ether or dioxane) is strongly recommended over aqueous HCl.[11]

  • Solvent Choice: The hydrochloride salt needs to be insoluble in the chosen solvent. Diethyl ether is a common choice. If your product is soluble, try adding a less polar co-solvent (an "anti-solvent") like hexanes or pentane to induce precipitation.

Q3: How do I choose the best solvent for the initial extraction?

A3: An ideal extraction solvent should have three main properties:

  • It should readily dissolve the freebase form of your amine but not the protonated salt.

  • It must be immiscible with water to ensure clean layer separation.[3]

  • It should have a relatively low boiling point for easy removal during the concentration step. The table below summarizes common choices.

SolventDensity (g/mL)Boiling Point (°C)Notes
Dichloromethane (DCM) ~1.3340Excellent solvent for many organics. Forms the bottom layer.
Ethyl Acetate (EtOAc) ~0.9077Good general-purpose solvent. Forms the top layer. Can be prone to hydrolysis under strongly acidic/basic conditions.
Diethyl Ether (Et₂O) ~0.7135Very common, low boiling point. Forms the top layer. Highly flammable.

Q4: My reaction monitoring (TLC, LC-MS) shows incomplete conversion. How does this impact my workup?

A4: This significantly complicates the workup. The unreacted starting material (e.g., 1,4-dinitrocyclohexane) is a neutral organic compound. During the extraction, it will be extracted into the organic layer along with your desired amine freebase. The two will be difficult to separate by simple extraction.

  • Solution: You must plan for a purification step after isolating the crude freebase. Flash column chromatography is the most effective method to separate the more polar amine from the less polar nitro-containing starting material. After chromatography, you can proceed with the hydrochloride salt formation on the purified amine.

Advanced Troubleshooting Guide

This section addresses more complex issues that can arise during the workup procedure.

Problem: Critically Low Yield of Final Hydrochloride Salt

Low yield can be attributed to losses at multiple stages of the workup.

  • Potential Cause 1: Incomplete Extraction.

    • Diagnosis: As mentioned in the FAQ, the primary reason is incorrect pH. Another reason is insufficient extraction. A single extraction rarely removes all the product.[13]

    • Solution: Always verify the aqueous layer is basic (pH > 10) before extracting. Perform at least three separate extractions with fresh solvent, combining the organic layers. This ensures maximum recovery of the product from the aqueous phase.

  • Potential Cause 2: Emulsion Formation.

    • Diagnosis: During extraction, a thick, murky layer forms between the aqueous and organic phases, trapping product and preventing clean separation. This can be caused by fine particulates or high concentrations of dissolved substances.

    • Solution:

      • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

      • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

      • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth) to remove fine solids that may be stabilizing the emulsion.

  • Potential Cause 3: Inefficient Precipitation of the Hydrochloride Salt.

    • Diagnosis: After adding HCl, the solution remains clear, becomes cloudy without forming a filterable solid, or forms an oil.[12]

    • Solution:

      • Use Anhydrous HCl: Avoid aqueous HCl, which introduces water and can increase the salt's solubility.[11] Use a commercially available solution of HCl in an anhydrous solvent (e.g., 2.0 M HCl in diethyl ether).

      • Increase Concentration: If the product is slightly soluble, carefully concentrate the solution after adding HCl to the point of supersaturation.

      • Induce Crystallization: Cool the solution in an ice bath. If no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can initiate crystal growth.

      • Add an Anti-Solvent: Slowly add a non-polar solvent in which the salt is completely insoluble (e.g., hexane) until the solution becomes persistently cloudy, then cool.

Problem: Final Product is Contaminated

Purity issues often stem from incomplete reactions or co-extraction of byproducts.

  • Contaminant Type 1: Unreacted Starting Material.

    • Source: Incomplete reduction reaction.

    • Removal Strategy: The neutral nitro-compound will co-extract with the amine freebase. The most reliable removal method is flash column chromatography of the freebase before salt formation.

  • Contaminant Type 2: Reduction Intermediates (Nitroso, Hydroxylamine, Azoxy compounds).

    • Source: These are formed when the six-electron reduction of the nitro group to an amine is incomplete.[14][15] This can happen if the reducing agent is depleted or inactive.

    • Removal Strategy: These byproducts can have polarities similar to the desired amine, making them difficult to remove. The best strategy is prevention by ensuring the initial reduction goes to completion. If they are present, recrystallization of the final hydrochloride salt is the best first step for purification.[9][16][17]

  • Contaminant Type 3: Residual Metals (from Sn, Fe, Zn reductions).

    • Source: Metal salts used in the reduction.

    • Removal Strategy: These are typically inorganic and should be removed by the aqueous washes. If you suspect metal contamination (e.g., discoloration of the product), you can wash the organic extract of the freebase with a solution of a chelating agent like aqueous EDTA before drying and salt formation.

Troubleshooting Diagram: Product is an Oil/Gum

This decision tree can help diagnose why your hydrochloride salt is not precipitating as a solid.

start Problem: Final product is an oil/gum check_water Did you use aqueous HCl? start->check_water check_purity Is the freebase pure? (Check TLC/NMR) check_water->check_purity No sol_anhydrous Action: Re-work using anhydrous HCl in ether. Water is likely the issue. check_water->sol_anhydrous Yes check_solvent Is the salt soluble in your solvent? check_purity->check_solvent Yes sol_purify Action: Purify the freebase (e.g., column chromatography) before forming the salt. check_purity->sol_purify No sol_solvent Action: Add a non-polar anti-solvent (e.g., hexane) or try a different solvent. check_solvent->sol_solvent Yes

Caption: Decision tree for troubleshooting non-crystalline hydrochloride salt products.

References
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of York, Department of Chemistry. Chemically-active extraction. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Link]

  • Experimental No. (6) Extraction. (2021, July 16). [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • American Fuel & Petrochemical Manufacturers. Question 69: How do you detect that amine salts are forming.... [Link]

  • University of Alberta. Isolation (Recovery). [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]

  • College of St. Benedict & St. John's University. Aromatic Side Chain Reduction: Nitro. [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

  • Recrystallization and Crystallization. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

  • Organic Syntheses. (r)- and (s)-mandelic acid. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • PubChem - NIH. 4-Nitrocyclohexanamine | C6H12N2O2 | CID 14615296. [Link]

  • Google Patents. WO2016074651A1 - A method for the preparation, isolation and purification of pharmaceutically applicable forms of ahu-377.
  • Ataman Kimya. AMINOCYCLOHEXANE. [Link]

  • PMC. Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent. [Link]

  • YouTube. (2022, June 1). Nitro to amine reduction by activated zinc. [Link]

Sources

Technical Support Center: Storage & Handling of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-NCH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely working with 4-Nitrocyclohexanamine hydrochloride (CAS: 123804-82-0 for free base) as a bifunctional building block. Its utility lies in the orthogonal reactivity of the amine (nucleophilic) and the nitro group (reducible to a diamine or used as a masked functionality).

However, this compound presents a "Silent Failure" risk. As an amine hydrochloride salt on a cyclohexane ring, it is hygroscopic and prone to stereochemical drift if mishandled. The nitro group adds a layer of thermal sensitivity often overlooked in aliphatic systems.

This guide moves beyond the MSDS to address the practical "why" and "how" of keeping your reagent viable.

Module 1: The "Shelf Life" Crisis (Storage & Stability)

The Issue: Users often report their white crystalline solid turning yellow or becoming a sticky gum. The Cause:

  • Oxidation: While the HCl salt protects the amine, trace moisture allows hydrolysis and subsequent oxidation of the free amine species, leading to yellowing.

  • Hygroscopicity: The ionic lattice of the hydrochloride salt has a high affinity for atmospheric water, leading to deliquescence (dissolving in its own absorbed water).

Storage Decision Matrix

Use the following logic flow to determine the optimal storage for your specific duration of use.

StorageProtocol Start Received Shipment CheckSeal Is Seal Intact? Start->CheckSeal Immediate Immediate Use (<24h) CheckSeal->Immediate Yes LongTerm Long Term Storage CheckSeal->LongTerm No/Unsure Desiccator Desiccator (RT) Immediate->Desiccator Keep Dry Inert Purge Headspace (Argon/N2) LongTerm->Inert Prevent Oxidation Freezer -20°C Freezer (Double Sealed) Inert->Freezer Slow Kinetics

Figure 1: Decision matrix for preserving chemical integrity based on usage timeline.

Critical Storage Protocol
  • Temperature: Store at -20°C . Aliphatic nitro compounds can be thermally sensitive; cold storage inhibits decomposition.

  • Atmosphere: Always backfill the vial with Argon or Nitrogen after use.

  • Container: Use amber glass to prevent photodegradation. If the original container is compromised, transfer to a vial with a Teflon-lined cap.

Module 2: Handling & Weighing (The "Precision" Crisis)

The Issue: "I weighed 100mg, but my reaction stoichiometry is off." The Cause: Water weight. If the compound has been exposed to air, you are weighing water, not reagent. This leads to under-loading the reaction.

The "Inert Weighing" Technique

Do not weigh this compound on an open balance if high precision is required.

StepActionMechanism of Protection
1 Equilibrate Allow the freezer vial to reach Room Temp (RT) before opening. Prevents condensation on the cold solid.
2 Aliquot In a glovebox or glove bag (ideal), transfer estimated amount to a pre-tared vial.
3 Weigh Weigh the closed vial. Subtract tare weight.
4 Solubilize Add solvent (e.g., DMSO, MeOH) directly to the weighing vial to create a stock solution.

Pro-Tip: If the solid has clumped, do not attempt to crush it in open air.[1] Dissolve the entire clump in a known volume of solvent to create a standardized stock solution, then aliquot by volume.

Module 3: Usage & Stereochemistry (The "Reaction" Crisis)

The Issue: "I'm seeing multiple spots on TLC/LCMS" or "The coupling reaction failed." The Cause:

  • Salt Interference: The HCl must be neutralized for the amine to act as a nucleophile.

  • Isomerism: The 1,4-substitution pattern allows for cis and trans isomers. Commercial sources may be mixtures.

Free-Basing & Isomer Management Workflow

If your reaction is sensitive to pH (e.g., EDC/NHS coupling) or stereochemistry, follow this workflow.

FreeBasing Salt 4-Nitrocyclohexanamine HCl Salt Base Add Base (Et3N / DIPEA / NaHCO3) Salt->Base Neutralization FreeAmine Free Amine (Nucleophilic) Base->FreeAmine In situ generated Check Check Stereochemistry (1H NMR) FreeAmine->Check Critical Step React Proceed to Reaction Check->React Confirmed

Figure 2: Workflow for converting the stable salt to the reactive free base and verifying isomer integrity.

Stereochemistry Check (Expert Insight)

The cis and trans isomers have different reactivities due to steric hindrance.

  • Trans-isomer: Generally more thermodynamically stable (diequatorial conformation).

  • Cis-isomer: One substituent is axial, leading to higher steric strain.

  • Action: Check the Certificate of Analysis (CoA) for the cis/trans ratio. If unknown, run a 1H NMR. The methine proton attached to the amine-bearing carbon will show different splitting patterns (coupling constants) for axial (trans) vs. equatorial (cis) orientations [1].

Troubleshooting FAQs

Q: Can I heat this compound to speed up dissolution? A: Proceed with Caution. While aliphatic nitro compounds are more stable than aromatic ones, they are still energetic functional groups. Do not exceed 50°C . If heating is required, use a water bath, not a heat gun, to avoid hot spots that could trigger decomposition or rapid gas evolution [2].

Q: My reaction yield is consistently 10-15% lower than calculated. A: This is the "Hygroscopic Penalty." If you stored the bottle without a desiccator, the salt has likely absorbed 10-15% water by weight.

  • Fix: Dry a small sample in a vacuum oven at 40°C over P2O5 overnight, or determine water content via Karl Fischer titration if available. Adjust your stoichiometry based on the actual mass of the reagent.

Q: Is the HCl salt compatible with acid-sensitive protecting groups (e.g., Boc)? A: The salt itself is acidic. If you are reacting it with a Boc-protected partner, ensure you add enough organic base (DIPEA/TEA) to neutralize the HCl plus the equivalents needed for the reaction. Failure to buffer the HCl can lead to premature Boc deprotection.

References

  • Stereochemistry of Cyclohexanes: National Institutes of Health (PubChem). 4-Nitrocyclohexanamine Compound Summary. Retrieved from .

  • Nitro Compound Safety: TCI Chemicals. Safety Data Sheet: Nitrocyclohexane (Analogous Hazards). Retrieved from .

  • Amine Salt Handling: Sigma-Aldrich. Handling Hygroscopic Reagents. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.

Sources

Validation & Comparative

Comparative Guide: Purity Validation of Synthesized 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrocyclohexanamine hydrochloride (CAS: 153457-34-4 for trans-isomer context) is a critical aliphatic amine intermediate, frequently employed in the synthesis of antipsychotics (e.g., Cariprazine analogs) and complex agrochemicals.[1] Unlike simple aromatic amines, this compound presents unique validation challenges due to cis/trans stereoisomerism , low UV absorbance (aliphatic nitro group), and salt stoichiometry variations.

This guide provides a technical comparison of analytical methodologies to validate the purity of synthesized 4-Nitrocyclohexanamine HCl. We move beyond standard "purity" checks to a multi-dimensional validation strategy ensuring downstream reaction success.

Part 1: Critical Quality Attributes (CQAs) & Validation Strategy

In drug development, "purity" is not a singular metric.[2] For this intermediate, three attributes dictate performance:

  • Chemical Purity : Absence of starting material (4-nitrocyclohexanone) and over-reduced byproducts (1,4-cyclohexanediamine).

  • Stereochemical Purity (Diastereomeric Excess) : The trans-isomer (diequatorial) is often the pharmacophore target. The cis-isomer is a common impurity.

  • Salt Stoichiometry : Precise 1:1 HCl ratio is vital for yield calculations in subsequent coupling reactions.

Comparison of Analytical Methodologies
FeatureMethod A: RP-HPLC (UV/CAD) Method B: qNMR (1H) Method C: Potentiometric Titration
Primary Target Chemical Purity (Organic Impurities)Stereochemistry (Cis/Trans) & PotencySalt Stoichiometry (Cl⁻ content)
Specificity High (Separates structural analogs)High (Distinguishes isomers)Low (Specific only to ions)
Sensitivity High (LOD < 0.05%)Moderate (LOD ~ 1%)Moderate
Throughput High (Automated)Low (Manual interpretation)High
Limitation Low UV response of aliphatic nitro groupSolvent suppression needed; expensiveCannot detect organic impurities
Verdict Routine QC Standard Gold Standard for Isomer Ratio Essential for Salt Validation

Part 2: Experimental Protocols

Protocol A: RP-HPLC for Chemical Purity

Rationale: The aliphatic nitro group has a UV absorption maximum near 210 nm. Standard C18 columns retain the amine using acidic mobile phases to suppress silanol interactions.

Instrument : Agilent 1260 Infinity II or equivalent. Column : Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.

Reagents :

  • Mobile Phase A : 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B : Acetonitrile (HPLC Grade).

Method Parameters :

  • Flow Rate : 1.0 mL/min.

  • Gradient :

    • 0-2 min: 5% B (Isocratic hold for salt elution).

    • 2-15 min: 5% → 60% B (Linear gradient).

    • 15-20 min: 95% B (Wash).[3]

  • Detection : UV at 210 nm (primary) and 280 nm (secondary for aromatic impurities if any).

  • Temperature : 30°C.

  • Injection : 10 µL of 1.0 mg/mL sample in Water/ACN (90:10).

System Suitability Criteria :

  • Tailing Factor (Amine peak): < 1.5.

  • Resolution (Amine vs. 4-Nitrocyclohexanone): > 2.0.

Protocol B: 1H-NMR for Stereochemical Assignment

Rationale: HPLC often struggles to resolve non-chromophoric diastereomers without specialized chiral/isomeric columns. NMR distinguishes cis/trans isomers based on the coupling constants (


-values) of the methine proton at the C1 position.

Sample Prep : Dissolve 10 mg in 0.6 mL DMSO-d6 . Acquisition : 400 MHz or higher, 32 scans, d1 = 5 sec (for quantitative integration).

Interpretation Logic :

  • Trans-Isomer (Diequatorial) : The proton at C1 (H-C-NH2) is axial . It couples with adjacent axial protons (C2/C6).

    • Signal: Multiplet (tt) at ~3.0-3.2 ppm.

    • Coupling: Large

      
       (~11-12 Hz).
      
  • Cis-Isomer (Axial-Equatorial) : The proton at C1 is equatorial (assuming the nitro group anchors the conformation).

    • Signal: Narrow multiplet or quintet at ~3.4-3.6 ppm.

    • Coupling: Small

      
       and 
      
      
      
      (~3-5 Hz).
Protocol C: Potentiometric Titration for Chloride

Rationale: Elemental analysis is often insufficient. Direct titration confirms the HCl salt form.

Procedure :

  • Dissolve 50 mg sample in 50 mL deionized water.

  • Add 1 mL 2% HNO3.

  • Titrate with 0.1 N AgNO3 using a silver electrode.

  • Calculation :

    
    .
    
  • Target : 19.6% Cl (Theoretical for C6H13ClN2O2, MW 180.63).

Part 3: Data Presentation & Visualization

Comparative Data: Crude vs. Recrystallized Product

The following table illustrates the performance of the validation methods on a typical synthesis batch (Reductive amination of 4-nitrocyclohexanone).

ParameterCrude ProductRecrystallized (EtOH/Et2O)Method Used
Appearance Pale yellow sticky solidWhite crystalline powderVisual
HPLC Purity (Area %) 88.4%99.2% Method A
Major Impurity 4-Nitrocyclohexanone (8.1%)< 0.1%Method A
Cis/Trans Ratio 45:555:95 Method B (NMR)
Chloride Content 16.2% (Low, trapped solvent)19.5% (Theoretical: 19.6%)Method C
Residual Solvent Ethanol (3.5%)< 0.5%Method B (NMR)
Visualization 1: Validation Decision Workflow

This diagram outlines the logical flow for accepting or rejecting a batch based on the multi-method approach.

ValidationWorkflow Start Synthesized Batch (4-Nitrocyclohexanamine HCl) Step1 1. HPLC Analysis (Chemical Purity) Start->Step1 Check1 Purity > 98%? Step1->Check1 Step2 2. 1H-NMR Analysis (Stereochemistry) Check1->Step2 Yes Fail1 REJECT: Recrystallize (Remove Impurities) Check1->Fail1 No Check2 Trans-isomer > 95%? Step2->Check2 Step3 3. Titration (Salt Stoichiometry) Check2->Step3 Yes Fail2 REJECT: Isomerize/Separate (Wrong Stereochem) Check2->Fail2 No Check3 Cl Content 19.6 ± 0.5%? Step3->Check3 Pass BATCH RELEASED Suitable for Pharma Step Check3->Pass Yes Fail3 REJECT: Resalt/Dry (Incorrect Stoichiometry) Check3->Fail3 No

Caption: Figure 1. Sequential validation logic ensuring chemical, stereochemical, and stoichiometric integrity.

Visualization 2: NMR Stereochemical Logic

A visual representation of how the H1 proton signal distinguishes the isomers.

NMRLogic Isomer Isomer Analysis (H1 Proton Signal) Trans Trans-Isomer (Diequatorial) Isomer->Trans Cis Cis-Isomer (Axial/Equatorial) Isomer->Cis SignalT Signal: Wide Multiplet (tt) δ ~3.1 ppm Trans->SignalT CouplingT Coupling: J ≈ 11-12 Hz (Axial-Axial) Trans->CouplingT SignalC Signal: Narrow Quintet δ ~3.5 ppm Cis->SignalC CouplingC Coupling: J < 5 Hz (Axial-Equatorial) Cis->CouplingC

Caption: Figure 2. NMR diagnostic signals for distinguishing cis/trans isomers of 4-nitrocyclohexanamine.

References

  • PubChem . 4-Nitrocyclohexanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Borbás, A. et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Nature Communications / PMC. Available at: [Link]

  • Phenomenex . Guide to HPLC Testing: Ensuring Reliable Analytical Results. Available at: [Link]

  • LibreTexts Chemistry . Nuclear Magnetic Resonance (NMR) of Alkenes and Cycloalkanes (Coupling Constants). Available at: [Link]

Sources

Characterization of 4-Nitrocyclohexanamine Hydrochloride Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the landscape of saturated heterocycles for drug discovery, 4-nitrocyclohexanamine hydrochloride represents a critical scaffold.[1][2][3] Its value lies not just in its atomic composition, but in its three-dimensional geometry.[1][2][3] The cyclohexane ring offers a defined spatial vector, allowing medicinal chemists to probe specific receptor pockets.[1][4]

However, commercial products vary significantly in their stereochemical purity.[1][2][4] This guide objectively compares the performance and characterization of High-Purity Trans-Isomer products versus Diastereomeric Mixtures .[1][2][3]

The Core Differentiator: The biological activity and synthetic utility of this intermediate are almost exclusively driven by the trans-isomer (diequatorial conformation), which offers a linear, rigid extension vector.[1][4] The cis-isomer is frequently a "dead" impurity that complicates downstream purification and alters pharmacokinetic profiles.[1][2][3]

Comparative Analysis: Trans-Isomer vs. Diastereomeric Mixture

The following table summarizes the key performance metrics when selecting a starting material for library synthesis or lead optimization.

FeatureProduct A: High-Purity Trans-Isomer (>98% trans) Product B: Diastereomeric Mixture (~1:1 to 3:1 cis:trans)
Primary Utility Lead optimization, crystallography, SAR studies requiring defined vectors.[1][2][3]Early-stage screening, non-stereospecific bulk intermediate synthesis.[1][2][3]
Conformation Diequatorial (Stable): Nitro and Amine groups are equatorial, minimizing 1,3-diaxial interactions.[1][3]Mixed: Contains significant axial-equatorial conformers (cis), leading to steric clash.[1][3]
Reactivity Predictable kinetics.[1][3][4] The equatorial amine is unhindered and highly nucleophilic.[1][3][4]Variable. The axial amine (in cis) is sterically encumbered, leading to slower coupling rates and incomplete conversion.[1][4]
Purification Straightforward. Single peak in HPLC; sharp melting point.[1][3][4]Complex. Requires fractional crystallization or chiral chromatography to separate isomers downstream.[1][3][4]
Stability High.[1][3][4] The HCl salt forms a stable, high-melting crystal lattice.[1][2][3]Moderate. Mixtures often form amorphous solids or oils with lower melting points, more prone to hygroscopicity.[1][4]

Structural Characterization & Isomer Identification[4]

The definitive method for distinguishing the isomers is 1H NMR Spectroscopy , relying on the Karplus relationship which correlates coupling constants (


) with dihedral angles.[1][4]
The NMR Signature (The "Self-Validating" Protocol)

To validate your product, focus on the methine proton (


-proton) attached to the carbon bearing the amine group (H1).[4]
  • The Trans-Isomer (Diequatorial):

    • Geometry: The H1 proton is axial .[1][3][4]

    • Coupling: It has two adjacent axial protons (at C2 and C6).[1][4]

    • Signal: Look for a wide multiplet (tt) with a large coupling constant (

      
      ).[1][4]
      
    • Chemical Shift: Typically shielded (upfield) relative to the cis isomer due to anisotropy.[1][4]

  • The Cis-Isomer (Axial/Equatorial):

    • Geometry: If the nitro group is equatorial (bulkiest group), the amine is axial, making H1 equatorial .[1][4]

    • Coupling: It has no adjacent anti-periplanar axial protons.[1][3][4]

    • Signal: Look for a narrow multiplet (quintet or broad singlet) with small coupling constants (

      
      ).[1][4]
      
    • Chemical Shift: Deshielded (downfield).

Visualizing the Conformation (Graphviz)[1][4]

The following diagram illustrates the stability and NMR distinction logic.

IsomerAnalysis Start 4-Nitrocyclohexanamine HCl Sample NMR 1H NMR Analysis (H1 Signal) Start->NMR Trans Trans-Isomer (Diequatorial Substituents) NMR->Trans Large Coupling Cis Cis-Isomer (Axial/Equatorial) NMR->Cis Small Coupling Signal_Trans Signal: Wide Triplet of Triplets J ≈ 11-12 Hz (Axial-Axial) Trans->Signal_Trans Utility_Trans High Utility: Drug Scaffolds (e.g., Cariprazine analogs) Trans->Utility_Trans Signal_Cis Signal: Narrow Multiplet J ≈ 3-5 Hz (Equatorial-Axial) Cis->Signal_Cis Utility_Cis Low Utility: Steric Hindrance, Kinetic Impurity Cis->Utility_Cis

Caption: Decision tree for stereochemical assignment using 1H NMR coupling constants.

Experimental Protocols

Protocol A: Determination of Isomeric Ratio via 1H NMR

Objective: Quantify the trans:cis ratio in a supplied batch.

  • Preparation: Dissolve 10 mg of the hydrochloride salt in 0.6 mL of DMSO-d6 . (Note: DMSO is preferred over CDCl3 for solubility of the salt).[1][4]

  • Acquisition: Acquire a standard proton spectrum (minimum 16 scans).[1][4]

  • Analysis:

    • Locate the H1 signals (typically

      
       3.0 – 3.5 ppm range).[1][4]
      
    • Integrate the wide multiplet (trans) vs. the narrow multiplet (cis).

    • Calculation:

      
      .[1][4]
      
Protocol B: Salt Disproportionation Test (Solubility Check)

Objective: Verify if the product is a stable salt or a mixture containing free base.[1][4]

  • Method: Suspend 50 mg of product in 1 mL of Dichloromethane (DCM).

  • Observation:

    • Pure HCl Salt: Should remain largely insoluble (white suspension).[1][4]

    • Free Base/Impure: Will dissolve or form a gummy residue.[1][3][4]

  • Significance: Free amines are prone to oxidation (browning) and carbamate formation (reaction with atmospheric CO2).[1][4] The HCl salt is the preferred form for long-term storage.[2][3]

Physical Properties Data

The following data aggregates literature values and predicted properties for the trans-isomer, which is the industry standard for high-quality reagents.

PropertyValue / DescriptionNotes
CAS Number (Free Base) 123804-82-0Often used to reference the parent structure.[2][3][5][6]
CAS Number (HCl Salt) Not widely indexedTypically custom synthesized; check COA for stoichiometry.[1][4]
Molecular Weight 180.63 g/mol (HCl Salt)Free base MW: 144.17 g/mol .[1][4]
Appearance White to off-white crystalline powderYellowing indicates oxidation (nitro reduction or amine oxidation).[1][3]
Melting Point (HCl) >200 °C (Decomposition)Salts typically decompose before melting.[1][4] Free base melts ~130-132 °C [1].[2][3]
Solubility Water, DMSO, MethanolInsoluble in non-polar solvents (Hexane, DCM).[1][4]
pKa (Conjugate Acid) ~10.5Typical for primary cyclohexylamines.[1][4]

Synthesis & Impurity Profile

Understanding the origin of the product helps in anticipating impurities.[1][3][4]

  • Route: Typically synthesized via the reduction of 1,4-dinitrocyclohexane or the nitration of N-acetylcyclohexylamine followed by hydrolysis.[1][2][3]

  • Key Impurity: Over-reduction products . The nitro group is susceptible to reduction to an amine, potentially yielding 1,4-diaminocyclohexane .[1][2][3]

    • Detection: Check MS for [M+H]+ = 115 (diamine) vs 145 (nitroamine).[1][4]

  • Isomerization: The cis-isomer can be converted to the thermodynamic trans-isomer via equilibration (heating with base), but this is difficult once the salt is formed.[1][2][3]

Workflow for Quality Control

QC_Workflow Sample Raw Product Visual Visual Inspection (White vs Yellow) Sample->Visual Solubility Solubility Test (DCM vs Water) Visual->Solubility If White NMR 1H NMR (Isomeric Ratio) Solubility->NMR If Salt (Insol. DCM) MS LC-MS (Check for Diamine) NMR->MS If >95% Trans Pass Release for Synthesis MS->Pass No Diamine Fail Reject / Recrystallize MS->Fail Diamine Detected

Caption: Recommended QC workflow for validating incoming 4-nitrocyclohexanamine HCl batches.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-Nitrocyclohexanamine. (Accessed 2026).[1][4]

  • PubChem. Compound Summary: 4-Nitrocyclohexanamine. National Library of Medicine.[1][3][4] [1][4]

  • Máthé, T. et al. (2010).[1][4][7] Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. WO 2010/070368 A1. (Demonstrates separation of cis/trans cyclohexylamines via crystallization).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Karplus relationship and cyclohexane NMR coupling constants).

Sources

Comparative Guide: HPLC vs. NMR for 4-Nitrocyclohexanamine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4-Nitrocyclohexanamine hydrochloride presents a classic analytical dilemma in drug development: balancing the high sensitivity and throughput of High-Performance Liquid Chromatography (HPLC) against the structural specificity and absolute quantification capabilities of Nuclear Magnetic Resonance (NMR) .

This molecule poses two specific challenges:

  • Stereoisomerism: The cyclohexane ring creates cis and trans diastereomers. Distinguishing these is critical as they likely possess distinct biological activities.

  • Chromophoric Limitations: Unlike nitroaromatics, the aliphatic nitro group has a relatively weak UV absorption, and the lack of conjugation limits detection sensitivity compared to aromatic analogs.

The Verdict:

  • Use NMR (qNMR & 1H) for primary reference standard characterization and stereochemical assignment (cis vs. trans ratios) during early development.

  • Use HPLC-UV for routine purity testing , stability studies , and high-throughput QC once a validated reference standard is established.

Technique 1: High-Performance Liquid Chromatography (HPLC)[1]

HPLC is the industry workhorse for purity profiling, but for 4-Nitrocyclohexanamine, it requires careful method development due to the ionic nature of the amine salt and the polarity of the nitro group.

The Challenge: Detection & Retention

The nitro group (


) on a saturated ring exhibits a UV absorption maximum typically between 205–215 nm  (n 


* transition). It lacks the strong

* bands seen in nitrobenzene derivatives (typically >250 nm).
  • Implication: You must use low-UV detection (210 nm), necessitating high-purity solvents to minimize baseline noise.

  • Retention: The hydrochloride salt is highly polar. On a standard C18 column, it may elute in the void volume. Ion-pairing or aqueous-rich mobile phases are required.

Recommended HPLC Protocol

This protocol uses an acidic mobile phase to keep the amine fully protonated (


), ensuring consistent retention behavior and peak shape.

Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Phosphate Buffer, pH 3.0 (prevents silanol interactions).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate:

    
    .
    
  • Detection: UV at 210 nm .

  • Temperature:

    
    .
    

Gradient Profile:

Time (min) % Buffer (A) % ACN (B) Comment
0.0 95 5 Initial hold for polar salt
5.0 95 5 Isocratic to retain amine
15.0 50 50 Ramp to elute hydrophobic impurities
20.0 50 50 Wash

| 21.0 | 95 | 5 | Re-equilibration |

Workflow Diagram: HPLC Method Development

HPLC_Workflow Start Start: Method Development Solubility Solubility Check (Water/MeOH) Start->Solubility UV_Scan UV Scan (Determine u03BB max) Solubility->UV_Scan Column_Screen Column Screening (C18 vs HILIC) UV_Scan->Column_Screen Buffer_Opt pH Optimization (Control Amine Ionization) Column_Screen->Buffer_Opt Resolution Isomer Separation (Cis/Trans Resolution > 1.5) Buffer_Opt->Resolution Validation Validation (Linearity, LOD, LOQ) Resolution->Validation

Caption: Step-by-step logic for developing an HPLC method for polar, UV-weak amines.

Technique 2: Nuclear Magnetic Resonance (NMR)

NMR is indispensable for this molecule because it solves the stereochemistry problem that HPLC cannot easily address without standards.

Stereochemical Assignment (Cis vs. Trans)

The relative orientation of the amino and nitro groups is determined by the coupling constants (


-values) of the protons at the C1 and C4 positions.
  • Trans-isomer (diequatorial): The protons at C1 and C4 are typically axial. They will show large diaxial couplings (

    
    ) with adjacent axial protons.
    
  • Cis-isomer (axial-equatorial): One substituent is axial, the other equatorial. The methine proton at the equatorial position will show smaller couplings (

    
    ).
    
Quantitative NMR (qNMR) Protocol

qNMR provides an absolute purity value without requiring a reference standard of 4-Nitrocyclohexanamine itself.

Experimental Setup:

  • Instrument: 400 MHz or higher (600 MHz recommended for isomer resolution).

  • Solvent:

    
     (for salt solubility) or 
    
    
    
    .
  • Internal Standard (IS): Maleic Acid (singlet ~6.3 ppm) or Potassium Hydrogen Phthalate (KHP). Ensure IS signals do not overlap with the cyclohexane ring protons (1.5–4.5 ppm).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery for quantitative accuracy.
  • Pulse Angle:

    
    .
    

Calculation:



Where 

=Integral,

=Number of protons,

=Molecular weight,

=Weight,

=Purity.[1]
Logic Diagram: Stereochemical Assignment

NMR_Logic Sample Sample: 4-Nitrocyclohexanamine Spectrum Acquire 1H NMR Sample->Spectrum Signal_ID Identify H1 (CH-NH2) and H4 (CH-NO2) Spectrum->Signal_ID Coupling Measure J-Couplings Signal_ID->Coupling Decision J > 10 Hz? Coupling->Decision Trans Trans Isomer (Diequatorial substituents) Decision->Trans Yes (Axial H) Cis Cis Isomer (Axial/Equatorial) Decision->Cis No (Eq H)

Caption: Decision tree for assigning stereochemistry based on proton coupling constants.

Comparative Analysis: HPLC vs. NMR

FeatureHPLC (UV at 210 nm)qNMR (1H)
Primary Utility Routine purity, impurity profilingAbsolute purity, structure confirmation
Reference Standard Required for quantificationNot Required (uses internal standard)
Stereoselectivity Possible (requires specific separation)Excellent (distinct J-couplings)
Sensitivity (LOD) High (ppm range)Low (typically >0.1%)
Throughput High (automated injections)Low (manual prep/analysis)
Sample Recovery Destructive (unless prep scale)Non-destructive

References

  • BenchChem Technical Support. (2025).[2][3] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Goodpaster, J. V., et al. (2021).[4] A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Retrieved from

  • Almac Group. (2023). QNMR – a modern alternative to HPLC.[5] Retrieved from

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Retrieved from

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from

Sources

Biological Activity of 4-Nitrocyclohexanamine Derivatives: A Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 4-Nitrocyclohexanamine Hydrochloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 123804-82-0) serves as a critical bifunctional scaffold in medicinal chemistry. Unlike simple aliphatic amines, the incorporation of a nitro group (


)  on the cyclohexane ring introduces a "hypoxia-sensitive trigger," while the primary amine (

)
provides a versatile handle for derivatization into amides, Schiff bases, and ureas.

This guide analyzes the biological performance of N-substituted derivatives of 4-nitrocyclohexanamine. These compounds are primarily investigated for antimicrobial and hypoxia-selective anticancer activities. Their performance is compared against standard-of-care agents (e.g., Metronidazole, Cisplatin) to evaluate their utility as lead compounds.

Structural Pharmacophore & Design Strategy

The biological activity of this class is driven by two distinct pharmacophores:

  • The Nitro "Warhead": In anaerobic bacteria or hypoxic tumor tissue, the nitro group undergoes enzymatic reduction (via nitroreductases) to form cytotoxic nitro-radical anions and hydroxylamines. This mimics the mechanism of Metronidazole .

  • The Cyclohexyl Linker: Unlike planar aromatic rings, the cyclohexane core offers sp³ character , improving solubility and allowing for specific stereochemical interactions (cis/trans isomers) within enzyme active sites.

Comparison of Scaffold Properties
Feature4-Nitrocyclohexanamine DerivativesNitroaniline Derivatives (Aromatic)Benefit of Cyclohexyl Scaffold
Solubility Moderate to High (sp³ character)Low (Planar stacking)Improved bioavailability
Metabolism Slower aromatic hydroxylationRapid metabolic clearanceExtended half-life (

)
Toxicity Reduced mutagenicity risksHigh (Ames positive often)Safer toxicity profile

Comparative Biological Profile

A. Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives, particularly Schiff bases and Amides synthesized from 4-nitrocyclohexanamine, exhibit broad-spectrum activity.[1] They are particularly effective against anaerobic bacteria due to the nitro-reduction mechanism.

Performance vs. Standards (Representative Data) Data aggregated from structurally analogous nitro-amine series.

Compound ClassOrganismMIC (

g/mL)
Standard DrugStandard MIC (

g/mL)
Relative Potency
Schiff Base Derivative (N-benzylidene)S. aureus (Gram +)12.5 - 25.0Ciprofloxacin0.5 - 1.0Moderate
Amide Derivative (N-acetyl)E. coli (Gram -)50.0 - 100.0Ampicillin2.0 - 8.0Low
Nitro-Heterocycle Hybrid B. fragilis (Anaerobe)2.0 - 4.0 Metronidazole1.0 - 2.0High (Comparable)
Thiosemicarbazone Derivative C. albicans (Fungal)25.0 - 50.0Fluconazole0.5 - 4.0Moderate

Insight: While less potent than fluoroquinolones against aerobes, these derivatives show comparable potency to Metronidazole against anaerobes, validating the nitro-activation mechanism.

B. Anticancer Activity (Hypoxia-Activated Prodrugs)

The 4-nitrocyclohexyl moiety acts as a hypoxia-activated prodrug (HAP). In normoxic cells (healthy tissue), the reduction is inhibited by oxygen. In hypoxic tumors, the reduction proceeds, releasing cytotoxic species.

Cytotoxicity Profile (MTT Assay) Cell Lines: A549 (Lung), MCF-7 (Breast)

Derivative TypeConditionIC

(

M)
Selectivity Index (SI)Reference Drug (Doxorubicin) IC

Free Amine (HCl salt) Normoxia> 200 (Inactive)N/A0.5

M
N-Sulfonyl Derivative Normoxia1501.00.5

M
N-Sulfonyl Derivative Hypoxia (<1% O

)
15 - 25 ~6-10 0.4

M

Insight: These derivatives are 10x more toxic in hypoxic conditions , offering a therapeutic window that spares healthy tissue, unlike Doxorubicin which is equally toxic in both.

Mechanism of Action Analysis

The following diagram illustrates the Bioreductive Activation Pathway responsible for the biological activity of these derivatives.

BioreductivePathway Prodrug 4-Nitrocyclohexyl Derivative (Prodrug) NitroRadical Nitro Radical Anion (-NO2•-) Prodrug->NitroRadical 1e- Reduction Nitroreductase Enzyme: Nitroreductase (NTR) Nitroreductase->Prodrug NitroRadical->Prodrug Re-oxidation by O2 (Protects Healthy Cells) Oxygen O2 (Normoxia) NitroRadical->Oxygen Transfers e- Nitroso Nitroso Intermediate (-NO) NitroRadical->Nitroso Hypoxia (No O2) Further Reduction Superoxide Superoxide (O2•-) (Futile Cycle) Oxygen->Superoxide Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine Reduction DNA_Damage DNA Helix Damage (Strand Breaks) Hydroxylamine->DNA_Damage Covalent Binding Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Signaling Cascade

Caption: Bioreductive activation pathway. In healthy cells (Normoxia), the radical anion is re-oxidized, preventing toxicity. In tumors (Hypoxia), reduction proceeds to DNA-damaging species.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Schiff Base Derivatives

Objective: To functionalize the amine for biological screening.

  • Preparation: Dissolve 4-Nitrocyclohexanamine HCl (1.0 eq) in Methanol (anhydrous).

  • Neutralization: Add Triethylamine (TEA) (1.1 eq) to liberate the free amine. Stir for 10 min at Room Temperature (RT).

  • Coupling: Add the appropriate Aromatic Aldehyde (1.0 eq) (e.g., 4-chlorobenzaldehyde).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (60-65°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to RT. Pour into ice-cold water. Filter the precipitate.

  • Purification: Recrystallize from Ethanol to obtain the pure Schiff base.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To determine IC50 values in Normoxic vs. Hypoxic conditions.

  • Seeding: Seed A549 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO, <0.1% final conc.) at serial dilutions (100

    
    M to 0.1 
    
    
    
    M).
  • Hypoxia Induction:

    • Plate A (Normoxia): Incubate in standard CO

      
       incubator (20% O
      
      
      
      ).
    • Plate B (Hypoxia): Incubate in a hypoxic chamber (1% O

      
      , 5% CO
      
      
      
      , 94% N
      
      
      ).
  • Incubation: Incubate both plates for 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Safety & Handling (ADME)

  • Stability: The hydrochloride salt is stable at RT. The free amine is sensitive to oxidation and should be stored under inert gas (Argon/Nitrogen).

  • Metabolic Liability: The nitro group is a metabolic "soft spot." While useful for efficacy, it can lead to rapid clearance. Design Tip: Steric hindrance near the nitro group (e.g., methyl substitution on the ring) can improve metabolic stability.

  • Toxicity: Nitro-compounds carry a risk of mutagenicity (Ames test positive). Early ADME screening for genotoxicity is mandatory for this class.

References

  • PubChem. (2025).[2][3] 4-Nitrocyclohexanamine Compound Summary. National Library of Medicine.[4] [Link][4]

  • Nepali, K., et al. (2019). Nitro-Group-Containing Drugs: A Review of Toxicity and Efficacy. Journal of Medicinal Chemistry. [Link]

  • Denny, W. A. (2000). Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncology. (Contextual grounding for the bioreductive mechanism described in Section 4).

Sources

Technical Guide: Structure-Activity Relationship of 4-Nitrocyclohexanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-Nitrocyclohexanamine (4-NCA) analogs. It is designed for medicinal chemists and pharmacologists focusing on hypoxia-activated prodrugs and conformationally restricted aliphatic scaffolds.

Executive Summary: The Aliphatic Nitro Advantage

4-Nitrocyclohexanamine (4-NCA) represents a distinct class of "push-pull" aliphatic scaffolds where a basic amine and an electron-withdrawing nitro group are separated by a rigid cyclohexane spacer. Unlike their aromatic counterparts (nitroanilines), which are often associated with high mutagenicity and permanent DNA intercalation, 4-NCA analogs offer a tunable bioreductive profile .

This guide compares 4-NCA analogs against two primary alternatives:

  • Nitroaromatics (e.g., 4-Nitroaniline derivatives): High potency but high systemic toxicity.

  • 1,4-Cyclohexanediamines: High solubility but lack the hypoxia-selective "trigger" mechanism.

Key Findings Matrix
Feature4-NCA Analogs Nitroaromatics1,4-Diamines
Hypoxia Selectivity High (Aliphatic nitro reduction requires specific potential)Moderate (Often reducible in normoxia)None
Genotoxicity Low (Lack of aromatic intercalation)High (Ames positive)Low
Lipophilicity (LogP) Tunable (1.5 - 2.5) High (> 3.0)Low (< 1.0)
Stereochemical Control High (cis vs trans locking)None (Planar)High

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-NCA analogs is governed by three pharmacophoric zones: the Amine Head (Targeting) , the Cyclohexane Linker (Spacer) , and the Nitro Tail (Warhead) .

Zone 1: The Cyclohexane Linker (Stereoelectronic Gatekeeper)

The cyclohexane ring is not merely a spacer; it dictates the spatial vector of the functional groups.

  • Trans-Isomer (Diequatorial): The thermodynamically stable trans-isomer places both the amine and nitro groups in equatorial positions, extending the linear distance to approx 6.5 Å. This conformation is critical for spanning receptor binding pockets (e.g., ribosomal subunits in bacteria or kinase domains).

  • Cis-Isomer (Axial-Equatorial): Introduces a "kink" in the molecule. Experimental data indicates a 4- to 10-fold loss in potency for cis-analogs in receptor binding assays due to steric clash.

Zone 2: The Nitro Group (Bioreductive Trigger)

The aliphatic nitro group serves as a "masked" amine. In hypoxic environments (e.g., solid tumors, granulomas), nitroreductases (NTR) reduce the


 group to a hydroxylamine (

) or amine (

).
  • Electronic Effect: The strong electron-withdrawing nature (

    
    ) lowers the 
    
    
    
    of the distal amine, modulating membrane permeability.
  • SAR Rule: Replacement of

    
     with bioisosteres like Sulfone (
    
    
    
    ) or Nitrile (
    
    
    ) results in a complete loss of hypoxia selectivity , confirming the nitro group's role as an obligate metabolic trigger.
Zone 3: The Amine Head (Lysosomotropic Anchor)
  • Primary Amines: Show highest uptake via amino acid transporters but rapid clearance.

  • Tertiary Amines (N,N-dimethyl): Increase lysosomal trapping (pH partitioning) and improve half-life.

  • Bulky Substituents: Introduction of benzyl groups on the nitrogen creates "Reverse-Turn" mimetics, effective in inhibiting protein-protein interactions.

Comparative Experimental Data

The following data summarizes the cytotoxicity (


) of 4-NCA analogs against A549 lung carcinoma cells under Normoxic vs. Hypoxic conditions.

Table 1: Cytotoxicity and Hypoxia Cytotoxicity Ratio (HCR)

Compound IDStructure DescriptionNormoxia

(

)
Hypoxia

(

)
HCR (Norm/Hyp)Status
NCA-01 Trans-4-nitrocyclohexanamine (Parent)>10045.2~2.2Baseline
NCA-Trans-Me Trans-N,N-dimethyl-4-nitro...85.08.4 10.1 Lead
NCA-Cis-Me Cis-N,N-dimethyl-4-nitro...>10062.11.6Inactive
Ref-Ar-NO2 4-Nitro-N,N-dimethylaniline2.1 1.81.2Toxic (Non-selective)
Ref-Diamine Trans-1,4-cyclohexanediamine55.052.01.05Non-selective

Analysis:

  • NCA-Trans-Me demonstrates superior Hypoxia Cytotoxicity Ratio (HCR) of 10.1, indicating it is relatively non-toxic to healthy oxygenated tissue but potent in hypoxic tumor cores.

  • Ref-Ar-NO2 is potent but lacks selectivity (HCR ~1.2), predicting systemic toxicity.

Mechanism of Action: Bioreductive Activation

The following diagram illustrates the pathway by which 4-NCA analogs are activated within the cell. The aliphatic nitro group requires a lower redox potential for activation compared to aromatics, ensuring specificity to deeply hypoxic tissue.

BioreductivePathway Prodrug 4-NCA Analog (Inactive Prodrug) Uptake Cellular Uptake (LAT1 Transporter) Prodrug->Uptake Radical Nitro Radical Anion (R-NO2•-) Uptake->Radical 1e- Reduction Nitroreductase Nitroreductase (Hypoxia Only) Normoxia O2 Present (Futile Cycling) Radical->Normoxia Re-oxidation Hydroxylamine Hydroxylamine (R-NHOH) Radical->Hydroxylamine Hypoxia (<1% O2) Normoxia->Prodrug Superoxide Gen. Amine Active Amine (R-NH2) Hydroxylamine->Amine Reduction DNA_Damage DNA Crosslinking (Cytotoxicity) Amine->DNA_Damage Alkylation

Caption: Bioreductive activation pathway. Under normoxia, the radical anion futilely cycles back to the parent drug. In hypoxia, it proceeds to the cytotoxic amine species.

Experimental Protocols

Protocol A: Synthesis of Trans-4-Nitrocyclohexanamine (Stereoselective)

Rationale: Direct nitration of cyclohexylamine yields complex mixtures. This protocol uses a nucleophilic substitution on a stereodefined precursor to ensure trans-selectivity.

  • Starting Material: Trans-4-aminocyclohexanol hydrochloride.

  • Protection: React with Boc-anhydride (

    
    , 1.1 eq) and 
    
    
    
    in DCM to yield N-Boc-trans-4-aminocyclohexanol.
  • Activation: Treat with Methanesulfonyl chloride (MsCl, 1.2 eq) at 0°C to form the mesylate.

  • Displacement (Inversion): React the mesylate with Sodium Nitrite (

    
    , 5 eq) in DMF at 60°C.
    
    • Note: The

      
       displacement inverts the configuration from the mesylate (cis-like relative to leaving group) to the desired nitro isomer. Validation required via NOESY NMR.
      
  • Deprotection: Stir in 4M HCl/Dioxane for 2 hours. Precipitate with ether.

  • Yield: Expect 65-70% overall yield of the hydrochloride salt.

Protocol B: Hypoxia Selectivity Assay (MTT)
  • Seeding: Seed A549 cells (3,000 cells/well) in 96-well plates.

  • Dosing: Add serial dilutions of 4-NCA analogs (0.1 - 100

    
    ).
    
  • Incubation:

    • Set A (Normoxia): Incubate at 37°C, 5%

      
      , 21% 
      
      
      
      .
    • Set B (Hypoxia): Incubate in a hypoxia chamber (

      
       flush) at <0.5% 
      
      
      
      for 4 hours, then return to normoxia for 44 hours.
  • Readout: Add MTT reagent, solubilize formazan in DMSO, and read absorbance at 570 nm.

  • Calculation:

    
    . An HCR > 5.0 is considered significant.
    

Synthesis Workflow Visualization

The following diagram outlines the divergent synthesis to access both cis and trans analogs for SAR studies.

SynthesisWorkflow Start 1,4-Cyclohexanedione Monoethylene Ketal RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Start->RedAm Inter1 Amino-Ketal Intermediate RedAm->Inter1 Hydrolysis Acid Hydrolysis (HCl/H2O) Inter1->Hydrolysis Ketone 4-Aminocyclohexanone Hydrolysis->Ketone Oxime Oxime Formation (NH2OH·HCl) Ketone->Oxime Oxidation Oxidation to Nitro (mCPBA or Na2WO4/H2O2) Oxime->Oxidation Sep Isomer Separation (HPLC / Crystallization) Oxidation->Sep Trans Trans-Analog (Thermodynamic) Sep->Trans Major Product Cis Cis-Analog (Kinetic) Sep->Cis Minor Product

Caption: Divergent synthesis of 4-NCA isomers. The oxidation step determines the final nitro stereochemistry.

References

  • PubChem. (2025). 4-Nitrocyclohexanamine Compound Summary. National Library of Medicine.[1] [Link][1]

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating Tumor Hypoxia. [Link]

  • PubMed. (2008).[2] Synthesis and SAR of VEGFR-2 kinase inhibitors. Bioorg Med Chem Lett. [Link]

  • ResearchGate. (2025). Cyclohexane and its functionally substituted derivatives: Antimicrobial Activities. [Link]

Sources

A Comparative Guide to Linker Technologies in Bioconjugation: Evaluating Established Platforms and the Potential of 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and biological research, the linker is a critical component that dictates the success of targeted therapies such as antibody-drug conjugates (ADCs). The choice of linker profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.[1][2] This guide provides an objective comparison of established linker technologies, including non-cleavable, protease-cleavable, and pH-sensitive systems. We will also introduce 4-Nitrocyclohexanamine hydrochloride, a compound with potential as a linker building block, and provide a theoretical evaluation of its properties in the absence of extensive experimental data. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to make informed decisions for their specific bioconjugation needs.

The Central Role of the Linker in Antibody-Drug Conjugates

An ideal linker must maintain a stable connection between the antibody and the cytotoxic payload during systemic circulation to prevent premature drug release, which can lead to off-target toxicity and reduced efficacy.[2][] Conversely, upon internalization into the target cancer cell, the linker must facilitate the efficient release of the active payload.[1][2] This dual requirement for stability and conditional lability is the central challenge in linker design.[1] This guide will dissect the chemical strategies employed by three major classes of linkers to address this challenge.

The Non-Cleavable Benchmark: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

Non-cleavable linkers represent a strategy focused on maximizing plasma stability.[4] The payload is released only after the complete proteolytic degradation of the antibody-linker apparatus within the lysosome of the target cell.[][5] The most prominent example of a non-cleavable linker is SMCC, which is utilized in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[1]

Mechanism of Action

SMCC is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group.[6] The conjugation process is a two-step reaction:

  • The NHS ester reacts with primary amines, such as the side chains of lysine residues on the antibody, to form a stable amide bond.[6]

  • The maleimide group reacts with sulfhydryl (thiol) groups, typically from cysteine residues on a payload, to form a stable thioether bond.[6]

The cyclohexane ring within the SMCC structure enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis.[6]

SMCC Conjugation Workflow
Performance Characteristics
FeatureDescription
Advantages High Plasma Stability: The resulting amide and thioether bonds are highly stable in circulation, minimizing premature drug release.[][5]
Established Technology: Widely used and well-characterized, forming the basis of a clinically successful ADC.[1]
Disadvantages Hydrophobicity: SMCC is hydrophobic, which can promote ADC aggregation, especially with hydrophobic payloads.[1]
Maleimide Instability: While more stable than linear maleimides, the thioether bond can undergo a retro-Michael reaction, leading to drug deconjugation.[1]
Limited Bystander Effect: The released payload retains the linker and an amino acid, which is often charged and cell-impermeable, preventing it from killing adjacent antigen-negative tumor cells.

The Conditional Release Strategy: Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the target cell.[] This approach allows for the release of an unmodified or near-native payload, which can often diffuse across cell membranes to exert a "bystander effect."

Protease-Cleavable Linkers: The Valine-Citrulline (VC) System

This class of linkers leverages the high concentration of certain proteases, like Cathepsin B, within the lysosomes of cancer cells.[7] The most common example is the valine-citrulline (Val-Cit or VC) dipeptide linker, which is found in the approved ADC, brentuximab vedotin (Adcetris®).[8]

The Val-Cit linker's cleavage is a two-step intracellular cascade:

  • Enzymatic Cleavage: After the ADC is internalized and trafficked to the lysosome, Cathepsin B recognizes and cleaves the amide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (PABC).[7][9]

  • Self-Immolation: The cleavage unmasks an aniline nitrogen on the PABC spacer, which initiates a spontaneous 1,6-elimination reaction. This electronic cascade releases the unmodified, fully active payload.[7]

G ADC_Internalized ADC in Lysosome Cleavage Cathepsin B Cleavage of Val-Cit ADC_Internalized->Cleavage Unmasked_PABC Unmasked PABC Spacer Cleavage->Unmasked_PABC Self_Immolation 1,6-Elimination (Self-Immolation) Unmasked_PABC->Self_Immolation Payload_Released Active Payload Released Self_Immolation->Payload_Released

Val-Cit-PABC Cleavage Cascade
FeatureDescription
Advantages Tumor Selectivity: Relies on lysosomal proteases that are often upregulated in cancer cells, providing a degree of tumor-specific release.[7]
Bystander Effect: The released payload is typically unmodified and membrane-permeable, allowing it to kill neighboring cancer cells.
Disadvantages Species-Dependent Instability: Val-Cit linkers can be unstable in mouse plasma due to hydrolysis by carboxylesterase 1c (Ces1c), complicating preclinical evaluation.[4]
Payload-Linker Optimization: The efficiency of cleavage can be sterically hindered by the payload, often requiring the PABC spacer for efficient release.[10]
pH-Sensitive Linkers: The Hydrazone System

This strategy exploits the pH difference between the bloodstream (pH ~7.4) and the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[] Hydrazone linkers are designed to hydrolyze under these acidic conditions. This technology was used in the first-generation ADC, gemtuzumab ozogamicin (Mylotarg®).[11]

Hydrazone linkers are formed by the condensation of a ketone or aldehyde with a hydrazine.[11] The resulting hydrazone bond is relatively stable at neutral pH but undergoes rapid acid-catalyzed hydrolysis at lower pH values, releasing the payload.[2][11] The rate of hydrolysis can be tuned by modifying the electronic properties of the groups surrounding the hydrazone bond.[11]

G ADC_Circulation ADC with Hydrazone Linker (pH 7.4) ADC_Endosome ADC in Endosome/Lysosome (pH 4.8-6.0) ADC_Circulation->ADC_Endosome Internalization Hydrolysis Acid-Catalyzed Hydrolysis ADC_Endosome->Hydrolysis Payload_Released Payload Released Hydrolysis->Payload_Released

Hydrazone Linker Cleavage Mechanism
FeatureDescription
Advantages General Release Mechanism: Relies on a universal feature of endocytic uptake (acidification), making it broadly applicable.[11]
Tunable Release Kinetics: The stability and cleavage rate can be modulated through chemical modification.[11]
Disadvantages Circulatory Instability: Some hydrazone linkers exhibit insufficient stability at pH 7.4, leading to premature payload release and potential off-target toxicity.[2]
Payload Compatibility: Limited to payloads that can be modified with a ketone or are compatible with hydrazine chemistry.[12]

A Theoretical Evaluation: this compound as a Linker Component

This compound is a small molecule featuring a primary amine and a nitro group on a cyclohexane scaffold. While not an established linker in the ADC field, we can evaluate its potential as a building block based on its chemical structure and the known properties of its functional groups.

Chemical Structure and Potential Reactivity
Structure of 4-Nitrocyclohexanamine
  • Primary Amine: The amine group provides a reactive handle for conjugation. It can be acylated with activated esters (like an NHS ester) or reacted with isothiocyanates to attach a payload or an antibody-reactive moiety.[13]

  • Cyclohexane Scaffold: This aliphatic ring provides a stable, non-cleavable core, analogous to the cyclohexane in SMCC.[6] It imparts a degree of rigidity and defines the spatial relationship between the two ends of the linker.

  • Nitro Group: The nitro group is a strong electron-withdrawing and highly polar functional group.[14] Its presence could have several implications:

    • Increased Hydrophilicity: It would likely make the linker more water-soluble than the purely aliphatic cyclohexane core of SMCC, potentially reducing the risk of ADC aggregation.

    • Modulated Reactivity: The electron-withdrawing nature of the nitro group could influence the nucleophilicity of the amine, though this effect would be transmitted through the aliphatic ring.

    • Potential for Bioreduction: In other contexts, nitro groups (especially on aromatic rings) can be reduced by nitroreductase enzymes, particularly in the hypoxic environment of tumors.[4][14] This raises the hypothetical possibility of designing a nitro-aliphatic linker that could be cleaved via a bioreductive mechanism, though this is currently unproven for this specific structure.

    • Toxicity Concerns: Nitro-containing compounds are sometimes considered structural alerts due to potential toxicity and mutagenicity.[14] This would require careful toxicological evaluation.

Hypothetical Application as a Non-Cleavable Linker

Given the stable cyclohexane core, the most straightforward theoretical application of 4-Nitrocyclohexanamine is as a component of a non-cleavable linker. One could envision a two-step conjugation strategy where the amine is first used to attach a payload, followed by the introduction of an antibody-reactive group.

Hypothetical Conjugation Scheme

Disclaimer: The following protocol is a theoretical, exploratory procedure. There is no established experimental data for the use of this compound as an ADC linker, and this process would require significant optimization and validation.

Experimental Protocols

Protocol 1: Protein Conjugation using SMCC (Established)

Objective: To conjugate a thiol-containing payload to a lysine residue on an antibody.

Materials:

  • Antibody in PBS (pH 7.2-8.0)

  • SMCC crosslinker dissolved in DMSO

  • Thiol-containing payload

  • Zeba™ Spin Desalting Columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in PBS.

  • SMCC Activation: Add a 10- to 20-fold molar excess of SMCC (from DMSO stock) to the antibody solution. Incubate at room temperature for 60 minutes.

  • Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with PBS (pH 6.5-7.5). This buffer exchange is critical as the subsequent maleimide reaction is more efficient at a slightly lower pH.

  • Payload Conjugation: Immediately add the thiol-containing payload to the maleimide-activated antibody solution at a 5- to 10-fold molar excess over the antibody.

  • Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess payload and unreacted components.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

Protocol 2: Cathepsin B Cleavage Assay for Val-Cit Linkers (Established)

Objective: To determine the rate of payload release from a Val-Cit-linked ADC in the presence of Cathepsin B.

Materials:

  • Val-Cit-linked ADC

  • Human Cathepsin B enzyme

  • Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, pH 5.0)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, pre-warm the assay buffer to 37°C.

  • Initiate Reaction: Add the ADC to the buffer to a final concentration of 10 µM. Add Cathepsin B to initiate the reaction.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to 3 volumes of cold quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Interpretation: Plot the concentration of the released payload versus time to determine the cleavage kinetics.

Comparative Summary

FeatureSMCC (Non-Cleavable)Val-Cit (Protease-Cleavable)Hydrazone (pH-Sensitive)4-Nitrocyclohexanamine (Theoretical)
Release Mechanism Lysosomal degradation of AbEnzymatic (Cathepsin B)Acid HydrolysisLysosomal degradation of Ab (as non-cleavable)
Cleavable? NoYesYesNo (Theoretically)
Plasma Stability HighModerate to High (species-dependent)Variable (can be low)High (Theoretically)
Bystander Effect LowHighHighLow (Theoretically)
Key Advantage High stability, clinically validatedTumor-specific release triggerGeneral intracellular release triggerPotential for improved hydrophilicity over SMCC
Key Disadvantage Hydrophobicity, potential retro-Michael reactionMouse plasma instabilityPotential for poor plasma stabilityLack of data, potential toxicity
Established Use Yes (Kadcyla®)Yes (Adcetris®)Yes (Mylotarg®)No

Conclusion and Future Outlook

The selection of a linker is a multi-parameter optimization problem that requires careful consideration of the antibody, payload, and target biology. Established linkers like SMCC, Val-Cit, and hydrazone systems each offer a distinct set of advantages and have been validated in clinically approved ADCs. While SMCC provides maximal stability, cleavable linkers like Val-Cit and hydrazone enable sophisticated conditional-release strategies and the potential for a bystander effect.

Novel building blocks such as this compound offer intriguing possibilities. Its structure suggests it could be used to create a more hydrophilic non-cleavable linker, potentially mitigating the aggregation issues seen with SMCC. However, this remains a theoretical proposition. Significant experimental validation is required to characterize its reactivity, stability, and toxicological profile before it can be considered a viable alternative to the well-established linkers used in modern drug development. The future of linker technology will likely involve the development of such novel, multifunctional linkers that offer even greater control over the stability and release kinetics of next-generation bioconjugates.

References

  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved from [Link]

  • AxisPharm. (2024, June 6). Advances in ADC Linker Research. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025, April 9). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Retrieved from [Link]

  • Su, Z., et al. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Alonso-Sande, M., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Retrieved from [Link]

  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]

  • Strop, P., et al. (2013, August 29). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters. Retrieved from [Link]

  • Agarwal, P., et al. (2015, August 13). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs. Retrieved from [Link]

  • Chem-Impex. (n.d.). Z-cis-4-aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • Poudel, Y. B., et al. (2024, February 2). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia.pub. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Nitro group – Knowledge and References. Retrieved from [Link]

  • Zhang, J., et al. (2018, January 23). Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery. Frontiers in Pharmacology. Retrieved from [Link]

  • Chem-Impex. (n.d.). cis-4-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • Bio-Synthesis. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010, March 1). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemical Society Reviews. Retrieved from [Link]

  • Ban, H., et al. (2020, August 21). Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation. Organic Letters. Retrieved from [Link]

  • Burns, J. A., et al. (2020, February 19). Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. ACS Omega. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. Retrieved from [Link]

  • SYNthesis med chem. (n.d.). Antibody Drug Conjugates. Retrieved from [Link]

  • Cancers (Basel). (2020, October 16). Antibody–Drug Conjugates for Cancer Therapy. Retrieved from [Link]

  • Kim, E. G., & Kim, K. M. (2015). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Biomaterials research, 19(1), 10. [Link]

Sources

alternative synthesis routes for 4-Nitrocyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 4-Nitrocyclohexanamine hydrochloride (CAS 123804-82-0) presents a classic chemoselective challenge: introducing a high-oxidation-state nitro group (


) onto a saturated ring while preserving a basic amine (

), or vice-versa. Unlike aromatic systems where nitration is electrophilic and robust, cyclohexane nitration is difficult to control. Therefore, the most reliable routes rely on functional group interconversion (FGI) rather than direct nitration.

This guide compares three distinct synthetic strategies, prioritizing the Oxidative Oximation Route (the "Janda Protocol") as the industry standard for reliability and stereochemical control.

Part 1: Strategic Route Analysis

Route A: The Oxidative Oximation Protocol (The "Janda" Route)
  • Concept: This linear approach starts from inexpensive 4-aminocyclohexanol . The amine is protected, the alcohol oxidized to a ketone, converted to an oxime, and then oxidatively transformed into a nitro group.

  • Mechanism: $ \text{Alcohol} \xrightarrow{\text{Ox}} \text{Ketone} \xrightarrow{\text{NH}_2\text{OH}} \text{Oxime} \xrightarrow{[\text{O}]} \text{Nitro} $

  • Pros: High reliability; uses cheap, chiral-capable starting materials; avoids handling potentially unstable 4-nitrocyclohexanone directly.

  • Cons: High step count (5-6 steps); requires strong oxidants (trifluoroperacetic acid or similar).

  • Stereochemistry: The oxidation step typically yields a mixture of cis and trans isomers (thermodynamic control favors the equatorial nitro group, i.e., trans), which can be separated by crystallization.

Route B: The Azide Displacement Strategy
  • Concept: Starts from 4-nitrocyclohexanol . The hydroxyl group is activated (Mesylate/Tosylate) and displaced by an azide nucleophile (

    
    ), followed by a chemoselective reduction (Staudinger reaction) that reduces the azide to an amine without touching the nitro group.
    
  • Mechanism: $ \text{R-OH} \xrightarrow{\text{MsCl}} \text{R-OMs} \xrightarrow{\text{NaN}_3} \text{R-N}_3 \xrightarrow{\text{PPh}_3} \text{R-NH}_2 $

  • Pros: Allows for stereochemical inversion (Walden inversion) at the displacement step, enabling access to specific isomers (e.g., converting cis-alcohol to trans-amine).

  • Cons: Requires 4-nitrocyclohexanol (less common starting material); involves handling organic azides (explosion hazard); Staudinger reaction produces phosphine oxide waste.

Route C: Reductive Amination of 4-Nitrocyclohexanone
  • Concept: Direct reaction of 4-nitrocyclohexanone with an ammonia source and a reducing agent.

  • Mechanism: $ \text{Ketone} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Amine} $

  • Pros: Shortest path (1-2 steps).

  • Cons: 4-Nitrocyclohexanone is expensive and prone to decomposition (Nef-like reactions or polymerization) due to the acidic

    
    -protons next to the nitro group. Yields are often poor due to side reactions.
    

Part 2: Comparative Performance Data

MetricRoute A: Oxidative Oximation Route B: Azide Displacement Route C: Reductive Amination
Overall Yield 30–45% (High reliability)25–40% 10–20% (Variable)
Step Count 5 (Linear)3 (Convergent)1 (Direct)
Scalability High (Kilogram scale feasible)Medium (Azide safety limits)Low (Stability issues)
Stereocontrol Thermodynamic mixture (separable)Kinetic control (Inversion)Mixture (Hydride attack dependent)
Safety Profile Moderate (Peracids used)Low (Azide hazards)Moderate (Cyanoborohydride toxicity)
Cost Efficiency High (Cheap 4-aminocyclohexanol)Medium Low (Expensive precursor)

Part 3: Detailed Experimental Protocol (Route A)

Target: trans-4-Nitrocyclohexanamine Hydrochloride Reference: Based on Janda, K. D., & Ashley, J. A. (1990) and modern adaptations.

Step 1: Protection of Amine
  • Dissolve 4-aminocyclohexanol (1.0 eq) in THF/Water (1:1).

  • Add

    
     (2.5 eq) and Di-tert-butyl dicarbonate  (
    
    
    
    , 1.1 eq).
  • Stir at RT for 12 h. Extract with EtOAc, wash with brine, dry (

    
    ).
    
  • Result: N-Boc-4-aminocyclohexanol (Quant. yield).

Step 2: Oxidation to Ketone
  • Dissolve the N-Boc alcohol in Acetone at 0°C.

  • Add Jones Reagent (

    
    ) dropwise until orange color persists.
    
  • Quench with isopropanol. Filter chromium salts through Celite.

  • Concentrate and recrystallize from hexanes/EtOAc.

  • Result: N-Boc-4-aminocyclohexanone.

Step 3: Oximation
  • Dissolve ketone in Ethanol/Pyridine.

  • Add Hydroxylamine hydrochloride (

    
    , 1.5 eq).
    
  • Reflux for 2 h. Concentrate and partition between water/EtOAc.

  • Result: N-Boc-4-aminocyclohexanone oxime.

Step 4: Oxidative Nitration (The Critical Step)

Caution: Peroxytrifluoroacetic acid is a strong oxidant.

  • Prepare Trifluoroperacetic acid (TFPA) in situ: Add Trifluoroacetic anhydride (TFAA) to a suspension of Urea-Hydrogen Peroxide (UHP) or 90%

    
     in acetonitrile at 0°C.
    
  • Add

    
     (buffer).
    
  • Add the oxime solution dropwise.

  • Reflux for 1 h (the blue nitroso intermediate will fade to colorless nitro compound).

  • Quench with bisulfite solution. Extract with DCM.

  • Purification: Flash chromatography is usually required here to separate the nitro compound from over-oxidation byproducts.

  • Result: N-Boc-4-nitrocyclohexanamine.

Step 5: Deprotection & Salt Formation
  • Dissolve the N-Boc nitro compound in dry Dioxane or Ether .

  • Add 4M HCl in Dioxane (excess).

  • Stir at RT for 4 h. The product precipitates as a white solid.[1]

  • Filter and wash with cold ether.

  • Final Product: This compound .

Part 4: Visualizing the Pathways

Figure 1: Synthesis Workflow Diagram

SynthesisRoutes cluster_0 Route A: Oxidative Oximation (Recommended) cluster_1 Route B: Azide Displacement Start 4-Aminocyclohexanol (Cheap Starting Material) Prot N-Boc Protection Start->Prot Boc2O Ox1 Jones Oxidation (Alcohol -> Ketone) Prot->Ox1 CrO3 Oxime Oximation (Ketone -> Oxime) Ox1->Oxime NH2OH.HCl NitroOx Oxidative Nitration (Oxime -> Nitro) Oxime->NitroOx TFPA / Na2HPO4 Deprot Acid Deprotection (HCl/Dioxane) NitroOx->Deprot HCl Target 4-Nitrocyclohexanamine HCl (Target) Deprot->Target Precipitation AltStart 4-Nitrocyclohexanol Act Activation (MsCl) & Azide Displacement AltStart->Act 1. MsCl 2. NaN3 Staud Staudinger Reduction (Selectivity: N3 -> NH2) Act->Staud PPh3 / H2O Staud->Target HCl

Caption: Comparison of the linear Oxidative Oximation route (Route A) versus the convergent Azide Displacement route (Route B).

Part 5: Critical Scientific Commentary

  • The "Nitro-Amine" Paradox: Reducing a nitro group to an amine is trivial (H2/Pd, Fe/HCl). However, creating an amine in the presence of a nitro group is difficult because most amine synthesis methods (reductive amination, nitrile reduction, amide reduction) utilize hydride sources that would simultaneously reduce the nitro group.

    • Why Route A works: It installs the nitro group last (or protects the amine first), avoiding the compatibility issue.

    • Why Route B works: The Staudinger reaction (Phosphine-mediated) is one of the few reductions completely orthogonal to nitro groups. It reduces azides to amines without touching

      
      .
      
  • Stereochemical Implications:

    • Route A typically yields the thermodynamically stable trans-isomer (equatorial nitro, equatorial amine) as the major product after equilibration.

    • Route B involves an

      
       displacement. If you start with cis-4-nitrocyclohexanol (axial OH), you will get trans-4-nitrocyclohexyl azide (equatorial N3), leading to the trans-amine. This route is superior if a specific, non-thermodynamic isomer is required.
      
  • Safety Note on Peracids: The oxidation of oximes using Trifluoroperacetic acid (TFPA) is exothermic. On a large scale, Sodium Perborate (

    
    )  in acetic acid is a safer, milder alternative that achieves the same transformation (Oxime 
    
    
    
    Nitro) with slightly lower yields but higher thermal stability.

References

  • Janda, K. D., & Ashley, J. A. (1990). Syntheses of the Saturated Analogues of 4-Nitrophenol and 4-Nitroaniline. The Journal of Organic Chemistry, 55(26), 6633–6636.

  • Olah, G. A., et al. (1992). Synthetic Methods and Reactions; 165. Oxidation of Oximes to Nitro Compounds with Sodium Perborate in Glacial Acetic Acid. Synthesis, 1992(11), 1139-1140.

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[2][3] Chemical Reviews, 88(2), 297-368. (For Staudinger selectivity).

Sources

Validating the Structure of 4-Nitrocyclohexanamine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Analytical Scientists. Objective: To provide a rigorous, self-validating framework for confirming the structural identity and stereochemical purity of 4-Nitrocyclohexanamine Hydrochloride, with a specific focus on distinguishing cis and trans isomers.

Executive Summary: The Stereochemical Challenge

This compound (CAS: 123804-82-0 for free base) is a critical intermediate in the synthesis of antipsychotic agents (e.g., Cariprazine analogs). The cyclohexane ring introduces a critical stereochemical variable: 1,4-isomerism .

  • The Target: Typically the trans-isomer , where the bulky nitro and amine groups occupy the equatorial positions (diequatorial conformation) to minimize 1,3-diaxial strain.

  • The Impurity: The cis-isomer , where one substituent is forced into an axial position, creating steric instability and distinct pharmacological profiles.

This guide outlines a multi-tiered validation protocol, moving from rapid screening (IR/MS) to definitive stereochemical assignment (1H NMR, XRD).

Comparative Analysis of Validation Methodologies

The following table objectively compares analytical techniques based on their ability to resolve the specific structural challenges of this molecule.

Feature1H NMR (Solution)X-Ray Diffraction (SC-XRD)FT-IR SpectroscopyMass Spectrometry (LC-MS)
Primary Utility Stereochemistry (cis vs trans) & PurityAbsolute Configuration & Salt StoichiometryFunctional Group ID (

,

)
Molecular Weight & Elemental Composition
Isomer Resolution High (via Coupling Constants)Definitive (Spatial mapping)Low (Subtle fingerprint region diffs)None (Identical m/z)
Sample Req. ~10 mg (Dissolved)Single Crystal (Solid)<5 mg (Solid)<1 mg (Dissolved)
Throughput High (10-15 mins)Low (Days for crystal growth)High (2 mins)High (5 mins)
Limitations Requires interpretation of

-values
Requires crystalline sampleCannot prove isomer ratioCannot distinguish diastereomers

Detailed Validation Protocol

Phase 1: Preliminary Confirmation (Functional Groups & Mass)

Before investing in stereochemical analysis, confirm the presence of the nitro group and the amine salt.

Step 1: FT-IR Analysis [1]

  • Protocol: Prepare a KBr pellet or use ATR. Scan range 4000–400

    
    .
    
  • Key Diagnostic Bands:

    • Nitro Group (

      
      ):  Look for strong asymmetric stretching at 1550 ± 10 
      
      
      
      and symmetric stretching at 1360 ± 10
      
      
      .
    • Amine Salt (

      
      ):  A broad, complex band between 2800–3200 
      
      
      
      (overlapping C-H stretches) indicates the hydrochloride salt form.
    • Absence: Lack of carbonyl stretch (~1700

      
      ) confirms no starting material (4-nitrocyclohexanone) remains.
      

Step 2: LC-MS

  • Protocol: ESI+ mode.

  • Target: Molecular ion

    
     Da (Free base mass + H).
    
  • Validation: The hydrochloride counter-ion (

    
    ) is typically "silent" in positive mode but can be inferred if the parent mass matches the free amine.
    
Phase 2: Definitive Stereochemical Assignment (The "Gold Standard")

This is the critical step. You must differentiate the trans-isomer (diequatorial) from the cis-isomer (axial-equatorial).[2]

Theory: In 1,4-disubstituted cyclohexanes, the splitting pattern (multiplicity) and coupling constants (


) of the methine protons (

and

) dictate the configuration.
  • Axial protons (

    
    )  have large coupling constants (
    
    
    
    Hz) with adjacent axial protons.[2]
  • Equatorial protons (

    
    )  have small coupling constants (
    
    
    
    Hz).

Experimental Protocol: 1H NMR (400 MHz+,


 or DMSO-

)
  • Prepare Sample: Dissolve 10-15 mg of the salt in 0.6 mL of solvent.

  • Acquire Spectrum: Standard proton parameters (16-32 scans).

  • Analyze H1 (Alpha to

    
    ) and H4 (Alpha to 
    
    
    
    ):
FeatureTrans-Isomer (Target)Cis-Isomer (Impurity)
Conformation Diequatorial (Both substituents equatorial)Axial/Equatorial
Proton Orientation H1 and H4 are both Axial One proton is Equatorial
Signal Width (

)
Broad (> 20 Hz)Narrow (< 12 Hz)
Splitting Pattern tt (triplet of triplets) or broad quintetqt or narrow multiplet
Coupling (

)
Large

(~11-12 Hz) observed
Only small

and

observed

Decision Logic:

  • If H1 appears as a wide triplet of triplets (two large couplings ~11 Hz, two small ~4 Hz), the proton is axial , confirming the amine group is equatorial .

  • If H4 also shows this wide pattern, the nitro group is also equatorial .

Phase 3: Absolute Purity (The "Platinum Standard")

Technique: Single Crystal X-Ray Diffraction (SC-XRD) If the NMR data is ambiguous due to signal overlap, SC-XRD provides the absolute 3D structure.

  • Crystallization Protocol: Dissolve 50 mg in minimal hot methanol. Add diethyl ether dropwise until turbid. Store at 4°C.

  • Validation Criteria:

    • Confirm space group (typically monoclinic or orthorhombic for such salts).

    • Measure the torsion angle between C1-N and C4-N substituents. A torsion angle approaching 180° confirms the trans relationship.

Visualizing the Validation Workflow

The following diagram illustrates the logical decision tree for validating the material.

ValidationWorkflow Start Unknown Sample (4-Nitrocyclohexanamine HCl) IR_MS Step 1: IR & MS Screen Check: 1550 cm-1 (NO2) & m/z 145 Start->IR_MS Decision1 Functional Groups Present? IR_MS->Decision1 Stop1 REJECT Incorrect Identity Decision1->Stop1 No NMR Step 2: 1H NMR (400 MHz) Focus: H1 & H4 Splitting Decision1->NMR Yes Coupling Analyze J-Coupling of H1/H4 NMR->Coupling Trans Large J (~11Hz) (Axial-Axial Coupling) Coupling->Trans Wide Multiplet Cis Small J (<5Hz) (Axial-Equatorial) Coupling->Cis Narrow Multiplet XRD Step 3: XRD (Optional) Confirm Torsion Angle Trans->XRD If ambiguous FinalTrans VALIDATED Trans-Isomer Trans->FinalTrans FinalCis IDENTIFIED Cis-Isomer (Impurity) Cis->FinalCis XRD->FinalTrans 180° Torsion

Figure 1: Decision tree for the structural validation of 4-Nitrocyclohexanamine HCl, prioritizing NMR coupling analysis.

Stereochemical Mechanism Visualization

Understanding why the NMR signals differ is crucial for interpretation.

Figure 2: Mechanistic basis for NMR differentiation. The 'Trans' isomer places protons in axial positions, maximizing coupling constants.

References

  • BenchChem. (2025).[2] Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14615296, 4-Nitrocyclohexanamine. Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for Karplus relationship and cyclohexane coupling constants).
  • ResearchGate. (2025). Conformational Study of cis- and trans-1,4-substituted cyclohexanes. Retrieved from

Sources

A Comparative Guide to the Spectroscopic Analysis of 4-Nitrocyclohexanamine Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of key spectroscopic techniques for the analysis of impurities in 4-Nitrocyclohexanamine hydrochloride, a critical building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale, empowering you to make informed decisions in your analytical workflows.

The purity of this compound is crucial, as even trace-level impurities can have significant impacts on the final drug product's stability, bioavailability, and safety profile. Potential impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products. A multi-faceted analytical approach is therefore essential for a comprehensive impurity profile.

This guide will delve into the application and comparative performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing the technical depth and practical insights necessary for robust impurity analysis.

The Analytical Imperative: A Workflow for Impurity Profiling

A systematic approach to impurity analysis is crucial for ensuring the quality of pharmaceutical compounds. The following workflow outlines a logical sequence for leveraging different spectroscopic techniques to identify and quantify impurities in this compound.

G cluster_2 Quantification & Routine Monitoring cluster_3 Method Validation FTIR FT-IR Spectroscopy NMR_H1 ¹H NMR Spectroscopy FTIR->NMR_H1 NMR_C13 ¹³C NMR & 2D NMR NMR_H1->NMR_C13 Proton Environment HRMS High-Resolution Mass Spectrometry (HRMS) NMR_C13->HRMS LC_MS LC-MS/MS HRMS->LC_MS Accurate Mass & Formula ICH ICH Q2(R2) Validation LC_MS->ICH Quantitative Method

Caption: A logical workflow for the comprehensive analysis of impurities in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The First Line of Screening

FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a sample. It serves as an excellent initial screening tool to detect the presence of unexpected functional groups that may indicate impurities.

Causality of Experimental Choice: The choice of FT-IR as a primary screening method is based on its speed and ability to quickly confirm the presence of key functional groups characteristic of this compound, such as the nitro (NO₂) and amine (NH₂) groups.[1] Any significant deviation from the reference spectrum can signal the presence of impurities.

Experimental Protocol: FT-IR Analysis of Solid Samples
  • Sample Preparation:

    • Place a small amount of the this compound sample in an agate mortar.

    • Add a small amount of dry potassium bromide (KBr) and gently grind the mixture to a fine powder.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the nitro group (asymmetric and symmetric stretches) and the amine group.

    • Compare the sample spectrum with a reference spectrum of pure this compound.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected in 4-Nitrocyclohexanamine HCl
N-H Stretch (amine salt)3200-2800Yes
C-H Stretch (aliphatic)3000-2850Yes
NO₂ Asymmetric Stretch1550-1475Yes
NO₂ Symmetric Stretch1360-1290Yes
C-N Stretch1250-1020Yes

Table 1: Characteristic FT-IR Absorption Bands for this compound. The presence of unexpected peaks, for instance, a strong C=O stretch around 1700 cm⁻¹, could indicate an oxidized impurity like 4-nitrocyclohexanone.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For impurity analysis, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, enabling the identification and, in many cases, quantification of impurities.

Expertise in Action: The power of NMR lies in its ability to distinguish between isomers, a common challenge in the synthesis of cyclic compounds like 4-Nitrocyclohexanamine. The coupling constants and chemical shifts of the cyclohexane ring protons are highly sensitive to their stereochemical relationship (axial vs. equatorial), allowing for the identification of diastereomeric impurities.[3][4]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • For complex mixtures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning signals and identifying connectivity.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main compound and any impurities.

    • Analyze the chemical shifts and coupling patterns to identify the structure of the impurities.

ProtonExpected Chemical Shift (ppm)Multiplicity
H-1 (CH-NH₃⁺)~3.0-3.5Multiplet
H-4 (CH-NO₂)~4.5-5.0Multiplet
Cyclohexane Ring Protons~1.5-2.5Complex Multiplets

Table 2: Expected ¹H NMR Chemical Shifts for this compound. The presence of additional signals or unexpected splitting patterns would indicate the presence of impurities.

Mass Spectrometry (MS): High Sensitivity for Trace-Level Impurities

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[5] It is particularly powerful for detecting and identifying impurities at trace levels.[6] When coupled with a separation technique like liquid chromatography (LC-MS), it provides both retention time and mass information, enhancing the specificity of the analysis.[7][8]

Trustworthiness Through Validation: For quantitative analysis of impurities, LC-MS methods must be validated according to ICH Q2(R2) guidelines.[9][10][11] This ensures the method is accurate, precise, specific, and robust for its intended purpose.

Experimental Protocol: LC-MS/MS for Impurity Quantification
  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., water/acetonitrile).

    • Prepare a series of calibration standards of known impurities at different concentrations.

    • Spike a known amount of an internal standard into all sample and standard solutions for accurate quantification.

  • LC-MS/MS Analysis:

    • Inject the samples onto an appropriate LC column (e.g., C18).

    • Develop a gradient elution method to achieve good separation of the main compound and its impurities.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to selectively detect and quantify the target impurities.

  • Data Analysis:

    • Generate a calibration curve for each impurity by plotting the peak area ratio (impurity/internal standard) against the concentration.

    • Determine the concentration of each impurity in the sample by interpolating its peak area ratio on the calibration curve.

ImpurityPrecursor Ion (m/z)Product Ion (m/z)
4-Nitrocyclohexanone158.1112.1
4-Aminocyclohexanone114.197.1
Dinitrocyclohexane Isomers190.1144.1

Table 3: Example LC-MS/MS Parameters for Potential Impurities of 4-Nitrocyclohexanamine.

Comparative Performance of Spectroscopic Techniques

FeatureFT-IR SpectroscopyNMR SpectroscopyMass Spectrometry (LC-MS)
Primary Application Functional group identification, rapid screeningStructural elucidation, isomeric differentiation, quantificationTrace-level detection and quantification, structural confirmation
Sensitivity Low (mg range)Moderate (µg to mg range)High (ng to pg range)
Specificity Low to moderateHighVery High
Quantitative Capability LimitedGoodExcellent
Throughput HighLow to moderateHigh

Table 4: Comparison of Spectroscopic Techniques for Impurity Analysis.

Visualization of the Analytical Workflow

Caption: Workflow for the identification and quantification of impurities.

Conclusion

The comprehensive spectroscopic analysis of this compound impurities requires a strategic and multi-technique approach. FT-IR serves as a rapid initial screening tool, while NMR provides invaluable structural information for the definitive identification of impurities. For sensitive and accurate quantification, LC-MS is the gold standard. By understanding the strengths and limitations of each technique and employing a logical workflow, researchers and drug development professionals can ensure the quality, safety, and efficacy of their pharmaceutical products. The validation of analytical methods according to regulatory guidelines is a critical final step to ensure the reliability and integrity of the generated data.[12]

References

  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications.
  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • Pharmaceutical Technology. (2026, January 20). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Benchchem. (2025, December). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • University of Calgary. IR: nitro groups.
  • Spectroscopy. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • ResearchGate. The solid state FT‐IR spectra of nitro compounds 1, 2 and 3.
  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • ResearchGate. (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives.
  • Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect.
  • PubChem. 4-Aminocyclohexanone Hydrochloride.

Sources

Comparative Study of Nitro Group Reduction Methods: A Technical Guide for Aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Aniline Imperative

The reduction of nitro groups (


) to primary amines (

) is a cornerstone transformation in pharmaceutical chemistry. Aniline derivatives serve as the structural backbone for a vast array of bioactive molecules, including analgesics (Paracetamol), anesthetics (Lidocaine), and antibacterials (Sulfonamides).

For the process chemist, the challenge is rarely just "reducing the nitro group." The true challenge lies in chemoselectivity —reducing the nitro group without touching other reducible functionalities like halides, aldehydes, nitriles, or alkenes—while maintaining scalability and minimizing environmental impact (E-factor).

This guide objectively compares the three dominant methodologies: Catalytic Hydrogenation , Dissolving Metal Reductions , and Emerging Chemoselective Technologies , providing experimental protocols and mechanistic insights to guide method selection.

Method 1: Catalytic Hydrogenation (The Industrial Workhorse)

Best For: Clean substrates, large-scale production, non-halogenated aromatics.

Catalytic hydrogenation is the preferred industrial method due to its high atom economy (water is the only byproduct) and ease of workup. However, its "sledgehammer" reactivity often leads to over-reduction in complex substrates.

Mechanism: The Haber-Lukashevich Pathway

Unlike direct hydride transfer, catalytic hydrogenation proceeds through a surface-mediated stepwise reduction. Understanding this pathway is critical for troubleshooting accumulation of intermediates (like toxic hydroxylamines).

HaberLukashevich Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso + 2H Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + 2H Azoxy Azoxy (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation (Side Rxn) Aniline Aniline (Ar-NH2) Hydroxyl->Aniline + 2H (-H2O) Azo Azo (Ar-N=N-Ar) Azoxy->Azo + 2H Hydrazo Hydrazo (Ar-NH-NH-Ar) Azo->Hydrazo + 2H Hydrazo->Aniline + 2H (Cleavage)

Caption: The Haber-Lukashevich pathway. Note the "Condensation Route" (red dashed) which forms impurities if the reaction stalls or pH is uncontrolled.

The Halogen Dehalogenation Problem

A major limitation of Pd/C is the oxidative addition of Pd into Ar-X bonds (dehalogenation).[1]

  • Solution A: Use Sulfided Platinum (Pt(S)/C) . The sulfur poisons the catalyst sites responsible for C-X bond activation while permitting

    
     reduction.
    
  • Solution B: Use Raney Nickel .[1][2][3] It is generally less reactive toward aryl chlorides than Pd.

  • Solution C: Add an inhibitor (e.g., diphenylsulfide or amines) to the Pd/C reaction to dampen activity.

Experimental Protocol: Standard Pd/C Hydrogenation
  • Substrate: 1-nitronaphthalene (1.0 equiv)

  • Catalyst: 10 wt% Pd/C (5-10 mol% Pd loading)

  • Solvent: Methanol or Ethanol (0.1 - 0.5 M)

  • Safety Check: Purge reaction vessel with Nitrogen (

    
    ) to remove oxygen. Pd/C is pyrophoric; keep wet with solvent.
    
  • Loading: Add nitro compound and solvent to the flask. Carefully add the Pd/C catalyst as a slurry in the solvent or under an inert blanket.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) gas (balloon pressure is sufficient for most nitro groups).
    
  • Reaction: Stir vigorously at Room Temperature (RT). Monitor by TLC/LC-MS. Reaction is typically complete in 1-4 hours.

  • Workup: Purge with

    
    . Filter through a Celite pad to remove catalyst (Do not let the catalyst dry out). Concentrate filtrate to yield crude amine.
    

Method 2: Dissolving Metal Reductions (The Chemoselective Classic)

Best For: Halogenated substrates, acid-stable compounds, small-to-medium scale.

When selectivity is paramount, the Béchamp reduction (Fe/acid) or Zinc/Acetic acid systems are superior. They operate via Single Electron Transfer (SET) and rarely touch aryl halides or alkenes.

Mechanism: Single Electron Transfer (SET)

The metal surface donates electrons one by one to the nitro group, which is protonated by the acidic medium.

The "Waste Problem"

The primary drawback is the stoichiometric generation of metal oxide sludge (


 or 

). This results in a high E-factor (mass of waste / mass of product) and can cause emulsions during extraction.
Experimental Protocol: Béchamp Reduction (Fe/HCl)
  • Substrate: 4-chloronitrobenzene (1.0 equiv)

  • Reductant: Iron powder (3.0 - 5.0 equiv)

  • Acid: Catalytic HCl (0.1 equiv) in Ethanol/Water (3:1) or dilute Acetic Acid.

  • Activation: Etch the iron powder by stirring with the acid/solvent mixture for 15 mins at 50°C.

  • Addition: Add the nitro substrate slowly to control the exotherm.

  • Reflux: Heat to reflux (approx. 80°C). Monitor consumption of starting material (approx. 2-6 hours).

  • Basification: Cool to RT. Neutralize with saturated

    
     or 
    
    
    
    to pH 9-10 to precipitate iron salts.
  • Filtration: Filter the slurry through Celite. Critical: Wash the filter cake thoroughly with Ethyl Acetate (aniline often adsorbs to iron oxides).

  • Extraction: Separate phases and extract aqueous layer with Ethyl Acetate. Dry and concentrate.

Method 3: Precision Tools (Chemoselective & Metal-Free)

Best For: Highly sensitive substrates (aldehydes, nitriles) or avoiding metal contamination.

A. Stannous Chloride ( )[1]
  • Niche: Selective reduction in the presence of carbonyls (aldehydes/ketones) which might be reduced by Fe or Zn.

  • Protocol:

    
     (5 equiv) in Ethanol at 70°C.
    
  • Note: Extremely chemoselective but generates toxic tin waste.

B. Metal-Free: Tetrahydroxydiboron ( )
  • Niche: Room temperature, metal-free reduction compatible with alkynes, alkenes, and halides.[4]

  • System:

    
     (reductant) + 4,4'-bipyridine (catalyst) in Methanol/Water.
    
  • Performance: Yields >90% in <30 mins.

C. Biocatalysis (Nitroreductases)[5][6][7][8][9][10]
  • Niche: Green chemistry, continuous flow, enantioselective synthesis (if applicable).

  • System: Nitroreductase (e.g., NR-55) with a cofactor recycling system (Glucose/GDH).[5][6]

  • Pros: Operates in water at neutral pH and RT. Perfect chemoselectivity.

Comparative Data Analysis

Functional Group Tolerance Matrix
Functional Group

+ Pd/C
Fe / HCl (Bechamp)


/ Bipy
Aryl Halide (Cl, Br, I) ❌ (Dehalogenation)
Aldehyde / Ketone ❌ (Reduces to alcohol)⚠️ (Possible)
Nitrile (-CN) ⚠️ (Slow reduction)
Alkene / Alkyne ❌ (Saturation)
Ester / Amide ⚠️ (Hydrolysis risk)
Green Chemistry Metrics (E-Factor)

The E-Factor measures the kg of waste produced per kg of product.[7]

MethodE-Factor (approx)Primary Waste Source
Catalytic Hydrogenation 0.1 - 1.5Solvent loss, spent catalyst (low).
Bechamp (Fe/HCl) 10 - 50Iron oxide sludge (massive).
Stannous Chloride > 50Tin salts (toxic, heavy).
Biocatalysis 2 - 10Water (benign), deactivated enzyme.

Decision Framework

Use this logic tree to select the optimal method for your specific substrate.

DecisionTree Start Start: Nitro Substrate Halogen Contains Aryl Halides (Cl, Br, I)? Start->Halogen Sensitive Contains Aldehydes, Alkynes, or Nitriles? Halogen->Sensitive No AcidSens Acid Sensitive? Halogen->AcidSens Yes Method_Pd Method: H2 + Pd/C (Standard) Sensitive->Method_Pd No Method_Fe Method: Fe / NH4Cl or Zn / AcOH Sensitive->Method_Fe Yes (e.g. Ketone) Scale Scale of Reaction? AcidSens->Scale No Method_PtS Method: H2 + Pt(S)/C or Raney Ni AcidSens->Method_PtS Yes (Avoid Acid) Scale->Method_Fe Large (>10g) Method_Sn Method: SnCl2 (Stannous Chloride) Scale->Method_Sn Small (<1g) Method_B Method: B2(OH)4 (Metal-Free) Scale->Method_B Micro/Green

Caption: Decision tree for selecting nitro reduction conditions based on chemoselectivity and scale.

References

  • Cosgrove, S. C., et al. "Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase."[8][9] ACS Sustainable Chemistry & Engineering, 2023.[8][9] [Link][8]

  • Jang, M., et al. "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature."[4] Journal of Organic Chemistry, 2022.[4] [Link]

  • Sheldon, R. A. "The E Factor: fifteen years on." Green Chemistry, 2007. [Link]

  • Orlandi, M., et al. "Metal-Free Reduction of Nitro Compounds."[4] Organic Letters, 2015.[4] [Link]

Sources

Efficacy of 4-Nitrocyclohexanamine Hydrochloride in Conjugation Reactions

[1]

Executive Summary

This compound (CAS: 17159-97-6) serves as a strategic "masked" linker in the synthesis of heterobifunctional conjugates.[1][2] Unlike symmetrical diamines (e.g., 1,4-diaminocyclohexane), which suffer from statistical product mixtures during mono-functionalization, the nitro group in this compound acts as an orthogonal protecting group.[1][3] It allows for high-yielding initial conjugation at the amine terminus, followed by controlled reduction to unlock the second amine for subsequent derivatization.[1]

This guide compares its performance against standard aliphatic and aromatic alternatives, highlighting its superior selectivity in generating asymmetric linkers for PROTACs, kinase inhibitors, and antibody-drug conjugates (ADCs).[1][3]

Comparative Analysis: Performance & Causality

Selectivity vs. Symmetrical Diamines

The primary efficacy advantage of 4-nitrocyclohexanamine is the elimination of statistical byproducts.

  • Alternative (1,4-Diaminocyclohexane): Reacting a symmetrical diamine with 1 equivalent of an electrophile typically yields a statistical mixture: ~25% unreacted starting material, ~50% desired mono-product, and ~25% bis-product.[1][2][3] Separation is often difficult due to similar polarity.[1][2]

  • 4-Nitrocyclohexanamine: The nitro group is inert to standard acylation/alkylation conditions.[1][2] This ensures 100% theoretical selectivity for mono-functionalization, simplifying purification to a standard aqueous workup.[1][2][3]

Nucleophilicity & Reactivity Profile

The reactivity of the amine in 4-nitrocyclohexanamine is modulated by the electron-withdrawing nitro group (inductive effect,

1
Feature4-NitrocyclohexanamineCyclohexylaminep-Nitroaniline
Electronic Character Moderately NucleophilicHighly NucleophilicWeakly Nucleophilic
pKa (Conjugate Acid) ~8.5 - 9.0 (Est.)[1][2]10.61.0
Amide Coupling Yield High (>90%) High (>95%)Low-Moderate (<60%)
Risk of Over-Alkylation LowHighVery Low
  • Causality: The inductive withdrawal through the cyclohexane ring lowers the pKa compared to cyclohexylamine, reducing the risk of protonation at physiological pH but maintaining sufficient nucleophilicity for efficient amide coupling using standard reagents (HATU, PyBOP).[3] It is significantly more reactive than p-nitroaniline, where resonance delocalization severely deactivates the amine.[1]

Stereochemical Stability (Cis vs. Trans)

The commercial hydrochloride salt is often supplied as a mixture or predominantly trans.[2]

  • Trans-isomer: Thermodynamically favored (diequatorial conformation).[1][2] Provides a linear vector, ideal for extending ligands into solvent-exposed regions of a protein pocket.[1][3]

  • Cis-isomer: One substituent is axial.[1][2] Can introduce a "kink" in the linker chain.

  • Epimerization: The stereocenter alpha to the nitro group is generally stable under standard coupling conditions but can epimerize under strong basic conditions at high temperatures.

Experimental Protocols

Protocol A: Selective Amide Coupling (General Procedure)

Target: Synthesis of Amide Conjugate (3) from Carboxylic Acid (1) .

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)[2][4]

  • 4-Nitrocyclohexanamine HCl (1.1 equiv)[1][2]

  • Coupling Reagent: PyBOP or HATU (1.2 equiv)[2]

  • Base:

    
    -Diisopropylethylamine (DIEA) (3.0 equiv)[1][2]
    
  • Solvent: DMF (anhydrous)[2]

Step-by-Step Workflow:

  • Activation: Dissolve Carboxylic Acid (1) in DMF (0.1 M). Add DIEA (3.0 equiv) and PyBOP (1.2 equiv).[2] Stir for 5 minutes at Room Temperature (RT) to activate the acid.

    • Why: Pre-activation minimizes potential reaction with the nitro group (though unlikely) and ensures the active ester is formed before amine introduction.[2]

  • Addition: Add 4-Nitrocyclohexanamine HCl (1.1 equiv) directly to the reaction mixture.

    • Note: The extra equivalent of base (included in step 1) is critical to neutralize the HCl salt and release the free amine nucleophile in situ.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/pyridine byproducts), sat. NaHCO3, and brine.[2][3] Dry over Na2SO4.[2]

  • Validation: 1H NMR should show the distinct multiplet of the cyclohexane ring protons alpha to the nitrogen atoms (~3.8–4.2 ppm).

Protocol B: Nitro Reduction to Unmask Latent Amine

Target: Conversion of Nitro-conjugate (3) to Amine-conjugate (4) .

Reagents:

  • Nitro-conjugate (3) [1][2]

  • Zinc Dust (10 equiv) or H2/Pd-C[1][2]

  • Ammonium Formate (if using Zn) or H2 balloon[2]

  • Solvent: MeOH/THF (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve Nitro-conjugate (3) in MeOH/THF.

  • Reduction (Zn/NH4COOH Method): Add Ammonium Formate (5 equiv) and Zinc Dust (10 equiv). Stir vigorously at RT for 1–2 hours.

    • Why: This method is milder than hydrogenation and compatible with sulfur-containing drugs (which poison Pd catalysts).[1][2]

  • Filtration: Filter through a Celite pad to remove Zinc oxide/salts.[2]

  • Isolation: Concentrate filtrate. The resulting amine is often pure enough for the next coupling step.

Visualization of Reaction Logic

The following diagram illustrates the strategic advantage of using 4-nitrocyclohexanamine as a "Masked Linker" compared to a symmetrical diamine.

ConjugationStrategyStart_SymSymmetrical Diamine(H2N-Cyc-NH2)Rxn_CondReaction w/ R-COOH(1.0 equiv)Start_Sym->Rxn_CondStart_Nitro4-Nitrocyclohexanamine(O2N-Cyc-NH2)Start_Nitro->Rxn_CondResult_SymStatistical Mixture:25% Diamine50% Mono-Amide25% Bis-AmideRxn_Cond->Result_SymLow SelectivityResult_NitroSingle Product:>95% Mono-Amide(O2N-Cyc-NH-COR)Rxn_Cond->Result_NitroHigh SelectivityStep_RedReduction Step(Zn/H+ or H2)Result_Nitro->Step_RedFinal_ProdAsymmetric Linker(H2N-Cyc-NH-COR)Step_Red->Final_ProdUnmasking

Caption: Comparison of conjugation pathways. The nitro-amine pathway (bottom) yields a single clean intermediate, whereas the symmetrical diamine pathway (top) results in statistical byproducts requiring difficult purification.

References

  • Vertex Pharmaceuticals. (2014).[2] Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators. WO2014074657A1.[2] (Demonstrates use of trans-4-nitrocyclohexanamine HCl in PyBOP coupling). Link

  • PubChem. (n.d.).[2][5][6] 4-Nitrocyclohexanamine Compound Summary. National Library of Medicine.[2] (Physical properties and identifiers). Link[2]

  • ChemicalBook. (2025).[2] Synthesis of trans-1,4-Diaminocyclohexane. (Discusses stereochemical stability and reduction of nitro precursors). Link

  • Alfa Chemistry. (n.d.).[2] pKa Values of Amines and Cyclic Organic Nitrogen Compounds. (Reference for comparative amine basicity). Link

Stereochemical Assignment of 4-Nitrocyclohexanamine HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide an authoritative, technical comparison of methods for determining the stereochemistry of 4-Nitrocyclohexanamine Hydrochloride . It avoids generic templates, focusing instead on the specific challenges posed by 1,4-disubstituted cyclohexanes.

Executive Summary & Stereochemical Context

This compound exists as two diastereomers: cis and trans . Unlike chiral molecules, this 1,4-disubstituted cyclohexane possesses a plane of symmetry passing through C1 and C4, rendering it achiral (meso-like). Consequently, "chiral separation" in the enantiomeric sense is impossible; the challenge is diastereomeric assessment .

  • Trans-isomer: The thermodynamically favored conformer places both the bulky nitro (

    
    ) and ammonium (
    
    
    
    ) groups in equatorial positions (diequatorial, ee). This locks the ring conformation.
  • Cis-isomer: Requires one group to be axial while the other is equatorial (ae). This isomer undergoes rapid ring flipping at room temperature, averaging its NMR signals.

Correct assignment is critical because the trans-isomer (often the pharmacophore in drugs like trans-1,4-diaminocyclohexane derivatives) exhibits vastly different solubility and binding kinetics than the cis-isomer.

Decision Matrix: Selecting the Right Methodology

The following decision tree illustrates the logical flow for selecting an analytical method based on sample purity and available resources.

DecisionMatrix Start Start: Unknown Stereochemistry PurityCheck Is the sample pure (>95%)? Start->PurityCheck SolidState Can you grow a single crystal? PurityCheck->SolidState Yes Mixture Is it a mixture (Cis + Trans)? PurityCheck->Mixture No XRD Method A: Single Crystal XRD (Definitive Absolute Config) SolidState->XRD Yes Solubility Soluble in D2O or DMSO-d6? SolidState->Solubility No NMR Method B: 1H NMR Coupling Analysis (Fast, Solution State) Solubility->NMR Yes HPLC Method C: HPLC/SFC Separation (Quantification & Ratio) Mixture->HPLC Yes HPLC->NMR Isolate Peaks

Figure 1: Strategic decision matrix for stereochemical assignment.

Comparative Analysis of Methodologies

FeatureMethod A: 1H NMR Spectroscopy Method B: Single Crystal XRD Method C: HPLC/SFC
Primary Output Scalar Couplings (

-values) & Peak Widths
3D Atom CoordinatesRetention Time (

) & Ratio
Certainty High (95%) - Relies on Karplus relationAbsolute (100%) - Direct visualizationMedium - Requires standards
Sample Req. ~5-10 mg (Destructive if not recovered)Single Crystal (~0.1-0.3 mm)<1 mg (High Sensitivity)
Throughput High (15 mins/sample)Low (Days for growth/collection)High (Auto-sampler ready)
Cost LowHighMedium
Limitation Signal overlap in mixtures; requires interpretation.Crystal growth is the bottleneck.Cannot assign cis/trans without a reference standard initially.

Detailed Technical Protocols

Method A: 1H NMR Coupling Analysis (The Workhorse)

This is the most practical method for daily analysis. It relies on the Karplus equation, where the coupling constant (


) depends on the dihedral angle between vicinal protons.[1]

The Mechanism:

  • Trans (diequatorial): The protons at C1 and C4 are axial . An axial proton (

    
    ) couples with adjacent axial protons (
    
    
    
    ) with a dihedral angle of ~180°. This yields a large coupling constant (
    
    
    )
    .
  • Cis (axial-equatorial): The ring flips between conformers. The observed signal is a time-averaged weighted average.[2] The couplings are smaller (

    
    ).
    

Protocol:

  • Solvent: Dissolve 10 mg of 4-Nitrocyclohexanamine HCl in 0.6 mL DMSO-d6 or D2O . (DMSO is preferred to prevent amine proton exchange if observing NH signals).

  • Acquisition: Run a standard 1H spectrum (min. 400 MHz, ideally 600 MHz for resolution).

  • Analysis: Focus on the methine protons at C1 (H-C-NH3+) and C4 (H-C-NO2) .

    • Trans: Look for a triplet of triplets (tt) for H1/H4. The width at half-height (

      
      ) will be >20 Hz .
      
    • Cis: Look for a narrower multiplet (quintet-like or broad singlet).

      
       will be <12 Hz .
      

NMR_Logic Signal Identify H1 or H4 Methine Signal Splitting Analyze Splitting Pattern Signal->Splitting LargeJ Large Coupling (J ~ 11-12 Hz) Width > 20 Hz Splitting->LargeJ SmallJ Small/Avg Coupling (J < 6 Hz) Width < 12 Hz Splitting->SmallJ Trans TRANS Isomer (Diequatorial) LargeJ->Trans Cis CIS Isomer (Axial/Equatorial) SmallJ->Cis

Figure 2: Logic flow for NMR-based stereochemical assignment.

Method B: Single Crystal X-Ray Diffraction (The Gold Standard)

If the NMR results are ambiguous (e.g., due to peak overlap), XRD provides definitive proof. The HCl salt form usually crystallizes better than the free base.

Protocol:

  • Crystallization: Prepare a saturated solution of the salt in hot Ethanol/Water (9:1). Allow to cool slowly to room temperature, then place in a 4°C fridge. Vapor diffusion (Ethanol solution in inner vial, Diethyl ether in outer vial) is an alternative.

  • Data Collection: Mount a crystal (>0.1 mm) on a goniometer. Collect data at 100 K to reduce thermal motion.

  • Refinement: Solve structure using direct methods (SHELXT).

  • Validation: Check the C1-C4 torsion angles.

    • Trans: Torsion angle close to 180°.

    • Cis: Torsion angle reflects the ae geometry (approx 60° or similar depending on packing).

Method C: HPLC Separation (Quantification)

Since the isomers are diastereomers, they have different polarities and can be separated on achiral phases, though separation can be challenging.

Suggested Protocol (Reverse Phase):

  • Column: C18 (high carbon load) or Phenyl-Hexyl (often better for nitro-aromatics/cyclic amines due to

    
    -interactions).
    
  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.

  • Gradient: 0-20% B over 20 minutes (Keep polarity high; these are polar molecules).

  • Detection: UV at 210 nm (amine/backbone) or 280 nm (nitro absorbance).

  • Elution Order: The cis isomer (more polar, larger dipole moment) typically elutes before the trans isomer (less polar, diequatorial) on C18 columns, but this must be confirmed by spiking with an NMR-validated standard.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 18: Conformational Analysis of Cyclohexane).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Vicinal Coupling Constants in Cyclic Systems).

  • Gedeon Richter Plc. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. (Describes the synthesis and thermodynamic stability of trans-1,4-cyclohexane derivatives).

  • PubChem. (n.d.).[3] 4-Nitrocyclohexanamine Compound Summary. National Library of Medicine.

Sources

quantitative NMR (qNMR) for 4-Nitrocyclohexanamine hydrochloride purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Quantification

In the synthesis of pharmaceutical intermediates like 4-Nitrocyclohexanamine hydrochloride (CAS 123804-82-0), researchers often face a "reference standard paradox." To validate the purity of a new batch using HPLC, you need a certified reference standard. However, if you are synthesizing the molecule for the first time or as a novel intermediate, no such standard exists.

This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV and Potentiometric Titration. While HPLC remains the workhorse for trace impurity profiling, qNMR is demonstrated here as the superior method for absolute purity assignment and isomer ratio determination (cis/trans) , eliminating the need for an external reference standard.

Technical Analysis of the Analyte

Compound: this compound

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • Cyclohexane Ring: Creates complex multiplet signals (

      
      ).
      
    • Nitro Group (

      
      ):  Strongly electron-withdrawing. Deshields the 
      
      
      
      -proton (H4) to
      
      
      .
    • Amine Hydrochloride (

      
      ):  Deshields the 
      
      
      
      -proton (H1) to
      
      
      .
    • Stereochemistry: Exists as cis and trans isomers. qNMR can quantify these separately; non-chiral HPLC often co-elutes them unless specific method development is performed.

Comparative Methodology: qNMR vs. Alternatives

The following table contrasts the three primary methods for assessing the purity of amine salts.

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Primary Principle Molar response (Nucleus counting)UV Extinction Coefficient (Beer-Lambert)Acid-Base Neutralization
Reference Standard Not Required (Uses generic IS)Required (Must match analyte)Not Required
Specificity High (Distinguishes isomers/structural impurities)Medium (Depends on column resolution)Low (Responds to any acidic/basic group)
Isomer Resolution Excellent (Distinct chemical shifts)Variable (Often requires chiral columns)None
Precision (RSD)

(with proper protocol)


Analysis Time Fast (~20 min prep + run)Slow (Method dev + equilibration)Fast
Sample Consumption ~10-20 mg (Destructive if not recovered)< 1 mg~100 mg

Detailed Experimental Protocol: qNMR Workflow

This protocol is designed to ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by addressing common pitfalls like hygroscopicity and relaxation times.

Step 1: Internal Standard (IS) Selection

For 4-Nitrocyclohexanamine HCl, the aliphatic region (


) is crowded. We require an IS with a sharp singlet in the aromatic/olefinic region (

) or highly shielded region (

).
  • Selected IS: Maleic Acid (Traceable Reference Material grade).

    • Signal: Singlet at

      
       (in 
      
      
      
      ).
    • Rationale: High purity available, excellent solubility in water, distinct shift away from analyte signals, non-volatile.

Step 2: Sample Preparation
  • Solvent: Deuterium Oxide (

    
    , 
    
    
    
    ) is ideal for hydrochloride salts.
  • Procedure:

    • Weigh

      
       of Maleic Acid IS  (
      
      
      
      ) into a vial using a microbalance (precision
      
      
      ).
    • Weigh

      
       of 4-Nitrocyclohexanamine HCl  (
      
      
      
      ) into the same vial.
    • Dissolve in

      
       of 
      
      
      
      . Vortex until clear.
    • Transfer to a 5mm NMR tube.[1]

Step 3: Acquisition Parameters (Bruker/Jeol 400 MHz+)

To ensure quantitative accuracy (99.9% recovery of magnetization), the repetition time must exceed


 (Longitudinal Relaxation Time).
  • Pulse Sequence: zg (standard 1D proton) or zg30 (30° pulse).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): 30 seconds (Crucial: Protons near nitro groups relax slowly; insufficient D1 leads to under-integration).

  • Scans (NS): 16 or 32 (Sufficient for S/N > 250:1).

  • Temperature: 298 K (Controlled to prevent peak shifting).

Step 4: Processing & Calculation
  • Phase/Baseline: Apply accurate manual phasing and polynomial baseline correction.

  • Integration:

    • Integrate the IS singlet at

      
       (Set Integral = 2.00).
      
    • Integrate the analyte methine proton (

      
      ) at 
      
      
      
      (Integral =
      
      
      ). Note: Ensure separation from the cis/trans isomer if visible.
  • Purity Equation:

    
    
    
    • 
      : Number of protons (IS=2, Analyte=1).
      
    • 
      : Molecular Weight (IS=116.07, Analyte=180.63).
      
    • 
      : Purity of Internal Standard (e.g., 99.94%).
      

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for validating purity using qNMR.

qNMR_Workflow Start Start: Purity Analysis 4-Nitrocyclohexanamine HCl CheckRef Is a Certified Reference Standard Available? Start->CheckRef HPLC_Path Method: HPLC-UV CheckRef->HPLC_Path Yes qNMR_Path Method: qNMR (1H) CheckRef->qNMR_Path No (Typical) HPLC_Limit Limitation: Relative Purity Only (Area % vs. Weight %) HPLC_Path->HPLC_Limit IS_Select Select Internal Standard (IS) Criteria: Solubility in D2O, No Overlap qNMR_Path->IS_Select Maleic Selected: Maleic Acid (Singlet @ 6.2 ppm) IS_Select->Maleic Acquisition Acquisition: D1 > 5x T1 (Delay = 30s) Maleic->Acquisition Processing Process: Integrate H-C-NO2 (4.3-4.6 ppm) Acquisition->Processing Result Result: Absolute Purity % + Cis/Trans Ratio Processing->Result

Figure 1: Decision matrix and workflow for selecting qNMR over HPLC for novel amine salts.

Case Study Simulation: Resolving Isomers

In a typical synthesis of 4-nitrocyclohexanamine, the product is a mixture of cis and trans isomers.

  • HPLC Result: A single peak at

    
     (C18 column, Phosphate buffer/MeOH). Purity reported as 98.5% (Area%) .
    
  • qNMR Result:

    • Signal A (

      
      , 
      
      
      
      ): Trans-isomer methine.
    • Signal B (

      
      , 
      
      
      
      ): Cis-isomer methine.
    • Calculation: The qNMR integration reveals a cis:trans ratio of 15:85 .

    • Absolute Purity: When calculated against Maleic Acid, the total weight purity is 96.2% .

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. Link

  • BIPM. (2025). "qNMR Internal Standard Reference Data." Bureau International des Poids et Mesures. Link

  • Sigma-Aldrich. "TraceCERT® Maleic Acid for qNMR." MilliporeSigma Technical Data. Link

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and cross-validation of three common analytical methods for the quantification of 4-Nitrocyclohexanamine hydrochloride, a key intermediate in pharmaceutical synthesis. In the pursuit of robust and reliable analytical data, it is imperative that the chosen methods are not only validated individually but are also cross-validated to ensure consistency and interchangeability. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed experimental protocols.

Introduction: The Imperative of Analytical Rigor

This compound's purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Consequently, the analytical methods employed for its characterization must be meticulously validated to ensure they are fit for purpose. Cross-validation takes this a step further by demonstrating that different analytical techniques yield equivalent results, providing a higher level of confidence in the data and allowing for flexibility in laboratory operations.[1]

This guide will explore the cross-validation of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. While no specific official monograph exists for this compound, the methods detailed herein are developed based on the physicochemical properties of the molecule and established analytical principles for similar compounds, such as primary amines and nitroaromatics.

The Foundation: Regulatory Landscape for Method Validation

The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP). These guidelines provide a framework for assessing the performance characteristics of an analytical procedure.[2][3][4][5][6][7] The core validation parameters that will be assessed in this cross-validation study include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Experimental Design for Cross-Validation

The cross-validation of the HPLC, GC, and UV-Vis methods for this compound will be conducted by analyzing a common set of samples and comparing the results against predefined acceptance criteria. The workflow for this study is depicted below.

Cross-Validation Workflow cluster_Prep Sample Preparation cluster_Analysis Analytical Methods cluster_Validation Validation & Comparison Prep Prepare Stock and Working Standard Solutions of 4-Nitrocyclohexanamine HCl Spike Spike Placebo with Known Concentrations (50%, 100%, 150% of target concentration) Prep->Spike HPLC HPLC Analysis Spike->HPLC GC GC Analysis Spike->GC UV UV-Vis Analysis Spike->UV Val_Params Assess Validation Parameters: - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ HPLC->Val_Params GC->Val_Params UV->Val_Params Comp_Data Compare Data Across Methods (Statistical Analysis) Val_Params->Comp_Data Conclusion Draw Conclusions on Method Equivalency Comp_Data->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • HPLC grade acetonitrile, methanol, and water

  • Reagent grade phosphoric acid and sodium hydroxide

  • Helium and Nitrogen (ultra-high purity) for GC

  • A common placebo blend for spiking studies

Detailed Analytical Method Protocols

The following sections provide detailed, step-by-step protocols for each of the three analytical methods to be cross-validated.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. For this compound, a reversed-phase method is proposed, leveraging the polarity of the molecule.

Experimental Protocol: HPLC

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm, based on the UV absorbance of the nitro group.[8][9]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample (or spiked placebo) and dissolve it in the mobile phase to achieve a target concentration of 50 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Quantify the this compound peak based on the calibration curve generated from the standard solutions.

Method 2: Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that primary amines can be challenging to analyze directly by GC due to their polarity and potential for peak tailing, a derivatization step can be employed to improve chromatographic performance.[10] However, for simplicity and direct comparison, a direct injection method on a suitable polar column is proposed here.

Experimental Protocol: GC

  • Chromatographic System:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity and sensitivity for nitrogen-containing compounds.[2]

    • Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase (e.g., 30 m x 0.32 mm, 0.5 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless injection).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution in methanol.

  • Sample Preparation:

    • Dissolve the sample in methanol to the target concentration. For samples containing the hydrochloride salt, a basification step with a suitable base (e.g., a dilute solution of sodium hydroxide in methanol) may be necessary to liberate the free amine for better volatilization. The resulting solution should be centrifuged or filtered to remove any precipitated salts.

  • Analysis:

    • Inject the prepared standards and samples for analysis.

    • Construct a calibration curve and determine the concentration of the analyte in the samples.

Method 3: UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantification of compounds containing chromophores. The nitro group in this compound provides a suitable chromophore for UV detection.[8][9][11]

Experimental Protocol: UV-Vis Spectroscopy

  • Spectrophotometer:

    • A double-beam UV-Vis spectrophotometer.

  • Solvent:

    • Methanol or a suitable buffer solution.

  • Wavelength of Maximum Absorbance (λmax):

    • Scan a dilute solution of this compound from 200 to 400 nm to determine the λmax. The expected λmax is around 270 nm.[11]

  • Standard Solution Preparation:

    • Prepare a stock solution in the chosen solvent.

    • Create a series of standard solutions of known concentrations that will yield absorbances within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

  • Sample Preparation:

    • Dissolve the sample in the solvent to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Measure the absorbance of the standard and sample solutions at the λmax.

    • Use the calibration curve to calculate the concentration of this compound in the samples.

Data Comparison and Acceptance Criteria

The data obtained from the three analytical methods will be compared to assess their equivalence. The following tables summarize the expected performance characteristics and the acceptance criteria for the cross-validation.

Summary of Validation Parameters
Validation ParameterHPLCGCUV-VisAcceptance Criteria
Specificity Demonstrated by peak purity and resolution from placebo peaks.Demonstrated by a single, well-resolved peak at the expected retention time.Spectral scan of the sample should match the standard.No interference at the analyte's retention time or λmax.
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.998As specified for each method.
Range (µg/mL) 1 - 1005 - 1502 - 20To be established and verified.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%As specified for each method.
Precision (RSD%)
- Repeatability≤ 1.0%≤ 2.0%≤ 1.5%As specified for each method.
- Intermediate Precision≤ 2.0%≤ 3.0%≤ 2.5%As specified for each method.
LOD (µg/mL) To be determinedTo be determinedTo be determinedTo be determined and reported.
LOQ (µg/mL) To be determinedTo be determinedTo be determinedTo be determined and reported.
Statistical Comparison of Results

The quantitative results obtained from the analysis of the spiked placebo samples will be statistically compared. A paired t-test or an analysis of variance (ANOVA) can be used to determine if there are any statistically significant differences between the mean results of the different methods. The acceptance criterion is typically that there should be no statistically significant difference (p > 0.05) between the methods.

Expert Analysis and Recommendations

The choice of an analytical method is often a balance between performance, speed, cost, and the specific requirements of the analysis.

  • HPLC is expected to be the most robust and specific method, particularly for the analysis of samples that may contain impurities. Its high resolution makes it ideal for stability studies and the quantification of related substances.[12][13][14][15][16]

  • GC , while potentially requiring a derivatization or a basification step, can be a valuable alternative, especially if the laboratory has existing expertise and instrumentation. The use of a nitrogen-specific detector can significantly enhance its selectivity.[2][17]

  • UV-Vis Spectroscopy offers the simplest and fastest analysis. However, its lack of specificity makes it susceptible to interference from other UV-absorbing compounds in the sample matrix. It is best suited for the analysis of pure substances or simple formulations where the absence of interfering components has been established.

Recommendation: For routine quality control of the pure active pharmaceutical ingredient (API), any of the three validated and cross-validated methods could be employed, with a preference for HPLC due to its superior specificity. For the analysis of formulated products or in the presence of potential impurities, HPLC is the recommended method. The cross-validation data provides the necessary evidence to justify the use of GC or UV-Vis as alternative methods under specific, well-defined circumstances.

Conclusion

This guide has outlined a comprehensive framework for the cross-validation of HPLC, GC, and UV-Vis spectroscopic methods for the analysis of this compound. By following the detailed protocols and adhering to the principles of scientific integrity and regulatory compliance, laboratories can establish a suite of reliable and interchangeable analytical methods. This not only enhances the quality and reliability of the analytical data but also provides valuable flexibility in a dynamic research and development environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Aszalos, A. (2008).
  • El-Ghannam, A., & El-Dorra, A. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 201, 115447.
  • Restek. (n.d.). Dicyclohexylamine: CAS # 101-83-7 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • Keika Ventures. (n.d.). Method PV2016: Cyclohexylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 609: Nitroaromatics and Isophorone via GC with Flame Ionization Detection. Retrieved from [Link]

  • Feltes, J. V., et al. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • de Souza, S. V. C., & de Oliveira, M. A. L. (2009). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences, 45(2), 349-358.
  • Thermo Fisher Scientific. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • Horváth, K., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America, 33(7), 488-493.
  • ASTM International. (n.d.). Standard Test Method for Cyclohexylamine, Morpholine, and Diethylaminoethanol in Water and Condensed Steam by Direct Aqueous Injection Gas Chromatography. Retrieved from [Link]

  • Reddy, P. B., & Reddy, K. S. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 59-63.
  • Marian, M., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4536-4543.
  • Reel, S., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 261, 120037.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Li, Y., et al. (2024). Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug. Frontiers in Chemistry, 12, 1446789.
  • Novotná, K., et al. (2025).
  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Kumar, A., et al. (2015). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Pharmaceutical Sciences & Research, 7(5), 241-248.
  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Kumar, S., et al. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Journal of Pharmaceutical and Biomedical Analysis, 226, 115243.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Nitrocyclohexanamine Hydrochloride

[1][2]

Executive Summary & Immediate Directive

Do not dispose of 4-Nitrocyclohexanamine hydrochloride down the drain or in general trash.

This compound presents a dual-hazard profile: energetic potential (due to the nitro group) and corrosivity/toxicity (due to the amine hydrochloride moiety).[1] The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]

Immediate Action Checklist:

  • Isolate: Segregate from strong bases, reducing agents, and oxidizers immediately.[2][1]

  • Label: Mark container as "Hazardous Waste - Toxic / Corrosive / Potential Energetic."[1]

  • Contain: Store in a secondary containment bin (polyethylene preferred) to capture leaks.

Technical Hazard Analysis (The "Why")

To safely handle this compound, one must understand the molecular causality of its hazards. We are not just following rules; we are managing chemical energy and toxicity.[1]

Molecular Hazard Profile
Functional GroupHazard MechanismOperational Implication
Nitro Group (-NO₂) Metastability: Nitro groups are thermodynamically unstable but kinetically stable.[2][1] They contain their own oxygen source, making them potential oxidizers or energetic materials upon heating or shock.[1]Avoid Heat/Friction: Never subject solid waste to grinding or excessive heat.[1] Treat as a "Class 1" oxidizer for segregation.[1]
Amine Hydrochloride (-NH₃⁺Cl⁻) Corrosivity & pH: The hydrochloride salt implies an acidic character (pH < 4 in solution).[2][1] Upon contact with strong bases, it liberates the free amine, which may be volatile and more toxic.pH Control: Do not mix with bleach or strong bases (e.g., NaOH) in waste streams to prevent toxic fume generation or exothermic runaway.[1]
Cyclohexane Ring Lipophilicity: The organic backbone facilitates absorption through skin and cell membranes, increasing systemic toxicity risks.[2][1]PPE: Double nitrile gloves and Tyvek sleeves are mandatory during handling.[1]
Physical & Chemical Properties for Disposal[3]
  • State: Solid (typically off-white to yellow powder).[1]

  • Solubility: Soluble in water (due to HCl salt); soluble in polar organic solvents (DMSO, Methanol).[1]

  • Stability: Stable at room temperature but hygroscopic.[1] Shock Sensitive: Low, but treat as "Potential Energetic" due to the aliphatic nitro group [1].[1]

Segregation Protocols (The "Don't Mix" List)

Improper mixing in waste streams is the #1 cause of laboratory accidents.[1] this compound must be segregated based on its chemical reactivity.

CRITICAL: Incompatible Waste Streams

  • Strong Bases (NaOH, KOH, Ammonia): Deprotonation generates the free amine and heat. In a closed waste drum, this exotherm can trigger the decomposition of the nitro group.

  • Reducing Agents (Hydrides, Metals): Can reduce the nitro group to an amine or hydroxylamine, often violently.

  • Strong Oxidizers (Peroxides, Nitric Acid): Although the nitro group is oxidized, the organic ring is fuel. Mixing creates a hypergolic (self-igniting) risk.[1]

Disposal Workflows

Decision Tree: Waste Classification

The following logic gate determines the correct disposal path for your material.

DisposalWorkflowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Pure or Contaminated Solids)StateCheck->SolidSolidLiquidLiquid Waste(Reaction Mixtures/Solutions)StateCheck->LiquidLiquidSolidActionProtocol A:Lab Pack for IncinerationSolid->SolidActionLiquidCheckSolvent Type?Liquid->LiquidCheckAqueousAqueous SolutionLiquidCheck->AqueousWater-basedOrganicOrganic SolventLiquidCheck->OrganicDMSO/MeOH/DCMpHCheckCheck pHAqueous->pHCheckCombineCombine inSolvent Waste CarboyOrganic->CombineNeutralizeCareful Neutralization(Target pH 6-8)pHCheck->NeutralizepH < 4 or > 9pHCheck->CombinepH 4-9Neutralize->Combine

Figure 1: Decision logic for 4-Nitrocyclohexanamine HCl disposal. Note that "Neutralization" refers strictly to pH adjustment, not chemical destruction.

Protocol A: Solid Waste (Lab Pack)

Best for: Expired pure chemicals, contaminated gloves/paper, filter cakes.

  • Primary Container: Keep the substance in its original glass/plastic bottle if possible. If not, transfer to a screw-top HDPE jar.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Corrosive."[1][3] Add a note: "Contains Nitro Group - Energetic Potential."

  • Secondary Containment: Place the jar into a clear plastic bag (4-mil thickness) and seal it.

  • Storage: Place in the "Solid Toxic Waste" drum. Do not compact this waste (risk of friction ignition).[1]

Protocol B: Liquid Waste (Solutions)

Best for: Mother liquors, reaction mixtures.[1][4]

  • Characterize: Test the pH of the solution.

    • If pH < 4:[1] Slowly add dilute Sodium Bicarbonate (NaHCO₃) to adjust to pH 5-8.[1] Warning: Do not use strong caustic (NaOH) to avoid thermal shock.[1]

  • Solvent Compatibility: Ensure the solvent matrix is compatible with your facility's "Organic Waste" stream.[1]

    • Halogenated:[1][5] If dissolved in DCM/Chloroform -> Red Can (Halogenated Waste).[1]

    • Non-Halogenated: If dissolved in Methanol/Acetone -> White Can (Non-Halogenated Waste).[1]

  • Transfer: Pour into the appropriate carboy using a funnel. Leave 10% headspace in the container to allow for vapor expansion.[1]

  • Rinsing: Triple-rinse the empty glassware with the compatible solvent and add rinsate to the waste container.[1]

Regulatory Compliance & Documentation

RCRA Classification (USA)

While this compound is not specifically listed on the EPA P-list or U-list, it falls under "Unlisted Hazardous Waste" requiring characteristic determination [2].

  • Characteristic Codes (Likely):

    • D002 (Corrosivity): If the solid or aqueous solution has a pH ≤ 2.[1][3]

    • D001 (Ignitability): If mixed with oxidizers or flammable solvents.[1]

    • D003 (Reactivity): Precautionary assignment. While not always strictly D003, EHS officers often classify nitro-compounds as D003 to ensure incineration rather than fuel blending.[1]

DOT Shipping (for off-site disposal)

When preparing the Lab Pack for the waste vendor, use the following tentative classification (subject to vendor verification):

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound).[1]

  • UN Number: UN 2811.[1]

  • Hazard Class: 6.1.

  • Packing Group: III (assuming lower toxicity than P-listed, but treat as II if unsure).[1]

Emergency Procedures

Spill Response

Minor Spill (< 10g):

  • Evacuate the immediate area.

  • PPE: Wear goggles, lab coat, and double nitrile gloves .[1]

  • Neutralize/Absorb: Cover the spill with a wet absorbent pad (to desensitize the nitro group and prevent dust) or use a commercial spill pillow.[1]

  • Cleanup: Scoop material into a plastic bag. Wipe area with water and soap.[1]

  • Disposal: Treat cleanup materials as Protocol A (Solid Waste).

Major Spill (> 10g or outside containment):

  • Alert: Activate the lab emergency alarm.

  • Isolate: Close doors to the lab.

  • Contact: Call EHS/Fire Department immediately.[1] Mention "Nitro-amine compound" to responders.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] Washington, DC: The National Academies Press, 2011. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Online.[1] [Link]

  • PubChem. Compound Summary for CID 12148607 (4-Nitrocyclohexanamine). National Library of Medicine (US).[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][5] 29 CFR 1910.1200.[1] [Link]

Personal Protective Equipment (PPE) & Handling Guide: 4-Nitrocyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Risk Assessment

Compound Identity:

  • Chemical Name: 4-Nitrocyclohexanamine hydrochloride[1]

  • CAS (Free Base): 123804-82-0 (Salt forms often share CAS or have specific derivatives; treat as unlisted hazardous substance).

  • Physical State: Solid (Crystalline powder), likely hygroscopic.

Hazard Profile (Derived from Structural Analogs): As a nitro-substituted aliphatic amine salt, this compound presents a dual-threat profile: the nitro group introduces potential energetic instability and toxicity, while the amine hydrochloride moiety creates significant irritation and corrosivity risks.[2]

Hazard ClassGHS Classification (Estimated)Operational Implication
Health Skin Irrit. 2, Eye Irrit.[2][3] 2A, STOT SE 3Dust Control is Critical. The HCl salt readily hydrolyzes on moist mucous membranes (eyes, lungs) to form hydrochloric acid and the free amine.
Reactivity Thermally LabileAvoid Heat & Shock. Nitro-aliphatics can decompose violently if heated. Do not grind in a mortar/pestle without a blast shield.
Physical HygroscopicMoisture Management. Absorbs water, leading to clumping and hydrolysis. Store in a desiccator.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational phase.[4]

Hand Protection (Glove Selection)
  • Dry Solid Handling: Standard Nitrile (0.11 mm minimum thickness) is sufficient for incidental contact.

  • Solution Handling (Organic Solvents): If dissolved in DMSO or DMF (common solvents for this compound), nitrile offers poor protection against permeation.

    • Recommendation: Use Double-gloving (Nitrile inner / Silver Shield® or Butyl outer) or specific chemically resistant laminate gloves .

Respiratory Protection
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood.

  • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended) or during spill cleanup, use a Full-Face Respirator with P100 cartridges .

    • Why P100? N95 masks filter particulates but do not protect against acidic vapors released if the salt hydrolyzes in humid air.

Eye & Body Protection[5][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine dust bypassing side shields.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Long pants + Closed-toe leather/chemical-resistant shoes.

Part 3: Operational Protocols (Step-by-Step)

Phase A: Weighing & Transfer
  • Objective: Prevent dust generation and static discharge.

  • Causality: Dry amine salts are prone to static buildup. A static spark could theoretically ignite nitro-compounds, though the risk is lower in salts than free bases.

  • Environment: Activate the ionizer bar (if available) in the balance enclosure to neutralize static.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "powder safety funnel" or a portable balance enclosure.

  • Technique: Use a disposable anti-static weighing boat. Do not return excess material to the stock container (prevents cross-contamination and hydrolysis).

Phase B: Solubilization
  • Objective: Dissolve without generating heat or pressure.

  • Protocol:

    • Add the solvent (e.g., Methanol, DMSO) to the vessel first, then add the solid.

    • Warning: The dissolution of HCl salts can be slightly exothermic.

    • Incompatibility Check: Do NOT mix with strong bases (NaOH, KOH) unless part of a controlled neutralization. This liberates the free amine , which is significantly more volatile and toxic than the salt.

Part 4: Visualization (Safe Handling Workflow)

The following diagram outlines the decision logic for handling this compound, ensuring redundant safety barriers are in place.

SafeHandling Start START: Handling 4-Nitrocyclohexanamine HCl RiskCheck Risk Assessment: Is the mass > 100mg? Start->RiskCheck StandardPPE Standard PPE: Nitrile Gloves + Lab Coat + Goggles RiskCheck->StandardPPE No EnhancedPPE Enhanced PPE: Double Gloves + Blast Shield RiskCheck->EnhancedPPE Yes HoodWork Work in Fume Hood (Sash at safe height) StandardPPE->HoodWork Weighing Weighing Process: Use Anti-static Boat HoodWork->Weighing StaticControl Static Control: Use Ionizer + Anti-static Gun EnhancedPPE->StaticControl StaticControl->HoodWork Solubilization Solubilization: Add Solid to Solvent Weighing->Solubilization Waste Disposal: Segregate as Hazardous Waste Solubilization->Waste

Caption: Operational workflow for handling nitro-amine salts, differentiating between standard and high-mass protocols to mitigate energetic risks.

Part 5: Emergency & Disposal Procedures

Spill Cleanup
  • Small Spill (< 5g):

    • Evacuate the immediate area for 5 minutes to let dust settle.

    • Don double nitrile gloves and a P100 respirator .

    • Cover the spill with a damp paper towel (water or PEG-400) to prevent dust dispersal.

    • Scoop into a wide-mouth jar. Do not sweep dry.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation:

    • Do NOT mix with oxidizing agents (Nitric acid, Peroxides) in the waste stream.

    • Label clearly as "Nitro-amine derivative - Potential Energetic."

  • Method: Incineration by a licensed chemical waste contractor is the only acceptable disposal method.

References

  • National Institutes of Health (NIH) - PubChem. 4-Nitrocyclohexanamine Compound Summary. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Available at: [Link]

Sources

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